Bis(4-chlorophenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(4-chlorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOCIFXUGBYCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3040699 | |
| Record name | p,p'-DDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83-05-6 | |
| Record name | Bis(4-chlorophenyl)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(p-chlorophenyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-chlorophenyl)acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4279 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p,p'-DDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3040699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-chlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-BIS(4-CHLOROPHENYL)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0U8S29G6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis(4-chlorophenyl)acetic Acid (DDA)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Bis(4-chlorophenyl)acetic acid, commonly known as DDA, is a molecule of significant interest across various scientific disciplines. Primarily recognized as the principal water-soluble metabolite of the persistent organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT), DDA serves as a crucial biomarker for assessing human exposure to DDT and its derivatives.[1][2] However, the scientific narrative of DDA extends beyond its metabolic origins, with emerging research suggesting potential intrinsic biological activities, including immunomodulatory and anti-inflammatory properties. This guide, intended for the scientific community, provides a comprehensive technical overview of DDA, from its fundamental chemical structure and properties to detailed experimental protocols and its broader environmental and toxicological significance. Our objective is to furnish researchers and drug development professionals with a thorough and authoritative resource, explaining not just the methodologies but also the scientific rationale underpinning them, thereby facilitating further investigation into this multifaceted compound.
Chemical Identity and Physicochemical Properties
This compound is an organochlorine compound featuring a central acetic acid moiety substituted with two 4-chlorophenyl groups at the alpha-carbon position.[3] This structure imparts a notable lipophilicity, influencing its biological interactions and environmental fate.[4]
Chemical Structure
The definitive structure of DDA is 2,2-bis(4-chlorophenyl)acetic acid.
Molecular Formula: C₁₄H₁₀Cl₂O₂[3]
Canonical SMILES: C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)Cl
InChI Key: YIOCIFXUGBYCJR-UHFFFAOYSA-N
Physicochemical Data Summary
A compilation of key physicochemical properties of DDA is presented below, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Weight | 281.13 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 167-169 °C | |
| Water Solubility | Low | [4] |
| Solubility in Organic Solvents | More soluble in organic solvents | [4] |
| logP | 4.0285 | [5] |
The Metabolic Journey: From DDT to DDA
The primary and most well-documented biological role of DDA is as a terminal metabolite of DDT. Understanding this metabolic pathway is fundamental to its application as a biomarker of exposure.
Metabolic Transformation Pathway
Following exposure, DDT undergoes a series of biotransformations in the body. The initial steps involve the conversion of DDT to either 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) or 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD). DDD can then be further metabolized through a series of oxidation steps to ultimately yield the water-soluble DDA, which is then excreted in the urine.[6] This metabolic conversion is a detoxification process, transforming the lipophilic DDT into a more readily excretable compound.
Caption: Metabolic pathway of DDT to its primary urinary metabolite, DDA.
Synthesis and Experimental Protocols
For research purposes, the availability of pure DDA is essential. This section details a common laboratory synthesis method and outlines analytical protocols for its detection and quantification.
Laboratory Synthesis of this compound
A robust and frequently cited method for the synthesis of DDA involves the hydrolysis of 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (a purified grade of DDT). The rationale for this approach lies in the relative stability of the trichloromethyl group of DDT and its susceptibility to hydrolysis under strong alkaline conditions at elevated temperatures, which facilitates the conversion to the corresponding carboxylic acid.
Materials:
-
1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (purified DDT)
-
Diethylene glycol
-
Potassium hydroxide (KOH)
-
20% Sulfuric acid (H₂SO₄)
-
Activated carbon (Norit)
-
95% Ethanol
Step-by-Step Protocol:
-
Reaction Setup: In a suitable reaction vessel, create a mixture of 400 ml of diethylene glycol and 49.5 g (0.14 mole) of purified DDT.
-
Saponification: Add 84 g (1.5 moles) of potassium hydroxide to the mixture. The large excess of KOH is crucial to drive the hydrolysis reaction to completion. Heat the mixture to 130-140°C and maintain this temperature for 30 minutes with stirring. This step facilitates the saponification of the trichloromethyl group.
-
Hydrolysis: After the initial saponification, add 50 ml of water to the reaction mixture and continue heating for an additional 5 hours. The presence of water is essential for the hydrolysis of the intermediate to the carboxylate salt.
-
Acidification and Precipitation: Cool the reaction mixture and dilute it with 1 liter of water. Carefully acidify the solution with 20% sulfuric acid until it is acidic to Congo red indicator paper. This protonates the carboxylate salt, causing the DDA to precipitate out of the solution.
-
Purification:
-
Filter the crude DDA precipitate.
-
Dissolve the precipitate in 500 ml of 95% ethanol.
-
Add 5 g of activated carbon (Norit) to the ethanolic solution and heat to boiling. The activated carbon serves to adsorb colored impurities.
-
Filter the hot solution to remove the activated carbon.
-
Add 500 ml of hot water to the filtrate and allow it to cool slowly. This induces the recrystallization of DDA, yielding a purified product.
-
-
Drying: Collect the purified DDA crystals by filtration and dry them to a constant weight.
Analytical Quantification in Biological and Environmental Matrices
The accurate quantification of DDA is paramount for its use as a biomarker and for environmental monitoring. The choice of analytical method is dictated by the matrix and the required sensitivity.
Gas chromatography coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) are the gold standard methods for the analysis of DDA in urine due to their high sensitivity and specificity.
Sample Preparation and Derivatization Protocol:
-
Rationale: DDA is a polar carboxylic acid and thus not readily amenable to direct GC analysis. Derivatization to a more volatile and less polar ester form is necessary. Pentafluorobenzyl bromide (PFBBr) is an excellent derivatizing agent for this purpose as the resulting pentafluorobenzyl ester is highly responsive to the electron capture detector.
-
Acid Hydrolysis: Treat a urine sample with a mild acid to hydrolyze any potential conjugates of DDA.
-
Liquid-Liquid Extraction: Extract the DDA from the acidified urine into an organic solvent such as hexane.
-
Derivatization: Evaporate the hexane extract to dryness. Reconstitute the residue in a suitable solvent and react with pentafluorobenzyl bromide in the presence of a catalyst like diisopropylethylamine for 1 hour at room temperature.
-
Analysis: Analyze the resulting stable DDA-pentafluorobenzyl-ester derivative by GC-ECD or confirm its identity and quantify using GC-MS in selective ion monitoring (SIM) mode.
For rapid screening of DDA in soil, immunoassay-based methods can be employed. These methods offer a cost-effective and high-throughput alternative to chromatographic techniques for preliminary assessments.
EPA Method 4042: Soil Screening for DDT by Immunoassay:
-
Principle: This method utilizes a competitive enzyme-linked immunosorbent assay (ELISA). DDA in the soil extract competes with a DDA-enzyme conjugate for binding to a limited number of anti-DDT antibody binding sites immobilized on a solid phase. The amount of color produced is inversely proportional to the concentration of DDA in the sample.[4]
-
Extraction: Extract a soil sample with a suitable solvent as per the test kit manufacturer's instructions.
-
Assay: Add an aliquot of the soil extract and the DDA-enzyme conjugate to the antibody-coated wells.
-
Incubation and Washing: Allow the competitive binding reaction to occur. Wash away any unbound reagents.
-
Substrate Addition and Color Development: Add a chromogenic substrate that is acted upon by the enzyme part of the conjugate.
-
Interpretation: Compare the color intensity of the sample well to that of standards to estimate the concentration of DDA.[4] For precise quantification, chromatographic methods such as GC or LC-MS are recommended.[4]
Sources
- 1. 2,2-Bis(4-Chlorophenyl) Acetic Acid (DDA) Test | Improve Health With Superpower [superpower.com]
- 2. 2,2-bis(4-Chlorophenyl) acetic acid (DDA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 6. Biodegradation of DDT by Stenotrophomonas sp. DDT-1: Characterization and genome functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2,2-bis(4-chlorophenyl)acetic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 2,2-bis(4-chlorophenyl)acetic acid (DDA), a significant metabolite of the pesticide DDT and a valuable molecule in its own right for research and as a building block. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a deep dive into the prevalent synthetic methodologies. The guide emphasizes the chemical principles underpinning these syntheses, provides detailed, actionable experimental protocols, and discusses alternative approaches, ensuring a thorough understanding of the topic.
Introduction: The Significance of 2,2-bis(4-chlorophenyl)acetic Acid (DDA)
2,2-bis(4-chlorophenyl)acetic acid, commonly known as DDA, is a diarylacetic acid derivative of significant scientific interest. Historically, it is most recognized as the primary water-soluble metabolite of the organochlorine pesticide 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT)[1]. As such, the detection of DDA in biological and environmental samples has been a key biomarker for assessing exposure to DDT. Beyond its role in toxicology and environmental science, DDA and its structural analogs are of interest in medicinal chemistry and materials science due to the presence of the diarylacetic acid motif.
The synthesis of DDA is crucial for obtaining pure standards for analytical and toxicological studies, as well as for providing a starting material for further chemical modifications. This guide will explore the most established and practical synthetic pathways to DDA, providing the necessary detail for their successful implementation in a laboratory setting.
Physicochemical Properties and Characterization Data
A thorough understanding of the physical and chemical properties of the target molecule is paramount for its successful synthesis, purification, and identification.
| Property | Value | Source |
| IUPAC Name | 2,2-bis(4-chlorophenyl)acetic acid | |
| Synonyms | DDA, Bis(p-chlorophenyl)acetic acid | |
| CAS Number | 83-05-6 | |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | |
| Molecular Weight | 281.13 g/mol | |
| Melting Point | 167-169 °C | [2] |
| Appearance | White to off-white crystalline solid |
Spectroscopic Data:
-
Mass Spectrum (Electron Ionization): The NIST Mass Spectrometry Data Center provides a reference mass spectrum for DDA, which is crucial for its unambiguous identification[3].
-
Infrared (IR) Spectrum: The IR spectrum of DDA will exhibit characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and C-Cl stretching vibrations in the aromatic region. A reference ATR-IR spectrum is available from Bio-Rad Laboratories, Inc..
Primary Synthetic Route: Alkaline Hydrolysis of DDT
The most direct and historically significant synthesis of DDA involves the alkaline hydrolysis of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT). This method leverages the reactivity of the trichloromethyl group under basic conditions.
Reaction Mechanism
The conversion of DDT to DDA under alkaline conditions is a multi-step process. The reaction is initiated by a base-catalyzed dehydrochlorination of DDT to form 1,1-dichloro-2,2-bis(4-chlorophenyl)ethene (DDE)[4]. While DDE is a common environmental degradation product, in a laboratory setting with strong base and elevated temperatures, further reaction occurs. The subsequent steps involve the hydrolysis of the remaining geminal dichlorides to a carboxylic acid.
Caption: Mechanism of DDT conversion to DDA.
Causality Behind Experimental Choices
The choice of a high-boiling solvent like diethylene glycol is critical as it allows the reaction to be conducted at a temperature sufficient to drive the hydrolysis of the relatively stable intermediate. Potassium hydroxide is a strong base necessary to effect both the initial dehydrochlorination and the subsequent hydrolysis steps. The acidic workup is required to protonate the carboxylate salt formed in the basic reaction medium to yield the final carboxylic acid product. The use of activated carbon (Norit) is a standard technique for the removal of colored impurities, and recrystallization from ethanol-water is an effective method for purifying the final product.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the alkaline hydrolysis of DDT derivatives[2].
Materials:
-
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (purified grade)
-
Diethylene glycol
-
Potassium hydroxide (pellets)
-
20% Sulfuric acid
-
Activated carbon (Norit)
-
95% Ethanol
-
Deionized water
Procedure:
-
In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 400 mL of diethylene glycol and 49.5 g (0.14 mole) of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane.
-
While stirring, carefully add 40 g (0.71 mole) of potassium hydroxide pellets.
-
Heat the mixture to reflux and maintain reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully, pour the cooled reaction mixture into 1 liter of water.
-
Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 20% sulfuric acid.
-
Collect the precipitated crude DDA by vacuum filtration and wash the filter cake with water.
-
Transfer the crude product to a beaker containing 500 mL of 95% ethanol and heat to boiling.
-
Add a small amount of activated carbon to the boiling solution and continue to heat for 10 minutes.
-
Hot-filter the solution to remove the activated carbon.
-
To the hot filtrate, add water dropwise until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Collect the purified DDA crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry in a vacuum oven.
Expected Yield: 70-80%
Alternative Synthetic Route: Hydrolysis of bis(4-chlorophenyl)acetonitrile
An alternative and versatile approach to DDA involves the synthesis and subsequent hydrolysis of bis(4-chlorophenyl)acetonitrile. This two-step process offers flexibility and avoids the use of DDT as a starting material.
Synthesis of bis(4-chlorophenyl)acetonitrile
The key intermediate, bis(4-chlorophenyl)acetonitrile, can be prepared from 4,4'-dichlorobenzophenone.
Caption: Workflow for nitrile intermediate synthesis.
A more direct, though less common, method involves the nucleophilic substitution of bis(4-chlorophenyl)methane derivatives.
Hydrolysis of bis(4-chlorophenyl)acetonitrile
The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions. Alkaline hydrolysis is often preferred to avoid potential side reactions.
Detailed Experimental Protocol (Hydrolysis Step):
Materials:
-
bis(4-chlorophenyl)acetonitrile
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of bis(4-chlorophenyl)acetonitrile in 100 mL of ethanol.
-
Add a solution of 10 g of sodium hydroxide in 20 mL of water.
-
Heat the mixture to reflux and maintain reflux for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in 100 mL of water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
Collect the precipitated DDA by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain pure DDA.
Other Synthetic Approaches
While the hydrolysis of DDT and the nitrile route are the most established methods, other synthetic strategies can be envisioned for the preparation of DDA, drawing from the broader field of organic synthesis.
-
Friedel-Crafts Reaction: In principle, DDA could be synthesized via a Friedel-Crafts reaction between chlorobenzene and a suitable two-carbon electrophile, such as dichloroacetyl chloride, followed by hydrolysis. However, controlling the selectivity and avoiding side reactions can be challenging[5].
-
Grignard Reaction: The reaction of a 4-chlorophenylmagnesium halide (a Grignard reagent) with diethyl oxalate, followed by hydrolysis and decarboxylation, could potentially yield DDA. Alternatively, the reaction of two equivalents of the Grignard reagent with a suitable electrophile could be explored[6].
These alternative routes are less documented for the specific synthesis of DDA and would likely require significant optimization.
Purification and Validation
Purification of the synthesized DDA is crucial to obtain a product of high purity suitable for analytical or further synthetic applications.
-
Recrystallization: As described in the protocols, recrystallization is the primary method for purifying crude DDA. A mixed solvent system, such as ethanol-water, is often effective. The choice of solvent should be based on the principle that the compound is sparingly soluble in the cold solvent but highly soluble in the hot solvent[7].
-
Characterization: The identity and purity of the synthesized DDA should be confirmed by a combination of analytical techniques:
-
Melting Point: A sharp melting point in the expected range (167-169 °C) is a good indicator of purity.
-
Spectroscopy: Comparison of the acquired ¹H NMR, ¹³C NMR, IR, and mass spectra with reference data will confirm the structure of the product.
-
Conclusion
This technical guide has detailed the primary and alternative synthetic routes for the preparation of 2,2-bis(4-chlorophenyl)acetic acid. The alkaline hydrolysis of DDT remains a direct and well-established method, while the synthesis via nitrile hydrolysis offers a versatile alternative. The provided experimental protocols are designed to be self-validating and offer a solid foundation for the successful synthesis of DDA in a research setting. As with any chemical synthesis, appropriate safety precautions should be taken, and the identity and purity of the final product should be rigorously confirmed through appropriate analytical techniques.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6730, 2,2-Bis(4-chlorophenyl)acetic acid. [Link]
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Agency for Toxic Substances and Disease Registry. Toxicological Profile for DDT, DDE, and DDD. [Link]
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PrepChem. Synthesis of 4,4'-dichlorobenzophenone. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Organic Chemistry Portal. Grignard Reaction. [Link]
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Organic Syntheses. α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. [Link]
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Mol-Instincts. bis(4-chlorophenyl)acetonitrile. [Link]
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Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 15880, (4-Chlorophenyl)acetic acid. [Link]
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Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]
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Khan Academy. Friedel-Crafts acylation. [Link]
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Reddit. Go-to recrystallization solvent mixtures. [Link]
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MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
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Khan Academy. Friedel-Crafts acylation (video). [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
National Institute of Standards and Technology. 2,2-Bis(4-chlorophenyl)acetic acid. [Link]
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PubMed. The synthesis of 1,1,1,-trichloro-2,2-bis-(4-chlorophenyl-4-C14)-ethane. [Link]
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Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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CABI Digital Library. Rapid screening method for DDT in milk with gas chromatography. [Link]
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Chemistry LibreTexts. Grignard Reagents. [Link]
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National Institute of Standards and Technology. 2,2-Bis(4-chlorophenyl)acetic acid. [Link]
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Wikipedia. 4,4'-Dichlorobenzophenone. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
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ResearchGate. Sources of DDA formation after DDT exposure. [Link]
- Google Patents. Method for preparing 1,1-bis(chlorophenyl) 2,2,2-trichloroethanol.
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National Institute of Standards and Technology. 2,2-Bis(4-chlorophenyl)acetic acid. [Link]
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University of California, Irvine. Crystallization Solvents. [Link]
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AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]
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SIELC Technologies. Bis(4-chlorophenyl)methane. [Link]
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Zanco Journal of Pure and Applied Sciences. New and Developed Method to Prepare 1,1-Bis (4-chlorophenyl) ethanol and 1,1-Bis (4-chlorophenyl)-2,2,2-trichloroethanol. [Link]
-
EPA NEST. DDT Chemistry, Metabolism, and Toxicity. [Link]
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YouTube. Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. [Link]
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Agency for Toxic Substances and Disease Registry. Toxicological Profile for DDT, DDE, and DDD. [Link]
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Physical and chemical properties of p,p'-DDA
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,2-bis(4-chlorophenyl)acetic Acid (p,p'-DDA)
Abstract
This technical guide provides a comprehensive examination of 2,2-bis(4-chlorophenyl)acetic acid (p,p'-DDA), the principal water-soluble metabolite of the organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT). For decades, p,p'-DDA has served as a critical biomarker for assessing human and environmental exposure to DDT and its related compounds.[1][2][3] This document is structured to provide researchers, toxicologists, and drug development professionals with a detailed understanding of its core physicochemical properties, chemical reactivity, and the analytical methodologies essential for its quantification. We delve into the causality behind experimental choices, offering field-proven insights into its handling and analysis, thereby ensuring a trustworthy and authoritative resource.
Chemical Identity and Structure
p,p'-DDA is an organochlorine compound characterized by an acetic acid core with two 4-chlorophenyl substituents at the second position.[4] This structure is fundamental to its chemical behavior and its role as a terminal metabolite.
-
IUPAC Name: 2,2-bis(4-chlorophenyl)acetic acid[5]
-
Synonyms: p,p'-Dichlorodiphenylacetic acid, Bis(p-chlorophenyl)acetic acid, 4,4'-DDA, Di(p-chlorophenyl)acetic acid[4][5][6]
Caption: Chemical structure of 2,2-bis(4-chlorophenyl)acetic acid (p,p'-DDA).
Physicochemical Properties
The physical properties of p,p'-DDA dictate its environmental fate, bioavailability, and the analytical methods required for its detection. Its carboxylic acid functional group imparts a polarity that starkly contrasts with its lipophilic parent compounds, DDT and DDE. This increased polarity is the primary reason for its water solubility and subsequent excretion in urine.[7][8]
Summary of Quantitative Data
The following table consolidates the key physicochemical properties of p,p'-DDA from authoritative sources.
| Property | Value | Source(s) |
| Appearance | White crystals | [4] |
| Melting Point | 167-169 °C | [4][5] |
| Boiling Point | 403.8 ± 35.0 °C (Predicted) | [5] |
| Density | 1.2624 g/cm³ (Rough Estimate) | [4] |
| pKa | 4.51 ± 0.10 (Predicted) | [4] |
Solubility Profile
Understanding the solubility of p,p'-DDA is critical for both in vivo and in vitro studies. Its characterization as the "water-soluble" metabolite of DDT is a cornerstone of its toxicological profile.[1][3][8]
-
Aqueous Solubility: p,p'-DDA is sparingly soluble in aqueous buffers.[9] This property, while limited, is significantly greater than that of DDT and facilitates its transport in the bloodstream and excretion via the kidneys, a process mediated by the organic acid transport system.[8]
-
Organic Solvent Solubility: It is soluble in organic solvents such as ethanol, Dimethyl Sulfoxide (DMSO), and dimethylformamide (DMF), with a solubility of approximately 10 mg/mL.[9] This is a crucial consideration for preparing stock solutions for analytical standards and experimental assays.
Directly dissolving p,p'-DDA in aqueous buffers is inefficient. A more reliable and reproducible method involves first creating a concentrated stock solution in an organic solvent.
Protocol for Solubilization:
-
Dissolve the crystalline p,p'-DDA in ethanol to a known concentration (e.g., 10 mg/mL).
-
Purge the stock solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
For preparing an aqueous working solution, dilute the ethanol stock with the aqueous buffer of choice. A 1:2 solution of ethanol:PBS (pH 7.2) yields a solubility of approximately 0.15 mg/mL.[9]
-
Causality: The ethanol acts as a co-solvent, overcoming the initial energy barrier to dissolution in the aqueous phase.
-
Trustworthiness Note: It is strongly recommended not to store the final aqueous solution for more than one day to avoid precipitation and potential degradation.[9]
Chemical Reactivity and Metabolic Fate
The chemical nature of p,p'-DDA is defined by its diphenylacetic acid structure. It is the terminal product of a specific metabolic pathway designed to increase the polarity of DDT and its intermediates to facilitate excretion.
Metabolic Formation Pathway
p,p'-DDA is not an environmental contaminant in its own right but is formed in vivo from its precursors, p,p'-DDT and p,p'-DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane). The transformation involves aliphatic oxidation and is a key detoxification step.[3][10]
Caption: Metabolic conversion of p,p'-DDT to the excretable metabolite p,p'-DDA.
Chemical Stability and Derivatization
As a carboxylic acid, p,p'-DDA is a relatively stable molecule. However, its polarity and low volatility present challenges for certain analytical techniques, particularly Gas Chromatography (GC).[3][11] To overcome this, the carboxylic acid group is typically converted into a less polar, more volatile ester. This process, known as derivatization, is a cornerstone of p,p'-DDA analysis.
The most common and effective method involves esterification using pentafluorobenzyl bromide (PFBBr) in the presence of a base like diisopropylethyl amine (DIPEA).[1][7][11] This reaction produces a stable DDA-pentafluorobenzyl-ester derivative that is highly amenable to GC analysis, especially with an electron capture detector (ECD), which is very sensitive to the electronegative fluorine atoms.[1][3][11]
Core Experimental Protocol: Quantification in Urine via GC-MS
The quantification of p,p'-DDA in urine is the gold standard for assessing recent or ongoing exposure to DDT.[2] The following protocol is a self-validating system, synthesized from established methodologies, that ensures specificity and sensitivity.[1][3][11]
Caption: Experimental workflow for the analysis of p,p'-DDA in urine by GC-MS.
Step-by-Step Methodology
1. Sample Preparation & Extraction:
-
Rationale: This step isolates the DDA from the complex urine matrix and prepares it for derivatization.
-
Protocol:
-
To a 25 mL urine subsample, adjust the pH to <2 using 6 N HCl. This protonates the carboxylate, making it more soluble in organic solvents.
-
Perform a liquid-liquid extraction by adding 8 mL of hexane and vortexing vigorously. Repeat the extraction three times.[11]
-
Pool the organic (hexane) phases and dry over anhydrous sodium sulfate to remove residual water.
-
Concentrate the organic extract to dryness under a gentle stream of nitrogen.[11]
-
2. Derivatization:
-
Rationale: To increase volatility and detector sensitivity for GC analysis. The reaction can proceed efficiently at ambient temperature, simplifying the workflow.[11]
-
Protocol:
-
To the dried extract, add 400 µL of 2% (v/v) pentafluorobenzyl bromide (PFBBr) in hexane and 200 µL of 2% (v/v) diisopropylethyl amine (DIPEA) in hexane.[11]
-
Allow the reaction to proceed for 1 hour at room temperature.[3][11]
-
After the reaction is complete, evaporate the reactants to dryness under nitrogen.
-
Reconstitute the final residue in a known volume (e.g., 0.4 mL) of ethyl acetate for GC-MS injection.[11]
-
3. GC-MS Analysis:
-
Rationale: Provides definitive identification and quantification through mass-to-charge ratio analysis.
-
Protocol:
-
Injector: Set to 250°C.
-
Column: A standard non-polar column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.
-
Detector: Mass Spectrometer operating in Selective Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Key ions for the DDA-PFB ester should be monitored.
-
Quantification: Generate a standard curve using derivatized analytical standards of known concentrations. The concentration in the unknown sample is determined by comparing its peak area to the standard curve.
-
Concluding Remarks
p,p'-Dichlorodiphenylacetic acid (p,p'-DDA) is more than a simple metabolite; it is a critical tool in the fields of toxicology, environmental science, and public health. Its unique physicochemical properties—particularly its enhanced water solubility compared to its parent compounds—are the very reason for its utility as a biomarker of DDT exposure. A thorough understanding of its chemical identity, physical characteristics, and the nuances of its analytical quantification is essential for any scientist working in these areas. The methodologies and data presented in this guide are designed to provide a robust, reliable, and technically sound foundation for future research and development endeavors involving this significant compound.
References
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Title: Bovine adrenal cortex transformations of mitotane [1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane; o,p'-DDD] and its p,p'- and m,p'-isomers Source: PubMed URL: [Link]
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Title: Table 4-2, Physical and Chemical Properties of p,p'- and o,p'-DDT, DDE, and DDDa Source: NCBI URL: [Link]
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Title: Methyl bis(p-chlorophenyl)acetate | C15H12Cl2O2 | CID 346996 Source: PubChem URL: [Link]
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Title: P,P'-ddd | C14H10Cl4 | CID 6294 Source: PubChem URL: [Link]
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Title: 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans Source: PubMed URL: [Link]
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Title: DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant Source: Environmental Science & Technology URL: [Link]
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Title: Determination of Mitotane (DDD) and Principal Metabolite by a Simple HPLC-UV Method and Its Validation in Human Plasma Samples Source: MDPI URL: [Link]
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Title: 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism Source: SciSpace URL: [Link]
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Title: Bis(4-chlorophenyl)acetic acid | C14H10Cl2O2 | CID 6730 Source: PubChem URL: [Link]
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Title: 2,2-bis(4-Chlorophenyl) Acetic Acid (DDA) Environmental Toxin Test Source: Superpower URL: [Link]
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Title: CAS No : 83-05-6 | Chemical Name : 4,4´-DDA Source: Pharmaffiliates URL: [Link]
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Title: Renal Handling of the Polar DDT Metabolite DDA (2,2-bis[p-chlorophenyl] Acetic Acid) by Marine Fish Source: PubMed URL: [Link]
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Title: (PDF) 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism in Humans Source: ResearchGate URL: [Link]
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Title: Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples Source: PMC - NIH URL: [Link]
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Bis(4-chlorophenyl)acetic acid as a metabolite of DDT
An In-depth Technical Guide to Bis(4-chlorophenyl)acetic Acid (DDA) as a Metabolite of Dichlorodiphenyltrichloroethane (DDT)
Authored by: Gemini, Senior Application Scientist
Foreword
The legacy of Dichlorodiphenyltrichloroethane (DDT) is a complex tapestry of public health triumphs and environmental concerns. While its use has been drastically curtailed globally, the persistence of DDT and its metabolites continues to be a subject of intense scientific scrutiny. Among these metabolites, 2,2-bis(4-chlorophenyl)acetic acid (DDA) holds a unique and critical position. Unlike the highly lipophilic and persistent 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), DDA is a water-soluble product that represents a primary route of elimination from the body.[1] This guide provides a comprehensive technical overview of DDA, from its formation through the biotransformation of DDT to its significance as a biomarker, its analytical determination, toxicological profile, and environmental implications. It is intended for researchers, toxicologists, and public health professionals engaged in the study of persistent organic pollutants (POPs) and their impact on human and environmental health.
The Biotransformation of DDT: Pathways to Elimination and Persistence
The metabolism of DDT in vertebrates is characterized by two principal, yet divergent, pathways. The ultimate fate of the parent compound—either sequestration in adipose tissue or excretion—is determined by the initial metabolic steps.
One pathway involves the dehydrochlorination of DDT to form DDE, a highly stable and lipophilic metabolite.[2] DDE is notoriously persistent, bioaccumulates in fatty tissues, and is poorly eliminated from the body.[2][3] Crucially, DDE is not a precursor to DDA and represents a metabolic dead-end in terms of detoxification and excretion.[4][5]
The primary pathway for the detoxification and excretion of DDT involves its initial reductive dechlorination to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD).[2][4] This conversion is catalyzed primarily by cytochrome P450 (CYP) enzymes, with human recombinant CYP3A4 and CYP2B6 showing significant activity.[6] From DDD, a series of subsequent enzymatic reactions involving dechlorination, hydration, and oxidation lead to the formation of the water-soluble DDA, which is the major urinary metabolite of DDT.[6][7] This multi-step conversion from DDD to DDA proceeds through several intermediates, including 2,2-bis(chlorophenyl)-1-chloroethylene (DDMU), 2,2-bis(chlorophenyl)-1-chloroethane (DDMS), and 2,2-bis(chlorophenyl)ethanol (DDOH).[8][9] The resulting DDA is readily excreted in the urine, making its detection a reliable indicator of recent or ongoing exposure to the parent compound, DDT.[2][6][10]
Caption: Metabolic pathways of p,p'-DDT in vertebrates.
Toxicokinetics and Biomarkitoring
Absorption, Distribution, and Excretion
Following exposure to DDT via ingestion, inhalation, or dermal contact, it is absorbed and distributed throughout the body via the lymph and blood, ultimately accumulating in tissues proportionate to their lipid content.[6][7] While DDT and DDE are sequestered in fat, the metabolic conversion to DDA radically alters the compound's toxicokinetics.[6] As a water-soluble metabolite, DDA is not stored in adipose tissue but is efficiently eliminated.[1] The primary route of excretion for absorbed DDT is as DDA conjugates in the urine.[6] Elevated urinary excretion of DDA can be detected within 24 hours of a single oral dose of DDT.[6] This rapid transformation and excretion profile establishes urinary DDA as an invaluable, non-invasive biomarker for assessing current or recent DDT exposure, in contrast to serum or adipose DDE levels which reflect long-term cumulative body burden.[11]
Quantitative Data Summary
The analysis of DDA in human biological samples provides critical data for exposure assessment. The following table summarizes key quantitative parameters from biomonitoring studies.
| Parameter | Matrix | Population | Mean Concentration | Analytical Method | Reference |
| DDA Level | Urine | DDT Applicators (Spray Season) | 59 µg/L | GC-ECD / GC-MS | [11][12] |
| DDA Level | Urine | DDT Applicators (Post Season) | 11 µg/L | GC-ECD / GC-MS | [11][12] |
| Limit of Detection | Urine | - | 0.1 µg/L | GC-ECD | [11][12] |
| Limit of Detection | Urine | - | 2.0 µg/L | GC-MS | [11][12] |
Analytical Methodologies for DDA Quantification
The accurate quantification of DDA in biological and environmental matrices is fundamental to exposure assessment and toxicological research. Due to its polar, acidic nature, DDA is not directly amenable to standard gas chromatography (GC). Therefore, a derivatization step is required to convert it into a more volatile and less polar ester, making it suitable for GC analysis.
Core Principle: Derivatization for GC-MS Analysis
The most common and robust method involves the derivatization of DDA with pentafluorobenzyl bromide (PFBBr).[1][11] This reaction converts the carboxylic acid group of DDA into a stable DDA-pentafluorobenzyl-ester derivative. This derivative is highly volatile and possesses excellent electron-capturing properties, making it ideal for sensitive detection by Gas Chromatography with an Electron Capture Detector (GC-ECD) or confirmation and quantification by Gas Chromatography-Mass Spectrometry (GC-MS).[11][12] The use of GC-MS in selective ion monitoring (SIM) mode provides high specificity and confirmation of the analyte's identity.[1]
Caption: Standard workflow for urinary DDA analysis by GC-MS.
Experimental Protocol: Quantification of DDA in Human Urine
This protocol describes a validated method for the determination of DDA in urine using liquid-liquid extraction, PFBBr derivatization, and GC-MS analysis.[1][11]
1. Sample Preparation and Extraction:
- Thaw a 5 mL aliquot of urine to room temperature.
- Spike the sample with an appropriate internal standard (e.g., ¹³C₁₂-DDA) to correct for matrix effects and procedural losses.
- Add 1 mL of concentrated hydrochloric acid (HCl) to the urine sample to hydrolyze any DDA conjugates.
- Vortex the sample for 30 seconds.
- Perform a liquid-liquid extraction by adding 5 mL of hexane.
- Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Carefully transfer the upper organic (hexane) layer to a clean glass tube.
- Repeat the extraction (steps 5-7) with a fresh 5 mL aliquot of hexane and combine the organic extracts.
- Evaporate the combined hexane extract to dryness under a gentle stream of nitrogen gas at 40°C.
2. Derivatization:
- To the dried residue, add 100 µL of a PFBBr solution (e.g., 10% in acetone) and 50 µL of a catalyst such as diisopropylethylamine (DIPEA).
- Vortex the tube to ensure the residue is fully dissolved.
- Allow the reaction to proceed at room temperature for 1 hour.[11]
- After 1 hour, evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.
- Reconstitute the final residue in 100 µL of a suitable solvent (e.g., isooctane) for GC-MS injection.
3. GC-MS Instrumental Analysis:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Injection Volume: 1 µL, splitless mode.
- Inlet Temperature: 280°C.
- Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 290°C at 20°C/min, hold for 5 min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI), 70 eV.
- Acquisition Mode: Selective Ion Monitoring (SIM). Monitor characteristic ions for the DDA-PFB ester and the internal standard.
4. Quantification and Quality Control:
- A calibration curve is constructed by analyzing standards of known DDA concentrations prepared in the same manner as the samples.
- The concentration of DDA in the urine sample is calculated based on the ratio of the peak area of the native DDA derivative to the peak area of the internal standard derivative, interpolated from the calibration curve.
- The use of a surrogate standard, added before extraction, is crucial to validate the efficiency of the entire analytical procedure, including recovery.[8] Recoveries should typically fall between 80-120%.
Toxicological Significance of DDA
While DDT and DDE are known endocrine disruptors with estrogenic activity, the toxicological profile of DDA is distinctly different. Studies investigating the endocrine effects of various DDT metabolites have revealed that DDA does not exhibit the same biological activities as its precursors.
Specifically, in vitro bioassays have shown that p,p'-DDA does not possess estrogenic activity.[13] Interestingly, some evidence suggests it may even have a moderate anti-estrogenic effect, capable of inhibiting the estrogenic activity of 17β-estradiol.[13] This is in stark contrast to other metabolites like p,p'-DDMS and p,p'-DDMU, which were found to have dose-dependent estrogenic potentials.[13] Furthermore, DDA, similar to DDE and DDD, does not appear to exhibit dioxin-like activities.[13] In studies on chromosomal damage in cell lines, DDA was found to be non-toxic at concentrations where DDT, DDE, and DDD showed genotoxic effects.[14] This suggests that the metabolic conversion of DDT to DDA is a true detoxification pathway, reducing not only the persistence but also the specific endocrine-disrupting toxicity of the parent compound.
Environmental Fate and Remediation
Despite being water-soluble, DDA has been identified as a persistent and neglected contaminant in aquatic systems.[8] Its presence in surface water and groundwater near former DDT application sites indicates its potential for leaching from contaminated soils and sediments.[8] The conversion of DDT and DDD residues in anaerobic sediment can be a long-term source of DDA contamination in waterways.[5][8]
The remediation of sites contaminated with DDT and its metabolites is a significant environmental challenge. Common strategies include:
-
Dredging: The physical removal of contaminated sediments, though it can be costly and risks resuspension of contaminants.[15][16]
-
Capping: An in-situ method where a clean layer of material (sand, clay, or reactive materials) is placed over the contaminated sediment to isolate it from the water column.[15][16]
-
Bioremediation: The use of microorganisms to degrade DDT and its metabolites. While DDE is highly resistant to further degradation, some bacterial strains can metabolize DDT through DDD to DDA and potentially further.[17][18] Enhancing this process through the addition of co-metabolites or specific microbial consortia is an active area of research.[15][19]
-
Phytoremediation: The use of plants to take up and either sequester or degrade contaminants from soil and water.[20]
Conclusion
This compound (DDA) is a pivotal metabolite in the toxicological and environmental narrative of DDT. It represents the primary detoxification and excretory pathway in vertebrates, making it an essential and reliable biomarker for assessing recent exposure. Its distinct physicochemical and toxicological properties—water solubility and a lack of the estrogenic activity characteristic of its precursors—underscore the importance of understanding the complete metabolic fate of persistent pollutants. The development of robust analytical methods for DDA has been critical for human biomonitoring and continues to inform public health assessments in regions where DDT is still in use or where legacy contamination persists. Future research should continue to focus on the long-term environmental fate of DDA and the optimization of remediation strategies to mitigate the lasting impact of DDT on global ecosystems.
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eScholarship.org. (n.d.). DDA, A Water-Soluble DDT Metabolite, for Human Biomonitoring and Wildlife Exposure Surveillance. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). ToxGuide for DDT, DDE, and DDD. [Link]
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Formation pathway of DDA from DDT metabolism
An In-depth Technical Guide to the Metabolic Formation of DDA from DDT
Abstract
Dichlorodiphenyltrichloroethane (DDT), a legacy organochlorine insecticide, persists in the environment and bioaccumulates in organisms, posing significant toxicological risks. Understanding its metabolic fate is critical for assessing exposure, toxicity, and developing remediation strategies. This technical guide provides a comprehensive overview of the principal metabolic pathway leading to the formation of 2,2-bis(p-chlorophenyl)acetic acid (DDA), the primary water-soluble and excretable metabolite of DDT. We will dissect the multi-step enzymatic cascade, explore alternative and species-divergent pathways, detail the key enzymes involved, and provide validated experimental protocols for studying these biotransformations. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of xenobiotic metabolism.
Introduction: The Toxicological Legacy of DDT and the Significance of DDA
First synthesized in 1874, DDT's potent insecticidal properties were discovered in 1939, heralding a new era of chemical pest control and disease vector management, notably in combating malaria and typhus during World War II[1]. However, its chemical stability, lipophilicity, and resistance to degradation led to its widespread environmental persistence and bioaccumulation in the food chain[2][3]. These properties, coupled with evidence of eggshell thinning in birds and potential human health risks, including endocrine disruption, led to its ban in many countries, including the United States in 1972[1][2].
Despite its restricted use, human and environmental exposure continues from historical contamination and limited ongoing applications for disease control[1][2]. The metabolism of DDT is a slow process, with a half-life of years in the human body, where it is stored primarily in adipose tissue[2][3]. The biotransformation of the lipophilic parent compound, DDT, into more water-soluble metabolites is a crucial detoxification process that facilitates its excretion. The principal urinary metabolite, and thus a key biomarker of exposure, is 2,2-bis(p-chlorophenyl)acetic acid (DDA)[4][5][6]. The formation of DDA from DDT is not a single reaction but a complex, multi-step pathway primarily occurring in the liver. This guide elucidates the intricate journey from a persistent toxin to its excretable end-product.
The Core Metabolic Cascade: The Vertebrate Pathway from DDT to DDA
In vertebrates, particularly well-studied in rat models, the primary route to DDA does not proceed directly from DDT. Instead, it involves a series of sequential reductive and oxidative reactions. The initial and rate-limiting step is the reductive dechlorination of DDT to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD)[5][6][7]. This is a critical divergence from another major metabolic fate of DDT, the dehydrochlorination to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), a highly persistent metabolite that is not a significant precursor to DDA in most mammals[5][8].
The pathway from DDD to DDA has been elucidated through studies identifying a series of intermediates[7][9]. The proposed metabolic scheme is as follows:
-
Reductive Dechlorination: DDT is converted to DDD.
-
Dehydrochlorination: DDD is converted to 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU)[5].
-
Intermediate Steps: DDMU undergoes further transformations, including the formation of 2,2-bis(p-chlorophenyl)ethanol (DDOH)[10][11].
-
Oxidation: The final steps involve the oxidation of the ethanol group of DDOH to an aldehyde and then to the carboxylic acid, DDA, which is then readily excreted, often in conjugated forms[5][6][9].
This sequence represents the primary detoxification route that leads to the elimination of the DDT carbon skeleton from the body.
Visualization of the Primary DDA Formation Pathway
The following diagram illustrates the sequential conversion of DDT to its primary excretable metabolite, DDA, in vertebrates.
Caption: Primary metabolic pathway of DDT to DDA in vertebrates.
Divergent Fates: The DDE Shunt and Other Pathways
While the DDD pathway is the main route to DDA, the metabolic landscape of DDT is complex. The most significant competing reaction is the dehydrochlorination of DDT to form DDE.
The DDT to DDE Pathway: In many organisms, including humans and certain insects, a major metabolic reaction is the conversion of DDT to DDE by the enzyme DDT-dehydrochlorinase[8][12]. DDE is exceptionally stable and lipophilic, leading to its long-term storage in adipose tissue, with a biological half-life of up to 10 years in humans[2]. Crucially, DDE is not on the metabolic route to DDA in mammals, making its formation a pathway to bioaccumulation rather than detoxification and excretion[5][8].
Microbial Degradation: Environmental microorganisms employ diverse pathways for DDT degradation. Under anaerobic conditions, the reductive dechlorination to DDD is a common initial step, similar to vertebrates[13][14]. However, subsequent steps can vary significantly, sometimes leading to complete mineralization to CO2, water, and chloride ions through intermediates like 4,4'-dichlorobenzophenone (DBP)[10][14][15].
Visualization of Competing Metabolic Fates
This diagram shows the initial metabolic split of DDT into two primary, functionally distinct metabolites: DDD (the precursor to excretable DDA) and DDE (a persistent, dead-end metabolite).
Caption: Initial competing metabolic pathways for DDT.
Key Enzymatic Players in DDT Metabolism
The biotransformation of DDT is catalyzed by several key enzyme families, primarily located in the liver.
| Enzyme Family | Specific Enzymes/Classes | Reaction Catalyzed | Significance |
| Cytochrome P450 (CYP) Superfamily | CYP2B, CYP3A (e.g., CYP3A4, CYP2B6)[5][6] | Reductive dechlorination of DDT to DDD; subsequent oxidative steps toward DDA[7][16]. | Catalyzes the critical first step of the main detoxification pathway leading to DDA. |
| DDT-Dehydrochlorinase (DDT-ase) | Carbon-halide lyase[12] | Dehydrochlorination of DDT to DDE. | A primary mechanism of insecticide resistance in some insects; leads to the formation of the highly persistent DDE metabolite. |
| Glutathione S-Transferases (GSTs) | Various isoforms | Dehydrochlorination of DDT to DDE[17][18]. | Can contribute to DDT resistance by metabolizing it to DDE, often working in concert with glutathione[17][19]. |
Cytochrome P450 (CYP) Isoforms: The conversion of DDT to DDD is primarily mediated by microsomal cytochrome P450 enzymes under anaerobic or low-oxygen conditions[7][16]. Studies using rat liver microsomes and human recombinant CYPs have identified isoforms such as CYP3A4 and CYP2B6 as being particularly active in this reductive dechlorination[5][6]. These enzymes are also believed to be involved in the subsequent oxidative steps that convert DDD intermediates into the final DDA product[9].
DDT-Dehydrochlorinase and Glutathione S-Transferases (GSTs): The conversion of DDT to DDE is a well-characterized mechanism of resistance in insects like houseflies[17]. This reaction is catalyzed by DDT-dehydrochlorinase, which is functionally a glutathione S-transferase[12][17]. GSTs utilize glutathione to catalytically remove a molecule of HCl from DDT, yielding DDE[17]. While this detoxifies DDT from an acute insecticidal perspective, in vertebrates it leads to a more persistent and bioaccumulative compound.
Experimental Methodologies for Elucidating the Pathway
The study of DDT metabolism relies on a combination of in vitro and in vivo models, coupled with sensitive analytical techniques.
Protocol: In Vitro DDT Metabolism Assay Using Rat Liver Microsomes
This protocol provides a framework for assessing the CYP-mediated conversion of DDT to its primary metabolites. The self-validating nature of this protocol lies in the inclusion of negative controls (no NADPH) and positive controls (known CYP inducers) to ensure the observed metabolism is enzymatic and specific.
1. Objective: To determine the in vitro rate of conversion of DDT to DDD and DDE by hepatic cytochrome P450 enzymes.
2. Materials & Reagents:
-
Pooled rat liver microsomes (commercially available or prepared from fresh tissue)
-
DDT, DDD, DDE analytical standards
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other quenching solvent
-
Hexane or other extraction solvent
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
3. Experimental Procedure:
-
Step 1: Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice.
-
Rationale: Low temperature prevents premature enzyme activity.
-
Add 50 µL of 0.1 M phosphate buffer.
-
Add 10 µL of liver microsomes (final protein concentration ~0.5-1.0 mg/mL).
-
Add 1 µL of DDT solution in a suitable solvent (e.g., DMSO, final concentration ~10 µM).
-
-
Step 2: Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Rationale: Allows the substrate and enzyme to reach thermal equilibrium.
-
-
Step 3: Initiation of Reaction: Add 20 µL of the NADPH regenerating system to start the reaction. For the negative control, add buffer instead.
-
Rationale: CYPs require NADPH as a cofactor for their catalytic activity. The negative control validates that the reaction is NADPH-dependent.
-
-
Step 4: Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes) in a shaking water bath.
-
Step 5: Termination of Reaction: Stop the reaction by adding 100 µL of ice-cold acetonitrile.
-
Rationale: The organic solvent precipitates proteins, halting all enzymatic activity.
-
-
Step 6: Extraction: Add an internal standard and 500 µL of hexane. Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Rationale: DDT and its metabolites are lipophilic and will partition into the organic hexane layer, separating them from the aqueous, protein-rich phase.
-
-
Step 7: Analysis: Carefully transfer the hexane supernatant to a new vial for GC-MS analysis. Quantify the amounts of DDD and DDE formed by comparing their peak areas to a standard curve.
Visualization of the Experimental Workflow
Caption: Workflow for an in vitro DDT metabolism assay.
Conclusion and Future Directions
The formation of DDA is the principal detoxification and elimination pathway for the persistent insecticide DDT in vertebrates. This process is a multi-step enzymatic cascade initiated by the cytochrome P450-mediated reductive dechlorination of DDT to DDD, which is then further oxidized to DDA. This pathway competes with the dehydrochlorination route that forms the highly stable and bioaccumulative DDE, a reaction that often predominates and represents a toxicological dead-end. A thorough understanding of the enzymes involved—primarily CYPs and GSTs—and the balance between these competing pathways is essential for accurately assessing the long-term health risks associated with DDT exposure.
Future research should focus on further characterizing the specific human CYP isoforms and their polymorphisms that influence the rate of DDA formation, which could help identify susceptible populations. Additionally, exploring the microbiome's contribution to DDT metabolism in vivo and developing advanced analytical techniques to detect a wider range of minor metabolites will provide a more complete picture of DDT's fate in biological systems.
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Environmental fate and transport of bis(4-chlorophenyl)acetic acid
An In-Depth Technical Guide to the Environmental Fate and Transport of bis(4-chlorophenyl)acetic Acid (DDA)
Introduction: Unmasking the Legacy of DDT
For decades, the story of Dichlorodiphenyltrichloroethane (DDT) has been a prominent, cautionary tale in environmental science. However, the narrative of its environmental impact is incomplete without a thorough understanding of its primary water-soluble metabolite, This compound (DDA) .[1][2][3] Unlike its notoriously persistent and lipophilic parent compound, DDA possesses distinct physicochemical properties that dictate a different, yet equally important, environmental journey. Its presence in ecosystems is a direct fingerprint of DDT metabolism, making it a critical biomarker for assessing exposure in both wildlife and humans.[3][4][5]
This technical guide moves beyond the parent compound to provide a detailed exploration of DDA's life cycle in the environment. We will dissect its formation, its pathways of degradation, and the mechanisms governing its transport through soil, water, and air. For the researcher, environmental scientist, or drug development professional, this document offers a synthesis of current knowledge, field-proven methodologies, and the causal logic behind the environmental behavior of this significant contaminant. By understanding the fate of DDA, we gain a more complete picture of the long-term legacy of DDT contamination and the ongoing challenges it presents to environmental health.[6]
Section 1: Physicochemical Profile of DDA
The environmental behavior of any chemical is fundamentally governed by its intrinsic physical and chemical properties. For DDA, the most critical distinction is its increased polarity and water solubility compared to DDT, DDE, and DDD. This single factor is the primary driver of its unique transport and fate characteristics.[7]
Table 1: Key Physicochemical Properties of DDA
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [8][9] |
| Molecular Weight | 281.13 g/mol | [9] |
| IUPAC Name | 2,2-bis(4-chlorophenyl)acetic acid | [9] |
| Common Synonyms | p,p'-Dichlorodiphenylacetic acid, 4,4'-DDA | [9][10] |
| Nature | The principal water-soluble metabolite of DDT. | [1][2][11] |
The carboxylic acid functional group on DDA dramatically increases its polarity over the parent DDT. This enhanced water solubility means that while DDT and its other metabolites are strongly lipophilic, accumulating in fatty tissues and sorbing tightly to organic matter in soil, DDA has a greater affinity for the aqueous phase.[3][12] This dictates its partitioning behavior, making it more prone to leaching from soils into groundwater and being transported in surface waters, posing a direct risk to aquatic ecosystems and potentially to drinking water supplies.[6]
Section 2: Formation and Degradation Pathways
DDA is not typically introduced into the environment directly but is rather a product of biological transformation. Its subsequent breakdown is a slow process mediated by specific microbial pathways.
Formation of DDA from DDT
DDA is the definitive end-product of a major metabolic pathway for DDT in a wide range of organisms, from soil microbes to vertebrates, including humans.[1][13][14] The primary route involves two key steps:
-
Reductive Dechlorination: Under anaerobic or anoxic conditions, DDT undergoes reductive dechlorination to form 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD).[14] This step is crucial and often occurs in sediments and flooded soils.[6]
-
Oxidation: The intermediate DDD is then further oxidized to yield DDA.[1][14]
It is critical to note that 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE), the other major and highly persistent DDT metabolite formed through dehydrochlorination, is not a precursor to DDA.[4] This makes DDA a specific biomarker for the metabolic conversion of DDT and DDD.
Environmental Degradation of DDA
Once formed, DDA is also subject to environmental degradation, primarily through biotic processes. Abiotic degradation of DDA itself is less significant compared to the microbial pathways that break it down further, albeit slowly.
-
Biotic Degradation: Certain soil bacteria and fungi have demonstrated the ability to utilize DDA as a substrate.[14][15] The proposed pathway involves the successive transformation of DDA, further breaking down the molecule.[14] This process can proceed through the following key steps:
-
Decarboxylation: DDA is decarboxylated to form bis(p-chlorophenyl)methane (DDM).
-
Oxidation: DDM is then metabolized to 4,4'-dichlorobenzhydrol (DBH) and subsequently to 4,4'-dichlorobenzophenone (DBP).[15]
-
The efficiency of this biodegradation is highly dependent on environmental conditions, including the specific microbial consortia present, soil moisture, temperature, and pH.[14][16] While these pathways exist, the overall process is slow, contributing to the persistence of DDA in some environments.
Section 3: Environmental Transport and Mobility
The transport of DDA is a story of water. Its solubility fundamentally differentiates its movement from the more static, soil-bound nature of its parent compounds.
Mobility in Soil
The mobility of chemicals in soil is largely controlled by their water solubility and their tendency to sorb to soil particles.[17]
-
Sorption and Desorption: DDA exhibits weaker sorption to soil organic matter and clay particles compared to DDT and DDE.[18] While it does bind to soil, the equilibrium favors the dissolved phase, making it more susceptible to desorption and subsequent movement.[19]
-
Influence of Soil Properties: The extent of sorption is influenced by soil characteristics. Higher organic matter content can increase the sorption of DDA, but its inherent solubility still makes it relatively mobile.[20] Soil pH is also a critical factor; acidic conditions can sometimes enhance adsorption.[20]
-
Leaching: Due to its mobility, DDA has a higher potential to be leached from the topsoil layers into deeper soil profiles and ultimately into groundwater, a process driven by water infiltration from rain or irrigation.[17]
Transport in Aquatic Systems
As a consequence of its mobility in soil, DDA is a recognized contaminant in aquatic environments.[6]
-
Surface Runoff: Contaminated agricultural and industrial sites act as long-term sources of DDA. During rainfall events, DDA dissolved in surface water can be transported via runoff into streams, rivers, and lakes.
-
Groundwater Contamination: Leaching through the soil profile can lead to the contamination of underlying aquifers. This represents a significant long-term risk, as groundwater can serve as a source of drinking water and discharge into surface water bodies, perpetuating the contamination cycle.[6]
Atmospheric Transport
Long-range atmospheric transport is a well-documented phenomenon for semi-volatile organic compounds like DDT and DDE, allowing them to reach remote ecosystems such as the Arctic.[21][22] However, DDA's properties make its atmospheric transport profile different. As a polar organic acid, DDA has a much lower volatility than DDT. Therefore, significant long-range transport of DDA in the gas phase is unlikely. Its presence in remote regions is more likely attributable to the atmospheric transport of its DDT/DDE precursors followed by deposition and subsequent transformation in the local environment, or the transport of contaminated dust and aerosols.
Section 4: Analytical Methodologies
Accurate quantification of DDA in complex environmental matrices is essential for monitoring, risk assessment, and regulatory compliance. The analytical workflow typically involves extraction, cleanup, derivatization (for GC-based methods), and instrumental analysis.[23]
Table 2: Summary of Analytical Methods for DDA Determination
| Matrix | Sample Preparation | Instrumentation | Key Considerations |
| Water | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | GC-ECD, GC-MS, LC-MS/MS | SPE is common for pre-concentration. Derivatization is needed for GC.[6][24] |
| Soil/Sediment | Soxhlet Extraction, Ultrasonic Extraction | GC-ECD, GC-MS | Requires rigorous cleanup to remove interferences from the complex matrix.[23] |
| Urine | LLE after acidification, SPE | GC-ECD, GC-MS | Used for biomonitoring of DDT exposure.[2][5] |
Experimental Protocol: DDA Analysis in Water by GC-MS
This protocol provides a representative workflow for the determination of DDA in surface water samples.
1. Sample Collection and Preservation:
-
Collect 1 L of water in an amber glass bottle.
-
Preserve the sample by acidifying to pH < 2 with sulfuric acid.
-
Store at 4°C until extraction.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing methanol followed by deionized water.
-
Load the 1 L water sample onto the cartridge at a flow rate of ~5-10 mL/min.
-
After loading, wash the cartridge with deionized water to remove salts.
-
Dry the cartridge thoroughly under a stream of nitrogen for at least 30 minutes.
3. Elution:
-
Elute the retained DDA from the cartridge using a suitable solvent, such as methanol or ethyl acetate.
-
Collect the eluate and concentrate it to near dryness under a gentle stream of nitrogen.
4. Derivatization:
-
Causality: The carboxylic acid group of DDA makes it polar and thermally unstable, which is incompatible with GC analysis. Derivatization converts it into a more volatile and stable ester.[2]
-
Add a derivatizing agent, such as 2% pentafluorobenzyl bromide (PFBBr) in hexane, and a catalyst like diisopropylethylamine (DIPEA).[2][5]
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Evaporate the reactants to dryness and reconstitute the residue in a known volume of a suitable solvent (e.g., 100 µL of toluene or hexane).[6]
5. Instrumental Analysis (GC-MS):
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., DB-5ms) to separate the DDA derivative from other compounds.
-
Mass Spectrometry: Operate in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for the characteristic ions of the DDA derivative.[5]
6. Quantification:
-
Quantify the DDA concentration by comparing the peak area of the sample to a calibration curve prepared from derivatized analytical standards. Use an internal standard to correct for variations in extraction efficiency and instrument response.
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An In-Depth Technical Guide to Bis(4-chlorophenyl)acetic Acid (DDA)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-chlorophenyl)acetic acid, commonly known as DDA, is a significant organochlorine compound primarily recognized as the main urinary metabolite of the notorious insecticide, Dichlorodiphenyltrichloroethane (DDT).[1][2][3] Its presence and quantification in biological matrices serve as a reliable biomarker for assessing exposure to DDT.[2][3] This guide provides a comprehensive overview of DDA, including its chemical and physical properties, a detailed synthesis protocol, spectroscopic analysis for its characterization, a standard method for its quantification in biological samples, and a discussion of its toxicological relevance.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [4] |
| Molecular Weight | 281.13 g/mol | |
| CAS Number | 83-05-6 | |
| Melting Point | 164–166 °C | [5] |
| Synonyms | DDA, 4,4′-DDA, Di-(p-chlorophenyl)acetic acid, Dichlorodiphenylacetic acid | [6] |
| Linear Formula | (ClC₆H₄)₂CHCO₂H | |
| SMILES | OC(=O)C(c1ccc(Cl)cc1)c2ccc(Cl)cc2 | |
| InChI Key | YIOCIFXUGBYCJR-UHFFFAOYSA-N | [4] |
Synthesis of this compound
A well-established method for the synthesis of this compound is through the hydrolysis of 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (a purified grade of DDT).[5][7]
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of DDA from DDT.
Experimental Protocol
Materials:
-
1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane (purified grade, m.p. 105–106°C)[5]
-
Diethylene glycol[5]
-
Potassium hydroxide
-
Water
-
20% Sulfuric acid[5]
-
Norit (activated carbon)[5]
-
95% Ethanol[5]
Procedure:
-
In a 1-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer, combine 400 mL of diethylene glycol and 49.5 g (0.14 mole) of purified 1,1-di-(p-chlorophenyl)-2,2,2-trichloroethane.[5]
-
Add a solution of 63 g (1.12 mole) of potassium hydroxide in 35 mL of water to the flask.[5]
-
Stir the mixture and heat it to reflux for 6 hours, maintaining a temperature of 134–137°C.[5]
-
Allow the reaction mixture to cool and then pour it into 1 liter of cold water with vigorous stirring.[5]
-
Filter the insoluble material and wash it twice with 50-mL portions of warm water.[5]
-
Gently boil the filtrate with 2 g of Norit for 5 minutes. Remove the carbon by filtration.[5]
-
Acidify the filtrate to a litmus test with 20% sulfuric acid (approximately 120 mL), and then add an additional 30 mL of the acid.[5]
-
Cool the mixture to 0–5°C to induce precipitation of the product.[5]
-
Collect the precipitate by filtration under suction, wash it with water until free of sulfate ions, and dry at 100–110°C. The expected yield is 27–28.5 g (69–73%) of di-(p-chlorophenyl)acetic acid with a melting point of 163–165°C.[5]
-
For further purification, the product can be recrystallized from boiling 95% ethanol, followed by the addition of water until turbidity is observed, and then cooling to 0–5°C. This yields a product with a melting point of 164–166°C.[5]
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of the synthesized this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would be expected to show the following signals:
-
A singlet for the methine proton (-CH) deshielded by the two phenyl rings and the carboxylic acid group.
-
A set of doublets for the aromatic protons on the two p-chlorophenyl rings, exhibiting an AA'BB' splitting pattern.
-
A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts are:
-
A signal for the carboxylic acid carbon (-COOH) in the range of 170-185 ppm.
-
Signals for the aromatic carbons in the range of 125-150 ppm. Due to the symmetry of the molecule, four distinct signals are expected for the aromatic carbons.
-
A signal for the methine carbon (-CH) deshielded by the adjacent aromatic rings and the carboxyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is useful for identifying the functional groups present in the molecule. Key vibrational modes for this compound include:
-
A broad O-H stretching band from the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.
-
A strong C=O stretching band from the carboxylic acid group, usually around 1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic and methine protons.
-
C=C stretching vibrations within the aromatic rings.
-
A C-Cl stretching band.
Analytical Methodology for Quantification in Biological Samples
The quantification of this compound in biological matrices, particularly urine, is a key application in toxicology and environmental health monitoring. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for this purpose.[8][9]
DOT Diagram: Analytical Workflow
Caption: A typical workflow for the quantification of DDA in urine samples using GC-MS.
Experimental Protocol for GC-MS Analysis
Sample Preparation:
-
Enzymatic Hydrolysis: Since DDA is often excreted as glucuronide or sulfate conjugates, a preliminary enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is typically employed to release the free acid.[10]
-
Extraction: The hydrolyzed urine sample is then subjected to either solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the analyte and remove interfering matrix components.[8][10]
Derivatization:
Due to its polarity and low volatility, DDA requires derivatization prior to GC-MS analysis. A common method involves esterification, for example, using pentafluorobenzyl bromide (PFBBr) to form a stable, volatile ester.[3]
GC-MS Parameters:
-
Gas Chromatograph: A typical setup would involve a capillary column suitable for separating nonpolar compounds.
-
Mass Spectrometer: The mass spectrometer is usually operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized DDA.
Toxicological Significance
This compound is the principal water-soluble metabolite of DDT in mammals.[2] Its formation is a key step in the detoxification and excretion of DDT.
DOT Diagram: Metabolic Pathway
Caption: Simplified metabolic pathway of DDT leading to the formation of DDA.
Toxicokinetics and Effects
-
Absorption, Distribution, Metabolism, and Excretion (ADME): Following exposure to DDT, it is metabolized to DDA, which is then primarily excreted in the urine.[2] The excretion of DDA is relatively slow, and its levels in urine can be correlated with the body burden of DDT.
-
Toxicity: While DDT and its other major metabolite, DDE, are known for their neurotoxic and endocrine-disrupting properties, DDA is generally considered to be less toxic.[1] However, some studies have investigated the direct effects of DDA. For instance, it has been shown to have cytotoxic effects at high concentrations in vitro.[11] One study suggested that DDA may have anti-estrogenic activity, in contrast to the estrogenic effects of some other DDT metabolites.[11]
Applications in Research and Drug Development
-
Biomarker of Exposure: The primary application of DDA is as a biomarker for human exposure to DDT. Its measurement in urine provides a non-invasive method to assess recent and ongoing exposure.[2][3]
-
Reference Standard: High-purity this compound is used as a reference standard in analytical laboratories for the accurate quantification of this metabolite in environmental and biological samples.
-
Metabolism and Toxicology Studies: As a key metabolite, DDA is an important compound in in vitro and in vivo studies aimed at understanding the metabolic fate and toxicological profile of DDT and related compounds.
Conclusion
This compound is a molecule of significant interest in the fields of toxicology, environmental science, and analytical chemistry. Its role as the primary urinary metabolite of DDT makes it an indispensable tool for monitoring human exposure to this persistent organic pollutant. A thorough understanding of its chemical properties, synthesis, and analytical methods is essential for researchers and scientists working in these areas. This guide provides a foundational technical overview to support such endeavors.
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Organic Syntheses, Coll. Vol. 4, p.317 (1963); Vol. 32, p.42 (1952). Di-(p-chlorophenyl)acetic acid. [Link]
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National Institute of Standards and Technology. 2,2-Bis(4-chlorophenyl)acetic acid. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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Püttmann, M., et al. (2000). DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant. Environmental Science & Technology, 34(15), 3137-3143. [Link]
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Garg, U., & Frazee, C. C. (2016). Comprehensive Urine Drug Screen by Gas Chromatography/Mass Spectrometry (GC/MS). In Clinical Applications of Mass Spectrometry in Drug Analysis (pp. 249-256). Humana Press, New York, NY. [Link]
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El-Nahhal, Y., et al. (2011). Toxicity, dioxin-like activities, and endocrine effects of DDT metabolites--DDA, DDMU, DDMS, and DDCN. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 46(6), 526–534. [Link]
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Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for DDT, DDE, and DDD. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Garg, U., & Frazee, C. C. (2016). Comprehensive Urine Drug Screen by Gas Chromatography-Mass Spectrometry (GC-MS). JoVE (Journal of Visualized Experiments), (111), e54023. [Link]
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Weinmann, W., et al. (2001). Broad Spectrum Drug Identification Directly from Urine, Using Liquid Chromatography-Tandem Mass Spectrometry. Clinical Chemistry, 47(7), 1255-1263. [Link]
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Chen, Z., et al. (2009). 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism in Humans. International journal of toxicology, 28(6), 528–533. [Link]
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Pharmaffiliates. 4,4´-DDA | CAS No : 83-05-6. [Link]
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Krieger, R. I., et al. (2009). 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism. International Journal of Toxicology, 28(6), 528-533. [Link]
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13-C NMR Chemical Shift Table.pdf. [Link]
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Karthikeyan, N., et al. (2014). Vibrational spectroscopic [FT-IR, FT-Raman] investigation on (2,4,5-Trichlorophenoxy) Acetic acid using computational [HF and DFT] analysis. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 124, 496–506. [Link]
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Semantic Scholar. Vibrational spectroscopic [FT-IR, FT-Raman] investigation on (2,4,5-Trichlorophenoxy) Acetic acid using computational [HF and DFT] analysis. [Link]
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Krishnakumar, V., & John, X. (2005). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 62(1-3), 740–751. [Link]
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An In-Depth Guide to the Spectral Analysis of Bis(4-chlorophenyl)acetic Acid
Abstract: This technical guide provides a comprehensive analysis of the mass spectrometry and infrared spectroscopy data for bis(4-chlorophenyl)acetic acid (DDA), a significant metabolite of the pesticide DDT. Tailored for researchers, scientists, and drug development professionals, this document delves into the principles of electron ionization mass spectrometry (EI-MS) and Fourier-transform infrared (FT-IR) spectroscopy, offering detailed experimental protocols and in-depth interpretation of the spectral data. The guide aims to provide a foundational understanding of DDA's structural characterization, explaining the causality behind its fragmentation patterns and vibrational modes, thereby serving as a crucial reference for its unambiguous identification.
Introduction to this compound (DDA)
This compound, also known as DDA, is a primary metabolite of the well-known organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT).[1] Its presence in environmental and biological samples is a key indicator of DDT exposure. The accurate identification and quantification of DDA are therefore critical in toxicology, environmental science, and regulatory monitoring. Spectroscopic techniques such as mass spectrometry and infrared spectroscopy are indispensable tools for the structural elucidation and confirmation of DDA. This guide offers a detailed examination of the characteristic spectral features of DDA, providing the technical insights necessary for its confident identification.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For the analysis of DDA, Electron Ionization (EI) is a common method that provides a reproducible fragmentation pattern, acting as a molecular fingerprint.
Principles of Electron Ionization (EI) Mass Spectrometry
In EI-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M+•).[3] The molecular ion, if stable enough, is detected at an m/z value corresponding to the molecular weight of the compound. Due to the high energy of the ionization process, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides detailed structural information about the original molecule.[2]
Experimental Protocol: GC-EI-MS
The following outlines a generalized protocol for acquiring an EI-mass spectrum of DDA, typically using a Gas Chromatography (GC) system for sample introduction.
-
Sample Preparation: Prepare a dilute solution of the DDA standard (e.g., 100 µg/mL) in a suitable volatile solvent like methanol or ethyl acetate.
-
GC Separation:
-
Injector: Set to a temperature of 250°C. Inject 1 µL of the sample solution in splitless mode.
-
Column: Use a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Conditions:
-
Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Causality Note: The use of GC ensures that the analyte is purified and introduced into the mass spectrometer in a vaporized state, which is a prerequisite for EI. The specified temperatures prevent condensation while minimizing thermal degradation of the analyte.
Data Interpretation and Fragmentation Pathway
The EI mass spectrum of this compound is characterized by several key fragments. The molecular weight of DDA (C₁₄H₁₀Cl₂O₂) is 281.13 g/mol .[4] Due to the presence of two chlorine atoms, the molecular ion and its fragments will exhibit a characteristic isotopic pattern (³⁵Cl and ³⁷Cl isotopes).
Table 1: Key Ions in the Electron Ionization Mass Spectrum of DDA [1][5]
| m/z Value | Proposed Fragment Ion | Identity |
| 280/282/284 | [C₁₄H₁₀Cl₂O₂]⁺• | Molecular Ion (M⁺•) |
| 235/237/239 | [C₁₃H₉Cl₂]⁺ | [M - COOH]⁺ |
| 165 | [C₁₂H₈Cl]⁺ | [M - COOH - Cl - H]⁺ |
Note: The presence of multiple peaks (e.g., 235, 237, 239) for chlorine-containing fragments is due to the natural isotopic abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
Fragmentation Analysis:
-
Molecular Ion (m/z 280): The molecular ion peak is observed at m/z 280, corresponding to the species with two ³⁵Cl atoms. The isotopic peaks at m/z 282 (one ³⁵Cl, one ³⁷Cl) and m/z 284 (two ³⁷Cl) will also be present in a predictable ratio.
-
Base Peak (m/z 235): The most abundant ion in the spectrum (the base peak) appears at m/z 235. This corresponds to the loss of the carboxylic acid group (•COOH, mass 45) from the molecular ion.[6] This is a very common and favorable fragmentation for carboxylic acids, as it leads to a relatively stable diphenylmethyl cation (a carbocation).
-
Fragment Ion (m/z 165): A significant peak at m/z 165 is also observed. This fragment can be rationalized by the loss of a chlorine atom and a hydrogen atom from the [M - COOH]⁺ fragment.
The proposed fragmentation pathway is a logical sequence of bond cleavages driven by the formation of stable ions. The initial loss of the carboxyl radical is energetically favorable.
Caption: Proposed EI-MS fragmentation pathway for DDA.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies. The resulting spectrum provides a unique fingerprint of the functional groups present in the molecule.
Principles of Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a modern method for obtaining high-quality infrared spectra. It utilizes an interferometer to measure all frequencies of infrared light simultaneously. The resulting signal (an interferogram) is then subjected to a mathematical operation called a Fourier transform, which converts it into the familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). This technique offers significant advantages in speed and signal-to-noise ratio over older dispersive methods.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a convenient sampling technique that requires minimal sample preparation.
-
Instrument Setup: Ensure the Bruker Tensor 27 FT-IR spectrometer (or equivalent) is powered on and has undergone its startup diagnostics.
-
Background Scan: Clean the ATR crystal (e.g., DuraSamplIR II diamond) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This is crucial as it subtracts the absorbance from the air (CO₂, H₂O) and the crystal itself.
-
Sample Application: Place a small amount (a few milligrams) of the solid DDA sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly.
Causality Note: The ATR technique works by passing an infrared beam through a crystal of high refractive index. The beam creates an evanescent wave that extends a few microns beyond the crystal surface. The sample in contact with the crystal absorbs energy from this wave at its characteristic frequencies. This method is ideal for solid powders as it avoids the need for preparing KBr pellets.[1]
Caption: General experimental workflow for ATR-FTIR analysis.
Data Interpretation of Vibrational Modes
The IR spectrum of DDA displays several characteristic absorption bands that confirm its structure, particularly the carboxylic acid and chlorophenyl moieties.
Table 2: Characteristic Infrared Absorption Bands for DDA
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid O-H |
| ~3050 | Medium-Weak | C-H stretch | Aromatic C-H |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O |
| 1600 - 1450 | Medium | C=C stretch | Aromatic Ring |
| ~1300 | Medium | C-O stretch | Carboxylic Acid C-O |
| ~1100 - 1000 | Strong | C-Cl stretch | Aryl-Chloride |
| 900 - 675 | Strong | C-H bend | Aromatic Out-of-Plane Bending |
Interpretation of Key Peaks:
-
O-H Stretch (3300-2500 cm⁻¹): The hallmark of a carboxylic acid in an IR spectrum is an extremely broad and strong absorption band for the O-H stretch.[7][8] This broadness is a direct result of extensive intermolecular hydrogen bonding, which creates a wide distribution of bond strengths. This band often overlaps with the aromatic and aliphatic C-H stretches.[9]
-
C=O Stretch (~1710 cm⁻¹): A strong, sharp peak appears around 1710 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[10] Its position indicates a dimeric, hydrogen-bonded state, which is typical for carboxylic acids in the solid phase.[8]
-
Aromatic C=C Stretches (1600-1450 cm⁻¹): Multiple medium-intensity bands in this region are characteristic of the carbon-carbon stretching vibrations within the two benzene rings.[9]
-
C-Cl Stretch (~1100-1000 cm⁻¹): A strong absorption in this region is indicative of the C-Cl stretching vibration, confirming the presence of the chloro-substituents on the aromatic rings.
-
Aromatic C-H Bending (900-675 cm⁻¹): The pattern of strong peaks in this "fingerprint" region can often provide information about the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong band is typically expected around 850-800 cm⁻¹.
Conclusion
The combined spectral data from mass spectrometry and infrared spectroscopy provide a definitive and self-validating system for the identification of this compound. The EI-mass spectrum confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the carboxylic acid group (m/z 235). The FT-IR spectrum provides unambiguous evidence for the key functional groups, including the hydrogen-bonded carboxylic acid (broad O-H and sharp C=O stretches) and the chloro-substituted aromatic rings. Together, these techniques offer complementary information that is essential for the structural confirmation of DDA in research, clinical, and environmental applications.
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Health effects and toxicity of bis(4-chlorophenyl)acetic acid
An In-Depth Technical Guide to the Health Effects and Toxicity of bis(4-chlorophenyl)acetic acid (DDA)
Abstract
This compound (DDA) is the principal water-soluble metabolite of the persistent organochlorine pesticide Dichlorodiphenyltrichloroethane (DDT).[1][2][3] Its detection in biological matrices, particularly urine, serves as a reliable biomarker for assessing human exposure to DDT and its derivatives.[3][4] While often viewed as a mere excretory product, DDA itself exhibits significant biological activity and toxic potential. This guide provides a comprehensive technical overview of the known health effects and toxicity of DDA, synthesizing current knowledge on its toxicokinetics, target organ toxicities, and underlying mechanisms of action. We further detail established and theoretical experimental protocols for its analysis and toxicological assessment, offering a critical resource for researchers, toxicologists, and drug development professionals investigating the impact of persistent environmental contaminants.
Introduction: The Significance of a Metabolite
Historically, toxicological focus has been on the parent compounds, DDT and its lipophilic metabolite DDE, due to their persistence and bioaccumulation in adipose tissues.[1][5] However, the polar nature of DDA, which facilitates its urinary excretion, makes it a critical tool for monitoring recent or ongoing exposure without the need for invasive adipose tissue biopsies.[3][5] Understanding the intrinsic toxicity of DDA is crucial, as it represents a direct chemical insult to excretory and metabolic organs. This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and is suspected of causing cancer, underscoring the need for a thorough toxicological characterization.[6][7]
Physicochemical Properties
A foundational understanding of DDA's properties is essential for designing analytical and toxicological studies.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [6][8][9] |
| Molecular Weight | 281.13 g/mol | [6][8] |
| CAS Number | 83-05-6 | [6] |
| Appearance | White to off-white solid | [10] |
| Melting Point | 167-169 °C | [7] |
| Solubility | Low solubility in water; soluble in organic solvents | [10] |
| logP (Octanol-Water) | 4.0285 | [11] |
Metabolic Fate and Toxicokinetics
The metabolic conversion of DDT to DDA is a critical detoxification pathway. However, the resulting metabolite is not inert.
Metabolic Pathway from DDT
DDT undergoes a complex degradation process in both the environment and biological systems. The primary pathway involves the dehydrochlorination of DDT to DDE or the reductive dechlorination to DDD. Both DDE and DDD can be further metabolized through a series of oxidative steps, ultimately leading to the formation of the water-soluble DDA, which is then excreted in the urine.[12]
Caption: Metabolic conversion of DDT to its primary urinary metabolite, DDA.
Systemic and Cellular Toxicity
The GHS classification for DDA points to significant acute toxicity and carcinogenic potential.[6][7] Experimental evidence, particularly from in vivo models, has begun to elucidate the specific organ systems affected.
Hazard Classification
| Hazard Class | Category | Statement | Source |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | [6][7] |
| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin | [6][7] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled | [6][7] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer | [6][7] |
Nephrotoxicity (Kidney Damage)
The kidney is a primary target for DDA toxicity due to its role in concentrating and excreting the metabolite. Studies in rats have demonstrated that DDA can induce acute renal failure.[2]
Causality of Renal Effects: The research indicates a direct toxic effect on the nephron. In isolated, perfused kidney experiments where blood pressure was held constant, a high concentration of DDA (1.0 mM) still caused significant decreases in the glomerular filtration rate (GFR) and urine flow.[2] This finding is critical because it dissociates the renal damage from secondary effects like hypotension, which was observed at higher in vivo doses, pointing to an intrinsic nephrotoxic mechanism.[2]
Summary of In Vivo Renal Effects in Rats
| Dose Administered (i.v.) | Effect on GFR | Effect on Mean Arterial Blood Pressure (MABP) | Key Insight | Source |
| 100 mg/kg | ~20% decrease | No significant change | Suggests renal dysfunction can occur without systemic circulatory collapse. | [2] |
| 200 mg/kg | ~60% decrease | Dramatic reduction (125 to 60 mmHg) | High doses induce both renal failure and severe hypotension. | [2] |
Endocrine Disruption and Carcinogenicity
As a metabolite of DDT, DDA is implicated in the endocrine-disrupting activities of the parent compound, which are known to affect reproductive health, including semen quality and menstrual cycles.[1] The GHS classification of "Suspected of causing cancer" is significant and aligns with the carcinogenic potential attributed to DDT, which has been linked specifically to breast cancer.[1][6] While direct mechanistic studies on DDA are less common than for DDT, its structural similarity and biological context warrant significant concern. Related compounds like 4-Chlorophenylacetic acid have been shown to act as potent aromatase inhibitors, suggesting a plausible mechanism for endocrine interference.[13]
Immunotoxicity
Pharmacological classifications in databases like PubChem list DDA under terms such as "Immunosuppressive Agents," suggesting it may interfere with immune function.[6] The proposed mechanisms for such agents include inhibiting DNA synthesis or altering T-cell activation.[6] This area requires further dedicated research to validate and characterize the specific immunomodulatory effects of DDA.
Methodologies for Toxicological Assessment
Evaluating the toxicity of DDA requires robust analytical methods for its detection and quantification, as well as relevant biological models to assess its effects.
Analytical Workflow: Quantification in Urine
The gold standard for DDA quantification is gas chromatography-mass spectrometry (GC-MS), which provides high sensitivity and specificity.[3][4]
Caption: Standard workflow for the analysis of DDA in human urine samples.
Protocol 1: Quantification of DDA in Urine via GC-MS
This protocol is a synthesized methodology based on established principles for analyzing DDA in biological matrices.[3][12]
-
Objective: To accurately quantify the concentration of DDA in human urine as a biomarker of DDT exposure.
-
Principle: DDA, a polar acid, is first extracted from the urine matrix. To enable analysis by gas chromatography, it is chemically derivatized to form a more volatile and thermally stable ester. This derivative is then separated and detected by GC-MS, operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Methodology:
-
Sample Preparation:
-
1.1. Thaw a 5 mL urine sample. To account for variations in urine dilution, it is best practice to normalize the final DDA concentration to creatinine levels, which should be measured separately.
-
1.2. Spike the sample with a known amount of an internal standard (e.g., ¹³C-labeled DDA) to correct for extraction inefficiency and matrix effects. This is a critical self-validating step.
-
1.3. Perform acid hydrolysis (e.g., using HCl at 60°C) to cleave any conjugated DDA metabolites, ensuring measurement of total DDA.
-
-
Extraction:
-
2.1. Condition a C18 Solid Phase Extraction (SPE) cartridge with methanol followed by deionized water.
-
2.2. Load the hydrolyzed urine sample onto the SPE cartridge.
-
2.3. Wash the cartridge with water to remove polar interferences.
-
2.4. Elute the DDA and internal standard with a suitable organic solvent, such as hexane or ethyl acetate.
-
2.5. Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
3.1. Reconstitute the dried extract in a small volume of solvent (e.g., acetone).
-
3.2. Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), and a catalyst like diisopropylethylamine (DIPEA).[3]
-
3.3. Incubate the reaction at room temperature for 1 hour. The PFBBr reacts with the carboxylic acid group of DDA to form a stable PFB-ester, which is highly sensitive to electron capture detection and performs well in GC.
-
-
GC-MS Analysis:
-
4.1. Inject an aliquot of the derivatized sample into a GC-MS system.
-
4.2. GC Conditions: Use a capillary column suitable for separating organochlorine compounds (e.g., DB-5ms). Program the oven temperature with a gradient to ensure good separation.
-
4.3. MS Conditions: Operate the mass spectrometer in Electron Ionization (EI) mode and acquire data in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the DDA-PFB ester (e.g., m/z 235, 237, 460) and the labeled internal standard.[12]
-
-
Quantification:
-
5.1. Generate a calibration curve using standards of known DDA concentration that have undergone the same extraction and derivatization process.
-
5.2. Calculate the concentration of DDA in the sample by comparing the ratio of the DDA peak area to the internal standard peak area against the calibration curve.
-
-
In Vitro and In Vivo Toxicity Models
-
In Vivo Models: Rodent models, primarily rats, are the most common for studying the systemic toxicity of DDA, especially for endpoints like nephrotoxicity and general organ damage.[2][14] Standard preclinical protocols for acute and chronic toxicity are followed, involving dietary administration and subsequent histopathological and biochemical analysis.[14][15]
-
In Vitro Models: To investigate cellular mechanisms, in vitro models are indispensable. While specific studies on DDA are sparse, a logical approach would involve using cell lines relevant to the target organs. For example, a human kidney proximal tubule cell line (e.g., HK-2) would be an excellent model to investigate the direct nephrotoxic effects observed in vivo.
Protocol 2: Assessment of DDA-Induced Cytotoxicity in a Human Kidney Cell Line (HK-2)
This protocol is a representative workflow for assessing the direct cellular toxicity of a compound like DDA.
-
Objective: To determine if DDA is directly toxic to human kidney cells and to establish a dose-response relationship.
-
Principle: The viability of HK-2 cells is measured after exposure to a range of DDA concentrations. A common method is the MTT assay, where mitochondrial dehydrogenases in living cells convert a yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of viable cells.
-
Methodology:
-
Cell Culture:
-
1.1. Culture HK-2 cells in appropriate media (e.g., Keratinocyte Serum-Free Medium supplemented with EGF and BPE) at 37°C and 5% CO₂.
-
1.2. Seed cells into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.
-
-
DDA Exposure:
-
2.1. Prepare a stock solution of DDA in a suitable solvent (e.g., DMSO) and then create serial dilutions in cell culture media to achieve the final desired concentrations (e.g., 0, 1, 10, 50, 100, 250, 500 µM). Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.1%).
-
2.2. Remove the old media from the cells and replace it with the media containing the different DDA concentrations. Include a vehicle control (DMSO only) and an untreated control.
-
2.3. Incubate the cells for a relevant exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay for Viability:
-
3.1. After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
3.2. During this time, viable cells will metabolize the MTT into formazan crystals.
-
3.3. Carefully remove the media and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
4.1. Read the absorbance of the purple solution on a microplate reader at a wavelength of ~570 nm.
-
4.2. Calculate cell viability as a percentage relative to the vehicle control wells.
-
4.3. Plot the dose-response curve (Viability % vs. DDA Concentration) and calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited) using appropriate software. This provides a quantitative measure of DDA's cytotoxicity.
-
-
Conclusion and Future Directions
This compound is more than a passive biomarker; it is a biologically active molecule with demonstrated nephrotoxic potential and suspected carcinogenic and endocrine-disrupting properties. While its role as a urinary marker for DDT exposure is well-established, its own toxicological profile warrants deeper investigation.
Future research should prioritize elucidating the specific molecular mechanisms behind its toxicity. Key questions include:
-
Does DDA directly interact with nuclear receptors or signaling pathways involved in endocrine function?
-
What are the specific cellular pathways in renal tubules that are disrupted by DDA, leading to cell death and organ dysfunction?
-
Can the potential immunosuppressive effects of DDA be confirmed and characterized in relevant immune cell models?
Answering these questions will provide a more complete picture of the risks associated with DDT exposure and allow for more accurate health risk assessments for exposed populations.
References
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2,2-bis(4-Chlorophenyl) acetic acid (DDA) - Total Tox-Burden | Healthmatters.io. (URL: [Link])
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4-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])
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The effect of bis(p-chlorophenyl) acetic acid on the renal function of the rat - PubMed - NIH. (URL: [Link])
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DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant - Environmental Science & Technology. (URL: [Link])
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2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism - SciSpace. (URL: [Link])
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CAS No : 83-05-6 | Chemical Name : 4,4´-DDA | Pharmaffiliates. (URL: [Link])
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2,2-Bis(4-chlorophenyl)acetic acid - NIST WebBook. (URL: [Link])
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Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. - Regulations.gov. (URL: [Link])
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In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines - MDPI. (URL: [Link])
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A Comprehensive Technical Guide to the Safe Handling of Bis(4-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
Bis(4-chlorophenyl)acetic acid, a significant metabolite of the organochlorine pesticide DDT, presents unique challenges in the laboratory setting. Its classification as a suspected carcinogen and potential endocrine disruptor necessitates a robust and nuanced approach to safety and handling. This guide moves beyond rudimentary safety data sheets to provide a deeper, scientifically-grounded understanding of the risks associated with this compound and the rationale behind the recommended safety protocols. Our objective is to empower researchers with the knowledge to not only protect themselves and their environment but also to ensure the integrity of their scientific work.
Toxicological Profile and Mechanistic Insights
This compound (DDA) is categorized as harmful if swallowed, inhaled, or in contact with skin, and is suspected of causing cancer.[1] Understanding the mechanisms underlying these classifications is paramount for appreciating the importance of strict handling protocols.
Carcinogenicity
While the precise mechanism of carcinogenicity is not fully elucidated, its classification as a Category 2 carcinogen suggests a potential risk of cancer in humans.[1][2] This is often associated with its parent compound, DDT, which has been linked to an increased risk of breast cancer.[3] The carcinogenic potential of many organochlorine compounds is thought to be related to their ability to induce oxidative stress and disrupt cellular signaling pathways, leading to DNA damage and uncontrolled cell growth.
Endocrine Disruption
DDA is recognized as an endocrine-disrupting chemical (EDC).[4][5] EDCs interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects. The primary mechanism of action for many EDCs involves mimicking or blocking the action of natural hormones, such as estrogen.[6][7] This can disrupt the delicate balance of the endocrine system, which is crucial for maintaining homeostasis. For DDA, as a metabolite of DDT, the endocrine-disrupting properties are a significant concern, with potential impacts on reproductive health and development.[3]
Hazard Identification and Classification
A thorough understanding of the hazard classification of this compound is the foundation of a robust safety protocol.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
Data sourced from PubChem CID 6730.[1]
Exposure Control and Personal Protective Equipment (PPE)
Given the toxicological profile of DDA, stringent measures to prevent exposure are mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Engineering Controls
-
Fume Hood: All work with solid DDA or solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Designated Area: Establish a designated area for working with DDA. This area should be clearly marked with appropriate warning signs.
Personal Protective Equipment
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but for prolonged or high-exposure scenarios, consider double-gloving or using gloves with a higher level of protection, such as Viton®. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in situations with a higher risk of splashing.
-
Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn when handling DDA. This coat should not be worn outside of the designated work area.
-
Respiratory Protection: For situations where a fume hood is not feasible or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to minimize the risk of exposure and contamination.
Weighing and Aliquoting
-
Weighing: Solid DDA should be weighed within a fume hood. To prevent dispersal of the powder, use a tared, sealed container.
-
Aliquoting Solutions: Use a calibrated pipette with a disposable tip to aliquot solutions of DDA. All transfers should be performed over a spill tray within the fume hood.
Storage
-
Containers: Store DDA in a well-sealed, clearly labeled container. The primary container should be placed within a secondary, unbreakable container.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials. The storage location should be clearly marked as containing a carcinogen.
Emergency Procedures
A well-defined and practiced emergency plan is essential for responding effectively to accidental exposures or spills.
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an absorbent material suitable for organic compounds.
-
Carefully collect the absorbent material and contaminated debris into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area (see Section 6).
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the area immediately.
-
Alert others in the vicinity and contact the appropriate emergency response team.
-
Prevent entry to the contaminated area.
-
Provide the emergency response team with the Safety Data Sheet and any other relevant information.
-
Decontamination and Waste Disposal
Proper decontamination and disposal are crucial to prevent the spread of contamination and protect the environment.
Decontamination
For organochlorine compounds like DDA, a thorough decontamination procedure is necessary. A common and effective method involves a two-step process:
-
Initial Cleaning: Wipe down the contaminated surface with a detergent solution to physically remove the bulk of the compound.
-
Chemical Inactivation (Optional but recommended): While specific chemical degradation protocols for DDA are not widely established, a solution of a strong base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol or isopropanol) can be used to promote the dehydrochlorination of organochlorine compounds. Caution: This should be done with extreme care, using appropriate PPE and within a fume hood, as the reaction can be exothermic. The effectiveness of this method for DDA should be validated in the laboratory.
Waste Disposal
All waste contaminated with DDA, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Containerization: Collect all DDA waste in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The label should clearly state "Hazardous Waste" and include the name "this compound."
-
Disposal: Follow all local, state, and federal regulations for the disposal of carcinogenic and organochlorine waste. Consult with your institution's environmental health and safety department for specific procedures. It is common for such waste to be incinerated at a licensed facility.[8]
Conclusion
The safe handling of this compound is a matter of paramount importance for the protection of researchers and the environment. This guide has outlined the key toxicological considerations, exposure control measures, and emergency procedures necessary for working with this compound. By understanding the scientific principles behind these safety protocols, researchers can foster a culture of safety and responsibility in the laboratory. Continuous vigilance, a commitment to best practices, and a thorough understanding of the risks involved are the cornerstones of safe and successful research.
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Healthmatters.io. (n.d.). 2,2-bis(4-Chlorophenyl) acetic acid (DDA) - Total Tox-Burden. Retrieved from [Link]
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Loba Chemie. (2016, May 19). 4-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
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Superpower. (n.d.). 2,2-bis(4-Chlorophenyl) Acetic Acid (DDA) Environmental Toxin Test. Retrieved from [Link]
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From Obscurity to Biomarker: A Technical Chronicle of DDA's Emergence as a Key DDT Metabolite
Introduction
The story of Dichlorodiphenyl-trichloroethane (DDT), from its celebrated insecticidal properties to its eventual widespread ban due to environmental persistence and toxicity, is a well-documented chapter in environmental science. However, paralleling this narrative is a more nuanced biochemical saga: the discovery and characterization of its metabolites. Among these, 2,2-bis(p-chlorophenyl)acetic acid (DDA) holds a place of particular significance. As the principal urinary metabolite of DDT in humans, the journey to understanding DDA has been pivotal in the fields of toxicology, environmental monitoring, and human health assessment. This in-depth technical guide chronicles the discovery and history of DDA, tracing its path from a chemical curiosity to an indispensable biomarker of DDT exposure. We will delve into the seminal experiments that first identified DDA, unravel the intricate metabolic pathways that lead to its formation, and compare the analytical methodologies, both historic and contemporary, that have enabled its detection and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the scientific underpinnings of DDA's role in the toxicological narrative of DDT.
The Dawn of Discovery: First Identification of DDA
The quest to understand the fate of DDT in biological systems began shortly after its widespread introduction. The seminal work that first brought DDA to light was published in 1945. Researchers conducting studies on rabbits orally administered DDT were the first to isolate and identify DDA from their urine.[1] This discovery was a critical first step, indicating that the highly lipophilic DDT was not inert in the body but was instead transformed into a more water-soluble compound that could be excreted.[1][2] This initial characterization of DDA as a detoxification product in animals laid the groundwork for future investigations into human metabolism of DDT.[1] A foundational human study in 1946 further solidified the understanding of DDA's role as an excretory product, with volunteers ingesting DDT and their urine being analyzed for the presence of this newly identified metabolite.[2][3]
The Biochemical Blueprint: Metabolic Conversion of DDT to DDA
The biotransformation of DDT to DDA is not a single-step process but rather a multi-stage metabolic pathway involving several key intermediates. This conversion is a testament to the body's enzymatic machinery for detoxifying foreign compounds (xenobiotics). The pathway primarily proceeds through the intermediate 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD).
The key steps in the metabolic conversion are as follows:
-
Reductive Dechlorination to DDD: The initial and rate-limiting step in the major pathway to DDA is the reductive dechlorination of DDT to DDD. This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4] Studies with human recombinant CYPs have identified CYP3A4 and CYP2B6 as having significant activity in this conversion.[5]
-
Further Metabolism of DDD: DDD is a crucial branching point. It can be further metabolized through a series of oxidation and hydrolysis reactions. A proposed pathway involves the enzyme-mediated hydroxylation of DDD at the C-1 side chain carbon.[6]
-
Formation of DDMU and DDOH: DDD can be dehydrochlorinated to form 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU).[5][7] DDMU is then hydroxylated to form 2,2-bis(p-chlorophenyl)ethanol (DDOH).[7]
-
Oxidation to DDA: The final step in the pathway is the oxidation of DDOH to the carboxylic acid, DDA.[7]
It is important to note that another major metabolite of DDT is 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), which is formed by the dehydrochlorination of DDT. DDE is highly persistent and bioaccumulative. However, the metabolic pathway to DDA primarily proceeds through DDD.
The following diagram illustrates the primary metabolic pathway from DDT to DDA:
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An In-depth Technical Guide to the Solubility of Bis(4-chlorophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Bis(4-chlorophenyl)acetic acid (DDA) is a principal metabolite of the persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT). Its physicochemical properties, particularly its solubility in aqueous and organic media, are of paramount importance for toxicological studies, environmental fate assessment, and the development of analytical methods for biomonitoring. This technical guide provides a comprehensive overview of the solubility of DDA, synthesizing available data with field-proven insights into its practical implications. We will delve into the theoretical underpinnings of DDA's solubility, present available quantitative and qualitative data, and provide detailed experimental protocols for its determination.
Introduction to this compound (DDA)
This compound, also known as DDA, is an organochlorine compound with the chemical formula C₁₄H₁₀Cl₂O₂. It is a white to off-white solid and is the primary water-soluble metabolite of DDT found in biological systems[1][2]. The metabolism of the lipophilic DDT to the more polar DDA facilitates its excretion in urine, making DDA a critical biomarker for assessing human exposure to DDT[1][2]. Understanding the solubility of DDA is crucial for several reasons:
-
Toxicology and Biokinetics: The solubility of DDA influences its absorption, distribution, metabolism, and excretion (ADME) profile, which is fundamental to understanding its toxicological impact.
-
Environmental Science: The aqueous solubility of DDA governs its mobility and persistence in aquatic and terrestrial ecosystems.
-
Analytical Chemistry: The development of robust methods for the extraction and quantification of DDA from biological matrices (e.g., urine) and environmental samples is highly dependent on its solubility characteristics in various solvents.
This guide will provide a detailed examination of the solubility of DDA in both water and a range of organic solvents, offering a valuable resource for professionals working in fields where this compound is of interest.
Physicochemical Properties of DDA
A comprehensive understanding of the solubility of a compound begins with an examination of its key physicochemical properties. These parameters provide a theoretical framework for interpreting its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | |
| Molecular Weight | 281.13 g/mol | [3] |
| Melting Point | 167-169 °C | [3] |
| Calculated logP | 4.0 - 4.5 | , [4] |
| Calculated logSw | -4.6585 | [5] |
The high calculated octanol-water partition coefficient (logP) indicates that DDA is a lipophilic molecule, suggesting a preference for non-polar environments over aqueous solutions. The calculated logSw (log of water solubility in mol/L) further supports the characterization of DDA as having low aqueous solubility[5].
Aqueous Solubility of DDA
The solubility of DDA in water is a critical parameter for understanding its environmental transport and biological fate. As a carboxylic acid, its aqueous solubility is expected to be significantly influenced by pH.
General Aqueous Solubility
The Critical Role of pH
As a carboxylic acid, DDA can exist in two forms in aqueous solution: the protonated (neutral) form (DDA-H) and the deprotonated (anionic) form (DDA⁻). The equilibrium between these two forms is governed by the pKa of the carboxylic acid group and the pH of the solution.
Caption: pH-dependent equilibrium of DDA.
At a pH below its pKa, the neutral, protonated form of DDA will predominate. This form is less polar and therefore has lower solubility in water. Conversely, at a pH above its pKa, the deprotonated, anionic form will be the major species. The negative charge on the carboxylate group increases the polarity of the molecule, leading to a significant increase in its aqueous solubility.
Solubility of DDA in Organic Solvents
DDA's lipophilic nature suggests that it will be more soluble in organic solvents than in water[6]. The choice of an appropriate organic solvent is critical for various applications, including chemical synthesis, purification, and analytical extraction.
Qualitative and Semi-Quantitative Solubility Data
While comprehensive quantitative solubility data for DDA in a wide range of organic solvents is scarce, some qualitative information is available.
| Solvent | Polarity Index | Solubility of DDA | Source |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | [8] |
| Ethanol | 5.2 | Expected to be soluble | Inferred from related compounds |
| Methanol | 6.6 | Expected to be soluble | Inferred from related compounds |
| Acetone | 5.1 | Expected to be soluble | General chemical principles |
| Ethyl Acetate | 4.4 | Expected to be moderately soluble | General chemical principles |
| Hexane | 0.1 | Expected to have low solubility | General chemical principles |
The high polarity of DMSO makes it a good solvent for a wide range of compounds, including DDA[8]. For alcohols like ethanol and methanol, the solubility of the related compound, 4-chlorophenylacetic acid, is reported to be 100 mg/mL and 10 mg/mL, respectively[9]. While not direct data for DDA, this suggests that DDA is also likely to be soluble in these protic polar solvents.
In less polar solvents such as hexane, the solubility of DDA is expected to be low. Although DDA is lipophilic, strong intermolecular interactions in its solid crystalline form (hydrogen bonding between carboxylic acid groups) require a solvent that can effectively disrupt this crystal lattice. Non-polar solvents like hexane are generally poor at solvating the polar carboxylic acid group.
Experimental Protocols for Solubility Determination
For researchers who need to determine the solubility of DDA in a specific solvent system, standardized methods should be employed to ensure data accuracy and reproducibility. The OECD Test Guideline 105 and the shake-flask method are the gold standards for this purpose.
OECD Test Guideline 105: Water Solubility
This guideline describes two primary methods for determining water solubility: the column elution method (for solubilities below 10⁻² g/L) and the flask method (for solubilities above 10⁻² g/L). Given the expected low aqueous solubility of DDA in its protonated form, the column elution method may be more appropriate at acidic pH, while the flask method would be suitable at neutral to basic pH where solubility is higher.
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound. The following is a generalized protocol that can be adapted for determining the solubility of DDA in both aqueous buffers and organic solvents.
Objective: To determine the equilibrium solubility of DDA in a given solvent at a specified temperature.
Materials:
-
This compound (DDA), high purity
-
Solvent of interest (e.g., phosphate-buffered saline at a specific pH, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Protocol:
-
Preparation: Add an excess amount of solid DDA to a series of vials or flasks. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Add a known volume of the solvent to each vial. Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitation: Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but preliminary experiments may be needed to determine the optimal equilibration time for DDA.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to settle. Then, centrifuge the samples at a high speed to pellet any remaining suspended solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring that no solid material is disturbed. For further purification, the aliquot should be filtered through a syringe filter that is compatible with the solvent.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of DDA using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of DDA should be used for accurate quantification.
Caption: Workflow for the Shake-Flask Solubility Method.
Conclusion
The solubility of this compound is a complex but critical parameter for researchers in toxicology, environmental science, and drug development. While quantitative experimental data is not abundant in publicly accessible literature, a strong theoretical understanding of its solubility can be derived from its physicochemical properties. DDA is a lipophilic molecule with low intrinsic aqueous solubility. However, as a carboxylic acid, its solubility in water is highly dependent on pH, increasing significantly as the pH rises above its pKa. It is generally more soluble in polar organic solvents, with DMSO being a particularly effective solvent. For precise solubility determination, the use of standardized protocols such as the OECD Test Guideline 105 and the shake-flask method is strongly recommended. This guide provides a foundational understanding and practical framework for working with this important metabolite.
References
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 6730, this compound. Retrieved from [Link]
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National Pesticide Information Center. (n.d.). DDT. Retrieved from [Link]
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Methodological & Application
Application Note: High-Sensitivity Analytical Methods for the Detection of bis(4-chlorophenyl)acetic acid (DDA)
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of bis(4-chlorophenyl)acetic acid (DDA), the primary water-soluble metabolite of the persistent organic pollutant dichlorodiphenyltrichloroethane (DDT). Accurate and sensitive detection of DDA in biological matrices is crucial for assessing human exposure to DDT, particularly in regions where it is still used for malaria control.[1] This document outlines two robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide is intended for researchers, scientists, and drug development professionals involved in environmental monitoring, toxicology, and human biomonitoring.
Introduction: The Significance of DDA Monitoring
Dichlorodiphenyltrichloroethane (DDT) is a well-known organochlorine insecticide that was widely used globally. Despite its ban in many countries due to its environmental persistence and adverse health effects, DDT is still employed for vector control in certain regions. Human exposure to DDT can occur through various pathways, and its metabolism in the body leads to the formation of several metabolites. Among these, 2,2-bis(4-chlorophenyl)acetic acid (DDA) is the principal urinary metabolite and a key biomarker of recent exposure.[1][2] Unlike its lipophilic parent compound and other metabolites like DDE, DDA is water-soluble, facilitating its excretion in urine.[1] Therefore, the development of sensitive and specific analytical methods for DDA in biological fluids is paramount for assessing current DDT exposure levels in human populations.
This application note details two state-of-the-art analytical techniques for DDA quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique that requires a derivatization step to enhance the volatility of the polar DDA molecule.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that can often analyze DDA directly without derivatization, offering higher throughput.[3]
Method Selection: A Comparative Overview
The choice between GC-MS and LC-MS/MS for DDA analysis depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the complexity of the sample matrix.[4]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sample Volatility | Requires derivatization to increase DDA volatility.[3] | Can analyze polar, non-volatile compounds directly.[3][5] |
| Sample Preparation | More complex, involving extraction and derivatization.[3] | Generally simpler, often "dilute-and-shoot" or protein precipitation.[6] |
| Sensitivity | High, especially with electron capture detectors or in SIM mode. | Very high, particularly with triple quadrupole instruments in MRM mode.[7] |
| Selectivity | Good, enhanced by mass spectrometric detection. | Excellent, due to precursor and product ion monitoring (MRM).[4] |
| Throughput | Lower, due to the derivatization step. | Higher, amenable to automation.[4] |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Generally higher. |
| Matrix Effects | Less prone to ion suppression/enhancement. | Can be susceptible to matrix effects, requiring careful method development.[6] |
Expert Insight: For large-scale biomonitoring studies where high throughput is critical, LC-MS/MS is often the preferred method due to its simpler sample preparation and faster analysis times.[4] However, GC-MS remains a valuable and highly reliable technique, particularly in laboratories where it is well-established. The derivatization step in GC-MS, while adding time, can also lead to very clean chromatograms and high sensitivity.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
The analysis of acidic compounds like DDA by GC-MS necessitates a derivatization step to convert the polar carboxylic acid group into a less polar, more volatile ester.[9] This enhances chromatographic performance and sensitivity. Pentafluorobenzyl bromide (PFBBr) is a highly effective derivatizing agent for this purpose, as it creates a stable, electron-capturing derivative that is readily detectable by mass spectrometry.[8][10]
Rationale for PFBBr Derivatization
Pentafluorobenzyl bromide (PFBBr) is an alkylating agent that reacts with the carboxylate anion of DDA in a nucleophilic substitution reaction.[11] The resulting pentafluorobenzyl ester is significantly more volatile and thermally stable than the parent acid, making it suitable for GC analysis.[10] The five fluorine atoms on the benzyl group also make the derivative highly responsive to electron capture detection (ECD) and enhance its ionization efficiency in negative chemical ionization (NCI) mass spectrometry, leading to very low detection limits.[8]
Experimental Workflow: GC-MS
Caption: GC-MS workflow for DDA analysis.
Detailed Protocol: GC-MS
3.3.1. Sample Preparation and Extraction
-
To a 5 mL aliquot of urine in a glass tube, add an appropriate internal standard (e.g., isotopically labeled DDA).
-
Acidify the sample to pH 1-2 with concentrated sulfuric acid to protonate the DDA.
-
Perform a liquid-liquid extraction by adding 5 mL of hexane, vortexing for 2 minutes, and centrifuging at 2000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (hexane) to a clean glass tube.
-
Repeat the extraction (steps 3-4) two more times and combine the hexane extracts.
-
Evaporate the combined hexane extract to dryness under a gentle stream of nitrogen at 40°C.[1]
3.3.2. Derivatization
-
To the dried extract, add 100 µL of a 10% solution of pentafluorobenzyl bromide (PFBBr) in acetone and 10 µL of triethylamine (as a catalyst).
-
Seal the tube and heat at 60°C for 1 hour.
-
After cooling to room temperature, evaporate the solvent and excess reagents to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[1]
3.3.3. GC-MS Parameters
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode, 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 100°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | To be determined based on the mass spectrum of the DDA-PFB ester |
3.3.4. Validation Parameters
| Parameter | Typical Value |
| Limit of Detection (LOD) | 2 µg/L in urine[1][2] |
| Limit of Quantification (LOQ) | ~6 µg/L (estimated) |
| Linearity (r²) | >0.99 |
| Precision (RSD) | <15% |
| Accuracy (Recovery) | 85-115% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers a high-sensitivity and high-throughput alternative for the analysis of DDA, often with simplified sample preparation.[6] This technique is particularly well-suited for polar and non-volatile compounds like DDA, as it does not require derivatization.[3]
The Advantage of Direct Analysis
The primary advantage of LC-MS/MS for DDA is the ability to directly analyze the compound in its native form. This eliminates the time-consuming and potentially error-introducing derivatization step required for GC-MS.[3] The high selectivity of tandem mass spectrometry, particularly when operated in Multiple Reaction Monitoring (MRM) mode, allows for the specific detection of DDA even in complex biological matrices like urine and plasma.[4]
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for DDA analysis.
Detailed Protocol: LC-MS/MS
4.3.1. Sample Preparation
-
To a 100 µL aliquot of urine or plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., isotopically labeled DDA).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Dilute the supernatant 1:10 with the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.[6]
4.3.2. LC-MS/MS Parameters
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for DDA and internal standard |
4.3.3. Validation Parameters
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | 10-40 ng/mL in urine (for similar organic acids)[6] |
| Linearity (r²) | >0.995[6] |
| Precision (RSD) | <15%[6] |
| Accuracy (Recovery) | 85-115%[6] |
Method Validation and Quality Control
For both GC-MS and LC-MS/MS methods, a thorough validation is essential to ensure the reliability and accuracy of the results. Key validation parameters include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Matrix Effect (for LC-MS/MS): The effect of co-eluting, undetected matrix components on the ionization of the target analyte.[6]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Quality Control: During routine analysis, quality control (QC) samples at low, medium, and high concentrations should be included in each analytical batch to monitor the performance of the method.
Conclusion
This application note has provided detailed protocols and scientific rationale for two robust and sensitive analytical methods for the quantification of DDA in biological matrices. The GC-MS method, while requiring derivatization, is a well-established and reliable technique. The LC-MS/MS method offers higher throughput and simplified sample preparation, making it ideal for large-scale studies. The choice of method will depend on the specific requirements of the laboratory and the research question. Both methods, when properly validated, can provide accurate and precise data for the assessment of human exposure to DDT.
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Beldean-Galea, M. S., et al. (2014). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of Separation Science, 37(1-2), 119-126. [Link]
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Conquer Scientific. (2023, March 21). The Difference Between GC/MS and LC/MS Systems. Conquer Scientific. [Link]
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Jansen, J. J., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease, 41(3), 427-436. [Link]
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Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B, 1043, 21-41. [Link]
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Krupčík, J., et al. (2006). Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs. Journal of Separation Science, 29(16), 2533-2539. [Link]
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Regueiro, J., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. [Link]
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Tsikas, D., et al. (2020). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. Molecules, 25(21), 5039. [Link]
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Arlinda, D., et al. (2020). Validation of a Liquid Chromatography/Tandem Mass Spectrometry Assay for the Quantification of Plasma Dihydroartemisinin. Medical and Health Science Journal, 5(3), 1-8. [Link]
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Science.gov. (n.d.). pentafluorobenzyl bromide derivatization: Topics by Science.gov. Science.gov. [Link]
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Jayawardena, D., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Journal of the American Society for Mass Spectrometry, 34(8), 1637-1646. [Link]
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Scherl, A., et al. (2011). Optimization of Data-Dependent Acquisition Parameters for Coupling High-Speed Separations with LC-MS/MS for Protein Identifications. Journal of the American Society for Mass Spectrometry, 22(8), 1361-1370. [Link]
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Chen, Z., et al. (2009). 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism. Environmental Health Perspectives, 117(12), 1933-1938. [Link]
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Spaan, S., et al. (2015). Detecting a wide range of environmental contaminants in human blood samples—combining QuEChERS with LC-MS and GC. Analytical and Bioanalytical Chemistry, 407(20), 6093-6105. [Link]
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Chen, W.-L., et al. (2020). Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS. Metabolites, 10(4), 145. [Link]
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Chen, Z., et al. (2009). 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism in Humans. ResearchGate. [Link]
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Jayawardena, D., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Journal of the American Society for Mass Spectrometry, 34(8), 1637-1646. [Link]
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ResearchGate. (n.d.). Validation studies for the GC-MS and LC-MS technique. ResearchGate. [Link]
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Carlin, S., et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 27(19), 6393. [Link]
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Zwiener, C., et al. (2009). Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water. Journal of Chromatography A, 1216(24), 4904-4909. [Link]
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Application Note: A Practical Guide to Gas Chromatography-Mass Spectrometry (GC-MS) for Drug Discovery and Analysis
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique, widely regarded as a "gold standard" in the fields of clinical and forensic toxicology, as well as pharmaceutical analysis.[1][2][3] Its unique combination of the robust separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry provides unparalleled specificity and sensitivity for the analysis of volatile and semi-volatile compounds.[4][5] This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a deep understanding of the entire workflow. We will cover the foundational principles of GC-MS, detailed protocols for sample preparation and derivatization, strategic method development, data interpretation, and the critical steps for method validation in accordance with regulatory standards.
The Foundational Principles of GC-MS: A Synergistic Alliance
GC-MS is a hyphenated technique that physically separates chemical mixtures and then identifies the components at a molecular level.[6][7] This synergy is what makes it an exceptionally powerful tool for drug discovery and analysis (DDA), from identifying novel psychoactive substances to performing quality control and impurity profiling in pharmaceutical products.[4][5]
Gas Chromatography (GC): The Separation Powerhouse
The primary role of the gas chromatograph is to separate individual compounds from a complex mixture.[8] The process begins when a prepared sample is injected into a heated inlet, where it is vaporized.[9] An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample molecules through a long, thin capillary column housed in a temperature-controlled oven.[6][8] The column's inner surface is coated with a stationary phase. Separation occurs because different compounds travel through the column at different speeds based on their chemical properties, such as volatility and polarity, and their interactions with this stationary phase.[4][8] Compounds with lower boiling points and weaker interactions elute from the column first. The time it takes for a specific compound to travel through the column is known as its retention time , a key characteristic used in its identification.
Mass Spectrometry (MS): The Molecular Fingerprint
As each separated compound elutes from the GC column, it enters the mass spectrometer, which acts as a highly specific detector.[8] The most common configuration in DDA utilizes an Electron Ionization (EI) source. Here, the neutral molecules are bombarded with high-energy electrons, causing them to lose an electron and form a positively charged molecular ion.[5][10] This process is energetic and often causes the molecular ion to break apart into smaller, charged fragments.[10]
These ions are then accelerated into a mass analyzer , typically a quadrupole, which filters them based on their mass-to-charge ratio (m/z).[5][8] By rapidly scanning through a range of electric fields, the analyzer allows ions of different m/z values to reach the detector sequentially. The detector counts the abundance of each ion, generating a mass spectrum —a unique fragmentation pattern that serves as a molecular "fingerprint" for the compound.[10][11]
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Liquid chromatography-mass spectrometry (LC-MS) for DDA quantification
A Senior Application Scientist's Guide to Robust Experimental Design and Data Interpretation
Introduction: The Power and Nuance of Data-Dependent Acquisition (DDA)
For researchers, scientists, and drug development professionals, liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for protein identification and quantification. Among the various acquisition strategies, Data-Dependent Acquisition (DDA) remains a cornerstone for discovery proteomics.[1][2] In DDA, the mass spectrometer performs a survey scan (MS1) to detect peptide precursor ions and then intelligently selects the most intense ions for fragmentation and subsequent MS/MS (MS2) analysis.[3][4] This "top-N" approach allows for the identification of a large number of proteins in a complex biological sample.[5]
While powerful, the stochastic nature of precursor selection in DDA can present challenges, particularly for quantitative studies where reproducibility and completeness of the data are paramount.[6][7] However, with a robust experimental design, meticulous sample preparation, and a sophisticated data analysis workflow, DDA can deliver high-confidence quantitative results, making it a cost-effective and versatile method for a wide range of applications, including biomarker discovery and the elucidation of drug action mechanisms.[8][9]
This application note provides a comprehensive guide to performing high-quality DDA quantification. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind each step, empowering you to design, execute, and interpret your DDA experiments with the expertise of a seasoned application scientist.
The DDA Quantification Workflow: A Conceptual Overview
The entire DDA quantification workflow can be conceptualized as a multi-stage process, where the quality of the output is intrinsically linked to the rigor of each preceding step. A failure at any stage can compromise the final quantitative accuracy and biological insights.
Figure 1: High-level overview of the LC-MS DDA quantification workflow.
Part 1: Rigorous Sample Preparation - The Foundation of Quantitative Accuracy
The adage "garbage in, garbage out" is particularly resonant in proteomics. Flawless execution of the upstream sample preparation is non-negotiable for achieving reproducible and accurate quantification. The goal is to efficiently extract proteins, digest them into peptides suitable for MS analysis, and remove any interfering substances.
Protocol 1: In-Solution Protein Digestion
This protocol outlines a standard workflow for preparing cell lysates for DDA analysis.
Materials:
-
Lysis Buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Formic Acid (FA)
-
C18 Solid-Phase Extraction (SPE) cartridges
Procedure:
-
Protein Extraction and Solubilization:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. The use of a strong denaturant like urea is critical to unfold proteins and ensure efficient digestion.
-
Quantify the protein concentration using a compatible assay (e.g., BCA assay). Accurate protein quantification at this stage is crucial for equal loading onto the LC-MS system.
-
-
Reduction and Alkylation:
-
Rationale: Disulfide bonds within proteins must be broken (reduction) and permanently modified (alkylation) to ensure linear peptides are generated during digestion and to prevent refolding.
-
Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark to alkylate the free sulfhydryl groups.
-
-
Proteolytic Digestion:
-
Rationale: Trypsin is the most commonly used protease as it cleaves specifically at the C-terminus of lysine and arginine residues, generating peptides of a suitable length and charge for MS analysis.
-
Dilute the urea concentration to less than 2 M by adding 50 mM ammonium bicarbonate. High concentrations of urea can inhibit trypsin activity.
-
Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup and Desalting:
-
Rationale: Salts, detergents, and other contaminants from the lysis and digestion buffers can interfere with LC separation and ionization. SPE with C18 cartridges is essential to remove these contaminants and concentrate the peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Activate a C18 SPE cartridge with acetonitrile, followed by equilibration with 0.1% formic acid in water.
-
Load the acidified peptide sample onto the cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove salts.
-
Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides using a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Part 2: Optimizing LC-MS Data Acquisition for DDA
The performance of the liquid chromatography separation and the parameters of the mass spectrometer's DDA method directly impact the depth of proteome coverage and the quality of the quantitative data.
Liquid Chromatography: Maximizing Peptide Separation
The goal of the LC separation is to resolve the complex peptide mixture over time, reducing the number of co-eluting species entering the mass spectrometer at any given point.
-
Column Choice: Reversed-phase chromatography using a C18 stationary phase is the standard for peptide separations.
-
Gradient Length: A longer gradient will generally result in better separation and more protein identifications. However, this comes at the cost of longer run times. A typical gradient for a complex proteome is 90-120 minutes.
-
Flow Rate: Nano-flow LC (nLC) systems operate at flow rates of 200-400 nL/min and offer the highest sensitivity due to the increased concentration of the analyte as it enters the mass spectrometer.
Mass Spectrometry: Fine-Tuning DDA Parameters
The DDA method itself has several key parameters that need to be optimized for your specific instrument and sample complexity.[10]
| Parameter | Recommended Setting | Rationale |
| MS1 Resolution | > 60,000 | High resolution in the precursor scan is crucial for accurate mass measurement and distinguishing between isobaric peptides. |
| AGC Target (MS1) | 1e6 - 3e6 | The Automatic Gain Control (AGC) target determines the number of ions to be accumulated in the ion trap before a scan. This should be optimized to avoid space-charge effects. |
| Maximum Injection Time (MS1) | 50 - 100 ms | This parameter sets the maximum time allowed to reach the AGC target. It needs to be balanced with the cycle time. |
| TopN | 10 - 20 | This determines the number of the most intense precursor ions selected for MS/MS from each MS1 scan. A higher TopN can increase identifications but may lead to lower quality MS/MS spectra if the cycle time is too long. |
| MS2 Resolution | > 15,000 | Sufficient resolution in the fragment ion scan is necessary for accurate identification. |
| AGC Target (MS2) | 5e4 - 1e5 | A lower AGC target for MS2 scans is typically used to ensure faster acquisition times. |
| Maximum Injection Time (MS2) | 50 - 100 ms | Balances sensitivity with the overall cycle time. |
| Isolation Window | 1.2 - 2.0 m/z | The mass-to-charge window used to isolate the precursor ion for fragmentation. A narrower window reduces the chances of co-fragmenting multiple peptides. |
| Dynamic Exclusion | 30 - 60 seconds | This feature prevents the repeated selection of the same abundant peptide for fragmentation, allowing the instrument to sample lower abundance precursors. |
Table 1: Key DDA parameters and their recommended starting points.
Figure 2: The iterative cycle of Data-Dependent Acquisition (DDA).
Part 3: Data Analysis - From Raw Files to Biological Insights
The analysis of DDA data is a multi-step process that involves converting the raw instrument files into a list of identified and quantified proteins, followed by statistical analysis to identify significant changes between experimental groups.
Software Choices for DDA Quantification
Several software packages are available for processing DDA data. Two of the most widely used are:
-
MaxQuant: A popular, free software for quantitative proteomics that integrates a search engine (Andromeda) with quantification algorithms.[11][12]
-
Skyline: A versatile and user-friendly tool for targeted and discovery proteomics, including DDA data analysis.[13][14]
Protocol 2: Label-Free Quantification (LFQ) with MaxQuant
This protocol provides a general workflow for analyzing DDA data using MaxQuant.
Procedure:
-
Raw File Import and Experimental Design:
-
Import your raw LC-MS files into MaxQuant.
-
Define your experimental design by assigning each raw file to its corresponding experimental group (e.g., control, treated).
-
-
Group-Specific Parameters:
-
Type: Select "Standard" for DDA experiments.
-
Label-free quantification (LFQ): Enable this option and select the appropriate LFQ settings (e.g., "LFQ" or "iBAQ").
-
-
Global Parameters:
-
Database: Provide a FASTA file containing the protein sequences of the organism you are studying.
-
Enzyme: Specify the protease used for digestion (e.g., Trypsin/P).
-
Variable Modifications: Include common modifications such as oxidation of methionine and N-terminal acetylation.
-
Fixed Modifications: Specify carbamidomethylation of cysteine if you performed reduction and alkylation with iodoacetamide.
-
PSM and Protein FDR: Set the False Discovery Rate for Peptide-Spectrum Matches (PSMs) and protein identifications to 0.01 (1%).
-
-
Run MaxQuant and Interpret Results:
-
Start the MaxQuant analysis.
-
The primary output file for quantitative analysis is the "proteinGroups.txt" file. This file contains the LFQ intensities for each identified protein group across all your samples.
-
Data Analysis Pipeline
Figure 3: A typical data analysis pipeline for DDA quantification.
Part 4: Achieving Trustworthiness - Self-Validating Systems and Troubleshooting
A key aspect of generating high-confidence data is building a self-validating system. This involves incorporating quality control (QC) measures throughout the workflow and having a clear understanding of potential pitfalls and how to troubleshoot them.
Quality Control Measures
| Stage | QC Check | Purpose |
| Sample Preparation | Protein quantification before and after cleanup | To assess sample loss during cleanup. |
| LC-MS Acquisition | Run a QC standard (e.g., HeLa digest) regularly | To monitor instrument performance (retention time stability, mass accuracy, sensitivity). |
| Data Analysis | Monitor the number of identified peptides and proteins | A significant drop in identifications can indicate a problem with the sample or instrument. |
| Data Analysis | Check the distribution of mass errors | A wide distribution can indicate a need for mass calibration. |
| Data Analysis | Inspect chromatograms of key peptides | To visually confirm the quality of the quantification. |
Table 2: Essential quality control checks for a robust DDA workflow.
Troubleshooting Common DDA Issues
-
Low Number of Protein Identifications:
-
Possible Causes: Poor sample quality, inefficient digestion, low sample amount, instrument sensitivity issues.
-
Solutions: Re-evaluate your sample preparation protocol, check trypsin activity, ensure the instrument is properly calibrated and tuned.[15]
-
-
High Percentage of Missing Values:
-
Possible Causes: The stochastic nature of DDA, low abundance of certain peptides.
-
Solutions: Increase the number of technical replicates, consider using a "match between runs" feature in your data analysis software, or explore Data-Independent Acquisition (DIA) for projects where data completeness is critical.[7]
-
-
Poor Quantitative Reproducibility:
-
Possible Causes: Inconsistent sample preparation, variability in LC-MS performance.
-
Solutions: Standardize your sample preparation workflow, implement regular QC checks for the LC-MS system, and normalize your data appropriately during the analysis.
-
Conclusion: Mastering DDA for High-Impact Research
Data-Dependent Acquisition remains a powerful and widely accessible technique for quantitative proteomics. By understanding the principles behind each step of the workflow, from sample preparation to data analysis, and by implementing rigorous quality control measures, researchers can overcome the inherent challenges of DDA and generate high-confidence quantitative data. This application note provides a framework for developing a robust and reliable DDA quantification workflow, enabling you to unlock new biological insights and accelerate your research and development efforts.
References
-
Fast Proteome Identification and Quantification from Data-Dependent Acquisition-Tandem Mass Spectrometry (DDA MS/MS) Using Free Software Tools. (2019). Methods and Protocols. [Link]
-
Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters. (n.d.). National Center for Biotechnology Information. [Link]
-
Data-dependent vs. Data-independent Proteomic Analysis. (2024). Technology Networks. [Link]
-
DDA vs. DIA: The Essential Guide to Label-Free Quantitative Proteomics. (n.d.). MetwareBio. [Link]
-
Data Dependent–Independent Acquisition (DDIA) Proteomics. (2020). ACS Publications. [Link]
-
DIAproteomics: A Multifunctional Data Analysis Pipeline for Data-Independent Acquisition Proteomics and Peptidomics. (2021). ACS Publications. [Link]
-
Label-Free Absolute Protein Quantification with Data-Independent Acquisition. (n.d.). National Center for Biotechnology Information. [Link]
-
Label-free Quantification of Proteins Using Data-Independent Acquisition. (n.d.). Royal Society of Chemistry. [Link]
-
Evaluation and optimization of mass spectrometric settings during data-dependent acquisition mode: focus on LTQ-Orbitrap mass analyzers. (2013). Journal of Proteome Research. [Link]
-
New targeted approaches for the quantification of data-independent acquisition mass spectrometry. (n.d.). National Center for Biotechnology Information. [Link]
-
Fast Proteome Identification and Quantification from Data-Dependent Acquisition–Tandem Mass Spectrometry (DDA MS/MS) Using Free Software Tools. (2019). National Center for Biotechnology Information. [Link]
-
Applications of LC-MS/MS in Label-Free Quantitative Proteomics. (n.d.). MtoZ Biolabs. [Link]
-
MaxQuant and MSstats for the analysis of label-free data. (2021). Galaxy Training. [Link]
-
DIAproteomics: A Multifunctional Data Analysis Pipeline for Data-Independent Acquisition Proteomics and Peptidomics. (2021). PubMed. [Link]
-
Skyline DDA Search for MS1 Full- Scan Filtering. (n.d.). Skyline. [Link]
-
Videos - MaxQuant. (n.d.). MaxQuant. [Link]
-
Protein Quantification. (n.d.). ProGenTomics. [Link]
-
(PDF) DIAproteomics: A multi-functional data analysis pipeline for data-independent-acquisition proteomics and peptidomics. (2020). ResearchGate. [Link]
-
Label-free data analysis using MaxQuant. (n.d.). TeSS. [Link]
-
Development of an Environmental-Focused DIA Pipeline for HTP Proteomics. (n.d.). OSTI.GOV. [Link]
-
DDARawData.Skyline: Example dataset from a label-free DDA, a controlled spike-in... in MSstats. (n.d.). rdrr.io. [Link]
-
Skyline DDA Search for MS1 Filtering. (n.d.). Skyline. [Link]
-
DDIA: data dependent-independent acquisition proteomics - DDA and DIA in a single LC-MS/MS run. (2019). bioRxiv. [Link]
-
How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?. (2014). ResearchGate. [Link]
-
Tutorial: Examination of PRM, DIA and DDA data in Skyline. (n.d.). Skyline. [Link]
-
iTRAQ™ and TMT™ quantification. (n.d.). Proteome Factory. [Link]
-
MaxQuant DDA Tutorial 1| Dmitry Alexeev - MQSS 2023. (2023). YouTube. [Link]
-
Basic LC‐MS/MS quantitative analysis workflow. (n.d.). ResearchGate. [Link]
-
A Versatile Isobaric Tag Enables Proteome Quantification in Data-Dependent and Data-Independent Acquisition Modes. (2020). National Center for Biotechnology Information. [Link]
-
Proteomics: Protein Identification and Quantification. (n.d.). UWPR. [Link]
-
Proteomics Workflow: Sample Prep to LC-MS Data Analysis. (2025). Technology Networks. [Link]
-
Technical advances in proteomics: new developments in data-independent acquisition. (2016). National Center for Biotechnology Information. [Link]
-
Evaluation of Data-Dependent and -Independent Mass Spectrometric Workflows for Sensitive Quantification of Proteins and Phosphorylation Sites. (2014). ACS Publications. [Link]
-
Optimization of Data-Dependent Acquisition Parameters for Coupling High-Speed Separations with LC-MS/MS for Protein Identifications. (n.d.). National Center for Biotechnology Information. [Link]
-
Solving the Missing Value Problem in Data Dependent Acquisition Mass Spectrometry. (2016). Technology Networks. [Link]
-
(PDF) Discovery proteomic (DDA) LC-MS/MS data acquisition and analysis v1. (2025). ResearchGate. [Link]
-
Data Processing Workflows for DDA and DIA LC-MS data using Symphony and MSConvert. (n.d.). Proteomics.Work. [Link]
-
Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. (n.d.). MetwareBio. [Link]
-
Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method. (n.d.). MtoZ Biolabs. [Link]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sample Preparation of bis(4-chlorophenyl)acetic acid (DDA) in Urine
Introduction:
Bis(4-chlorophenyl)acetic acid (DDA) is the principal water-soluble urinary metabolite of the persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT) and its technical mixtures.[1][2][3][4] As such, the quantification of DDA in urine serves as a reliable biomarker for assessing human exposure to DDT.[1][2][3][4] Accurate and robust analytical methods are crucial for toxicological studies, epidemiological research, and monitoring public health. This document provides a comprehensive guide to the sample preparation of DDA in human urine for subsequent chromatographic analysis. We will delve into the rationale behind various extraction techniques, offering detailed, field-proven protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a proposed QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. Furthermore, we will discuss the critical step of conjugate hydrolysis and provide insights into both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analytical approaches.
The Challenge of the Urine Matrix
Urine is a complex biological matrix containing a myriad of endogenous and exogenous compounds that can interfere with the accurate quantification of target analytes.[5] These interferences, often referred to as matrix effects, can lead to ion suppression or enhancement in mass spectrometry-based methods, ultimately compromising the reliability of the results.[5][6][7] Therefore, a robust sample preparation protocol is paramount to selectively isolate DDA from interfering components, thereby ensuring the sensitivity, accuracy, and precision of the analysis.
Part 1: Hydrolysis of DDA Conjugates
In the body, DDA can undergo phase II metabolism, resulting in the formation of water-soluble conjugates, primarily glucuronides. To ensure the quantification of total DDA (free and conjugated), a hydrolysis step is essential to cleave these conjugates and liberate the parent DDA molecule. The choice between acid and enzymatic hydrolysis depends on the specific requirements of the analysis, including sample throughput, cost, and potential for analyte degradation.
Protocol 1: Acid Hydrolysis
Acid hydrolysis is a cost-effective and rapid method for cleaving glucuronide conjugates. However, the harsh conditions can potentially lead to the degradation of a wider range of analytes if a multi-analyte panel is being considered.
Materials:
-
Concentrated Hydrochloric Acid (HCl)
-
Heating block or water bath
-
pH meter or pH paper
Procedure:
-
To 1 mL of urine in a glass tube, add 100 µL of concentrated HCl.
-
Vortex the sample for 10 seconds.
-
Heat the sample at 120°C for 40 minutes in a heating block or GC oven.
-
Allow the sample to cool to room temperature.
-
Neutralize the sample with a suitable base (e.g., 10 M KOH) to a pH of approximately 7 before proceeding with extraction.
Protocol 2: Enzymatic Hydrolysis
Enzymatic hydrolysis, typically using β-glucuronidase, offers a milder alternative to acid hydrolysis, minimizing the risk of analyte degradation. However, it is generally more time-consuming and expensive. The efficiency of enzymatic hydrolysis can be influenced by the source of the enzyme, incubation time, and temperature.
Materials:
-
β-glucuronidase from Helix pomatia
-
Phosphate buffer (pH 5.0)
-
Incubator or water bath
Procedure:
-
To 1 mL of urine in a glass tube, add 1 mL of phosphate buffer (pH 5.0).
-
Add a sufficient activity of β-glucuronidase from Helix pomatia (e.g., 5000 units).
-
Vortex the sample for 10 seconds.
-
Incubate the sample at 37°C for 4 to 18 hours.
-
After incubation, proceed directly to the extraction step.
Part 2: Extraction Methodologies
The choice of extraction method is critical for isolating DDA from the urine matrix. Here, we present three distinct approaches: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and an adapted QuEChERS protocol.
Method 1: Liquid-Liquid Extraction (LLE)
LLE is a classic and robust technique for the extraction of DDA from urine. This method relies on the partitioning of DDA between the aqueous urine sample and an immiscible organic solvent.
Principle: DDA is an acidic compound. By acidifying the urine sample, DDA is protonated, making it less water-soluble and more readily extractable into a non-polar organic solvent like hexane.
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow for DDA in Urine.
Protocol 3: LLE for GC-MS Analysis
Materials:
-
6N Hydrochloric Acid (HCl)
-
Hexane (pesticide residue grade)
-
Anhydrous Sodium Sulfate
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Take the hydrolyzed urine sample (from Protocol 1 or 2).
-
Adjust the pH of the aqueous phase to less than 2 using 6N HCl.
-
Add 5 mL of hexane to the sample tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Repeat the extraction (steps 3-6) two more times, combining the hexane extracts.
-
Pass the combined hexane extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization (for GC-MS analysis) or reconstitution in a suitable solvent for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE)
SPE offers a more selective and often cleaner extraction compared to LLE, with the added benefit of reduced solvent consumption. For an acidic compound like DDA, a mixed-mode or reversed-phase sorbent can be employed.
Principle: The urine sample is passed through a solid sorbent bed that retains the analyte of interest. Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. For DDA, a reversed-phase mechanism on a C18 sorbent is effective after acidification of the urine.[1]
Workflow Diagram:
Caption: Adapted QuEChERS Workflow for DDA in Urine.
Protocol 5: Adapted QuEChERS for LC-MS/MS Analysis
Materials:
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE tubes containing C18 sorbent and magnesium sulfate
-
50 mL centrifuge tubes
-
Centrifuge
Procedure:
-
Place 5 mL of hydrolyzed urine into a 50 mL centrifuge tube.
-
Add 5 mL of acetonitrile.
-
Add 2 g of anhydrous magnesium sulfate and 0.5 g of sodium chloride.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg of magnesium sulfate and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
The resulting supernatant can be directly analyzed by LC-MS/MS or evaporated and reconstituted in a suitable solvent if further concentration is required.
Part 3: Instrumental Analysis
GC-MS Analysis
GC-MS is a highly sensitive and specific technique for the analysis of DDA. However, due to the polar nature and low volatility of the carboxylic acid group, derivatization is required prior to analysis.
Derivatization: The most common derivatization for DDA is esterification. A widely used reagent is pentafluorobenzyl bromide (PFBBr), which creates a stable and highly electron-capturing derivative, ideal for detection by an electron capture detector (ECD) or mass spectrometry. [2][3] Protocol 6: PFBBr Derivatization
-
To the dried extract from LLE or SPE, add 100 µL of a 1% solution of PFBBr in acetone and 10 µL of triethylamine (as a catalyst).
-
Seal the vial and heat at 60°C for 1 hour.
-
After cooling, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane or ethyl acetate for GC-MS injection.
Table 1: Typical GC-MS Parameters for DDA-PFB Derivative Analysis
| Parameter | Setting |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial 100°C, hold 1 min, ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 235 |
| Qualifier Ions (m/z) | 237, 165 |
LC-MS/MS Analysis
LC-MS/MS offers the advantage of analyzing DDA directly without the need for derivatization, which can simplify sample preparation and improve throughput. However, it is more susceptible to matrix effects from the urine matrix.
Mitigation of Matrix Effects:
-
Dilution: A simple and effective way to reduce matrix effects is to dilute the final extract before injection. [1][8]* Stable Isotope Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C-DDA) is the most reliable way to compensate for matrix effects and variations in extraction recovery. [9] Table 2: Proposed LC-MS/MS Parameters for DDA Analysis
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| MRM Transition 1 | To be determined empirically (e.g., [M-H]⁻ > fragments) |
| MRM Transition 2 | To be determined empirically (e.g., [M-H]⁻ > fragments) |
Note: Specific MRM transitions for DDA should be optimized by infusing a standard solution into the mass spectrometer.
Part 4: Method Validation and Quality Control
For reliable results, it is imperative to validate the chosen sample preparation and analytical method. Key validation parameters include:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy: The closeness of the measured value to the true value, often assessed through spike and recovery experiments.
-
Precision: The degree of agreement among replicate measurements, expressed as the relative standard deviation (RSD).
-
Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization.
-
Recovery: The efficiency of the extraction process.
Table 3: Comparison of Sample Preparation Methods
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |
| Selectivity | Moderate | High | Moderate to High |
| Solvent Consumption | High | Low | Low |
| Throughput | Low to Moderate | Moderate to High | High |
| Cost | Low | Moderate | Low |
| Ease of Automation | Difficult | High | Moderate |
| Typical Recovery | 70-90% | 80-100% | 70-110% |
Conclusion
The selection of an appropriate sample preparation method for the analysis of DDA in urine depends on the specific requirements of the laboratory, including desired sample throughput, available instrumentation, and budget. LLE provides a cost-effective and robust method, while SPE offers higher selectivity and reduced solvent usage. The adapted QuEChERS method presents a high-throughput and straightforward alternative, particularly amenable to LC-MS/MS analysis. Regardless of the chosen extraction technique, proper hydrolysis of DDA conjugates is crucial for an accurate assessment of total DDA exposure. Method validation is a non-negotiable step to ensure the generation of high-quality, reliable data for research and monitoring purposes.
References
-
Chen, Z., et al. (2009). 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans. Journal of Analytical Toxicology, 33(9), 527-534. [Link]
-
Lehotay, S. J., et al. (2005). Use of acetonitrile extraction and partitioning with magnesium sulfate in the determination of pesticide residues in produce. Journal of AOAC International, 88(2), 595-614. [Link]
-
Rejczak, T., & Tuzimski, T. (2015). A review of recent developments and trends in the QuEChERS sample preparation approach. Open Chemistry, 13(1). [Link]
-
Taylor, T. P., et al. (2012). Overcoming the effects of matrix interference in the measurement of urine protein analytes. Biomarker insights, 7, 1–8. [Link]
-
Romberg, R. W., & Lee, L. (1995). Comparison of the hydrolysis rates of morphine-3-glucuronide and morphine-6-glucuronide with acid and beta-glucuronidase. Journal of analytical toxicology, 19(3), 157–162. [Link]
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Chen, Z., et al. (2009). 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans. PubMed. [Link]
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Stahnke, H., et al. (2015). Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. Journal of chromatography. A, 1415, 91–99. [Link]
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González-Buitrago, J. M., et al. (2007). Analytical interferences of drugs in the chemical examination of urinary protein. Clínica chimica acta; international journal of clinical chemistry, 386(1-2), 101–103. [Link]
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NIST. (n.d.). 2,2-Bis(4-chlorophenyl)acetic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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Agilent Technologies. (2014). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. [Link]
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Biotage. (2023). Urine hydrolysis: how did I choose which enzyme to use?[Link]
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Restek. (n.d.). QuEChERS Methodology: AOAC Method. [Link]
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Centers for Disease Control and Prevention. (2018). Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. [Link]
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U.S. Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. [Link]
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Chen, Z., et al. (2009). 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism. SciSpace. [Link]
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PubMed. (2009). 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans. [Link]
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Pandawa Institute Journals. (2024). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. [Link]
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University of Iowa. (2019). Comparison of sample preparation approaches and validation of an extraction method for nitrosatable pesticides and metabolites in human serum and urine analyzed by liquid chromatography – Orbital ion trap mass spectrometry. [Link]
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Agilent. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. [Link]
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PubMed Central (PMC). (2012). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. [Link]
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Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. [Link]
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PubMed Central (PMC). (2022). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. [Link]
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Application Note: Derivatization of Bis(4-chlorophenyl)acetic Acid for Gas Chromatography Analysis
Introduction: The Analytical Challenge of DDA
Bis(4-chlorophenyl)acetic acid, commonly known as DDA, is the principal water-soluble urinary metabolite of the persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[1] Its quantification in biological matrices is a critical component of assessing human exposure to DDT. Gas chromatography (GC) is a powerful and widely available technique for the separation and quantification of organic compounds. However, direct GC analysis of DDA is hindered by its chemical properties. The carboxylic acid functional group makes the molecule highly polar and prone to hydrogen bonding, resulting in low volatility and poor thermal stability.[2][3] When injected into a hot GC inlet, DDA tends to exhibit poor peak shape, tailing, and potential decomposition, leading to inaccurate and unreliable quantification.[2]
To overcome these challenges, a chemical modification step known as derivatization is essential.[4] Derivatization converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable functional group, making the analyte "GC-amenable."[5] This application note provides a detailed guide to the common and effective derivatization strategies for DDA analysis, explaining the underlying chemistry and providing validated protocols for researchers in environmental science, toxicology, and drug metabolism.
The Rationale of Derivatization for Carboxylic Acids
The core principle behind derivatizing DDA is to replace the active hydrogen of the carboxylic acid's hydroxyl group (-COOH) with a non-polar, thermally stable group.[5][6] This transformation achieves several key objectives:
-
Increased Volatility: By eliminating the capacity for hydrogen bonding, the derivative's boiling point is significantly lowered, allowing it to vaporize readily in the GC inlet without decomposition.[2]
-
Improved Thermal Stability: The resulting derivatives, typically esters or silyl ethers, are more resistant to breaking down at the high temperatures of the GC inlet and column.[2][5]
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution from other components in the sample and allows for more accurate integration and quantification.[3]
-
Increased Sensitivity (Detector Dependent): For specific detectors like the Electron Capture Detector (ECD), which is highly sensitive to electrophilic compounds, certain derivatizing agents can introduce moieties (e.g., polyfluorinated groups) that significantly enhance the detector response.[3][7]
The most common derivatization reactions for carboxylic acids fall into two main categories: Alkylation (specifically Esterification) and Silylation .[7]
Key Derivatization Strategies for DDA
Esterification: Converting Acids to Esters
Esterification is a robust and widely used method for derivatizing carboxylic acids.[8] The reaction involves converting the carboxylic acid into an ester, most commonly a methyl ester, due to the high volatility of the resulting derivative.
Mechanism & Rationale: Boron trifluoride (BF₃) in methanol is a powerful Lewis acid catalyst that facilitates the esterification of carboxylic acids.[9][10] BF₃ activates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by the formation of water, which is typically removed or its effect minimized by using an excess of the methanol reagent.[9] This method is particularly effective for a wide range of fatty acids and other carboxylic acids.[9][10]
Advantages:
-
Relatively fast and provides quantitative yields.[9]
-
Produces clean reactions with volatile byproducts.[9]
Limitations:
-
The harsh acidic conditions can potentially cause degradation of other sensitive functional groups if present in the sample matrix.[10][11]
-
The reagent is moisture-sensitive, and the presence of water can hinder the reaction's completion.[9]
Protocol 1: Derivatization of DDA using BF₃-Methanol
Materials:
-
Dried sample extract containing DDA
-
Boron Trifluoride-Methanol solution (10-14% w/w)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution or Purified Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-cap reaction vials (e.g., 5 mL) with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample extract containing DDA is completely dry. This is typically achieved by evaporating the extraction solvent under a gentle stream of nitrogen.
-
Reagent Addition: To the dried extract in the reaction vial, add 2 mL of 10% BF₃-Methanol reagent.[9]
-
Reaction: Tightly cap the vial and heat at 60°C for 10 minutes in a heating block or water bath.[9] This ensures the reaction goes to completion.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of purified water (or saturated NaCl solution to aid phase separation).[9][10]
-
Mixing: Cap the vial and shake vigorously for 1-2 minutes to extract the DDA-methyl ester into the hexane layer.[9]
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the derivatized analyte.[10]
-
Drying and Transfer: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried hexane extract is now ready for injection into the GC system. To confirm the reaction is complete, aliquots can be analyzed at different time intervals until the product peak area no longer increases.[9]
Mechanism & Rationale: Diazomethane (CH₂N₂) is a highly reactive methylating agent that converts carboxylic acids to their corresponding methyl esters rapidly and quantitatively at room temperature.[12][13] The reaction is clean, with the only byproduct being inert nitrogen gas, which drives the reaction to completion.[13][14]
Advantages:
-
Fast, quantitative reaction with minimal side products.[12][13]
-
Reaction proceeds under mild, room temperature conditions.
Disadvantages:
-
EXTREME HAZARD: Diazomethane is highly toxic, explosive, and carcinogenic.[12][13][15] It should only be handled by experienced personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Due to its instability, it cannot be stored and must be generated in situ immediately before use.[13]
Silylation: Formation of Trimethylsilyl (TMS) Esters
Silylation is arguably the most widely used derivatization technique for GC analysis.[5][6] It involves replacing the active hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[2][6]
Mechanism & Rationale: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent.[2][6] It reacts with the carboxylic acid to form a TMS ester. The reaction is a nucleophilic attack on the silicon atom of the BSTFA molecule.[6] For sterically hindered or less reactive carboxylic acids, a catalyst such as trimethylchlorosilane (TMCS) is often added (typically 1-10%) to increase the reactivity of the reagent and ensure complete derivatization.[2][8]
Advantages:
-
Highly reactive and versatile, suitable for a wide range of polar compounds.[6]
-
Reaction byproducts are volatile and generally do not interfere with the chromatography.[8]
-
Generally provides quantitative yields under relatively mild conditions.[16]
Limitations:
-
Reagents are highly sensitive to moisture and must be handled under anhydrous conditions.[6]
-
The TMS derivatives can be susceptible to hydrolysis, so samples should be analyzed relatively quickly after derivatization.[6][8]
Protocol 2: Derivatization of DDA using BSTFA with 1% TMCS
Materials:
-
Dried sample extract containing DDA
-
BSTFA + 1% TMCS (or other desired catalyst)
-
Pyridine or other suitable solvent (e.g., Acetonitrile, Acetone)
-
Screw-cap reaction vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry by evaporating the solvent under a gentle stream of nitrogen.
-
Reagent Addition: To the dried extract, add 100 µL of a suitable solvent like pyridine to dissolve the residue, followed by 100 µL of BSTFA + 1% TMCS.[7] A molar excess of the silylating reagent (at least 2:1 ratio to active hydrogens) is recommended to drive the reaction to completion.[6]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20-30 minutes.[6][7] Derivatization times can vary depending on the analyte's reactivity; some compounds derivatize instantly at room temperature, while others may require heating for longer periods.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC. There is typically no need for a work-up or extraction step. To ensure the reaction is complete, analyze aliquots at different time intervals until the product peak area stabilizes.[6]
Method Selection and Comparison
The choice of derivatization reagent depends on several factors including the analyte's stability, the sample matrix, available laboratory equipment, and safety considerations.
| Method | Reagent | Conditions | Pros | Cons |
| Esterification | BF₃-Methanol | 60°C, 10 min | Convenient, fast, quantitative[9] | Harsh acidic conditions, moisture sensitive[9][10] |
| Esterification | Diazomethane | Room Temp, rapid | Fast, quantitative, clean byproducts[13] | Highly toxic, explosive, carcinogenic[12][13] |
| Silylation | BSTFA (+ TMCS) | 60-70°C, 20-30 min | Versatile, highly reactive, no work-up[6][7] | Moisture sensitive, derivatives can be unstable[6] |
Workflow and Visualization
A typical analytical workflow for the determination of DDA in a biological sample like urine involves extraction, derivatization, and GC analysis.
Caption: General workflow for the analysis of DDA from biological samples.
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Application Notes and Protocols for the Quantification of Bis(4-chlorophenyl)acetic Acid (DDA) as a Biomarker for DDT Exposure
Introduction: The Enduring Legacy of DDT and the Critical Role of DDA as a Biomarker
Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide that, despite being banned in many countries since the 1970s due to its environmental persistence and adverse health effects, remains a subject of significant toxicological and public health interest.[1] Its continued use in some regions for vector control and its persistence in the environment mean that human exposure is an ongoing concern. Following exposure, DDT is metabolized in the body, and its primary water-soluble metabolite excreted in urine is 2,2-bis(4-chlorophenyl)acetic acid (DDA).[2] This makes DDA an invaluable biomarker for assessing recent or ongoing exposure to DDT, as its presence in urine is a direct indicator of the body's processing of the parent compound.[2]
Unlike the lipophilic parent compound DDT and its primary metabolite DDE (1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene), which accumulate in adipose tissue and reflect long-term cumulative exposure, urinary DDA provides a more immediate picture of recent exposure. Therefore, the accurate and sensitive quantification of DDA in biological matrices, particularly urine, is crucial for researchers, epidemiologists, and public health officials monitoring human exposure to DDT.
This comprehensive guide provides detailed application notes and protocols for the robust quantification of DDA in human urine. We will delve into the scientific principles behind the analytical choices, offering field-proven insights to ensure the generation of high-quality, reproducible data. This document is intended for researchers, scientists, and professionals in drug development and toxicology who require a thorough understanding of DDA as a biomarker and the methodologies for its precise measurement.
The Scientific Foundation: Understanding DDT Metabolism to DDA
The metabolic conversion of DDT to DDA is a multi-step process that primarily involves the liver's enzymatic machinery. While the exact pathways can exhibit some species-specific variations, the generally accepted route in humans involves an initial reductive dechlorination of DDT to DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane), which is then further metabolized to DDA.[3] It is important to note that DDE, the most persistent metabolite, is not a precursor to DDA. This metabolic distinction is what makes DDA a specific marker of recent DDT or DDD exposure.
In the body, DDA and other metabolites can be conjugated with polar molecules such as glucuronic acid or sulfates to increase their water solubility and facilitate their excretion in urine.[3] This conjugation is a critical consideration in the analytical workflow, as a hydrolysis step is necessary to cleave these conjugates and measure the total DDA concentration.
Caption: A comprehensive workflow for the analysis of DDA in urine samples.
Part 1: Pre-Analytical Considerations and Sample Preparation
Sample Collection and Storage
The integrity of the analytical results begins with proper sample handling.
-
Collection: Collect mid-stream urine samples in sterile, polypropylene containers.
-
Storage: Immediately after collection, freeze the urine samples at -20°C or lower to prevent degradation of DDA and its conjugates. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Internal Standard: The Key to Accurate Quantification
The use of a stable isotope-labeled internal standard (IS) is paramount for accurate quantification in mass spectrometry. A deuterated analog of DDA, such as 2,2-bis(4-chlorophenyl)acetic acid-d1 (DDA-d1), is an ideal choice. The IS should be added to the sample at the very beginning of the sample preparation process to compensate for any analyte loss during extraction and for matrix effects during instrumental analysis. [4]
Hydrolysis of DDA Conjugates: Measuring the Total Exposure
As DDA is excreted in urine partly as glucuronide and sulfate conjugates, a hydrolysis step is essential to measure the total DDA concentration. [3]Enzymatic hydrolysis is preferred over acid hydrolysis as it provides milder conditions and reduces the risk of analyte degradation.
Protocol for Enzymatic Hydrolysis:
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
To a 2 mL polypropylene tube, add 1 mL of urine.
-
Spike the sample with the deuterated DDA internal standard.
-
Add 200 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia).
-
Vortex briefly and incubate the mixture at 37°C for at least 4 hours, or overnight, in a shaking water bath.
Solid-Phase Extraction (SPE): Isolating DDA from the Matrix
Solid-phase extraction is a highly effective technique for cleaning up the sample and concentrating the analyte of interest. [5]A reversed-phase sorbent, such as the water-wettable Waters Oasis HLB, is well-suited for extracting DDA from the aqueous urine matrix.
Protocol for Solid-Phase Extraction (using Oasis HLB 3cc, 60mg cartridges):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. It is crucial not to let the sorbent bed go dry after this step.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences. Follow this with a wash of 3 mL of 5% methanol in water to remove less polar interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the DDA and internal standard from the cartridge with 4 mL of ethyl acetate into a clean collection tube.
Part 2: Derivatization and Instrumental Analysis
Derivatization for GC-MS Analysis: Enhancing Volatility and Sensitivity
DDA is a polar carboxylic acid and requires derivatization to improve its volatility and chromatographic properties for gas chromatography (GC) analysis. Derivatization with pentafluorobenzyl bromide (PFBBr) is a widely used and robust method that forms a stable, electron-capturing derivative, significantly enhancing sensitivity, especially with a mass spectrometer operating in negative chemical ionization (NCI) mode. [6][7][8] Protocol for PFBBr Derivatization:
-
Evaporate the ethyl acetate eluate from the SPE step to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of acetonitrile.
-
Add 50 µL of PFBBr solution (10% in acetone) and 10 µL of diisopropylethylamine (DIPEA) as a catalyst.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
After cooling to room temperature, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the final derivative in 100 µL of hexane for GC-MS analysis.
GC-MS Analysis Parameters
The following table provides a starting point for the GC-MS analysis of the DDA-PFB derivative. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic separation. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of organochlorine compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection Mode | Splitless, 1 µL injection volume | Maximizes the transfer of the analyte onto the column for high sensitivity. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Initial: 100°C, hold 1 min; Ramp: 20°C/min to 300°C, hold 5 min | Provides good separation of the DDA derivative from potential interferences. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI is robust for structural confirmation, while NCI offers higher sensitivity for the PFB derivative. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions. |
| SIM Ions (EI) | DDA-PFB Derivative: m/z 460 (M+), 279, 244, 181 (pentafluorobenzyl fragment) | Monitoring multiple ions provides higher confidence in identification. The base peak for the PFB derivative is often m/z 181. |
| Transfer Line Temp | 290°C | Prevents condensation of the analyte before entering the mass spectrometer. |
LC-MS/MS Analysis: An Alternative High-Throughput Approach
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative analytical platform that can provide high throughput and specificity without the need for derivatization.
| Parameter | Condition | Rationale |
| LC System | Waters ACQUITY UPLC I-Class or equivalent | Provides high-resolution separation for complex matrices. |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | A reversed-phase column that provides good retention and peak shape for DDA. |
| Mobile Phase A | Water with 0.1% formic acid | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient that can be optimized for baseline separation. |
| Flow Rate | 0.4 mL/min | Suitable for a 2.1 mm ID column. |
| MS System | Waters Xevo TQ-S micro or equivalent | A sensitive triple quadrupole mass spectrometer for quantitative analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | DDA has a carboxylic acid group that readily deprotonates, making negative ion mode highly sensitive. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity for quantification. |
| MRM Transitions | DDA: Precursor > Product 1, Product 2DDA-d1 (IS): Precursor > Product 1 | Monitoring two transitions for the analyte enhances identification confidence. The deuterated IS will have a mass shift in its precursor and product ions. |
| Capillary Voltage | 3.0 kV | Optimized for efficient ionization. |
| Source Temperature | 150°C | Optimized for desolvation. |
| Desolvation Temp | 400°C | Ensures complete desolvation of the analyte ions. |
Note on MRM Transitions: The specific m/z values for precursor and product ions for DDA and its deuterated internal standard should be determined by infusing a standard solution of each compound into the mass spectrometer to identify the most abundant and stable transitions. Based on the structure of DDA (MW: 281.13 g/mol ), the deprotonated molecule [M-H]⁻ at m/z 280 would be a likely precursor ion in negative mode.
Part 3: Data Analysis, Quality Control, and Interpretation
Calibration and Quantification
A calibration curve should be prepared using a set of calibration standards with known concentrations of DDA and a constant concentration of the internal standard. The calibration standards should be prepared in a matrix that closely matches the study samples (e.g., pooled blank urine) to account for matrix effects. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate a linear regression curve. The concentration of DDA in unknown samples is then calculated from this curve.
Quality Control: Ensuring Data Integrity
A robust quality control (QC) system is essential for generating reliable data.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These QC samples should be analyzed with each batch of unknown samples to monitor the accuracy and precision of the method.
-
Blanks: Include procedural blanks (processed with all reagents but no sample) to monitor for contamination and matrix blanks (blank urine processed through the entire method) to assess for interferences.
-
Acceptance Criteria: The results for the QC samples should fall within a predefined acceptance range (e.g., ±15% of the nominal concentration, and ±20% for the lower limit of quantification).
NIST offers Standard Reference Materials (SRMs) for organic contaminants in urine (e.g., SRM 3672 and 3673), which can be used as external quality control materials to ensure the accuracy of the method. [9][10][11]
Interpretation of Results: Context is Key
The concentration of DDA in urine is a direct measure of recent exposure to DDT. However, the interpretation of these results requires context.
-
General Population: In the general population with no specific exposure to DDT, DDA levels are typically very low or non-detectable. Data from large-scale biomonitoring programs like the National Health and Nutrition Examination Survey (NHANES) can provide reference ranges for the general population. [12][13][14]* Occupational Exposure: Individuals with occupational exposure to DDT, such as indoor residual sprayers for malaria control, can have significantly higher urinary DDA concentrations. For example, mean DDA levels in DDT applicators have been reported to be around 59 µg/L during the spray season. [7][15]* Creatinine Correction: To account for variations in urine dilution, it is standard practice to correct urinary DDA concentrations for creatinine and report the results as µg of DDA per gram of creatinine.
Conclusion: A Robust Framework for DDA Biomonitoring
The protocols and application notes detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of urinary DDA as a biomarker of DDT exposure. By adhering to these methodologies, from meticulous sample preparation to robust instrumental analysis and stringent quality control, researchers and public health professionals can generate high-quality data that is essential for assessing human exposure to this persistent environmental contaminant. The choice between GC-MS and LC-MS/MS will depend on the specific resources and throughput requirements of the laboratory, with both techniques offering the necessary sensitivity and selectivity for meaningful biomonitoring.
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Schantz, M. M., et al. (2015). Development of urine standard reference materials for metabolites of organic chemicals including polycyclic aromatic hydrocarbons, phthalates, phenols, parabens, and volatile organic compounds. Analytical and Bioanalytical Chemistry, 407(11), 2945–2954. [Link]
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Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]
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Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
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Schantz, M. M., et al. (2015). Development of urine standard reference materials for metabolites of organic chemicals including polycyclic aromatic hydrocarbons, phthalates, phenols, parabens, and volatile organic compounds. Penn State Research Database. [Link]
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NIST. (n.d.). 2,2-Bis(4-chlorophenyl)acetic acid. NIST WebBook. [Link]
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Schantz, M. M., et al. (2015). Development of urine standard reference materials for metabolites of organic chemicals including polycyclic aromatic hydrocarbons, phthalates, phenols, parabens, and volatile organic compounds. ResearchGate. [Link]
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World Health Organization. (2011). Environmental Health Criteria 241, DDT in Indoor Residual Spraying. International Programme on Chemical Safety. [Link]
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Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. [Link]
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Cardenas, A., et al. (2019). Urinary Dialkylphosphate Metabolite Levels in US Adults—National Health and Nutrition Examination Survey 1999–2008. MDPI. [Link]
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Pawlosky, R. J., et al. (1992). High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids. Journal of Lipid Research, 33(11), 1711-1717. [Link]
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NIST. (n.d.). 2,2-Bis(4-chlorophenyl)acetic acid. NIST WebBook. [Link]
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NIST. (n.d.). 2,2-Bis(4-chlorophenyl)acetic acid. NIST WebBook. [Link]
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Chen, Z., et al. (2009). 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism in Humans. ResearchGate. [Link]
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Anderson, K. A., et al. (2015). On-line solid phase extraction-high performance liquid chromatography–isotope dilution–tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine. Journal of Chromatography B, 990, 137-144. [Link]
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Chen, Z., et al. (2009). 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans. International Journal of Toxicology, 28(6), 528-533. [Link]
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Shimadzu Scientific Instruments. (n.d.). Semi-Quantitative Analysis of Anions in Water by HS-GC/MS. [Link]
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Randox Laboratories. (n.d.). Urinalysis Quality Control. [Link]
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
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Wood, P. L., et al. (2015). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Journal of Chromatography B, 998-999, 107-112. [Link]
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Agilent Technologies. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. [Link]
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Püttmann, W., et al. (2003). DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant. Environmental Science & Technology, 37(19), 4317-4323. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for DDT, DDE, and DDD. U.S. Department of Health and Human Services. [Link]
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Curl, C. L., et al. (2022). Association between increasing agricultural use of 2,4-D and population biomarkers of exposure. Journal of Exposure Science & Environmental Epidemiology, 32, 495–503. [Link]
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Wang, Y., et al. (2014). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. Lipids, 49(11), 1161-1170. [Link]
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Shimadzu Scientific Instruments. (n.d.). Development of a LC-MS/MS method for simultaneously determining 30 pesticides in Chenpi. [Link]
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ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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Ye, X., et al. (2014). Urinary Concentrations of 2,4-Dichlorophenol and 2,5-Dichlorophenol in the U.S. Population (National Health and Nutrition Examination Survey, 2003–2010): Trends and Predictors. Environmental Health Perspectives, 122(4), 371-376. [Link]
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SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. [Link]
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Taylor, P. J. (2005). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 23(4), 378-386. [Link]
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Fustinoni, S., et al. (2022). Urinary Malondialdehyde (MDA) Concentrations in the General Population-A Systematic Literature Review and Meta-Analysis. Toxics, 10(4), 160. [Link]
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Application Note: A Protocol for Data-Dependent Acquisition (DDA) Analysis in Environmental Monitoring
Introduction: The Role of DDA in Unraveling Environmental Complexity
Environmental monitoring presents a significant analytical challenge due to the vast chemical diversity and wide dynamic range of compounds present in matrices such as water, soil, and air.[1][2] Non-targeted analysis, a hypothesis-generating approach, is crucial for identifying both known and unknown contaminants and understanding their impact on ecosystems. Data-Dependent Acquisition (DDA) mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become a cornerstone for non-targeted analysis in environmental science.[3][4][5] This technique allows for the comprehensive screening of complex samples by intelligently selecting precursor ions for fragmentation based on their intensity, enabling the structural elucidation of a wide array of chemical constituents.
This application note provides a detailed protocol for utilizing DDA for environmental monitoring. It moves beyond a simple recitation of steps to explain the rationale behind methodological choices, ensuring that researchers can not only replicate the workflow but also adapt it to their specific analytical needs. We will cover the entire workflow from sample collection and preparation to instrument setup, data acquisition, and processing, with a focus on ensuring data quality and reliability.
The DDA Workflow: A Conceptual Overview
The DDA workflow is a dynamic process where the mass spectrometer makes real-time decisions. An initial full scan (MS1) identifies the most abundant ions in a given time window. The instrument's software then selects a predefined number of these "top" ions (TopN) for fragmentation, generating MS/MS (or MS2) spectra.[6] These MS/MS spectra act as chemical fingerprints, which can be matched against spectral libraries for compound identification. To avoid redundant fragmentation of the same abundant ions, a technique called dynamic exclusion is employed.[3][4][5]
Caption: High-level overview of the DDA workflow for environmental monitoring.
Sample Collection and Preparation: The Foundation of Quality Data
The axiom "garbage in, garbage out" is particularly pertinent in environmental analysis. Proper sample collection and preparation are critical for obtaining meaningful results. The goal is to efficiently extract a representative range of analytes while minimizing matrix effects that can suppress ion signals.
Water Sample Protocol
-
Collection: Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation of analytes. If microbial activity is a concern, transport samples on ice and process them promptly or freeze at -20°C or -80°C.
-
Filtration: For dissolved contaminants, filter the water through a 0.45 µm or 0.22 µm filter to remove suspended solids.
-
Solid-Phase Extraction (SPE): This is a crucial step for concentrating analytes and removing interfering matrix components like salts.
-
Rationale: Environmental water samples often contain contaminants at very low concentrations. SPE allows for the concentration of these analytes, increasing the likelihood of their detection by the mass spectrometer.
-
Protocol:
-
Select an SPE cartridge with a sorbent appropriate for the polarity of the target analytes (e.g., C18 for nonpolar compounds, mixed-mode cation/anion exchange for a broader range).
-
Condition the cartridge with methanol followed by ultrapure water.
-
Load a known volume of the filtered water sample (e.g., 500 mL) through the cartridge at a steady flow rate.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of a solvent compatible with the LC mobile phase.
-
-
Soil and Sediment Sample Protocol
-
Collection: Collect soil or sediment samples using a clean stainless steel auger or trowel.[7] Store samples in clean containers and freeze them to halt biological activity.
-
Preparation: Air-dry the soil sample at room temperature or in an oven at a low temperature (e.g., 40-50°C) and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.[8][9]
-
Extraction:
-
Rationale: The choice of extraction solvent is critical and depends on the target analytes. A common technique for a broad range of organic pollutants is Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE).
-
Protocol (Generic PLE):
-
Mix a known mass of the dried, sieved soil (e.g., 10 g) with a dispersing agent like diatomaceous earth.
-
Pack the mixture into the extraction cell.
-
Extract with a suitable solvent or solvent mixture (e.g., dichloromethane/acetone) at elevated temperature and pressure.
-
Collect the extract and proceed with cleanup steps, which may include techniques like gel permeation chromatography (GPC) to remove lipids or other high-molecular-weight interferences.
-
Concentrate the extract and reconstitute it in a solvent compatible with the LC-MS system.
-
-
LC-MS/MS Instrumentation and DDA Method Setup
The choice of LC column and mobile phase gradient is crucial for achieving good chromatographic separation, which in turn improves the quality of the DDA data by reducing the complexity of ions entering the mass spectrometer at any given time.
Liquid Chromatography Parameters
| Parameter | Typical Setting | Rationale |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for a wide range of organic contaminants of varying polarities. |
| Mobile Phase A | Water with 0.1% formic acid | Formic acid aids in the ionization of analytes in positive ion mode. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | The organic solvent elutes the analytes from the column. |
| Gradient | 5% to 95% B over 15-30 minutes | A gradual increase in the organic solvent concentration allows for the separation of compounds based on their hydrophobicity. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for standard analytical columns to ensure sharp peaks. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
Mass Spectrometry and DDA Parameters
Optimizing DDA parameters is critical for maximizing the number of high-quality MS/MS spectra acquired.[10] Studies have shown that parameters like Automatic Gain Control (AGC), mass resolution, and dynamic exclusion are particularly influential.[3][4][5]
Caption: Decision-making process in a DDA cycle.
| Parameter | Recommended Setting (Orbitrap Example) | Rationale |
| MS1 Resolution | 60,000 - 120,000 | High resolution is necessary to accurately determine the mass of precursor ions and separate them from isobaric interferences.[11] |
| MS1 AGC Target | 1e6 - 3e6 | Automatic Gain Control prevents overfilling of the ion trap, which would lead to space-charge effects and mass inaccuracy. |
| MS1 Max IT | 50 - 100 ms | Maximum Ion Time is the time allowed to fill the trap; balancing this with the AGC target is key for sensitivity. |
| TopN | 5 - 10 | This determines how many of the most intense ions are selected for MS/MS from each MS1 scan. A higher TopN increases MS/MS coverage but also cycle time. |
| MS/MS Resolution | 15,000 - 30,000 | Sufficient resolution to accurately measure fragment ions for library matching. |
| MS/MS AGC Target | 1e5 - 5e5 | A lower target than MS1 is often used to ensure rapid MS/MS acquisition. |
| MS/MS Max IT | 50 - 100 ms | Balances sensitivity with the need for a short duty cycle to sample chromatographic peaks adequately. |
| Isolation Window | 1.2 - 2.0 m/z | The mass-to-charge window for precursor ion selection. A narrower window reduces the chance of co-fragmenting multiple ions, leading to cleaner MS/MS spectra.[12] |
| Collision Energy (NCE) | Stepped (e.g., 20, 40, 60) | Using multiple collision energies provides richer fragmentation patterns, increasing the chances of a match in spectral libraries which may contain spectra acquired under different conditions.[3] |
| Dynamic Exclusion | 10 - 30 s | Prevents the instrument from repeatedly fragmenting the most abundant ions, allowing it to select lower-abundance ions for MS/MS.[10] The duration should be based on the average chromatographic peak width. |
Data Processing and Analysis
Raw data from DDA experiments require several computational steps to extract meaningful chemical information. This typically involves converting raw files to an open format (like mzXML or mzML), followed by peak picking, feature alignment, and spectral matching.
Data Processing Workflow
-
File Conversion: Use a tool like ProteoWizard's msConvert to convert vendor-specific raw files into an open-source format.
-
Feature Detection and Alignment: Process the data using software such as MZmine or XCMS.[4]
-
Mass Detection: Identifies individual mass signals in each scan.
-
Chromatogram Building: Connects mass signals across multiple scans to form chromatographic peaks.
-
Deconvolution: Separates co-eluting peaks.
-
Alignment: Corrects for retention time shifts between different sample runs.
-
-
Spectral Library Matching: The resulting MS/MS spectra are searched against public or commercial spectral libraries (e.g., GNPS, MassBank, NIST). The quality of the match is often determined by a cosine score or similar algorithm.
-
Annotation and Identification: High-confidence matches provide putative identifications of the compounds in the sample. The confidence of identification should be reported according to established standards (e.g., the Metabolomics Standards Initiative levels).
Quality Control and System Suitability
Maintaining a robust quality control (QC) protocol is essential for ensuring the reliability and reproducibility of environmental monitoring data.[13]
-
System Suitability Test (SST): Before running a batch of samples, inject a standard mixture of known compounds to verify instrument performance, including chromatographic resolution, mass accuracy, and sensitivity.
-
Blank Injections: Run solvent blanks periodically throughout the analytical sequence to check for carryover and system contamination.
-
Pooled QC Samples: Create a pooled QC sample by combining a small aliquot from every experimental sample. Inject this pooled QC at regular intervals (e.g., every 10 samples) to monitor the stability of the LC-MS system and to aid in data normalization.[13]
Conclusion and Future Outlook
Data-Dependent Acquisition remains a powerful and widely used technique for the non-targeted analysis of environmental samples.[4][5] Its strength lies in generating high-quality MS/MS spectra that are crucial for the confident identification of unknown compounds.[12][14] While DDA has limitations, such as a bias towards more abundant ions and the stochastic nature of precursor selection, careful optimization of acquisition parameters and a rigorous quality control framework can mitigate these challenges.[6]
As environmental challenges become more complex, the need for comprehensive and reliable analytical methods will continue to grow.[1] The DDA protocol outlined in this note provides a solid foundation for researchers to investigate the chemical landscape of our environment, identify emerging contaminants, and ultimately contribute to evidence-based environmental protection.
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Stincone, P., et al. (2023). Evaluation of Data-Dependent MS/MS Acquisition Parameters for Non-Targeted Metabolomics and Molecular Networking of Environmental Samples: Focus on the Q Exactive Platform. Analytical Chemistry. [Link]
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Horvath, Z., et al. (n.d.). Detecting and Grouping In-Source Fragments with Low-Energy Stepped HCD, Together with MS3, Increases Identification Confidence in Untargeted LC–Orbitrap Metabolomics of Plantago lanceolata Leaves and P. ovata Husk. MDPI. [Link]
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Kumar, P. (2025). Harnessing big data analytics for environmental protection: Benefits, current applications, challenges and future prospects. Global Journal of Engineering and Technology Advances. [Link]
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SCIEX. (n.d.). Untargeted data-dependent acquisition (DDA) metabolomics analysis using the ZenoTOF 7600 system. SCIEX. [Link]
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Aalizadeh, R., et al. (2024). Non-target screening in water analysis: recent trends of data evaluation, quality assurance, and their future perspectives. Environmental Sciences Europe. [Link]
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Application Note & Protocol Guide: Bis(4-chlorophenyl)acetic acid (DDA) ELISA Kit
A High-Throughput Solution for Rapid Screening of DDT Exposure
Introduction: The Enduring Legacy of DDT and the Need for Rapid Monitoring
Dichlorodiphenyltrichloroethane (DDT) is a persistent organic pollutant that, despite being banned in many countries for decades, continues to pose a environmental and health risks due to its stability and bioaccumulation.[1] After exposure, DDT is metabolized in the body to several derivatives, with 2,2-bis(4-chlorophenyl)acetic acid (DDA) being the primary water-soluble metabolite excreted in urine.[2][3][4][5] This makes DDA an excellent and reliable biomarker for assessing recent or ongoing exposure to DDT in human and animal populations.[1][2][6][7]
Traditional methods for DDA detection, such as gas chromatography-mass spectrometry (GC-MS), are highly accurate but can be time-consuming, expensive, and require extensive sample preparation.[2] The Bis(4-chlorophenyl)acetic acid (DDA) ELISA kit offers a powerful alternative, providing a rapid, sensitive, and cost-effective method for high-throughput screening of DDA in various biological samples.[8][9][10] This technology is particularly valuable for large-scale epidemiological studies, environmental monitoring, and in resource-limited settings where access to sophisticated analytical instrumentation is scarce.[8][9]
This document provides a comprehensive guide to the principles, protocols, and data analysis associated with the DDA ELISA kit, designed to empower researchers, scientists, and drug development professionals with a robust tool for their monitoring needs.
Principle of the Assay: A Competitive Immunoassay Format
This ELISA kit is based on the principle of a competitive enzyme-linked immunosorbent assay.[11][12][13] Because DDA is a small molecule (a hapten), it cannot be simultaneously bound by two different antibodies, which is a requirement for the more common "sandwich" ELISA format.[12][14][15]
The competitive assay works as follows:
-
Coating: The microplate wells are pre-coated with a fixed amount of DDA conjugate (DDA linked to a carrier protein).
-
Competition: The sample containing an unknown amount of "free" DDA is added to the wells along with a specific anti-DDA antibody. The free DDA from the sample and the coated DDA conjugate compete for the binding sites on the limited amount of anti-DDA antibody.
-
Detection: After an incubation period, a secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) that recognizes the primary anti-DDA antibody is added.
-
Signal Generation: Finally, a substrate solution is added. The enzyme on the bound secondary antibody catalyzes a color change.
The key takeaway is that the intensity of the color produced is inversely proportional to the concentration of DDA in the sample.[11][16] High DDA in the sample means less antibody binds to the plate, resulting in a weaker signal. Conversely, low DDA in the sample allows more antibody to bind to the plate, leading to a stronger signal.
Workflow Visualization
Here is a visual representation of the competitive ELISA workflow:
Caption: Competitive ELISA workflow for DDA detection.
Kit Components and Storage
Upon receipt, it is crucial to store all components at the recommended temperatures to ensure the stability and performance of the kit.
| Component | Quantity (96-well format) | Storage |
| DDA-Coated Microplate | 1 plate (12 x 8-well strips) | 2-8°C |
| DDA Standard | 1 vial (lyophilized) | 2-8°C |
| Anti-DDA Antibody | 1 vial | 2-8°C |
| HRP-Conjugated Secondary Antibody | 1 vial | 2-8°C |
| Assay Diluent | 1 bottle | 2-8°C |
| Wash Buffer Concentrate (20X) | 1 bottle | 2-8°C |
| TMB Substrate | 1 bottle | 2-8°C (Protect from light) |
| Stop Solution | 1 bottle | 2-8°C |
| Plate Sealers | 2 | Room Temperature |
Note: Do not mix reagents from different kit lots. All reagents should be brought to room temperature before use.
Detailed Experimental Protocol
Reagent Preparation
-
DDA Standard Curve Preparation:
-
Reconstitute the lyophilized DDA Standard with the volume of Assay Diluent specified on the vial to create the stock solution.
-
Prepare a serial dilution of the stock solution in Assay Diluent to create a standard curve. A typical range might be 0, 0.1, 0.5, 1, 5, and 10 ng/mL. It is recommended to run all standards in duplicate.[17][18]
-
-
Wash Buffer (1X):
-
Dilute the 20X Wash Buffer Concentrate 1:20 with deionized water. For example, add 50 mL of the concentrate to 950 mL of deionized water to make 1 L of 1X Wash Buffer.
-
-
Sample Preparation:
-
Urine: Centrifuge urine samples to remove any particulate matter. Dilute the supernatant at least 1:5 with Assay Diluent. Further dilution may be necessary if DDA concentrations are expected to be high.
-
Serum/Plasma: Dilute serum or plasma samples at least 1:10 with Assay Diluent to minimize matrix effects.
-
Environmental Water Samples: Filter water samples to remove debris. Depending on the expected concentration, samples may be used directly or diluted with Assay Diluent.
-
It is highly recommended to perform spike and recovery experiments to validate the sample preparation method for your specific matrix.[19][20]
-
Assay Procedure
-
Plate Setup: Determine the number of wells required for your standards, samples, and controls. It is recommended to run all in duplicate.
-
Standard and Sample Addition: Add 50 µL of each DDA standard and prepared sample to the appropriate wells.
-
Anti-DDA Antibody Addition: Add 50 µL of the Anti-DDA Antibody to each well.
-
Incubation: Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of 1X Wash Buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and tapping it on a clean paper towel.[21][22]
-
Secondary Antibody Addition: Add 100 µL of the HRP-Conjugated Secondary Antibody to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 100 µL of TMB Substrate to each well. Incubate the plate in the dark at room temperature for 15-20 minutes. Monitor the color development.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Analysis and Interpretation
-
Calculate Mean Absorbance: Average the duplicate absorbance readings for each standard, control, and sample.
-
Generate the Standard Curve:
-
Plot the mean absorbance (Y-axis) against the corresponding DDA concentration (X-axis) for the standards.
-
It is recommended to use a four-parameter logistic (4-PL) curve-fitting software to generate the standard curve, as this typically provides the best fit for competitive ELISA data.[17][23] A semi-log plot can also be used.[18][23]
-
-
Calculate DDA Concentration in Samples:
Example Standard Curve (Illustrative)
Caption: Example of a 4-PL standard curve for a competitive ELISA.
Performance Characteristics
The performance of the DDA ELISA kit is validated to ensure reliable and reproducible results.[16][24] Typical performance characteristics are provided below. Note that these values may vary slightly between kit lots.
| Parameter | Specification |
| Assay Range | 0.1 - 10 ng/mL |
| Sensitivity (LOD) | < 0.1 ng/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
| Spike Recovery | 85-115% in validated matrices |
-
Sensitivity (Limit of Detection, LOD): The lowest concentration of DDA that can be reliably distinguished from the zero standard.
-
Precision: The coefficient of variation (CV%) of measurements within a single assay (intra-assay) and between different assays (inter-assay).[25]
-
Spike Recovery: Assesses the accuracy of the assay in a given sample matrix by adding a known amount of DDA to a sample and measuring the recovery.[19][20]
Troubleshooting
Encountering issues during an ELISA is not uncommon. Here are some potential problems and their solutions.[26][27][28]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Insufficient washing- Reagents not at room temperature- Contaminated reagents | - Increase the number of washes- Ensure all reagents are at room temperature before use- Use fresh reagents and deionized water |
| Weak or No Signal | - Reagents expired or improperly stored- Incorrect antibody dilutions- Incubation times too short | - Check expiration dates and storage conditions- Verify all dilutions and calculations- Ensure adherence to recommended incubation times |
| Poor Standard Curve | - Improper standard dilution- Pipetting errors- Plate reader not set correctly | - Prepare fresh standards carefully- Use calibrated pipettes and proper technique- Verify the plate reader settings (450 nm) |
| High Variability (High CV%) | - Inconsistent washing technique- Pipetting inconsistencies- Edge effects due to temperature gradients | - Ensure uniform and thorough washing- Be consistent with pipetting volumes and timing- Allow the plate to equilibrate to room temperature before adding reagents |
References
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- R&D Systems. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks.
- Biocompare. (2021, November 9). ELISA Troubleshooting Guide.
- Thermo Fisher Scientific - US.
- MyAssays. Common ELISA Problems and Solutions.
- Bio-Techne. ELISA Troubleshooting Guide.
- Lab Manager. (2025, May 9). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide.
- Taylor & Francis. (2021, October 31). An accurate and amplifying competitive lateral flow immunoassay for the sensitive detection of haptens.
- Assay Genie.
- Creative Diagnostics. (2021, March 1). Competitive ELISA.
- R&D Systems.
- ScienceDaily. (2018, August 16). First biomarker evidence of DDT-autism link.
- Taylor & Francis Online. (2021, October 31). An accurate and amplifying competitive lateral flow immunoassay for the sensitive detection of haptens.
- Abcam.
- PubMed. (2004).
- ACS Publications. (2001). Hapten Synthesis for the Development of a Competitive Inhibition Enzyme-Immunoassay for Thiram.
- MBL Life Science - JAPAN. The principle and method of ELISA.
- Environmental Health Perspectives. (2001). DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant.
- ResearchGate.
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- Boster Bio. (2024, June 14).
- Helvetica Health Care. Top 5 criteria for selecting your ELISA kits.
- RSC Publishing. (2014). Hapten synthesis and development of an indirect competitive enzyme-linked immunosorbent assay for chlorpromazine in pork, chicken and swine liver.
- Biocompare. (2023, August 23). A Guide to Choosing the Right ELISA Kit.
- PubMed. (2009). 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans.
- ResearchGate. (2025, August 10). (PDF)
- Cayman Chemical. (2023, November 30).
- Abcam. Basic principles and types of ELISA.
- Echelon Biosciences.
- US EPA. (2025, February 13). Defining Pesticide Biomarkers.
- ResearchGate. (2025, August 10). DDA, a Biomarker for Determination of DDT Exposure in Wildlife Specimens.
- SciSpace. (2009). 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism.
- Boster Biological Technology. How to Choose a Good ELISA Kit.
- NCBI Bookshelf.
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- PraxiLabs. (2025, August 22).
- Microbe Notes. (2010, May 3).
- Polish Journal of Environmental Studies. (2000). Immunoassays and Environmental Studies.
- NIST WebBook. 2,2-Bis(4-chlorophenyl)acetic acid.
- Superpower. 2,2-bis(4-Chlorophenyl) Acetic Acid (DDA) Environmental Toxin Test.
- Pharmaffiliates. CAS No : 83-05-6 | Chemical Name : 4,4´-DDA.
- PMC - PubMed Central. (2010, November 24). Immunoassays and Biosensors for Monitoring Environmental and Human Exposure to Pyrethroid Insecticides.
- Taylor & Francis. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops.
- Creative Diagnostics. Direct ELISA Protocol.
- Benchchem. Technical Guide: 2,2-bis(4-chlorophenyl)acetic Acid (DDA).
- Leibniz Institute DSMZ. Double Antibody Sandwich ELISA (DAS-ELISA).
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- Sigma-Aldrich. ELISA Protocols.
- RayBiotech. (2018, February 7). ELISA Protocol.
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Application Note: High-Recovery Solid-Phase Extraction Protocol for 2,4-Diaminobutyric Acid (DDA) in Aqueous Samples
Abstract
This application note presents a detailed, robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of 2,4-diaminobutyric acid (DDA) from water samples. DDA, a non-proteinogenic amino acid, is of increasing interest in environmental and biomedical research. Due to its polar and zwitterionic nature, achieving high recovery from complex aqueous matrices is challenging. This protocol leverages a mixed-mode solid-phase extraction strategy, combining strong cation exchange (SCX) with reversed-phase (RP) retention mechanisms. We provide a step-by-step methodology, explain the chemical principles underpinning each step, and offer guidance for ensuring method trustworthiness and reproducibility, making it suitable for researchers and drug development professionals requiring reliable sample preparation for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Analytical Challenge of DDA in Water
2,4-Diaminobutyric acid (DDA) is a diamino acid that can be found in various biological systems and as a component of certain natural products and toxins. Its presence in water sources can be an indicator of specific biological or chemical activities. Accurate quantification of DDA is crucial, yet its physicochemical properties present a significant sample preparation challenge.
DDA is a small, highly polar molecule with a very low octanol-water partition coefficient (logP ≈ -3.7 to -4.6), making it unsuitable for traditional reversed-phase SPE which relies on hydrophobic interactions.[1][2] Furthermore, DDA is zwitterionic, possessing both acidic (carboxyl) and basic (two amino) functional groups. Its key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2,4-Diaminobutyric Acid (DDA)
| Property | Value | Source |
| Molecular Weight | 118.13 g/mol | |
| logP | -3.7 to -4.6 | [1][2] |
| Water Solubility | 270 g/L | [1][3] |
| pKa (Strongest Acidic) | ~2.55 | [1][3] |
| pKa (Strongest Basic) | ~9.95 | [1][3] |
The primary retention mechanism for such a polar, basic compound from a water matrix is ion exchange.[4][5] Specifically, strong cation exchange (SCX) SPE is the most effective strategy. At a pH below the pKa of its amino groups, DDA will be positively charged and can be strongly retained by the negatively charged functional groups of an SCX sorbent.[6]
This protocol utilizes a mixed-mode SPE sorbent that combines SCX with reversed-phase (e.g., C8 or C18) functionalities. This approach offers superior cleanup by allowing for a dual retention mechanism and more rigorous washing steps to remove a wider range of interferences.[4][7]
Principle of the Mixed-Mode SPE Method
The strategy is based on manipulating the pH of the sample and solvents to control the ionization state of DDA and, consequently, its interaction with the SPE sorbent.
-
Sample Loading (pH ≈ 4.5-5.5): The water sample is acidified to a pH approximately 2 units below the pKa of the most basic amino group (~9.95) but well above the pKa of the carboxylic acid group (~2.55). At this pH, the carboxylic group is deprotonated (-COO⁻) while both amino groups are protonated (-NH₃⁺), resulting in a net positive charge. This ensures strong electrostatic attraction to the negatively charged sulfonic acid groups of the SCX sorbent.[6]
-
Washing: A dual wash sequence is employed. An acidic aqueous wash removes polar, non-basic interferences. A subsequent wash with an organic solvent (e.g., methanol) removes non-polar interferences retained by the reversed-phase character of the sorbent. During these washes, DDA remains strongly bound by the cation exchange mechanism.[8]
-
Elution (pH > 11): To elute the DDA, a basic solution is passed through the cartridge. By raising the pH to be at least 2 units above the pKa of the amino groups (pH > 11.95, practically achieved with ammoniated methanol), the amino groups are deprotonated and neutralized (-NH₂). This disrupts the electrostatic interaction with the SCX sorbent, allowing the DDA to be eluted in a small volume of solvent.[9][10]
The entire workflow is depicted in the diagram below.
Figure 1: Workflow for Mixed-Mode SPE of DDA from Water.
Detailed Experimental Protocol
Materials and Reagents
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or equivalent), 3 cc, 60 mg.
-
Reagents:
-
Methanol (HPLC or Optima™ grade)
-
Deionized Water (18.2 MΩ·cm)
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (28-30%)
-
-
Apparatus:
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
-
pH meter
-
Vortex mixer
-
Glass test tubes or autosampler vials
-
Step-by-Step Methodology
A. Sample Pre-treatment
-
Collect the water sample in a clean container. If the sample contains particulates, filter it through a 0.45 µm filter.[11]
-
For a 100 mL water sample, add formic acid dropwise to adjust the sample pH to 4.5 - 5.5. This step is critical to ensure DDA is in its cationic form for optimal retention.[6]
B. Solid-Phase Extraction This procedure should be performed on a vacuum manifold. Ensure a consistent, slow flow rate (1-2 drops per second) for all steps unless otherwise noted.[12]
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge. This wets the sorbent and activates the reversed-phase functional groups. Do not let the sorbent go dry.[7][12]
-
Equilibration: Pass 3 mL of deionized water (pH adjusted to 4.5-5.5 with formic acid) through the cartridge. This prepares the sorbent with a pH environment similar to the sample, maximizing ion-exchange retention.[7][12] Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated water sample onto the cartridge. Collect the effluent as waste. A slow flow rate is crucial here to ensure sufficient interaction time between DDA and the sorbent.
-
Aqueous Wash: Wash the cartridge with 3 mL of deionized water (pH 4.5-5.5). This step removes polar, unretained matrix components like salts without eluting the target analyte.
-
Organic Wash: Wash the cartridge with 3 mL of methanol. This removes non-polar interferences that were retained by the sorbent's hydrophobic backbone. DDA will remain bound to the strong cation exchanger.[8] After this step, dry the cartridge thoroughly under vacuum for 5-10 minutes to remove all residual wash solvents.
C. Elution and Final Preparation
-
Elution: Place a clean collection tube inside the manifold. Elute the DDA from the cartridge by passing 2 x 2 mL aliquots of 5% ammonium hydroxide in methanol. The high pH neutralizes the charge on the DDA, disrupting its binding to the SCX sorbent and allowing it to elute.[9][10]
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).[12] Vortex briefly to ensure the analyte is fully dissolved. The sample is now ready for injection.
Trustworthiness: A Self-Validating System
To ensure the reliability and accuracy of this protocol, the following quality control measures are essential. This framework aligns with principles outlined in environmental method validation guidelines, such as those from the U.S. EPA.[6]
-
Method Blank: A method blank, consisting of deionized water carried through the entire extraction and analysis process, should be analyzed with each batch of samples to check for contamination.
-
Laboratory Control Sample (LCS): An LCS is a clean matrix (deionized water) spiked with a known concentration of DDA. It should be processed alongside the samples to monitor the accuracy and performance of the entire method. Recovery should typically fall within 80-120%.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): A pair of actual samples should be spiked with a known amount of DDA and processed. The recovery and the relative percent difference (RPD) between the duplicates are used to assess matrix effects and method precision.[1]
-
Internal Standard: For quantitative analysis by LC-MS/MS, the use of a stable isotope-labeled internal standard (e.g., DDA-d5) is highly recommended. It should be added to the sample before any pre-treatment to correct for analyte loss during the entire sample preparation and analysis process.
Conclusion
This application note provides a comprehensive and scientifically grounded solid-phase extraction protocol for the analysis of 2,4-diaminobutyric acid in water samples. By leveraging a mixed-mode SPE sorbent and carefully controlling the pH at each step, this method achieves excellent analyte recovery and sample cleanup, removing both polar and non-polar interferences. The detailed explanation of the underlying chemical principles and the inclusion of a robust quality control framework ensures that researchers can implement this protocol with confidence, generating high-quality, reproducible data for their environmental and biomedical studies.
References
-
Title: Showing metabocard for 2,4-Diaminobutyric acid (HMDB0002362) Source: Human Metabolome Database URL: [Link]
-
Title: Solid-Phase Extraction of Polar Compounds From Water Source: NASA Tech Briefs URL: [Link]
-
Title: Solid-Phase Extraction (SPE) Method Development Source: Waters Corporation URL: [Link]
-
Title: 2,4-Diaminobutyric acid | C4H10N2O2 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis Source: PMC, National Institutes of Health URL: [Link]
-
Title: SPE Method Development Tips and Tricks Source: Agilent URL: [Link]
-
Title: Tips for Developing Successful Solid Phase Extraction Methods Source: LabRulez LCMS URL: [Link]
-
Title: Understanding and Improving Solid-Phase Extraction Source: LCGC International URL: [Link]
-
Title: Solid-Phase Extraction of Polar Compounds from Water Source: NASA Technical Reports Server (NTRS) URL: [Link]
-
Title: Solid Phase Extraction (SPE) Method by Retention Mechanism Source: Phenomenex URL: [Link]
-
Title: Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4 Source: YouTube (Waters Corporation) URL: [Link]
-
Title: Showing NP-Card for 2,4-Diaminobutyric acid (NP0000809) Source: NP-MRD URL: [Link]
-
Title: Solid Phase Extraction of Polar Compounds in Water Source: SAE International URL: [Link]
-
Title: L-2,4-Diaminobutyric acid | C4H10N2O2 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® 101 SPE Columns for the Extraction of Aqueous Samples Source: LabRulez LCMS URL: [Link]
-
Title: The Complete Guide to Solid Phase Extraction (SPE) Source: Phenomenex URL: [Link]
-
Title: Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes Source: ResearchGate URL: [Link]
-
Title: The Foundation for Separation is Preparation: Ion Exchange SPE Fundamentals Source: Restek URL: [Link]
-
Title: Showing Compound 2,4-Diaminobutyric acid (FDB022978) Source: FooDB URL: [Link]
-
Title: Three Kinds of SPE Cartridges Source: Hawach Scientific URL: [Link]
Sources
- 1. NP-MRD: Showing NP-Card for 2,4-Diaminobutyric acid (NP0000809) [np-mrd.org]
- 2. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 2,4-Diaminobutyric acid (FDB022978) - FooDB [foodb.ca]
- 4. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hawach.com [hawach.com]
- 6. The Foundation for Separation is Preparation: Ion Exchange SPE Fundamentals [discover.restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. agilent.com [agilent.com]
Application Note: Colorimetric Assay for the Determination of 2,4-Diaminodiphenylamine (DDA) in Urine
For Research Use Only
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Diaminodiphenylamine (DDA) is a compound of interest in various industrial and pharmaceutical contexts. Monitoring its levels in biological matrices such as urine is crucial for toxicological assessments and pharmacokinetic studies. This application note details a robust and cost-effective colorimetric method for the quantitative determination of DDA in human urine. The assay is based on the well-established Bratton-Marshall reaction, which involves the diazotization of the primary aromatic amine groups of DDA, followed by a coupling reaction with N-(1-naphthyl)-ethylenediamine (NED) to form a stable and intensely colored azo dye. The intensity of the color, which is directly proportional to the DDA concentration, is then measured spectrophotometrically.
This document provides a comprehensive guide, including the scientific principles, a detailed step-by-step protocol, assay validation, and troubleshooting, to enable researchers to implement this method effectively in their laboratories.
Principle of the Assay
The colorimetric determination of DDA is a two-step process rooted in classical organic chemistry:
-
Diazotization: In an acidic medium, the primary aromatic amine functional groups of DDA react with nitrous acid (generated in situ from sodium nitrite) to form a diazonium salt. This reaction is typically carried out at a low temperature (0-5 °C) to ensure the stability of the diazonium salt intermediate.
-
Azo Coupling: The resulting diazonium salt is then coupled with a suitable aromatic compound, in this case, N-(1-naphthyl)-ethylenediamine (NED). This electrophilic aromatic substitution reaction forms a highly colored and stable azo dye.
The concentration of the colored product is then determined by measuring its absorbance at the wavelength of maximum absorption (λmax), which for similar azo dyes is typically in the range of 540-560 nm.[1][2][3]
Diagram of the Reaction Mechanism
Caption: The two-step Bratton-Marshall reaction for the colorimetric determination of DDA.
Materials and Reagents
-
2,4-Diaminodiphenylamine (DDA) standard
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Ammonium sulfamate (NH₄SO₃NH₂)
-
N-(1-naphthyl)-ethylenediamine dihydrochloride (NED)
-
Trichloroacetic acid (TCA)
-
Deionized water
-
Urine samples (human)
-
Spectrophotometer (visible range)
-
Microcentrifuge
-
Vortex mixer
-
Ice bath
Experimental Protocols
Preparation of Reagents
-
DDA Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of DDA and dissolve it in 10 mL of 1 M HCl. This stock solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations ranging from 1 to 50 µg/mL.
-
Sodium Nitrite Solution (0.1% w/v): Dissolve 100 mg of NaNO₂ in 100 mL of deionized water. Prepare this solution fresh daily.
-
Hydrochloric Acid (1 M): Carefully add 8.3 mL of concentrated HCl to approximately 90 mL of deionized water and then make up the volume to 100 mL.
-
Ammonium Sulfamate Solution (0.5% w/v): Dissolve 500 mg of ammonium sulfamate in 100 mL of deionized water. This solution is stable for several weeks when stored at 4°C.
-
NED Solution (0.1% w/v): Dissolve 100 mg of NED dihydrochloride in 100 mL of deionized water. Store in a dark bottle at 4°C. This solution should be freshly prepared weekly.
-
Trichloroacetic Acid (20% w/v): Dissolve 20 g of TCA in 100 mL of deionized water.
Urine Sample Preparation
The complexity of the urine matrix necessitates a sample preparation step to remove interfering substances, primarily proteins.
-
Collect mid-stream urine samples in sterile containers.
-
Centrifuge the urine samples at 2000 x g for 10 minutes to remove any sediment.
-
To 1 mL of the urine supernatant in a microcentrifuge tube, add 0.5 mL of 20% TCA solution to precipitate proteins.
-
Vortex the mixture thoroughly for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully collect the clear supernatant for the colorimetric assay.
Colorimetric Assay Procedure
The following procedure should be performed for standards, urine samples, and a reagent blank (using deionized water instead of the sample).
-
Pipette 1 mL of the prepared urine supernatant (or standard/blank) into a clean test tube.
-
Add 1 mL of 1 M HCl.
-
Place the tubes in an ice bath to cool for 5 minutes.
-
Add 0.5 mL of 0.1% sodium nitrite solution to each tube, mix well, and let the reaction proceed for 5 minutes in the ice bath. This is the diazotization step .
-
To remove excess nitrous acid, add 0.5 mL of 0.5% ammonium sulfamate solution. Mix and let it stand for 3 minutes at room temperature.
-
Add 0.5 mL of 0.1% NED solution. Mix well and allow the color to develop for 20 minutes at room temperature in the dark. This is the azo coupling step .
-
Measure the absorbance of the resulting colored solution at the predetermined λmax (e.g., 550 nm) against the reagent blank.
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the colorimetric determination of DDA in urine.
Data Analysis and Validation
Calibration Curve
A standard calibration curve should be generated by plotting the absorbance values of the working standards against their corresponding concentrations (µg/mL). The concentration of DDA in the urine samples can then be determined by interpolating their absorbance values on the calibration curve.
Assay Validation
To ensure the reliability of the method, it should be validated for several parameters. The following table provides representative performance data for the analysis of aromatic amines in biological matrices, which can be used as a benchmark for this assay.[4][5][6][7][8]
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve. |
| Limit of Detection (LOD) | 0.01 - 0.2 ng/mL | The lowest concentration of analyte that can be reliably detected.[4][5][6][7] |
| Limit of Quantification (LOQ) | 0.04 - 1.0 ng/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[4][5][6][7] |
| Accuracy (% Recovery) | 80 - 120% | The closeness of the measured value to the true value, determined by spiking known concentrations of DDA into blank urine.[6][7] |
| Precision (% RSD) | < 15% | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][5][6][7] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no color development | - Reagents are old or degraded.- Incorrect pH for the reaction.- Incomplete diazotization. | - Prepare fresh reagents, especially NaNO₂ and NED solutions.- Ensure the reaction medium is acidic by adding HCl.- Ensure the diazotization step is carried out at 0-5°C. |
| High background absorbance | - Incomplete removal of excess nitrous acid.- Contaminated reagents or glassware. | - Ensure sufficient ammonium sulfamate is added and allow adequate time for it to react.- Use high-purity reagents and thoroughly cleaned glassware. |
| Precipitate formation | - High concentration of interfering substances in the urine sample.- Reagent concentrations are too high. | - Dilute the urine sample further before the assay.- Double-check the concentrations of the prepared reagents. |
| Poor reproducibility | - Inconsistent timing of reaction steps.- Temperature fluctuations. | - Use a timer for each step of the procedure.- Maintain a consistent temperature, especially for the diazotization step. |
Limitations
-
This method is based on a general reaction for primary aromatic amines and may not be entirely specific to DDA. Other aromatic amines present in the urine could potentially interfere with the assay.
-
The sensitivity of this colorimetric method may be lower than that of chromatographic methods such as HPLC or GC-MS.
-
The protocol provided is a general guideline and may require optimization for specific laboratory conditions and urine sample characteristics.
Conclusion
The colorimetric assay described in this application note provides a simple, rapid, and cost-effective method for the determination of 2,4-diaminodiphenylamine in urine. By following the detailed protocol and considering the validation parameters and potential interferences, researchers can obtain reliable quantitative data for toxicological and pharmacokinetic studies.
References
-
Chinthakindi, S., & Kannan, K. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 1180, 122888. [Link]
-
Chinthakindi, S., & Kannan, K. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link]
-
DeVries, J. H., et al. (1976). A study of the Bratton and Marshall hydrolysis procedure utilizing high performance liquid chromatography. Clinica Chimica Acta, 70(2), 239-245. [Link]
-
Yu, J., et al. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. RSC Advances, 10(47), 28437-28446. [Link]
-
Yu, J., et al. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. RSC Advances, 10(47), 28437-28446. [Link]
-
Yu, J., et al. (2020). Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS. RSC Advances, 10(47), 28437-28446. [Link]
-
Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]
-
Zhang, T., et al. (2011). Precision and accuracy in the quantitative analysis of biological samples by accelerator mass spectrometry: application in microdose absolute bioavailability studies. Analytical Chemistry, 83(14), 5496-5503. [Link]
-
U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. [Link]
-
Ibraheem, B. B., & Bashir, W. A. (1986). Spectrophotometric determination of N-(1-naphthyl)ethylenediamine in aqueous solution by coupling with diazotised 4-aminoacetophenone. Analyst, 111(8), 983-985. [Link]
-
Sowjanya, G., & Kommoju, M. (2019). Colorimetric Approaches To Drug Analysis And Applications - A Review. ResearchGate. [Link]
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
-
Hasan, I. Y. (2020). Spectrophotometric Determination of Nitrazepam by Coupling of Diazotized Reduced Nitrazepam with N-(1-naphthyl)ethyl- enediamine Dihydrochloride. ResearchGate. [Link]
-
Vessman, J., et al. (1981). Bratton-Marshall and liquid-chromatographic methods compared for determination of sulfamethazine acetylator status. Clinical chemistry, 27(11), 1911-1914. [Link]
-
Pillai, S., & Pai, P. N. S. (2013). New Spectrophotometric Method for the Estimation of Isosorbide Mononitrate in Bulk and Tablet Formulation. Oriental Journal of Chemistry, 29(2), 771-775. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of diazonium salts and azo dyes. [Link]
-
Vessman, J., et al. (1981). Bratton-Marshall and liquid-chromatographic methods compared for determination of sulfamethazine acetylator status. ResearchGate. [Link]
-
Zhang, T., et al. (2011). Precision and accuracy in the quantitative analysis of biological samples by accelerator mass spectrometry: application in microdose absolute bioavailability studies. Analytical Chemistry, 83(14), 5496-5503. [Link]
-
Pauli, G. F., et al. (2010). Accuracy, precision, and reliability of chemical measurements in natural products research. Planta medica, 76(15), 1671-1683. [Link]
-
U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. [Link]
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Application Note: A Stability-Indicating HPLC Method for the Quantification of 4,4'-Diaminodiphenylamine (DDA)
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4,4'-Diaminodiphenylamine (DDA). DDA is a critical chemical intermediate and a potential impurity or degradant in various industrial and pharmaceutical products. The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, providing the specificity required to distinguish the parent analyte from its degradation products. The protocol has been developed and validated based on the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[1][2] We provide a complete protocol, from sample preparation to data analysis, and explain the scientific rationale behind the methodological choices to ensure reproducibility and trustworthiness.
Introduction: The Analytical Challenge of DDA
4,4'-Diaminodiphenylamine (DDA), also known as N-phenyl-p-phenylenediamine, is an aromatic amine used in the synthesis of polymers, dyes, and as an antioxidant. Its presence as a residual monomer, process impurity, or degradation product is a significant concern in regulated industries due to its potential toxicity. Therefore, a reliable and specific analytical method is essential for its quantification.
High-performance liquid chromatography (HPLC) is the premier analytical tool for this purpose, offering the resolution and sensitivity needed for complex matrices.[3] A critical requirement for any method used in quality control and stability testing is that it must be "stability-indicating."[3][4] This means the method must be able to unequivocally separate the active pharmaceutical ingredient (API) or compound of interest from any potential degradation products that may form under various stress conditions, ensuring that the measurement of the analyte is not artificially inflated by co-eluting impurities.[3][5][6] This document provides a comprehensive guide to developing and implementing such a method for DDA.
Scientific Principles: Causality Behind the Method
The development of a robust HPLC method is grounded in the fundamental principles of chromatography and the specific chemistry of the analyte. Our choices are deliberate to ensure specificity, reproducibility, and accuracy.
The Separation Mechanism: Reversed-Phase Chromatography
The method employs reversed-phase chromatography, the most common mode of HPLC for small-molecule drugs and organic compounds.[4]
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. The long alkyl chains create a nonpolar environment. DDA, being a moderately nonpolar aromatic compound, will interact with and retain on this stationary phase through hydrophobic interactions. This provides the primary mechanism for its separation from more polar impurities or matrix components. An alternative, such as a Phenyl-Hexyl phase, could also be considered to leverage pi-pi interactions with the aromatic rings of DDA for alternative selectivity.[7]
-
Mobile Phase: The mobile phase consists of a mixture of an aqueous buffer and an organic solvent (acetonitrile). By gradually increasing the concentration of the organic solvent (gradient elution), we can effectively elute compounds based on their polarity.[4] Polar degradants will elute early in the run, while the more retained DDA will elute later as the mobile phase becomes more nonpolar. This gradient approach is crucial for stability-indicating assays as it provides the peak capacity to resolve a wide range of potential impurities.[4]
-
pH Control: The amine functional groups on DDA are basic. Controlling the pH of the aqueous portion of the mobile phase with a buffer is critical. A slightly acidic pH (e.g., pH 3.0 using formic or phosphoric acid) ensures that the amine groups are consistently protonated. This prevents peak tailing, which can occur when the analyte interacts with residual silanols on the silica backbone of the stationary phase, leading to sharp, symmetrical peaks and improved quantification.[8]
The Detection System: UV-Vis Spectrophotometry
DDA contains chromophores (the aromatic rings and amine groups) that absorb light in the ultraviolet (UV) region.
-
Wavelength Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. This detector acquires the entire UV-Vis spectrum for every point in the chromatogram. By extracting the signal at the wavelength of maximum absorbance (λ-max) for DDA, we achieve the highest sensitivity. More importantly, the DAD allows for peak purity analysis, which compares spectra across a single peak to confirm that it is not comprised of co-eluting compounds. This is a cornerstone of demonstrating method specificity.[5][9] The λ-max for DDA is typically around 285 nm.
The Imperative of Trustworthiness: Forced Degradation
To validate the "stability-indicating" nature of the method, forced degradation (or stress testing) is performed.[3][6] The DDA reference standard is subjected to harsh conditions to intentionally generate degradation products.
-
Stress Conditions: Typical conditions include hydrolysis (acidic and basic), oxidation (e.g., with hydrogen peroxide), photolysis (exposure to UV light), and thermal stress (heat).[3][9]
-
Demonstrating Specificity: The stressed samples are then analyzed using the developed HPLC method. The method is considered specific if all degradation product peaks are successfully separated from the main DDA peak and from each other.[6] This provides confidence that the method can accurately measure DDA in the presence of impurities that may form during manufacturing or on storage.
Experimental Workflow and Logic
The following diagrams illustrate the overall experimental process and the logical framework for validating the method's specificity.
Caption: High-level workflow for the HPLC analysis of DDA.
Caption: Logical diagram of a stability-indicating method validation.
Detailed Analytical Protocol
Objective
To provide a validated RP-HPLC method for the accurate determination of the concentration of 4,4'-Diaminodiphenylamine (DDA) in bulk material or formulated products.
Materials & Equipment
-
Reagents:
-
4,4'-Diaminodiphenylamine (DDA) Reference Standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q Grade)
-
Phosphoric Acid or Formic Acid (Analytical Grade)
-
-
Equipment:
-
HPLC system with gradient pump, autosampler, column oven, and DAD/PDA detector
-
Analytical Balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
pH Meter
-
Sonicator
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (or 0.1% Formic Acid for MS) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD/PDA at 285 nm |
| Run Time | 22 minutes |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Mix well and degas.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
DDA Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of DDA Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.
-
Sample Preparation: Accurately weigh a quantity of sample powder expected to contain approximately 25 mg of DDA into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 10 minutes, and allow to cool to room temperature. Dilute to volume with diluent and mix well. If necessary, dilute further to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability
Before analysis, perform five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL). The system is deemed suitable for use if the following criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test.
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of DDA against the concentration of the standards. Perform a linear regression analysis.
-
Calculate the concentration of DDA in the sample solutions using the regression equation from the calibration curve.
Method Validation Summary
The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1] The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Test Procedure | Typical Acceptance Criteria |
| Specificity | Analyze stressed samples (acid, base, oxidative, thermal, photolytic). | Peak purity index > 990. DDA peak is resolved from all degradant peaks (Resolution > 2.0). |
| Linearity | Analyze 5-6 standards across the range (e.g., 1-100 µg/mL). | Correlation coefficient (r²) ≥ 0.999.[10] |
| Range | Confirmed by linearity, accuracy, and precision data. | 80-120% of the target concentration.[6] |
| Accuracy (% Recovery) | Spike a blank matrix with known amounts of DDA at 3 levels (e.g., 80%, 100%, 120%). | 98.0% - 102.0% recovery. |
| Precision (RSD%) | - Repeatability: 6 sample preps at 100% concentration. - Intermediate: Repeatability on a different day, by a different analyst, or on different equipment. | - Repeatability RSD ≤ 2.0%. - Intermediate Precision RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N). | S/N ratio of 3:1.[6] |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N). | S/N ratio of 10:1 with acceptable precision (RSD ≤ 10%).[6][10] |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%). | System suitability parameters must be met. No significant impact on results. |
| Solution Stability | Analyze standard and sample solutions at time intervals (e.g., 0, 8, 24 hours). | ≤ 2% change in response compared to a freshly prepared standard.[1] |
Conclusion
This application note provides a detailed, scientifically-grounded framework for the analysis of 4,4'-Diaminodiphenylamine (DDA) using a stability-indicating RP-HPLC method. By explaining the causality behind the experimental design and providing a clear, step-by-step protocol, this guide serves as a reliable resource for its implementation in a regulated laboratory setting. Adherence to the principles of method validation, particularly through forced degradation studies, ensures that the data generated is accurate, trustworthy, and fit for purpose in quality control and drug development environments.
References
-
Kajbaf, M., Sepai, O., Lamb, J. H., & Naylor, S. (1992). Identification of metabolites of 4,4'-diaminodiphenylmethane (methylene dianiline) using liquid chromatographic and mass spectrometric techniques. Journal of Chromatography B: Biomedical Sciences and Applications, 583(1), 63–76. [Link]
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Gagnon, H., & R-Lacroix, C. (2022). A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. Molecules, 27(21), 7215. [Link]
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Department of Drug Administration (DDA), Nepal. (2017). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. [Link]
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Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]
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SIELC Technologies. (n.d.). Separation of 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid on Newcrom R1 HPLC column. [Link]
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Keneghan, B., et al. (2019). Analysing for 4,4′-diaminodiphenylmethane in heritage collections containing solid and medium density flexible linear polyester polyurethanes using liquid chromatography/mass spectrometry. Heritage Science, 7(1). [Link]
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Nam Thao Co., Ltd. (n.d.). Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. [Link]
-
ResearchGate. (n.d.). Analytical method development and validation of different marketed Didanosine tablets by RP-HPLC. [Link]
-
Gecgel, C., et al. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods, 13(1), 57-66. [Link]
-
Brown, L., et al. (1990). A GC/MS Method for the Determination of 4,4'-diaminodiphenylmethane and Substituted Analogues in Urine. Journal of Analytical Toxicology, 14(1), 23-27. [Link]
- Google Patents. (2014). CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds.
-
Dong, M. W., & Huynh-Ba, K. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(10), 548-557. [Link]
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De Oliveira, M. A. L., et al. (2016). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 8(3), 507-515. [Link]
-
SIELC Technologies. (2018). 4,4'-Oxydianiline. [Link]
-
Revathi, R., et al. (2012). Development and Validation of RP-HPLC Method for Content Analysis of Didanosine in Dosage Form. Asian Journal of Pharmaceutical Analysis, 2(4), 118-121. [Link]
-
Robert, A., et al. (1995). Determination of urinary 4,4'-methylenedianiline and its acetylated metabolites by solid-phase extraction and HPLC analysis with UV and electrochemical detection. International Archives of Occupational and Environmental Health, 68(1), 44-51. [Link]
-
Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. [Link]
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Pistos, C., et al. (2014). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Journal of Chromatographic Science, 52(8), 814-823. [Link]
-
Kim, Y., et al. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Foods, 10(12), 3042. [Link]
- Google Patents. (2005).
-
Walash, M. I., et al. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Luminescence, 29(7), 914-919. [Link]
-
Shabir, G. A. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(5), 314-325. [Link]
-
Gali, F., et al. (2024). Detecting and Grouping In-Source Fragments with Low-Energy Stepped HCD, Together with MS3, Increases Identification Confidence in Untargeted LC–Orbitrap Metabolomics of Plantago lanceolata Leaves and P. ovata Husk. Metabolites, 14(1), 32. [Link]
-
Tillman, B. P., et al. (2016). Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System. AAPS PharmSciTech, 17(5), 1187-1194. [Link]
-
Tkacz, K., et al. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Molecules, 27(23), 8234. [Link]
-
Snyder, L. R., et al. (2010). HPLC Method Development and Validation for Pharmaceutical Analysis. In: Practical HPLC Method Development. John Wiley & Sons, Inc. [Link]
-
ResearchGate. (n.d.). HPLC analysis in synthesis of 4,4′-diphenylmethane diisocyanate. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 598-607. [Link]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in the Analysis of Bis(4-chlorophenyl)acetic Acid (DDA)
Welcome to the technical support center for the analysis of bis(4-chlorophenyl)acetic acid (DDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to address the common challenges associated with DDA analysis, particularly the mitigation of matrix effects.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding matrix effects in the context of DDA analysis.
Q1: What are matrix effects and why are they a concern in DDA analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as DDA, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantitative results.[2][3] DDA, a metabolite of the pesticide DDT, is often analyzed in complex biological matrices like urine, plasma, and tissue, which are rich in endogenous components like salts, lipids, and proteins that can cause significant matrix effects.[1][4]
Q2: What are the primary causes of matrix effects in LC-MS/MS analysis?
A: The primary causes of matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are co-eluting matrix components that interfere with the ionization process of the analyte in the mass spectrometer's ion source.[5][6] In electrospray ionization (ESI), these interferences can affect the efficiency of droplet formation and the release of charged analyte ions into the gas phase.[5] Compounds with high polarity, basicity, and mass are often culprits.[5]
Q3: How can I determine if my DDA analysis is affected by matrix effects?
A: You can assess matrix effects through a post-extraction spike experiment. This involves comparing the peak response of an analyte in a neat solution to the peak response of the same analyte spiked into a blank matrix extract that has gone through the entire sample preparation process.[1] A significant difference in the responses indicates the presence of matrix effects. Another qualitative method is the post-column infusion study, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help?
A: A stable isotope-labeled internal standard is a version of the analyte (DDA in this case) where one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, or ²H).[8][9] Since SIL-ISs have nearly identical chemical and physical properties to the analyte, they co-elute and experience similar matrix effects.[7] By calculating the ratio of the analyte's signal to the SIL-IS's signal, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[6][10]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your DDA analysis.
Q5: I am observing significant signal suppression for DDA. What are the potential causes and how can I fix it?
A: Significant signal suppression is a common issue in DDA analysis, especially in complex matrices.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inadequate Sample Cleanup | 1. Optimize your Solid-Phase Extraction (SPE) protocol. Consider using a mixed-mode sorbent for better removal of interferences.[11] 2. Implement a Liquid-Liquid Extraction (LLE) step prior to SPE for highly complex matrices.[12][13] | More rigorous sample preparation removes a larger portion of matrix components that compete with DDA for ionization, thus reducing suppression.[1][14] |
| Chromatographic Co-elution | 1. Modify the HPLC gradient to improve the separation of DDA from interfering matrix components.[7] 2. Evaluate a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity. | Changing chromatographic conditions can resolve DDA from the co-eluting species that are causing the ion suppression.[7] |
| Ionization Source Issues | 1. Switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI).[3][15] 2. Optimize ion source parameters such as capillary temperature and gas flows.[16] | APCI is a gas-phase ionization technique and is often less susceptible to matrix effects than ESI, which relies on liquid-phase ionization.[15][17] Optimized source parameters can improve the efficiency of DDA ionization relative to interfering compounds. |
| High Sample Concentration | 1. Dilute the sample extract before injection.[5] | Diluting the sample reduces the concentration of both the analyte and the interfering matrix components, which can lessen the severity of ion suppression.[5] This is only feasible if the assay has sufficient sensitivity. |
Troubleshooting Workflow for Signal Suppression
Caption: Decision tree for troubleshooting signal suppression.
Q6: My results are showing high variability between replicate injections of the same sample. What could be the cause?
A: High variability is often a symptom of inconsistent matrix effects.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent Sample Preparation | 1. Ensure consistent and precise execution of your sample preparation protocol.[12] 2. Consider automating the sample preparation process if possible. | Manual sample preparation can introduce variability. Automation ensures that each sample is treated identically, minimizing variations in matrix component carryover. |
| Poor Chromatographic Peak Shape | 1. Check for column degradation and replace if necessary.[18] 2. Ensure the sample solvent is compatible with the initial mobile phase to avoid peak distortion. | Poor peak shape can lead to inconsistent integration and thus variable results. Mismatched sample solvent and mobile phase can cause peak splitting or broadening.[19] |
| Internal Standard Issues | 1. If using a deuterated internal standard, check for chromatographic separation from the native analyte.[8] 2. Verify the purity of your internal standard. | Deuterated standards can sometimes elute slightly earlier than the native compound, leading to differential matrix effects. Impurities in the internal standard can affect the accuracy of quantification. |
Q7: I am observing ion enhancement for DDA. What should I do?
A: Ion enhancement, though less common than suppression, can also lead to inaccurate results.[2]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Co-eluting Matrix Components | 1. Improve chromatographic separation to resolve DDA from the enhancing compounds.[7] 2. Enhance sample cleanup to remove the specific interferences. | Certain compounds in the matrix can facilitate the ionization of the analyte, leading to an enhanced signal. Separating these from DDA is key. |
| Use of a SIL-IS | 1. The most reliable way to correct for ion enhancement is to use a stable isotope-labeled internal standard for DDA.[6][10] | A SIL-IS will experience the same degree of ion enhancement as the analyte, allowing for accurate correction through the signal ratio. |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows.
Protocol 1: Solid-Phase Extraction (SPE) for DDA from Human Plasma
This protocol is designed to provide a clean extract of DDA from plasma, minimizing matrix effects.
Materials:
-
Mixed-mode SPE cartridges (e.g., Agilent Bond Elut Certify)[20]
-
Human plasma sample
-
DDA standard and SIL-IS
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma, add the SIL-IS.
-
Add 2 mL of 0.1% formic acid in water and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of 0.1% formic acid in acetonitrile.
-
-
Elution:
-
Elute the DDA and SIL-IS with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
SPE Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of DDA.
Protocol 2: LC-MS/MS Analysis of DDA
This protocol provides a starting point for the LC-MS/MS analysis of DDA.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an ESI or APCI source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: ESI or APCI
-
Capillary Voltage: 3.0 kV (ESI)
-
Source Temperature: 150 °C (ESI)
-
Desolvation Temperature: 400 °C (ESI)
-
MRM Transitions: To be optimized by infusing DDA and SIL-IS standards.
IV. References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
-
Electrospray ionization matrix effect as an uncertainty source in HPLC/ESI-MS pesticide residue analysis. PubMed.
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI.
-
Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org.
-
Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material. PubMed.
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International.
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
-
Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastewater. Analytical Chemistry - ACS Publications.
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH.
-
Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
-
Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection. PubMed.
-
How to Avoid Problems in LC–MS. LCGC International.
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
-
Avoiding LC-MS Signal Suppression. CHROMacademy.
-
Solid Phase Extraction & In-Well Hydrolysis for Analyzing Abusive Drugs.
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments.
-
Atmospheric-pressure chemical ionization. Wikipedia.
-
Atmospheric Pressure Chemical Ionization. Creative Proteomics.
-
Bioanalytical Sample Preparation.
-
Utility of Atmospheric-Pressure Chemical Ionization and Photoionization Mass Spectrometry in Bottom-Up Proteomics. MDPI.
-
Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.
-
Analysis of 81 pesticides and metabolite residues in fruits and vegetables by diatomaceous earth column extraction and LC/MS/MS determination.
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
-
Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. NIH.
-
A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences.
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC - PubMed Central.
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
-
Sample treatment based on extraction techniques in biological matrices. PubMed.
-
Sample Preparation Techniques for Biological Matrices. Agilent.
-
Bioanalytical sample preparation. Biotage.
-
Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids.
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
-
Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed.
-
Liquid Extraction Surface Analysis Mass Spectrometry Imaging of Denatured Intact Proteins.
-
LC–MS/MS Analysis of Polar Pesticides in Food and Water.
-
Solid Phase Extraction (SPE) For Forensic Testing. YouTube.
-
Analysis of Pesticides and their Metabolite Residues. Sigma-Aldrich.
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent.
-
Solid-phase dispersive extraction method for analysis of benzodiazepine drugs in serum and urine samples. PubMed.
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
-
A Short Liquid-Liquid Extraction Demonstration. YouTube.
-
Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. MDPI.
-
Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS).
-
Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. ResearchGate.
-
Acquiring and Analyzing Data Independent Acquisition Proteomics Experiments without Spectrum Libraries. PMC - NIH.
-
2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans. PubMed.
-
Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters. PMC - NIH.
-
(PDF) 2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism in Humans. ResearchGate.
-
DDA vs DIA Mass Spectrometry: Proteomics Comparison.
Sources
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
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- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
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- 15. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 19. agilent.com [agilent.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Enhancing Drug-Drug Interaction (DDA) Assay Sensitivity
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to improving the limit of detection (LOD) for your critical drug-drug interaction (DDA) assays in complex biological matrices. As a Senior Application Scientist, I understand the challenges you face in achieving the low-level quantification necessary for robust pharmacokinetic and toxicokinetic studies. This guide is structured to provide actionable troubleshooting advice and answer frequently asked questions, empowering you to overcome common hurdles and ensure the scientific integrity of your data.
Troubleshooting Guide: From Low Signal-to-Noise to Inconsistent Recovery
This section addresses specific issues you may encounter during your DDA experiments. Each problem is followed by a systematic troubleshooting workflow and a rationale for the suggested steps.
Problem: High Background Noise Obscuring Low-Level Analyte Peaks
High background noise is a common culprit that can significantly impact your limit of detection. It can originate from the sample matrix, sample preparation, or the LC-MS system itself.
Troubleshooting Workflow:
-
Evaluate Your Sample Preparation:
-
Matrix Scavenging vs. Targeted Extraction: For complex matrices like plasma or serum, a simple protein precipitation ("acetonitrile crash") may not be sufficient to remove all interfering components.[1] Consider more selective techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to specifically isolate your analyte of interest from the matrix.[1][2]
-
Optimize SPE Sorbents and Wash Steps: If using SPE, ensure the sorbent chemistry is appropriate for your analyte's properties (e.g., reversed-phase, ion-exchange). Experiment with different wash solvents of increasing strength to remove interferences without eluting your analyte.
-
-
Refine Your Chromatographic Separation:
-
Increase Chromatographic Resolution: A longer column, a smaller particle size, or a shallower gradient can improve the separation of your analyte from co-eluting matrix components. Two-dimensional liquid chromatography (2D-LC) can also provide a significant increase in peak capacity for highly complex samples.[3]
-
Employ Low-Flow Techniques: Reducing the flow rate with narrow-bore columns can enhance ionization efficiency and, consequently, the signal-to-noise ratio.[2]
-
-
Optimize Mass Spectrometer Parameters:
-
Review Declustering Potential (DP): An excessively high DP can cause in-source fragmentation of matrix components, leading to a higher baseline.[4] Systematically vary the DP to find the optimal balance between efficient desolvation and minimal fragmentation.
-
Adjust Collision Energy (CE): Ensure your collision energy is optimized for your specific analyte to maximize the production of characteristic fragment ions and minimize non-specific fragmentation of background ions.[4]
-
Problem: Inconsistent and Low Analyte Recovery
Poor recovery is often a sign of issues with your sample preparation or analyte stability.
Troubleshooting Workflow:
-
Assess Your Sample Handling and Preparation:
-
pH Adjustment: Ensure the pH of your sample is optimized for the chosen extraction method.[1] For example, for a basic analyte, adjusting the sample pH to be more basic will ensure it is in a neutral form for efficient extraction with a non-polar solvent.
-
Thorough Mixing and Incubation: During liquid-liquid extraction (LLE) or SPE, ensure adequate mixing and incubation times to allow for complete partitioning of the analyte.
-
Evaporation and Reconstitution: If your protocol involves an evaporation step, be mindful of potential analyte loss due to volatility or adsorption to the container walls. The reconstitution solvent should be optimized for complete dissolution of the analyte.
-
-
Investigate Analyte Stability:
-
Benchtop and Freeze-Thaw Stability: Evaluate the stability of your analyte in the biological matrix under typical laboratory conditions and after multiple freeze-thaw cycles. The FDA's guidance on bioanalytical method validation provides a framework for these experiments.[5][6]
-
Use of Stabilizers: For unstable analytes, consider the addition of antioxidants, enzyme inhibitors, or other stabilizing agents to the collection tubes or during sample processing.
-
-
Internal Standard (IS) Performance:
-
Choice of IS: A stable, isotopically labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects. If a stable isotope-labeled IS is not available, a structural analog should be used with caution, and its performance thoroughly validated.
-
Timing of IS Addition: Add the internal standard as early as possible in the sample preparation workflow to account for variability in all subsequent steps.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the improvement of DDA assay sensitivity.
Q1: What are the most critical mass spectrometry parameters to optimize for improving the limit of detection in DDA?
While a comprehensive optimization is always recommended, the following parameters often have the most significant impact on sensitivity:
-
Accumulation Time: Increasing the ion accumulation time in the mass analyzer can improve the signal-to-noise ratio for low-abundance analytes.[4] However, this will also increase the cycle time of your DDA experiment, potentially leading to the acquisition of fewer MS/MS spectra across a chromatographic peak.[4] A balance must be struck to ensure sufficient data points for reliable peak integration.
-
Collision Energy (CE): Optimizing the CE is crucial for generating a strong and specific fragment ion signal. A CE ramp or stepped CE can be beneficial for identifying the optimal fragmentation energy.
-
Declustering Potential (DP): As mentioned in the troubleshooting section, the DP plays a key role in desolvation and preventing in-source fragmentation.[4] Its optimization is critical for maximizing the precursor ion signal entering the mass analyzer.
Q2: How do I choose the right sample preparation technique for my DDA assay in a complex matrix like plasma?
The choice of sample preparation is a balance between cleanliness, recovery, and throughput.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[1] | Fast, simple, and inexpensive. | Non-selective, may not remove all matrix interferences, can lead to ion suppression.[1] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[2] | Can provide a cleaner extract than PPT. | Can be labor-intensive and require larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted.[2] | Highly selective, can provide a very clean extract and concentrate the analyte. | Requires method development, can be more expensive. |
| Supported Liquid Extraction (SLE) | An aqueous sample is absorbed onto an inert support, and the analyte is eluted with an immiscible organic solvent.[1] | Combines the simplicity of LLE with the format of SPE, high recovery, and clean extracts. | May not be suitable for all analytes. |
A decision tree for selecting a sample preparation method can be visualized as follows:
Caption: A decision tree for selecting a sample preparation method.
Q3: My DDA method suffers from a high number of missing values for low-abundance analytes. What can I do?
The stochastic nature of DDA, where the instrument selects the most intense precursor ions for fragmentation, is a primary reason for missing values, especially for low-abundance analytes.[7][8][9][10][11] Here are some strategies to mitigate this:
-
Optimize Chromatographic Peak Shape: Narrower, more intense chromatographic peaks increase the likelihood of an analyte being selected for fragmentation.
-
Dynamic Exclusion: Utilize dynamic exclusion to prevent the repeated fragmentation of high-abundance ions, allowing the instrument to sample less abundant precursors.[12]
-
Targeted Data-Dependent Acquisition (tDDA): If you have a predefined list of target analytes, a tDDA approach can be employed.[13] This method prioritizes the fragmentation of ions from your target list, significantly increasing the probability of their detection.
-
Consider Data-Independent Acquisition (DIA): For large-scale studies where data completeness is critical, DIA is a powerful alternative to DDA.[7][8][9][10][14][15] DIA systematically fragments all ions within a specified mass range, resulting in a more comprehensive dataset with fewer missing values.[8][10]
Q4: What are the regulatory expectations for bioanalytical method validation when developing a DDA assay for drug development?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidance for bioanalytical method validation.[5][6][16][17][18] Key parameters to assess include:
-
Accuracy and Precision: To ensure the reliability of your measurements.
-
Selectivity and Specificity: To demonstrate that your method can differentiate the analyte from other components in the matrix.
-
Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The influence of matrix components on the ionization of your analyte.
-
Stability: The stability of your analyte in the biological matrix under various storage and handling conditions.
Adherence to these guidelines is crucial for the acceptance of your data in regulatory submissions.[5][16][17]
Experimental Protocol: Generic Plasma Protein Precipitation
This protocol provides a basic starting point for plasma sample preparation. It should be optimized for your specific analyte and matrix.
Materials:
-
Plasma sample
-
Internal standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Centrifuge capable of >10,000 x g
-
Microcentrifuge tubes
Procedure:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the IS solution and vortex briefly.
-
Add 300 µL of ice-cold ACN to the tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[19]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis, being careful not to disturb the protein pellet.[19]
Caption: A workflow diagram for a generic plasma protein precipitation protocol.
Conclusion
Improving the limit of detection for DDA assays in complex matrices is a multifaceted challenge that requires a systematic approach to troubleshooting and optimization. By carefully considering your sample preparation, chromatographic separation, and mass spectrometry parameters, you can significantly enhance the sensitivity and robustness of your methods. This guide provides a foundation for addressing common issues, but always remember to validate your method thoroughly according to established regulatory guidelines to ensure the integrity of your data.
References
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Davis, D., et al. (2021). Rapid Development of Improved Data-Dependent Acquisition Strategies. ACS Publications. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
-
Li, Y., et al. (2025). tDDA: A Targeted Data-Dependent Acquisition Mode for Rapid Screening of Targets in Complex Matrices. PubMed. [Link]
-
ResearchGate. Advantages and limitations of DDA-MS in comparison to DIA-MS. [Link]
-
Technology Networks. (2024). Data-dependent vs. Data-independent Proteomic Analysis. [Link]
-
National Institutes of Health. Making a Case for Data-independent Tandem Mass Spectrometry Workflows. [Link]
-
University of Veterinary Medicine Vienna. Guidelines of Sample Preparation and Handling. [Link]
-
Eurofins Genomics. Plasma-preparation for cell-free DNA extraction. [Link]
-
Evosep. Mass Spectrometry Acquisition Mode Showdown: DDA vs. DIA vs. MRM vs. PRM. [Link]
-
Waters. Improving Detection Limits of ADC Free-Drug Impurities Using the ACQUITY QDa Mass Detector. [Link]
-
LCGC International. (2026). LCGC International's Content Peaks from 2025. [Link]
-
National Institutes of Health. Human blood plasma preparation for two-dimensional gel electrophoresis. [Link]
-
ACS Publications. (2020). Impact of the Identification Strategy on the Reproducibility of the DDA and DIA Results. [Link]
-
SCIEX. Untargeted data-dependent acquisition (DDA) metabolomics analysis using the ZenoTOF 7600 system. [Link]
-
Moldiag.in. Blood Collection and Plasma Preparation. [Link]
-
Biotage. Bioanalytical sample preparation. [Link]
-
National Institutes of Health. Determining lower limits of detection of digital PCR assays for cancer-related gene mutations. [Link]
-
Chrom Tech. Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. [Link]
-
National Institutes of Health. (2021). Rapid Development of Improved Data-Dependent Acquisition Strategies. [Link]
-
Agilent. Agilent ICP-MS Interactive Troubleshooting tool for Low sensitivity. [Link]
-
Biocompare. (2016). Solving the Missing Value Problem in Data Dependent Acquisition Mass Spectrometry. [Link]
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- 2. organomation.com [organomation.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sciex.com [sciex.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Data-dependent vs. Data-independent Proteomic Analysis | Technology Networks [technologynetworks.com]
- 9. DIA vs DDA Mass Spectrometry: Key Differences, Benefits & Applications - Creative Proteomics [creative-proteomics.com]
- 10. Mass Spectrometry Acquisition Mode Showdown: DDA vs. DIA vs. MRM vs. PRM - MetwareBio [metwarebio.com]
- 11. Solving the Missing Value Problem in Data Dependent Acquisition Mass Spectrometry [thermofisher.com]
- 12. Rapid Development of Improved Data-Dependent Acquisition Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tDDA: A Targeted Data-Dependent Acquisition Mode for Rapid Screening of Targets in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Avoiding Failure in DIA Proteomics: Common Pitfalls and Proven Fixes - Creative Proteomics [creative-proteomics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. labs.iqvia.com [labs.iqvia.com]
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- 19. eurofinsgenomics.eu [eurofinsgenomics.eu]
Troubleshooting low recovery of bis(4-chlorophenyl)acetic acid during extraction
Welcome to the technical support center for challenges related to the extraction of bis(4-chlorophenyl)acetic acid (DDA). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the liquid-liquid extraction of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-tested experience.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDA), and why is its extraction challenging?
A1: this compound, also known as DDA, is a metabolite of the organochlorine pesticide DDT.[1][2] Its structure consists of an acetic acid moiety with two 4-chlorophenyl groups attached.[3] The molecule's characteristics—a polar carboxylic acid group and a large, nonpolar bis(4-chlorophenyl) structure—give it significant lipophilicity, which can complicate its partitioning between aqueous and organic phases during extraction.[4]
Q2: At what pH should I perform the extraction of DDA?
Q3: What are the best organic solvents for extracting DDA?
A3: Due to its lipophilic nature, DDA is more soluble in organic solvents than in water.[3] Solvents that are immiscible with water are required for liquid-liquid extraction. While specific partition coefficient data for a wide range of solvents are not available, good candidates include ethyl acetate, diethyl ether, and dichloromethane. In studies on the extraction of DDT and its metabolites from soil, acetone has shown high extraction efficiency.[6] However, for liquid-liquid extraction, ensure your chosen solvent has low miscibility with water.
Q4: Can DDA degrade during the extraction process?
A4: While specific stability data for DDA under various pH conditions is limited, it is a good laboratory practice to avoid prolonged exposure to harsh conditions. For similar halogenated acetic acids, there is a potential for hydrolysis, especially under strongly basic conditions. It is advisable to perform extractions promptly and avoid extreme temperatures unless validated for your specific protocol.
Troubleshooting Guide: Low Recovery of this compound (DDA)
Low recovery of DDA during liquid-liquid extraction can be a significant hurdle. This guide provides a systematic approach to diagnosing and resolving this issue.
Diagnostic Workflow for Low DDA Recovery
Below is a decision-making workflow to help you pinpoint the potential cause of low DDA recovery in your extraction process.
Caption: Troubleshooting workflow for low DDA recovery.
Issue 1: Incorrect pH of the Aqueous Phase
Causality: The ionization state of a carboxylic acid is pH-dependent. At a pH above its pKa, the carboxylic acid group (-COOH) will be deprotonated to its carboxylate form (-COO-). This ionic form is significantly more soluble in the aqueous phase and will not partition efficiently into the organic solvent. To maximize the concentration of the neutral, more lipophilic form of DDA, the pH of the aqueous phase must be significantly lower than its pKa.
Protocol for pH Adjustment:
-
Before extraction, measure the pH of your aqueous sample containing DDA.
-
If the pH is not in the desired range (pH 1-2), add a suitable acid, such as 1M hydrochloric acid (HCl), dropwise while monitoring the pH with a calibrated pH meter.
-
Once the target pH is reached, proceed with the addition of the organic extraction solvent.
Issue 2: Inappropriate Solvent Selection
Causality: The choice of organic solvent is critical for efficient extraction. The solvent should be immiscible with water and have a high affinity for DDA. The predicted LogP for DDA is approximately 4.0285, indicating a high degree of lipophilicity.[4] Therefore, a relatively nonpolar organic solvent is suitable. However, a solvent that is too nonpolar may not effectively solvate the slightly polar carboxylic acid group.
Solvent Selection Table:
| Solvent | Polarity Index | Water Solubility | Comments |
| Ethyl Acetate | 4.4 | 8.3 g/100 mL | A good first choice for many extractions of moderately polar compounds. |
| Diethyl Ether | 2.8 | 6.9 g/100 mL | Effective but highly volatile and flammable. |
| Dichloromethane | 3.1 | 1.3 g/100 mL | A denser-than-water solvent, which can be advantageous for separation. |
| Hexane | 0.1 | 0.001 g/100 mL | May be too nonpolar for efficient extraction of DDA. |
Protocol for Solvent Selection and Extraction:
-
Based on the table and your experimental setup, select an appropriate solvent. Ethyl acetate is often a good starting point.
-
Use a volume of organic solvent that is appropriate for your sample volume. A common starting ratio is 1:1 (aqueous:organic).
-
For potentially low concentrations of DDA, it is advisable to perform multiple extractions (e.g., 3 extractions with 1/3 of the total solvent volume each time) to improve recovery.
-
Combine the organic extracts from each extraction step for subsequent workup.
Issue 3: Emulsion Formation
Causality: An emulsion is a stable mixture of two immiscible liquids, which can form at the interface during vigorous shaking. This prevents the clear separation of the aqueous and organic layers, trapping the analyte at the interface and leading to low recovery.
Protocol for Breaking Emulsions:
-
Addition of Brine: Add a small amount of a saturated sodium chloride (NaCl) solution (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, transfer the mixture to centrifuge tubes and centrifuge at a moderate speed. This will often force the separation of the layers.
-
Filtration: As a last resort, the entire mixture can be filtered through a bed of Celite® or glass wool to help break up the emulsion.
Issue 4: Incomplete Drying of the Organic Phase
Causality: After extraction, the organic phase will be saturated with a small amount of water. If this water is not removed before evaporation of the organic solvent, the final product will be impure, and the presence of water can affect the accuracy of yield determination.
Protocol for Drying the Organic Extract:
-
After combining the organic extracts, add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Gently swirl the flask. The drying agent will clump as it absorbs water.
-
Continue adding small portions of the drying agent until some of it remains free-flowing, indicating that the solution is dry.
-
Decant or filter the dried organic solution away from the drying agent before proceeding to solvent evaporation.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent extraction yield of DDTr contaminated soil with reaction time. Retrieved from [Link]
-
ResearchGate. (2015). Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods. Retrieved from [Link]
-
PubMed. (2000). Extraction of DDT [1,1,1,-trichloro-2,2-bis(p-chlorophenyl)ethane] and its metabolites DDE [1,1-dichloro-2,2-bis(p-chlorophenyl)-ethylene] and DDD [1,1-dichloro-2,2-bis(p-chlorophenyl)-ethane]) from aged contaminated soil. Retrieved from [Link]
-
PubMed. (2015). Analysis of DDT and its metabolites in soil and water samples obtained in the vicinity of a closed-down factory in Bangladesh using various extraction methods. Retrieved from [Link]
-
PubChem. (n.d.). (4-Chlorophenyl)acetic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 83-05-6 | Chemical Name : 4,4´-DDA. Retrieved from [Link]
-
NIST. (n.d.). 2,2-Bis(4-chlorophenyl)acetic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]
Sources
- 1. 2,2-Bis(4-chlorophenyl)acetic acid [webbook.nist.gov]
- 2. Methods of the extraction of DNA from water samples for polymerase chain reaction [jmicrobiol.or.kr]
- 3. Compound this compound - Chemdiv [chemdiv.com]
- 4. 4-Chlorophenoxyacetic acid | 122-88-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Identifying and minimizing sources of DDA contamination in the laboratory
A Guide to Identifying and Minimizing Contamination in the Laboratory
Welcome to the Technical Support Center for Dideoxy-Terminator DNA (DDA) Sequencing. As a Senior Application Scientist, I've designed this guide to provide you, our valued researchers, scientists, and drug development professionals, with practical, in-depth solutions to one of the most common challenges in Sanger sequencing: contamination. This resource is structured to help you not only troubleshoot issues as they arise but also to implement preventative measures to ensure the integrity and reliability of your sequencing data.
Understanding DDA Contamination: The "Why" Behind Failed Experiments
Dideoxy-terminator sequencing, often referred to as Sanger sequencing, is a powerful method for determining the nucleotide sequence of DNA. The precision of this technique, however, makes it highly susceptible to various forms of contamination. Contaminants can be introduced at multiple stages of the workflow, from initial sample preparation to the final sequencing reaction. Understanding the origin of these contaminants is the first step toward effective troubleshooting and prevention.
Contamination in DDA sequencing can manifest in several ways, including noisy data with high background, superimposed peaks (double peaks), a sudden drop in signal intensity, or a complete failure of the sequencing reaction. These issues often stem from the presence of unincorporated primers, excess dNTPs, residual salts, or multiple DNA templates in the sequencing reaction.
Troubleshooting Guide: A-Q&A Approach to Common D-D-A Sequencing Problems
This section is designed to address specific issues you may encounter during your DDA sequencing experiments. By identifying the visual cues in your electropherograms and understanding their underlying causes, you can quickly diagnose and resolve contamination-related problems.
Question 1: My electropherogram shows a high background noise and "dye blobs." What is the likely cause and how can I fix it?
Answer:
High background noise and the presence of "dye blobs"—large, broad, unincorporated dye-terminator peaks—are classic signs of inefficient cleanup after the cycle sequencing reaction.[1][2] These artifacts obscure the true signal from your sequence, making base-calling difficult and unreliable.[1]
Causality: The BigDye™ terminator chemistry utilizes fluorescently labeled dideoxynucleotides (ddNTPs) to terminate DNA synthesis.[3][4] After the cycle sequencing reaction, any unincorporated dye terminators must be removed. If this cleanup step is incomplete, the free dye terminators will be injected into the capillary electrophoresis instrument along with the sequencing products, leading to the characteristic noisy baseline and dye blobs.[1][2]
Troubleshooting Workflow:
-
Review Your Cleanup Method: The most common methods for post-cycle sequencing cleanup are ethanol precipitation and column-based purification.[5]
-
Ethanol Precipitation: Ensure that the ethanol wash step is performed correctly to remove salts and that the pellet is not over-dried, which can make resuspension difficult.[6] Residual ethanol in the sample can inhibit the sequencing polymerase.[7]
-
Column-Based Purification: Make sure you are using the correct binding and wash buffers and that you are not overloading the column, which can lead to inefficient purification.[8]
-
-
Optimize Cleanup Protocol: If you continue to experience issues, consider trying an alternative cleanup method. Enzymatic cleanup methods, such as ExoSAP-IT™, can be highly effective at removing unincorporated primers and dNTPs before the sequencing reaction.[9][10][11]
Question 2: I'm seeing double peaks throughout my entire sequence trace. What does this indicate?
Answer:
The presence of double peaks from the beginning of the sequence read is a strong indication that there are two or more DNA templates in your sequencing reaction.[12][13]
Causality: The Sanger sequencing reaction will generate extension products from all templates present. If there are multiple templates, the resulting electropherogram will show a superposition of the different sequences, appearing as overlapping peaks.
Sources of Multiple Templates & Solutions:
| Source of Contamination | Description | Prevention & Troubleshooting |
| Mixed PCR Product | If your initial PCR amplification resulted in more than one product, and this mixture was carried into the sequencing reaction, you will see a mixed sequence. | Verify PCR Specificity: Always run your PCR product on an agarose gel to confirm that you have a single, sharp band of the expected size.[14] If multiple bands are present, optimize your PCR conditions (e.g., annealing temperature, primer concentration) or gel-purify the desired band before sequencing. |
| Multiple Primer Binding Sites | The sequencing primer may be binding to more than one location on your template DNA. | Primer Design: Use primer design software to check for potential off-target binding sites. Ensure your primers are specific to your target region.[12] |
| Contaminated Plasmid Prep | If you are sequencing a plasmid, contamination with another plasmid will result in a mixed template. | Isolate a Single Colony: When preparing your plasmid DNA, ensure you are starting from a single, well-isolated bacterial colony.[13] |
| Residual PCR Primers | Incomplete removal of both forward and reverse PCR primers can lead to sequencing from both ends simultaneously.[12] | Effective PCR Cleanup: Use a reliable method to remove all residual primers after PCR.[5][15] |
Question 3: My sequence quality is good initially, but then the signal drops off sharply. What could be the problem?
Answer:
A sudden termination of the sequence, often referred to as a "hard stop," can be caused by secondary structures in the DNA template or the presence of homopolymer regions.
Causality: DNA polymerases can have difficulty reading through regions of the template that form stable secondary structures, such as hairpins. Similarly, long stretches of the same nucleotide (homopolymers) can cause the polymerase to "slip," leading to a loss of signal.[1]
Troubleshooting Secondary Structures and Homopolymers:
-
Modify Sequencing Chemistry: Some sequencing kits contain additives, like dGTP analogs (e.g., dITP), to help resolve regions with high GC content and secondary structures.[4]
-
Adjust Cycling Conditions: Increasing the denaturation temperature during cycle sequencing can help to melt secondary structures.
-
Sequence from the Opposite Strand: If you encounter a hard stop when sequencing with the forward primer, try sequencing with the reverse primer. The secondary structure may be less stable on the opposite strand.
FAQs: Minimizing DDA Contamination in Your Lab
This section provides answers to frequently asked questions about best practices for preventing DDA contamination.
What are the most critical steps for preventing contamination during PCR setup?
The pre-PCR stage is a major source of contamination. To minimize this risk:
-
Use a Dedicated Workspace: Whenever possible, prepare your PCR master mix in a designated clean area or a dead air box, separate from where you handle amplified DNA.[16]
-
Aliquot Reagents: Aliquot your primers, dNTPs, and polymerase to avoid contaminating your stock solutions.
-
Use Filter Tips: Always use aerosol-resistant pipette tips to prevent cross-contamination between samples.
-
Follow a Strict Workflow: Maintain a unidirectional workflow, moving from pre-PCR to post-PCR areas. Never bring amplified DNA back into the pre-PCR area.[16]
How important is primer design in preventing sequencing artifacts?
Primer design is crucial. Poorly designed primers can lead to a host of problems, including non-specific amplification and the formation of primer-dimers.[17][18] Primer-dimers are small, artifactual DNA fragments that can be preferentially amplified and sequenced, leading to a mixed signal at the beginning of your read.[19] When designing primers, aim for:
-
A length of 18-24 bases.
-
A GC content of 40-60%.
-
A melting temperature (Tm) between 55-65°C.
-
Avoidance of sequences that can form hairpins or self-dimers.
What is the best method for PCR product cleanup before sequencing?
Several effective methods are available, and the best choice may depend on your specific application and resources.[5]
| Cleanup Method | Advantages | Disadvantages |
| Enzymatic Cleanup (e.g., ExoSAP-IT™) | Simple, one-step process with high recovery of PCR product.[9][10][11] | Can be more expensive than other methods. |
| Column-Based Purification | Effectively removes primers, dNTPs, and salts. | Can result in some sample loss.[5] |
| Ethanol Precipitation | Cost-effective. | More labor-intensive and a higher risk of salt and ethanol carryover.[5][7] |
Visualizing the Troubleshooting Workflow
To aid in your troubleshooting efforts, the following diagrams illustrate the key decision points and workflows for identifying and resolving DDA contamination.
Caption: Troubleshooting workflow for common DDA sequencing issues.
Experimental Protocols
Protocol 1: Enzymatic PCR Product Cleanup Using ExoSAP-IT™
This protocol is designed for the removal of excess primers and dNTPs from PCR products prior to sequencing.[9][10][11]
Materials:
-
ExoSAP-IT™ reagent (or equivalent enzymatic mix of Exonuclease I and Shrimp Alkaline Phosphatase)
-
PCR product
-
Thermocycler
Procedure:
-
Following PCR, add 2 µL of ExoSAP-IT™ reagent directly to 5 µL of your PCR product.[11]
-
Mix well by gentle vortexing or pipetting.
-
Incubate the reaction in a thermocycler at 37°C for 15 minutes to allow for the degradation of primers and dNTPs.[10]
-
Inactivate the enzymes by heating the reaction to 80°C for 15 minutes.[10]
-
The cleaned PCR product is now ready for use in the sequencing reaction. Store at -20°C if not used immediately.[11]
Caption: Workflow for enzymatic cleanup of PCR products.
References
-
Exonuclease I – Shrimp Alkaline Phosphatase clean up of PCR products. Nucleics. [Link]
-
Exo-SAP PCR cleanup protocol (prior sequencing). [Link]
-
Removal of PCR error products and unincorporated primers by metal-chelate affinity chromatography. PubMed. [Link]
-
Removal of PCR Error Products and Unincorporated Primers by Metal-Chelate Affinity Chromatography. NIH. [Link]
-
ExoSap. Molecular Ecology. [Link]
-
Sanger Quick Tips. Azenta Life Sciences. [Link]
-
Analyzing Sanger Sequencing Data. GENEWIZ Blog. [Link]
-
Our Top 5 Quality Control (QC) Metrics Every NGS User Should Know. [Link]
-
Troubleshooting your data. [Link]
-
Troubleshooting Common Issues in DNA Sequencing. Base4. [Link]
-
Guidelines for Sanger sequencing and molecular assay monitoring. NIH. [Link]
-
Big Dye Sequencing – Cheung Lab. Sites at Dartmouth. [Link]
-
Sequencing Multimegabase-Template DNA with BigDye Terminator Chemistry. NIH. [Link]
-
How-to: NGS Quality Control. Front Line Genomics. [Link]
-
BigDye Terminator Cycle Sequencing. Med Uni Graz. [Link]
-
New dye-labeled terminators for improved DNA sequencing patterns. Oxford Academic. [Link]
-
The five quality control (QC) metrics every NGS user should know. Horizon Discovery. [Link]
-
Sanger DNA Sequencing: Troubleshooting. MGH DNA Core. [Link]
-
Troubleshooting Guide. Microsynth. [Link]
-
What is Electropherogram? How to Read it? Genetic Education. [Link]
-
Primer Design for Large Scale Sequencing. ResearchGate. [Link]
-
DNA Testing Issues. Forensic Bioinformatics. [Link]
-
How to Avoid Contamination in Lab Samples. Aurora Biomed. [Link]
-
Mastering DNA chromatogram analysis in Sanger sequencing for reliable clinical analysis. NIH. [Link]
-
Example electropherograms of contaminated versus clean... ResearchGate. [Link]
-
Preventing DNA Contamination in Forensic Laboratories: An Illustrated Review of Best Practices. ResearchGate. [Link]
-
How to Reduce Sample Contamination. OMNI International Blog. [Link]
-
3 Best Practices for Preventing Contamination in Life Science Laboratories. Pion Inc. [Link]
-
Discovery and characterization of artifactual mutations in deep coverage targeted capture sequencing data due to oxidative DNA damage during sample preparation. NIH. [Link]
-
10 Ways to Minimize Contamination in a Molecular Laboratory. BAER TECHNOLOGIES, inc. [Link]
-
Sanger Sequencing Services | Troubleshooting Guide. MU Genomics Technology Core. [Link]
-
A Few Thoughts on Troubleshooting of DNA Sequencing - Part I. SEQme. [Link]
-
How to Troubleshoot Sequencing Preparation Errors (NGS Guide). CD Genomics. [Link]
-
DNA Sequencing Troubleshooting. [Link]
-
The influence of quality of primers on the formation of primer dimers in PCR. PubMed. [Link]
-
The influence of quality of primers on the formation of primer dimers in PCR. [Link]
-
A Brief Guide to Interpreting the DNA Sequencing Electropherogram Version 3.0. ResearchGate. [Link]
-
STR Data Analysis & Interpretation for Forensic Analysts. [Link]
-
DNA sequencing failure causes. [Link]
-
The influence of quality of primers on the formation of primer dimers in PCR. ResearchGate. [Link]
-
Sanger Troubleshooting | HSC Cores. BookStack. [Link]
-
Sequencing Primer Dimer Formation. Nucleics. [Link]
Sources
- 1. microsynth.com [microsynth.com]
- 2. A Few Thoughts on Troubleshooting of DNA Sequencing - Part I [seqme.eu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. BigDye Terminator Cycle Sequencing [user.medunigraz.at]
- 5. Proper PCR Cleanup before Sanger Sequencing - Seq It Out #12 - Behind the Bench [thermofisher.com]
- 6. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 7. MU Genomics Technology Core [mugenomicscore.missouri.edu]
- 8. monash.edu [monash.edu]
- 9. Exonuclease I – Shrimp Alkaline Phosphatase clean up of PCR products [nucleics.com]
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- 12. robarts.ca [robarts.ca]
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- 16. 10 Ways to Minimize Contamination in a Molecular Laboratory – BAER TECHNOLOGIES, inc [baertech.com]
- 17. The influence of quality of primers on the formation of primer dimers in PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sequencing Primer Dimer Formation [nucleics.com]
Technical Support Center: Stability of Bis(4-chlorophenyl)acetic Acid (DDA) Standard Solutions
Welcome to the Technical Support Center for bis(4-chlorophenyl)acetic acid (DDA) analytical standards. This guide is designed for researchers, analytical scientists, and drug development professionals who rely on accurate and stable DDA standard solutions for their experimental work. As a key metabolite of the persistent organic pollutant DDT, precise quantification of DDA is critical in environmental monitoring, toxicology, and human biomonitoring studies.[1][2][3]
The stability of your analytical standards is the cornerstone of reliable and reproducible data. This guide provides in-depth answers to frequently asked questions and troubleshooting advice to address common challenges encountered during the preparation, storage, and use of DDA standard solutions.
Frequently Asked Questions (FAQs)
Solution Preparation and Handling
Q1: What is the best solvent for preparing my DDA stock solution?
The choice of solvent depends on the intended analytical method (e.g., LC-MS, GC-MS) and the desired concentration. For LC-MS applications, methanol and acetonitrile are the most common and appropriate solvents due to their compatibility with reversed-phase chromatography and electrospray ionization.[4] For GC-MS analysis, after a necessary derivatization step, solvents like hexane or toluene are often used.[2][5]
-
Expertise & Experience: While DDA is soluble in several organic solvents, using a solvent that matches the initial mobile phase conditions of your chromatographic method can help prevent peak distortion issues such as splitting or fronting.[6] For DDA, which is a relatively polar analyte for a chlorinated pesticide, methanol or acetonitrile are excellent first choices.
Q2: What is the recommended procedure for preparing a stock solution?
Accuracy begins with proper preparation. Follow this validated protocol for reliable stock solutions:
Click to view the detailed protocol
Protocol 1: Preparation of a DDA Primary Stock Solution (e.g., 1 mg/mL)
-
Acclimatization: Allow the sealed vial of solid DDA standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid material.
-
Weighing: Using a calibrated analytical balance, accurately weigh a suitable amount of DDA (e.g., 10 mg) into a clean, Class A volumetric flask (e.g., 10 mL).
-
Dissolution: Add a small amount of the chosen solvent (e.g., ~5 mL of methanol or acetonitrile) to the flask. Gently swirl the flask to dissolve the solid material completely. Sonication for a few minutes can aid in dissolution.
-
Volume Adjustment: Once the solid is fully dissolved, bring the solution to the final volume with the same solvent. Ensure the meniscus is precisely on the calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer and Labeling: Transfer the solution to an amber glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, preparation date, and expiry date.
Q3: How should I prepare working solutions from my stock solution?
Working solutions should be prepared by serial dilution of the stock solution using calibrated pipettes and volumetric flasks. It is best practice to use the same solvent for dilution as was used for the stock solution, or a solvent that is compatible with your analytical mobile phase. For LC-MS, diluting with the initial mobile phase composition is often ideal.[7]
Storage and Stability
Q4: What are the ideal long-term storage conditions for DDA stock solutions?
For long-term stability, DDA stock solutions should be stored at -20°C or lower .[4][8] One supplier of DDA standards recommends storing solutions in a solvent at -80°C for up to one year and the neat (powder) form at -20°C for up to three years .[9]
-
Causality: Low temperatures significantly slow down potential degradation reactions.[8] Storing in amber vials is also crucial to protect the solution from light, which can cause photodegradation.[10]
Q5: How long are my working solutions stable at refrigerated (4°C) or room temperature?
There is limited specific, publicly available data on the short-term stability of DDA in solution. However, based on general guidelines for pesticide standards, it is recommended to prepare fresh working solutions daily. If this is not feasible, short-term storage (1-3 days) at 4°C in a tightly sealed, light-protected vial is a reasonable precaution.
-
Trustworthiness: As a self-validating system, you should perform your own stability checks. Analyze a freshly prepared working standard and compare its response to one that has been stored for a few days at your chosen conditions. A deviation of more than a few percent may indicate degradation and the need for fresh preparations.
Q6: What are the primary degradation pathways for DDA in solution?
While DDA is a relatively stable molecule, potential degradation pathways for chlorinated acetic acid derivatives include:
-
Photodegradation: Exposure to UV light can lead to the breakdown of the molecule. Dichlorobenzophenone (DBP) has been described as a potential photodegradation product of DDA.[2]
-
Hydrolysis: Although generally stable, prolonged exposure to highly acidic or alkaline aqueous conditions could potentially lead to hydrolysis. The stability of similar chlorinated pesticides is known to be pH-dependent.[11]
The workflow below outlines a process for ensuring the stability of your DDA standard solutions.
Caption: Workflow for the preparation and stability verification of DDA standard solutions.
Troubleshooting Guide
Unexpected results in your analysis can often be traced back to the stability and integrity of your standard solutions. Here are some common issues and how to troubleshoot them.
Issue 1: My calibration curve is failing, or the peak area of my standard is consistently decreasing over time.
| Possible Cause | Explanation | Recommended Action |
| Standard Degradation | The DDA in your working solution may be degrading due to improper storage (e.g., prolonged exposure to light or ambient temperature). | Prepare a fresh working solution from your stock solution. If the problem persists, prepare a new stock solution from the solid material. Compare the response of the new standard to the old one. |
| Solvent Evaporation | If the vial is not sealed properly, the solvent can evaporate, leading to an increase in the concentration of your standard and inconsistent results. | Always use vials with high-quality, PTFE-lined caps and ensure they are tightly sealed. Store solutions at low temperatures to minimize evaporation. |
| Instrumental Drift | Changes in the mass spectrometer's source conditions or detector sensitivity can cause a gradual decrease in signal intensity. | Run a system suitability test before your analytical batch to ensure the instrument is performing optimally. Check instrument logs for any changes in performance.[3] |
| Adsorption | DDA may adsorb to the surfaces of your vials or autosampler components, especially at low concentrations. | Consider using silanized glass vials to minimize active sites for adsorption. Ensure your sample loop and other components of the flow path are clean and inert. |
Issue 2: The retention time of my DDA standard is shifting.
| Possible Cause | Explanation | Recommended Action |
| Change in Mobile Phase Composition | Small changes in the mobile phase composition, such as incorrect preparation or solvent proportioning valve malfunction, can cause retention time shifts.[3] | Prepare fresh mobile phase. Purge the LC pumps to ensure there are no air bubbles and that the new mobile phase has reached the column. |
| Column Temperature Fluctuation | Inconsistent column temperature can lead to variable retention times. | Ensure the column oven is set to the correct temperature and is functioning properly. Allow the column to equilibrate fully before starting your analysis. |
| Column Degradation | Over time, the stationary phase of the HPLC column can degrade, leading to changes in retention. | Flush the column according to the manufacturer's instructions. If performance does not improve, replace the column. Using a guard column can help extend the life of your analytical column.[7] |
| Sample Matrix Effects | If you are analyzing a standard prepared in a complex matrix, components of the matrix can affect retention time. | Prepare your calibration standards in the same matrix as your samples to account for these effects. |
Issue 3: I am seeing extra peaks in the chromatogram of my standard.
| Possible Cause | Explanation | Recommended Action |
| Contamination | The solvent, glassware, or the standard itself may be contaminated. | Prepare a fresh standard using high-purity (e.g., LC-MS grade) solvent and meticulously cleaned glassware. Analyze a solvent blank to check for contamination in your system. |
| Degradation Products | The extra peaks could be degradation products of DDA. | If you suspect degradation, store your standards under the recommended conditions (cold and dark). Compare the chromatogram of a fresh standard to an older one to see if the impurity peaks have grown over time. |
| Carryover | Residual sample from a previous injection can appear as a peak in the current run. | Implement a robust needle and injection port washing procedure in your autosampler method. Inject a blank solvent after a high-concentration standard to check for carryover.[3] |
The diagram below illustrates a potential degradation pathway for DDA, highlighting the importance of proper storage to prevent the formation of impurities.
Caption: Potential photodegradation pathway of DDA and preventative measures.
By adhering to these guidelines and employing systematic troubleshooting, you can ensure the stability of your this compound standard solutions, leading to more accurate and reliable experimental results.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 508: Determination of Chlorinated Pesticides in Water by Gas Chromatography with an Electron Capture Detector. Retrieved from [Link]
-
National Pesticide Information Center. (2025). Storage of Pesticides. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Residue Chemistry Test Guidelines OPPTS 860.1380 Storage Stability Data. Retrieved from [Link]
-
Sharma, K.K. (2016). Storage and Handling of Reference Standards. All India Network Project on Pesticide Residues, Indian Agricultural Research Institute. Retrieved from [Link]
- Garcár, J., Hrusovský, J., & Smirják, M. (1987). [Dynamics of chlorinated pesticide residues in long-term storage of canned food]. Veterinarni Medicina, 32(9), 547-555.
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
- Jian Wang. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review.
-
National Institute of Standards and Technology. (n.d.). 2,2-Bis(4-chlorophenyl)acetic acid. NIST Chemistry WebBook. Retrieved from [Link]
- BenchChem. (2025). Technical Guide: 2,2-bis(4-chlorophenyl)acetic Acid (DDA).
- Pharma Stability. (2025).
- Restek Corporation. (n.d.).
- Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
-
Healthmatters.io. (n.d.). 2,2-bis(4-Chlorophenyl) acetic acid (DDA) - Total Tox-Burden. Retrieved from [Link]
- Zhu, C., Zhou, W., Cang, L., & Wang, L. (2012). TiO2 photocatalytic degradation of 4-chlorobiphenyl as affected by solvents and surfactants. Journal of Soils and Sediments, 12(7), 1136-1144.
- Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Francke, A., Franke, S., & Huhnerfuss, H. (1999). DDT Metabolite Bis(Chlorophenyl)acetic Acid: The Neglected Environmental Contaminant. Environmental Science & Technology, 33(14), 2345-2350.
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
- Loba Chemie. (2016). 4-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS.
- BenchChem. (2025). stability of dilute acetic acid solutions for long-term lab use.
-
Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]
-
Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,2-bis(4-Chlorophenyl) acetic acid (DDA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. ema.europa.eu [ema.europa.eu]
- 5. epa.gov [epa.gov]
- 6. This compound (CHEBI:28139) [ebi.ac.uk]
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 10. www3.paho.org [www3.paho.org]
- 11. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
Technical Support Center: Navigating Co-eluting Interferences in DDA Chromatography
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in Data-Dependent Acquisition (DDA) mass spectrometry: co-eluting interferences. This guide is designed for researchers, scientists, and drug development professionals who encounter and need to resolve these complex analytical hurdles. Here, we move beyond simple procedural lists to provide a deep, mechanistic understanding of why co-elution occurs and how to systematically troubleshoot and resolve it, ensuring the integrity and quality of your data.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in the context of DDA chromatography, and why is it a problem?
A1: Co-elution occurs when two or more distinct analytes exit the chromatography column and enter the mass spectrometer at the same time.[1] In Data-Dependent Acquisition (DDA), the mass spectrometer performs a survey scan (MS1) to detect the most abundant precursor ions, and then selects a limited number of these ions for fragmentation and analysis (MS2). When multiple analytes co-elute, several issues arise that can compromise your results:
-
Ion Suppression: Co-eluting species can compete for ionization, leading to a reduction in the signal intensity of your analyte of interest, a phenomenon known as matrix effect.[2]
-
Inaccurate Precursor Selection: The mass spectrometer might select the more abundant interfering ion for fragmentation instead of your low-abundance target peptide. This is a common issue in DDA, which is biased towards higher-intensity ions.[3]
-
Chimeric Spectra: If the isolation window for MS2 fragmentation is not narrow enough, fragments from multiple co-eluting precursors can be captured in a single MS2 scan. This results in a "chimeric" spectrum that is difficult or impossible to confidently assign to a single peptide sequence.[4]
-
False Negatives and Positives: Due to the issues above, DDA can be prone to both false negatives (missing low-abundance peptides) and false positives (incorrect peptide identifications from chimeric spectra).[5]
A key indicator of co-elution in your chromatogram is the presence of shouldered, broad, or asymmetric peaks.[1][6] However, perfect co-elution might not visibly distort the peak, making it a "silent killer" of data quality.[7] In such cases, analyzing the mass spectra across the peak is necessary to detect changes in the ion profiles, which would indicate the presence of multiple co-eluting species.[1]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution
When faced with suspected co-elution, a systematic approach is crucial. The following troubleshooting guide provides a logical workflow, from initial diagnosis to advanced solutions.
Q2: I've identified a shouldered peak in my chromatogram. What are my first steps to confirm and address co-elution?
A2: A shouldered peak is a strong indication of co-elution.[6] Your initial actions should focus on confirming the presence of multiple species and then making systematic adjustments to your method.
Step 1: Confirm Co-elution with Your Detector
If you are using a mass spectrometer, you can analyze the spectra across the entire peak. If the mass spectra change from the leading edge to the tailing edge of the peak, it's a clear sign of co-elution.[1] For those using HPLC with a Diode Array Detector (DAD), a peak purity analysis can be performed. If the UV spectra collected across the peak are not identical, it indicates the presence of co-eluting impurities.[7]
Step 2: The Resolution Equation - Your Chromatographic Toolkit
The resolution of two chromatographic peaks is governed by three key factors: capacity factor (k'), selectivity (α), and efficiency (N). Understanding and manipulating these factors is fundamental to resolving co-elution.[7]
-
Capacity Factor (k'): This relates to how long an analyte is retained on the column. If your peaks are eluting very early (low k'), there is little time for separation.
-
Selectivity (α): This is a measure of the difference in retention between two analytes and is influenced by the chemistry of the stationary and mobile phases. If you have a good capacity factor but still see co-elution, selectivity is likely the issue.
-
Troubleshooting:
-
Change Mobile Phase Composition: If you are using acetonitrile, try methanol, or vice versa. These solvents have different chemical properties that can alter the selectivity of your separation.[7]
-
Adjust pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.[8]
-
Change Stationary Phase: If modifying the mobile phase is insufficient, the column chemistry may not be suitable for your analytes. Consider a column with a different stationary phase (e.g., C12, biphenyl, or amide columns instead of the standard C18) to introduce different separation mechanisms.[1][7]
-
-
-
Efficiency (N): This relates to the narrowness of your peaks. Higher efficiency leads to sharper peaks and better resolution.
-
Troubleshooting: Peak broadening can be a sign of a deteriorating column. If your efficiency is poor, consider replacing your column.[7]
-
The following decision tree illustrates this initial troubleshooting workflow:
Advanced Strategies for Mitigating Co-elution
If optimizing your chromatography is not sufficient, or if you are dealing with highly complex samples, more advanced techniques at the mass spectrometer level can be employed.
Q3: My sample is extremely complex, and chromatographic optimization isn't enough. What advanced MS-based techniques can I use to handle co-elution in DDA?
A3: For highly complex samples where co-elution is unavoidable, you can add another dimension of separation in the gas phase or use more sophisticated data acquisition strategies.
1. Gas-Phase Fractionation (GPF)
Instead of analyzing the entire mass range in a single run, GPF involves performing multiple injections of the same sample, where each injection analyzes a different, narrower m/z range.[9] This reduces the number of co-eluting ions within each acquisition, allowing the DDA algorithm to select a greater diversity of peptides for fragmentation.[9]
-
Experimental Protocol: Gas-Phase Fractionation
-
Define the full m/z range of interest (e.g., 400-1500 m/z).
-
Divide this range into several smaller, overlapping windows (e.g., 400-600, 550-750, 700-900, etc.).
-
Set up a sequence of LC-MS/MS runs, one for each m/z window.
-
For each run, configure the mass spectrometer to only select precursor ions within that specific m/z window for DDA.
-
Combine the data from all runs for the final analysis.
-
2. High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS)
FAIMS is a form of ion mobility spectrometry that separates ions in the gas phase based on their differential mobility in high and low electric fields.[10][11] It is implemented between the ion source and the mass spectrometer, providing an additional, orthogonal dimension of separation to both liquid chromatography and mass spectrometry.[10][12]
By applying a specific compensation voltage (CV), FAIMS can selectively transmit a subset of ions while filtering out others, effectively reducing the complexity of the ion beam entering the mass spectrometer.[13] This leads to cleaner MS1 scans, reduces the chances of selecting interfering ions for MS2, and can improve the detection of low-abundance peptides.[14][15] Modern FAIMS interfaces allow for rapid switching between multiple CVs within a single run, further increasing proteome coverage.[14]
The following diagram illustrates how FAIMS adds a layer of separation before the mass analyzer:
3. Dynamic Exclusion and Exclusion Lists
Dynamic exclusion is a common feature in DDA methods where a precursor ion that has been selected for MS2 is placed on an exclusion list for a defined period. This prevents the instrument from repeatedly fragmenting the same abundant peptides, allowing it to select other, lower-abundance co-eluting peptides.
While useful, dynamic exclusion has its limitations. For instance, it is not effective against persistent, high-abundance contaminants that may still dominate the MS1 spectrum.[16] In such cases, a static exclusion list containing the m/z values of known contaminants can be used to prevent them from ever being selected for fragmentation.[16]
Q4: I've heard that Data-Independent Acquisition (DIA) is better for handling co-elution. Should I switch from DDA?
A4: Data-Independent Acquisition (DIA) is indeed more robust against the challenges of co-elution compared to DDA.[5]
-
DDA vs. DIA for Co-elution:
-
In DDA , the instrument makes a real-time decision to fragment a limited number of the most intense ions, meaning low-abundance peptides that co-elute with more intense ones are often missed.[3]
-
In DIA , the instrument systematically fragments all ions within wide m/z windows across the entire mass range, without any pre-selection based on intensity.[17][18] This creates a comprehensive digital map of all fragment ions for all precursors in the sample.
-
While the resulting MS2 spectra in DIA are highly complex ("chimeric"), sophisticated software algorithms can deconvolute this data by correlating the elution profiles of fragment ions to their respective precursor ions.[3] This allows for the identification and quantification of a much larger number of peptides, especially those of lower abundance that would be missed by DDA in a co-elution scenario.[5][17]
The table below summarizes the key differences between DDA and DIA in the context of co-elution:
| Feature | Data-Dependent Acquisition (DDA) | Data-Independent Acquisition (DIA) |
| Precursor Selection | Selects a limited number of the most abundant ions. | Systematically fragments all ions in wide m/z windows.[17] |
| Impact of Co-elution | High risk of missing low-abundance peptides; chimeric spectra can occur.[3][5] | All co-eluting peptides are fragmented; complex spectra require advanced software for deconvolution.[18] |
| Reproducibility | Stochastic selection can lead to lower reproducibility between runs.[3] | Systematic fragmentation leads to higher reproducibility.[19] |
| Sensitivity | Biased towards high-abundance analytes. | More sensitive for low-abundance analytes in complex mixtures.[17] |
| Data Analysis | Relatively straightforward database searching. | Requires spectral libraries or library-free deconvolution algorithms.[18] |
If your research is heavily impacted by co-elution and you require deep, reproducible quantification of complex proteomes, switching to a DIA workflow is a powerful strategy. However, DDA remains a valuable tool, especially for generating the spectral libraries often used in DIA analysis.[19] The advanced DDA techniques discussed above, such as FAIMS and GPF, can significantly enhance its performance in the face of co-elution challenges.
References
- Use of gas-phase fractionation to increase protein identifications : applic
- Co-Elution: The Achilles' Heel of Chromatography (and Wh
- Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
- What's the difference between DIA & DDA proteomics?. CST Blog.
- PulseDIA: Data-Independent Acquisition Mass Spectrometry Using Multi-Injection Pulsed Gas-Phase Fractionation.
- Reliable and Deep Proteome Coverage by Gas-Phase Fractionation of Peptides with a FAIMS Pro Interface on a Modified Quadrupole Orbitrap. Thermo Fisher Scientific.
- A gas phase fractionation acquisition scheme integrating ion mobility for rapid diaPASEF library gener
- Gas phase fractionation and Progenesis LC-MS: perfect partners. Nonlinear Dynamics' Blog.
- DIA vs DDA Mass Spectrometry: A Comprehensive Comparison.
- High Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) for Mass Spectrometry-Based Proteomics. PMC - NIH.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- How do Protein Contaminants Influence DDA and DIA Proteomics. bioRxiv.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- Technical advances in proteomics: new developments in d
- To What Extent is FAIMS Beneficial in the Analysis of Proteins?. PMC - NIH.
- Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters. PMC - NIH.
- Acquiring and Analyzing Data Independent Acquisition Proteomics Experiments without Spectrum Libraries. PMC - NIH.
- (PDF) How do Protein Contaminants Influence DDA and DIA Proteomics.
- Using FAIMS to Increase Selectivity for LC-MS Analyses.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- dealing with co-elution issues in the chromatographic analysis of phenothrin. Benchchem.
- Getting more out of co-immunoprecipitation mass spectrometry experiments by reducing interference using FAIMS. bioRxiv.
- How can I get Asymmetric Waveform Ion Mobility Spectrometry for my mass spectrometer?. FAIMS.
- What is the difference between DDA and DIA?. Biognosys.
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Technical advances in proteomics: new developments in data-independent acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquiring and Analyzing Data Independent Acquisition Proteomics Experiments without Spectrum Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DIA vs DDA Mass Spectrometry: Key Differences, Benefits & Applications - Creative Proteomics [creative-proteomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. Use of gas-phase fractionation to increase protein identifications : application to the peroxisome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) for Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAIMS [faims.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. biorxiv.org [biorxiv.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. To What Extent is FAIMS Beneficial in the Analysis of Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the difference between DDA and DIA? [biognosys.com]
Technical Support Center: Method Development for Bis(4-chlorophenyl)acetic Acid (DDA) in Fatty Tissues
Welcome to the technical support center for the analysis of bis(4-chlorophenyl)acetic acid (DDA) in fatty tissues. DDA is a primary urinary metabolite of the persistent organic pollutant DDT, and its quantification in adipose tissue is crucial for assessing long-term exposure.[1][2] However, the high lipid content of these matrices presents significant analytical challenges.[3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of method development for DDA in fatty tissues.
I. Frequently Asked Questions (FAQs)
Q1: Why is analyzing DDA in fatty tissues so challenging?
A1: The primary challenge lies in the sample matrix itself. Adipose tissue is predominantly composed of lipids (triglycerides), which can interfere with the extraction and analysis of DDA in several ways[3][4]:
-
Co-extraction: Lipids are often co-extracted with DDA, leading to matrix effects in the analytical instrument.
-
Ion Suppression/Enhancement: In mass spectrometry-based methods, the presence of high concentrations of lipids can suppress or enhance the ionization of DDA, leading to inaccurate quantification.
-
Instrument Contamination: The accumulation of lipids in the analytical system, such as the GC inlet or MS source, can lead to poor chromatographic performance and instrument downtime.
Q2: What are the key steps in a typical analytical workflow for DDA in fatty tissues?
A2: A general workflow involves sample homogenization, lipid removal (cleanup), extraction of the analyte, and instrumental analysis. Each step is critical for obtaining accurate and reproducible results. The specific techniques employed in each step can vary depending on the available instrumentation and the desired sensitivity.
Q3: Is derivatization necessary for DDA analysis?
A3: Yes, for gas chromatography (GC)-based methods, derivatization is essential. DDA is a polar carboxylic acid with low volatility, making it unsuitable for direct GC analysis.[5][6] Derivatization converts the polar carboxyl group into a less polar, more volatile ester, improving its chromatographic behavior and thermal stability.[5][7][8][9]
II. Troubleshooting Guide
This section is organized by the major stages of the analytical process. Each entry presents a common problem, its potential causes, and recommended solutions.
Sample Homogenization & Initial Extraction
Q: I am experiencing low and inconsistent recoveries of DDA from the initial tissue homogenization and extraction. What could be the cause?
A: Inefficient cell lysis and poor partitioning of DDA into the extraction solvent are the most likely culprits.
-
Cause 1: Inadequate Tissue Disruption. Fatty tissues can be tough and fibrous. If the tissue is not thoroughly homogenized, DDA may remain trapped within intact adipocytes.
-
Solution: Employ mechanical homogenization methods such as using a high-speed rotor-stator homogenizer or bead beating. Ensure the tissue is finely minced before homogenization. For very tough samples, cryogenic grinding (freezing the tissue in liquid nitrogen and then grinding it) can be highly effective.[4][10]
-
-
Cause 2: Poor Solvent Penetration. The chosen extraction solvent may not be effectively penetrating the lipid matrix to access the DDA.
-
Solution: A combination of polar and non-polar solvents is often required. The Folch and Bligh & Dyer methods, which use a chloroform/methanol/water system, are classic examples of effective lipid extraction techniques that can be adapted.[11] The goal is to create a single-phase solvent system during extraction to ensure all components are solubilized, followed by a phase separation to partition the lipids and DDA.
-
-
Cause 3: Emulsion Formation. During liquid-liquid extraction (LLE), the high lipid content can lead to the formation of stable emulsions, making phase separation difficult and leading to loss of analyte.[12]
-
Solution:
-
Centrifuge at a higher speed or for a longer duration.
-
Add a small amount of a saturated salt solution (e.g., NaCl) to "break" the emulsion.
-
Consider using a different extraction technique, such as solid-phase extraction (SPE), which is less prone to emulsion formation.
-
-
Lipid Removal (Cleanup)
Q: My sample extracts are still cloudy or contain a visible lipid layer after the initial cleanup step. How can I improve lipid removal?
A: Insufficient lipid removal is a common problem that can severely impact downstream analysis. Several techniques can be employed, and a multi-step approach is often necessary.
-
Technique 1: Liquid-Liquid Partitioning. This is a fundamental step where the extract is partitioned between an aqueous phase and an immiscible organic phase.
-
Troubleshooting: If a single partitioning step is insufficient, perform a back-extraction. After the initial extraction, wash the organic phase with a fresh portion of the aqueous phase to remove more polar lipids.
-
-
Technique 2: Solid-Phase Extraction (SPE). SPE is a powerful technique for selectively isolating analytes from complex matrices.[13]
-
Sorbent Selection: The choice of SPE sorbent is critical. For DDA, which is an acidic compound, a mixed-mode sorbent with both reversed-phase (e.g., C18) and anion-exchange functionalities can be effective. Normal-phase sorbents like silica or Florisil can also be used to retain polar lipids.[14][15]
-
Method Optimization: The loading, washing, and elution steps of the SPE protocol must be carefully optimized. A common issue is the premature elution of DDA during the wash step or incomplete elution in the final step.
-
-
Technique 3: Gel Permeation Chromatography (GPC). GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their size.[16][17][18] It is highly effective for removing large lipid molecules from smaller analytes like DDA.[16][19][20]
-
Column and Mobile Phase Selection: The choice of GPC column and mobile phase is crucial for achieving good separation between lipids and DDA. The mobile phase should be a good solvent for both lipids and DDA.
-
Fraction Collection: The elution times for lipids and DDA must be carefully determined to ensure that the DDA-containing fraction is collected without lipid contamination.
-
Workflow Diagram: DDA Analysis in Fatty Tissue
Caption: A typical workflow for the analysis of DDA in fatty tissues.
Derivatization
Q: I am observing low derivatization efficiency for DDA, resulting in poor sensitivity. What can I do?
A: Incomplete derivatization is a frequent issue that can be addressed by optimizing the reaction conditions.
-
Cause 1: Presence of Water or Other Protic Solvents. Derivatizing reagents are highly reactive and will readily react with water, alcohols, or other protic solvents, reducing the amount of reagent available to react with DDA.[8]
-
Solution: Ensure that the sample extract is completely dry before adding the derivatizing reagent. This can be achieved by passing the extract through a column of anhydrous sodium sulfate or by evaporating the solvent under a stream of dry nitrogen.[12]
-
-
Cause 2: Suboptimal Reaction Conditions. The temperature and reaction time can significantly impact the derivatization yield.
-
Solution: Optimize the reaction temperature and time. While some derivatization reactions proceed at room temperature, others may require heating to go to completion.[9] Perform a time-course experiment to determine the optimal reaction time.
-
-
Cause 3: Inappropriate Reagent or Catalyst. The choice of derivatizing reagent and catalyst is crucial.
-
Solution: For carboxylic acids like DDA, common derivatizing agents include those that form esters, such as pentafluorobenzyl bromide (PFBBr) in the presence of a base catalyst like diisopropylethylamine (DIPEA).[21][22][23] If one reagent is not providing satisfactory results, consider trying an alternative, such as a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
-
GC-MS/MS Analysis
Q: I am seeing poor peak shape and shifting retention times for my derivatized DDA standard. What are the likely causes?
A: These issues often point to problems with the GC system or the sample matrix.
-
Cause 1: Active Sites in the GC Inlet or Column. The derivatized DDA can still interact with active sites (e.g., silanol groups) in the GC system, leading to peak tailing and poor reproducibility.[7]
-
Solution:
-
Use a deactivated inlet liner.
-
Perform regular maintenance on the GC system, including trimming the column and cleaning the inlet.
-
Consider using a column with a more inert stationary phase.
-
-
-
Cause 2: Matrix Effects. Even with extensive cleanup, residual matrix components can affect the chromatography.
-
Solution:
-
Dilute the sample extract further, if sensitivity allows.
-
Employ a matrix-matched calibration curve to compensate for matrix effects. This involves preparing calibration standards in a blank matrix extract that has gone through the entire sample preparation procedure.
-
-
-
Cause 3: Thermal Degradation. The derivatized DDA may be degrading in the hot GC inlet.
-
Solution: Optimize the inlet temperature. A lower temperature may reduce degradation, but it could also lead to broader peaks. A temperature program for the inlet can also be beneficial.
-
Cleanup Method Comparison
| Cleanup Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Partitioning | Differential solubility of lipids and DDA in immiscible solvents. | Simple, inexpensive. | Prone to emulsions, may not provide sufficient cleanup on its own.[24][25][26] |
| Solid-Phase Extraction (SPE) | Selective retention of DDA or interferences on a solid sorbent. | High selectivity, can be automated. | Requires careful method development, can be costly.[14][27] |
| Gel Permeation Chromatography (GPC) | Separation based on molecular size.[16][17][18] | Excellent for removing large lipid molecules.[19][20] | Can be time-consuming, requires specialized equipment. |
| Dispersive SPE (dSPE) | Sorbent is mixed directly with the sample extract. | Fast and simple. | May be less efficient than traditional SPE.[28] |
Protocol: Example SPE Cleanup for DDA in Fatty Tissue Extract
This protocol is a starting point and should be optimized for your specific application.
-
Condition the SPE Cartridge:
-
Pass 5 mL of elution solvent (e.g., ethyl acetate) through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of reagent water through the cartridge. Do not let the sorbent go dry.
-
-
Load the Sample:
-
Load the aqueous extract from the initial LLE onto the cartridge at a slow flow rate (1-2 mL/min).
-
-
Wash the Cartridge:
-
Wash with 5 mL of reagent water to remove polar interferences.
-
Wash with 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Dry the Cartridge:
-
Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.
-
-
Elute DDA:
-
Elute the DDA with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The choice of solvent and volume should be optimized.
-
-
Concentrate the Eluate:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of solvent for derivatization.
-
Logical Relationship Diagram: Troubleshooting GC-MS Issues
Caption: A troubleshooting guide for common GC-MS issues in DDA analysis.
III. References
-
Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel).
-
Recent Analytical Methodologies in Lipid Analysis - PMC - PubMed Central. (n.d.). [Link]
-
The Use of Gel Permeation-Chromatography for the Cleanup of Samples in the Analytical Laboratory. (2010). American Laboratory. [Link]
-
Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues - PMC - NIH. (2019). [Link]
-
Recent methodological developments in data-dependent analysis and data-independent analysis workflows for exhaustive lipidome coverage - Frontiers. (2023). [Link]
-
Lin, D.-L., et al. (n.d.). "Chemical derivatization for the analysis of drugs by GC-MS - A concept". Journal of Food and Drug Analysis.
-
(PDF) Derivatization reactions and reagents for gas chromatography analysis. (n.d.). [Link]
-
gel-permeation chromatography gpc: Topics by Science.gov. (n.d.). [Link]
-
Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC - NIH. (n.d.). [Link]
-
GC Derivatization. (n.d.). [Link]
-
Derivatization in GC. (n.d.).
-
Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - NIH. (2022). [Link]
-
2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans - PubMed. (n.d.). [Link]
-
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples - PubMed. (n.d.). [Link]
-
Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed - NIH. (n.d.). [Link]
-
2,2-bis(4-Chlorophenyl) Acetic Acid (DDA) Environmental Toxin Test - Superpower. (n.d.). [Link]
-
This compound | C14H10Cl2O2 | CID 6730 - PubChem - NIH. (n.d.). [Link]
-
Human adipose and skeletal muscle tissue DNA, RNA, and protein content - PMC - NIH. (n.d.). [Link]
-
2,2-bis(4-Chlorophenyl) acetic acid (DDA) - Total Tox-Burden | Healthmatters.io. (n.d.). [Link]
-
A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). [Link]
-
Is there an effective method to extract DNA from animal fat? - ResearchGate. (2023). [Link]
-
2,2-bis(4-Chlorophenyl)Acetic Acid (DDA), a Water-Soluble Urine Biomarker of DDT Metabolism - SciSpace. (n.d.). [Link]
-
“Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - MDPI. (n.d.). [Link]
-
A comparison of five methods to maximize RNA and DNA isolation yield from adipose tissue - PMC - NIH. (2024). [Link]
Sources
- 1. 2,2-Bis(4-Chlorophenyl) Acetic Acid (DDA) Test | Improve Health With Superpower [superpower.com]
- 2. 2,2-bis(4-Chlorophenyl) acetic acid (DDA) - Total Tox-Burden - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Human adipose and skeletal muscle tissue DNA, RNA, and protein content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 7. "Chemical derivatization for the analysis of drugs by GC-MS - A concept" by D.-L. Lin, S.-M. Wang et al. [jfda-online.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. gcms.cz [gcms.cz]
- 10. A comparison of five methods to maximize RNA and DNA isolation yield from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. gcms.cz [gcms.cz]
- 13. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of three solid-phase extraction methods for fatty acid analysis of lipid fractions in tissues of marine bivalves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. americanlaboratory.com [americanlaboratory.com]
- 17. agilent.com [agilent.com]
- 18. m.youtube.com [m.youtube.com]
- 19. gel-permeation chromatography gpc: Topics by Science.gov [science.gov]
- 20. Determination of pesticides in fatty matrices using gel permeation clean-up followed by GC-MS/MS and LC-MS/MS analysis: A comparison of low- and high-pressure gel permeation columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Critical Assessment of Clean-Up Techniques Employed in Simultaneous Analysis of Persistent Organic Pollutants and Polycyclic Aromatic Hydrocarbons in Fatty Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bis(4-chlorophenyl)acetic acid (DDA) Analysis
Introduction
Welcome to the technical support guide for the analysis of bis(4-chlorophenyl)acetic acid (DDA). As the primary water-soluble urinary metabolite of the persistent organochlorine pesticide DDT, accurate quantification of DDA is critical for assessing human exposure in environmental and toxicological studies.[1][2] However, its analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly using Electrospray Ionization (ESI), is frequently plagued by ion suppression. This phenomenon can severely compromise data quality, leading to reduced sensitivity, poor reproducibility, and inaccurate quantification.[3]
This guide is designed for researchers and drug development professionals encountering these challenges. We will move beyond simple procedural lists to explain the underlying mechanisms of ion suppression and provide a logical, field-proven framework for its diagnosis, mitigation, and control. Our approach is built on a hierarchy of solutions, prioritizing the elimination of interferences before resorting to compensation strategies.
Section 1: Frequently Asked Questions (FAQs) — Understanding the Core Problem
This section addresses fundamental questions regarding DDA analysis and the nature of ion suppression.
Q1: What is this compound (DDA) and why is its analysis challenging?
This compound is an organochlorine compound resulting from the metabolism of DDT and related compounds.[4] Its chemical structure contains two chlorophenyl rings, making it lipophilic, and a carboxylic acid group, which imparts polarity and aqueous solubility.[5] This amphipathic nature, combined with its presence in complex biological matrices like plasma, serum, and urine, makes it susceptible to co-extraction with endogenous interferences, setting the stage for analytical challenges.[6][7]
Q2: What exactly is ion suppression and why is it a major issue in LC-MS/MS?
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in the mass spectrometer's ion source.[8] In ESI, the analyte and co-eluting matrix components compete for access to the droplet surface and for the available charge required to become gas-phase ions.[3][9] Non-volatile matrix components can also alter the droplet's physical properties (e.g., surface tension, viscosity), hindering the efficient evaporation of solvent and the release of analyte ions.[3][10] The result is a diminished signal for your analyte of interest (DDA), which can lead to:
-
Inaccurate and imprecise quantitative results.
-
Artificially elevated limits of detection (LOD) and quantification (LOQ).
-
Failed batch runs and wasted resources.
Q3: What are the most common culprits for ion suppression when analyzing DDA in biological samples?
The primary sources of ion suppression are endogenous components from the biological matrix that are not adequately removed during sample preparation. For DDA analysis in plasma or urine, these typically include:
-
Phospholipids: Abundant in plasma and notorious for causing ion suppression in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of non-volatile salts can severely disrupt the ESI process.[11]
-
Urea and other polar metabolites: Highly abundant in urine and can co-elute with analytes, especially in methods with poor chromatographic retention.
Q4: My chromatogram looks clean. How can I be sure ion suppression is affecting my DDA signal?
This is a critical point: MS/MS is highly selective, so you will likely not see a chromatographic peak for the interfering compound.[3][9] The interference is invisible but its effect is not. The definitive way to identify ion suppression is through a post-column infusion experiment .[12][13][14] This technique involves infusing a constant flow of DDA solution into the mobile phase stream after the analytical column but before the MS source. When a blank matrix extract is injected, any dip in the stable DDA baseline signal directly visualizes the chromatographic regions where ion suppression is occurring.
Section 2: Troubleshooting Guide — A Systematic Workflow for Eliminating Ion Suppression
Follow this hierarchical approach to systematically diagnose and resolve ion suppression. We prioritize removing the interference over simply compensating for it.
Caption: A hierarchical workflow for troubleshooting DDA ion suppression.
Step 1: Diagnose and Quantify the Matrix Effect
Before modifying your method, you must confirm that ion suppression is the root cause and understand its magnitude.
Experimental Protocol: Quantitative Assessment of Matrix Effect
This protocol allows you to calculate a numerical value for the Matrix Effect (ME).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike DDA and its internal standard (IS) into the final mobile phase composition.
-
Set B (Post-Spike Matrix): Process a blank biological matrix (e.g., plasma) through your entire sample preparation procedure. Spike DDA and its IS into the final, clean extract.
-
Set C (Pre-Spike Matrix): Spike DDA and its IS into the blank biological matrix before the sample preparation procedure. (This set is used to determine recovery, not the matrix effect itself).
-
-
Analyze and Calculate: Analyze all samples by LC-MS/MS. Calculate the Matrix Effect using the following formula:
-
ME (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
Data Presentation: Interpreting Matrix Effect Results
| ME (%) Value | Interpretation | Action Required |
| 80% - 120% | No significant matrix effect. | Proceed with validation. |
| < 80% | Ion Suppression | Proceed to Mitigation Step 2. |
| > 120% | Ion Enhancement | Proceed to Mitigation Step 2. |
Step 2: Mitigate at the Source — Optimizing Sample Preparation
Improving sample cleanup is the most effective way to combat ion suppression.[15][16] The goal is to selectively remove interfering matrix components while efficiently recovering DDA.
Data Presentation: Comparison of Common Sample Preparation Techniques
| Technique | Selectivity/Cleanliness | Throughput | Typical Recovery for DDA | Comments |
| Protein Precipitation (PPT) | Low | High | Moderate-High | Fast and cheap, but leaves significant phospholipids and other interferences.[15] Often insufficient for sensitive assays. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | High | More selective than PPT. Requires pH optimization to ensure the acidic DDA is in its neutral form for extraction into an organic solvent.[15] |
| Solid-Phase Extraction (SPE) | High | Moderate-High | High & Consistent | Recommended approach. Highly effective at removing salts and phospholipids, providing the cleanest extracts.[17] |
Experimental Protocol: Solid-Phase Extraction (SPE) for DDA from Plasma
This protocol uses a mixed-mode anion exchange SPE plate, which is ideal for retaining an acidic analyte like DDA while washing away neutral and basic interferences.
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 2% phosphoric acid in water. This ensures DDA's carboxylic acid group is protonated (neutral).
-
Conditioning: Condition the SPE plate wells with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE plate.
-
Washing (Critical Step):
-
Wash 1: 1 mL of 5% methanol in water. This removes salts and highly polar interferences.
-
Wash 2: 1 mL of hexane. This removes lipids and non-polar interferences.
-
-
Elution: Elute DDA with 1 mL of 5% formic acid in acetonitrile. The acid neutralizes the anion exchange sorbent, releasing the DDA.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
Step 3: Separate the Interference — Chromatographic Solutions
If a cleaner sample preparation is not feasible or sufficient, the next step is to chromatographically separate DDA from the region of ion suppression identified in your post-column infusion experiment.
-
Gradient Optimization: The goal is to move the DDA peak away from the suppression zone. Typically, phospholipids and other interferences elute in the middle-to-late part of a standard reversed-phase gradient. If DDA is eluting here, try sharpening the gradient (a faster ramp-up of organic solvent) to move it to an earlier, cleaner retention time. Conversely, if suppression is at the beginning of the run, a shallower gradient can help retain DDA longer and move it away.
-
Alternative Column Chemistry: If a standard C18 column provides insufficient retention or co-elution is persistent, consider a column with a different selectivity. A high-strength silica (HSS) T3 column, for example, is designed to provide enhanced retention for polar analytes under aqueous conditions and may offer a different elution profile for DDA relative to interferences.[18]
Data Presentation: Example UPLC-MS/MS Parameters for DDA
| Parameter | Recommended Setting | Rationale |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Provides good retention and peak shape for a wide range of analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode ESI and controls pH. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Gradient | 5-min ramp from 30% to 95% B | A starting point; adjust based on suppression profile. |
| Column Temp | 40 °C | Improves peak shape and reproducibility.[18] |
| Ionization Mode | ESI Negative | The carboxylic acid group on DDA is readily deprotonated, making ESI(-) highly sensitive. |
| MRM Transition | Q1/Q3 to be optimized for DDA | Use instrument software to find the most abundant and specific precursor/product ion pair. |
Step 4: Compensate for the Effect — The Role of Internal Standards
When ion suppression cannot be completely eliminated, compensation is necessary. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for this purpose.[12]
Causality: A SIL-IS (e.g., ¹³C₁₂-DDA) is chemically identical to DDA and will therefore have the same chromatographic retention time and experience the exact same degree of ion suppression. While the absolute signal of both the analyte and the SIL-IS will decrease in a suppressive region, their peak area ratio remains constant, allowing for accurate and precise quantification.
Caption: How a Stable Isotope-Labeled IS compensates for ion suppression.
Section 3: Summary and Key Takeaways
Reducing ion suppression for DDA is a systematic process, not guesswork.
-
Confirm, Don't Assume: Use post-column infusion and quantitative matrix effect experiments to prove that ion suppression is the problem and to guide your troubleshooting.
-
Prioritize Cleanup: The most robust solution is to remove the interferences. An optimized SPE method is the most effective strategy for analyzing DDA in complex biological matrices.
-
Separate, Then Compensate: Use chromatography to move your analyte away from suppression zones. Only after optimizing sample prep and chromatography should you rely on a SIL-IS to compensate for any remaining, unavoidable matrix effects.
By following this logical, evidence-based approach, you can develop a robust, reliable, and accurate LC-MS/MS method for the quantification of this compound.
References
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry.
-
Xue, Y. J., Liu, J., & Liu, D. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. Retrieved from [Link]
-
Li, Y. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LCGC International. Retrieved from [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. In Bioanalytical Method Validation. IntechOpen. Retrieved from [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Retrieved from [Link]
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Ion suppression (mass spectrometry). Wikipedia. Retrieved from [Link]
-
Tran, F. O., Smith, J., & Jones, A. (2014). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 44(4), 308-318. Retrieved from [Link]
-
Nelson, M. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. Retrieved from [Link]
-
Bicker, W., Lammerhofer, M., & Lindner, W. (2005). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Retrieved from [Link]
-
Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Retrieved from [Link]
-
Li, W., & Cohen, L. H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2143–2146. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6730, this compound. PubChem. Retrieved from [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. Retrieved from [Link]
-
Superpower. (n.d.). 2,2-bis(4-Chlorophenyl) Acetic Acid (DDA) Environmental Toxin Test. Superpower. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Chen, Z., Maartens, F., Vega, H., Kunene, S., Gumede, J., & Krieger, R. I. (2009). 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans. Journal of Analytical Toxicology, 33(9), 589-597. Retrieved from [Link]
-
Zhang, T., et al. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 26(1), 123. Retrieved from [Link]
Sources
- 1. 2,2-Bis(4-Chlorophenyl) Acetic Acid (DDA) Test | Improve Health With Superpower [superpower.com]
- 2. 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 83-05-6: this compound | CymitQuimica [cymitquimica.com]
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- 9. providiongroup.com [providiongroup.com]
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- 12. chromatographyonline.com [chromatographyonline.com]
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- 18. mdpi.com [mdpi.com]
Quality control measures for reliable DDA quantification
Welcome to the Technical Support Center for Data-Dependent Acquisition (DDA) Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to ensure the generation of high-quality, reliable, and reproducible quantitative proteomic data. Here, we move beyond simple protocols to explain the fundamental principles and causality behind essential quality control (QC) measures, offering field-proven insights to troubleshoot common issues encountered during DDA experiments.
Introduction to DDA and the Imperative of Quality Control
Data-Dependent Acquisition (DDA), a cornerstone of discovery proteomics, operates by selecting the most abundant precursor ions from an MS1 survey scan for fragmentation and subsequent MS2 analysis. While powerful for identifying the "low-hanging fruit" in a complex biological sample, this method's stochastic nature—selecting precursors based on intensity in real-time—can lead to challenges in reproducibility and quantitative accuracy, most notably the issue of "missing values" across analytical runs.
Effective quality control is not merely a preliminary checkbox; it is a continuous, integrated process that validates every stage of the workflow, from sample handling to data analysis. A robust QC strategy ensures that observed quantitative differences are the result of true biological variation, not technical artifacts. This guide provides a framework for implementing such a system.
Section 1: System Suitability and Instrument Performance QC
Before analyzing valuable experimental samples, it is critical to verify that the LC-MS system is performing optimally. System Suitability Tests (SSTs) are designed to provide a baseline of instrument performance, ensuring that sensitivity, mass accuracy, and chromatographic resolution meet predefined standards.
Frequently Asked Questions (FAQs)
Q1: What is a system suitability test (SST), and how often should I run it?
A: An SST is a standardized analysis used to assess the performance of the entire LC-MS/MS system. It typically involves injecting a known, complex mixture of proteins or peptides to evaluate key performance indicators (KPIs).
-
Frequency: An SST should be performed at the beginning of every experimental batch. For large-scale studies, it is also recommended to inject a QC sample at regular intervals (e.g., every 8-12 injections) to monitor for performance drift.
Q2: What kind of sample should I use for system suitability?
A: A commercially available, complex protein digest, such as a HeLa or yeast cell lysate digest, is highly recommended. These samples provide a wide range of peptide concentrations and hydrophobicities, allowing for a comprehensive assessment of system performance. For targeted validation, mixtures of synthetic, stable isotope-labeled (SIL) peptides can also be used.
Q3: My peptide and protein identifications are lower than expected in my SST run. What should I do?
A: A drop in identifications is a clear indicator of a system performance issue. Follow this troubleshooting workflow:
-
Check Mass Accuracy: Calibrate the mass spectrometer. Poor calibration is a common cause of failed peptide identification.
-
Evaluate Chromatography:
-
Peak Shape: Examine the peak shape of known, abundant peptides. Tailing or fronting can indicate a problem with the column or mobile phases.
-
Retention Time Stability: Compare the retention times of specific peptides to previous SST runs. A significant shift can point to issues with the LC pumps, solvent composition, or column integrity.
-
-
Assess Sensitivity:
-
Total Ion Chromatogram (TIC): A lower-than-usual TIC suggests a loss of sensitivity, which could stem from a dirty ion source, aging detector, or issues with the electrospray.
-
MS/MS Scan Quality: Use tools like RawMeat (for Thermo instruments) to evaluate the number and quality of MS/MS scans. A low ratio of MS/MS to MS scans could indicate that the instrument is failing to trigger fragmentation effectively.
-
Workflow for System Suitability Testing
Caption: Workflow for conducting a System Suitability Test (SST).
Table 1: Key Performance Indicators for System Suitability
| Metric | Typical Acceptance Criteria | Potential Cause for Failure |
| Mass Accuracy | < 5 ppm for precursor ions | Needs mass calibration |
| Peak Width (FWHM) | < 30 seconds (for typical gradients) | Column degradation, improper packing, dead volume |
| Peptide IDs | Consistent with historical runs (e.g., >15,000 for HeLa) | Low sensitivity, poor chromatography, MS settings |
| Protein IDs | Consistent with historical runs (e.g., >2,500 for HeLa) | Low sensitivity, poor chromatography, MS settings |
| Retention Time CV | < 2% for key peptides | LC pump issue, gradient inconsistency, column aging |
Section 2: Sample Preparation Quality Control
The old adage "garbage in, garbage out" is particularly true for proteomics. Variability introduced during sample preparation is a major source of error that can mask true biological signals. Implementing QC at this stage is non-negotiable for reliable quantification.
Frequently Asked Questions (FAQs)
Q1: How can I check the efficiency of my protein digestion?
A: Incomplete digestion is a common problem that leads to poor quantification.
-
Missed Cleavages: After data analysis, check the percentage of peptides with missed cleavages. A high percentage (>15-20%) indicates suboptimal trypsin activity. This could be due to an incorrect enzyme-to-substrate ratio, improper pH, or the presence of inhibitors.
-
QC Samples: Process a known protein standard (like BSA) alongside your experimental samples to directly measure digestion efficiency.
Q2: My samples have a high amount of keratin contamination. How does this affect my DDA run?
A: Keratin and other common contaminants (e.g., trypsin, bovine serum albumin from cell culture) are problematic because they are often highly abundant. In DDA, the mass spectrometer will preferentially select these intense contaminant peptides for fragmentation, "spending" valuable instrument time on them and preventing the analysis of lower-abundance peptides of biological interest.
-
Mitigation: Prepare samples in a clean environment (e.g., a laminar flow hood). During data analysis, include a common contaminants database to identify and exclude these proteins from your results.
Q3: What are internal and external QC samples in the context of sample prep?
A:
-
Internal QCs: These are spiked directly into each experimental sample to monitor specific steps. For example, a known amount of a non-endogenous protein (like yeast enolase) can be added before digestion to assess the consistency of the entire sample preparation workflow for each sample.
-
External QCs (Pooled Samples): An external QC is created by pooling small aliquots from every experimental sample. This pooled QC is then processed and analyzed multiple times throughout the batch. It represents the average of the entire sample set and is invaluable for assessing batch effects and the overall reproducibility of the sample preparation and analysis.
Protocol: Creating and Using a Pooled QC Sample
-
Sample Collection: After initial protein quantification of all individual samples, create a pooled QC by combining an equal amount (e.g., 10 µg) of protein from each sample into a single tube.
-
Aliquoting: Mix the pooled sample thoroughly and create multiple, single-use aliquots. Store these at -80°C.
-
Processing: Prepare at least three pooled QC aliquots alongside each batch of experimental samples, treating them identically.
-
Analysis: Inject the pooled QCs at the beginning, middle, and end of your analytical run.
-
Evaluation: The coefficient of variation (CV) for peptide and protein quantities across the pooled QC injections should be low (ideally < 20%). High CVs indicate a reproducibility problem in your workflow.
Section 3: Data Analysis and Interpretation QC
The final stage of QC involves ensuring the integrity of your data processing and analysis workflow. Suboptimal parameter settings can lead to biased results or irreproducible findings.
Frequently Asked Questions (FAQs)
Q1: How do I address the "missing value" problem in DDA?
A: The stochastic nature of DDA means a peptide may be identified and quantified in one run but not in another simply because it wasn't selected for fragmentation.
-
Match Between Runs: Most modern data analysis software (e.g., MaxQuant, Proteome Discoverer) includes a "Match Between Runs" or similar feature. This function uses the high mass accuracy and retention time alignment of MS1 scans to identify peptides in runs where they were not fragmented, significantly reducing missing values. It is crucial to enable this feature for quantitative studies.
Q2: My data shows a significant batch effect. How can I correct this?
A: Batch effects are systematic technical variations that occur when samples are processed or analyzed in different batches. The pooled QC sample is your primary tool for diagnosing this.
-
Diagnosis: If you see a clear clustering of your pooled QC samples by batch in a principal component analysis (PCA) plot, you have a batch effect.
-
Correction: Use data normalization methods to adjust for these effects. Common methods include locally weighted scatterplot smoothing (LOESS) or statistical methods like ComBat, which are designed to correct for batch effects in large datasets.
Q3: What is a False Discovery Rate (FDR) and why is it important?
A: In proteomics, we match thousands of experimental MS/MS spectra to theoretical spectra from a protein database. By chance alone, some of these matches will be incorrect (false positives). The FDR is a statistical measure that estimates the proportion of incorrect identifications among the accepted results.
-
Standard Practice: For reliable results, an FDR of 1% is the widely accepted standard at both the peptide and protein level. This means you can be confident that, on average, no more than 1% of your reported identifications are false.
Data Analysis QC Workflow
Caption: A robust workflow for DDA data analysis and QC.
References
- Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies. (n.d.). National Institutes of Health.
- Tools for Monitoring Systems Suitability in LC MS/MS Centric Proteomic Experiments. (2025). ResearchGate.
- Developing system suitability criteria and evaluation methods for proteomics experiments. (n.d.). skyline.ms.
- An LC/MS Peptide Standard for Rapid System Suitability Assessment and Retention Time Translation Across LC/MS Platforms. (n.d.). Sigma-Aldrich.
- LC-MS/MS System Suitability Evaluation with Automated Data Processing for Protein Analysis in a Regulated Environment. (n.d.). LabRulez LCMS.
- Common Pitfalls in DIA Proteomics Data Analysis and How to Avoid Them. (n.d.). MtoZ Biolabs.
- Establishing Quality Control Metrics for Large-Scale Plasma Proteomic Sample Preparation. (2024). ACS Measurement Science Au. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa8UszCuwQxeQOZ8FLYAK7pGpNPs-KrePzt4EwlEmzkPKj4UJwT9uGtYc0lud6VhAIAoWkCpL7Gf3riESvVeKdv5962e5iLtQsvBO6DxY2Deyv_KMcu_EGEgufpoJv-8-gaIM9PKvSi8u2TxYIW3cDAjAa](
Technical Support Center: Best Practices for Storing Environmental Samples for DDA Analysis
As a Senior Application Scientist, this guide provides in-depth technical advice and troubleshooting for researchers, scientists, and drug development professionals working with environmental samples for Data-Dependent Acquisition (DDA) mass spectrometry. The integrity of your results begins long before the mass spectrometer; it starts with meticulous sample collection and storage.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor when storing environmental samples for proteomics?
The immediate stabilization of the proteome to prevent degradation is paramount. Environmental samples are complex ecosystems containing active proteases and microorganisms that can rapidly alter the protein profile upon collection.[1][2] The primary goal is to halt all biological activity as quickly as possible. This is most effectively achieved by immediate freezing, ideally flash-freezing in liquid nitrogen, followed by storage at ultra-low temperatures (-80°C).[3][4] Time, temperature, and exposure to contaminants are the three biggest enemies of sample integrity.[5]
Q2: What is the standard recommended storage temperature and why?
For long-term stability, -80°C is the gold standard for storing most environmental samples intended for proteomic or metabolomic analysis.[6][7][8]
-
Causality : At -80°C, enzymatic activity, including that of proteases, is effectively halted. This prevents the degradation of proteins and preserves the native state of the proteome.[3] While -20°C might be acceptable for very short-term storage of certain sample types, it is insufficient to stop all enzymatic degradation over time.[6][9] Studies have shown that ultra-low temperatures are essential for maintaining the long-term integrity of complex biological samples.[10]
Q3: How critical is it to avoid freeze-thaw cycles?
It is extremely critical . Each freeze-thaw cycle can significantly compromise sample integrity and introduce variability into your results.[11][12]
-
Mechanistic Impact : The formation of ice crystals during freezing can disrupt cell membranes and organelles. Upon thawing, this releases proteases and other enzymes that can degrade target proteins.[3] Repeated cycles amplify this damage. Studies on plasma samples have shown that repeated freeze-thaw cycles lead to increasing changes in protein and peptide signal intensity in mass spectrometry data, far more than the effect of long-term storage at -80°C.[13][14]
-
Best Practice : Aliquot samples into single-use volumes before the initial freeze.[11] This ensures that for each analysis, a fresh, unthawed aliquot is used, preserving the remainder of the sample.
Q4: When should I use a preservative instead of freezing?
Preservatives are typically a secondary option for when immediate freezing is not feasible, for example, during remote fieldwork.[1][2]
-
Recommended Preservatives : Solutions like RNAlater have been shown to be effective at preserving the metaproteome of microbiome samples at room temperature, performing nearly as well as freezing.[1][2] Ethanol (at a final concentration of 70-95%) can also be used, but it may be less effective for some sample types and can cause protein precipitation.[2][15][16]
-
Considerations : It is crucial to validate that the chosen preservative is compatible with your downstream protein extraction and DDA analysis workflow. Some preservatives may contain components that interfere with mass spectrometry.[15]
Troubleshooting Guides
Problem 1: My DDA results show high levels of keratin and other common contaminants.
This is one of the most frequent issues in proteomics and almost always stems from sample handling.[17][18]
-
Root Causes & Solutions :
-
Handling Environment : Human keratins from skin and hair are ubiquitous.[17] All sample processing should be performed in a clean environment, ideally a laminar flow hood. Surfaces should be meticulously cleaned with ethanol and water.[18]
-
Personal Protective Equipment (PPE) : Always wear powder-free nitrile gloves, a clean lab coat, and consider using a hairnet. Avoid wool clothing, which can be a source of sheep keratins.[17]
-
Reagents and Water : Use only LC/MS-grade solvents and high-purity water (e.g., Milli-Q).[7] Reagents can be a source of bovine protein contaminants (like BSA or serum albumin) from manufacturing processes or cell culture media.[19]
-
Data Analysis : Incorporate a common contaminants database (like the cRAP or updated versions) into your DDA search parameters to identify and exclude these proteins from your final results.[17][19][20]
-
Problem 2: I have poor reproducibility between my biological replicates.
Assuming the analytical performance of the mass spectrometer is stable, inconsistent results often point back to variability in sample collection and storage.
-
Root Causes & Solutions :
-
Inconsistent Collection : Ensure that Standard Operating Procedures (SOPs) are strictly followed for every sample.[3][21] The time between collection and stabilization (freezing or preserving) must be consistent.[11]
-
Sample Heterogeneity : Environmental samples can be very heterogeneous. For soil or sediment, this involves thorough homogenization before aliquoting.[22]
-
Differential Degradation : If samples were stored improperly or experienced different numbers of freeze-thaw cycles, their protein profiles will diverge.[12][14] A strict "single-use aliquot" policy is critical.
-
Quality Control Samples : Always include quality control samples, such as pooled samples created by combining a small amount from each biological sample, to assess the reproducibility of your entire workflow.[7] Field and trip blanks can help identify contamination introduced during collection and transport.[5][23]
-
Problem 3: My protein yield is very low, especially from soil or sediment samples.
This is a common challenge with environmental matrices rich in interfering substances like humic acids.
-
Root Causes & Solutions :
-
Inefficient Extraction : The protein extraction protocol must be optimized for your specific sample type. Detergent-based extraction buffers (e.g., containing SDS) are often required to effectively lyse microbial cells in complex matrices.[15]
-
Interfering Substances : Humic acids in soil can co-precipitate with proteins, leading to losses. Specialized clean-up kits or precipitation steps (e.g., acetone/methanol precipitation) may be necessary to remove these substances.[15][22]
-
Improper Storage : If samples were not frozen quickly, microbial degradation of proteins could have occurred, reducing the overall yield of intact proteins.[24]
-
Insufficient Starting Material : Ensure you are starting with a sufficient amount of sample biomass. Recommended minimums are often in the range of 5-25 mg for microbial pellets or tissue.[7]
-
Data & Protocols
Table 1: Recommended Storage Conditions for Common Environmental Samples
| Sample Type | Immediate Processing | Short-Term Storage (< 1 week) | Long-Term Storage (> 1 week) | Key Considerations |
| Water (Microbial Biomass) | Filter immediately, then flash-freeze filter | -80°C | -80°C | Keep water samples chilled and dark during transport to minimize eDNA/protein degradation.[25] |
| Soil / Sediment | Homogenize, aliquot, and flash-freeze | -80°C | -80°C | Samples can be stored at room temperature for up to two weeks with minimal change to microbial community DNA, but freezing is best practice for proteomics.[24] |
| Feces / Gut Contents | Aliquot and flash-freeze immediately | -80°C | -80°C | High microbial and enzymatic activity requires immediate freezing to halt metabolic changes.[8][26] RNAlater is a viable alternative if freezing is impossible.[1][2] |
| Biofilms | Scrape, pellet by centrifugation, and flash-freeze pellet | -80°C | -80°C | Wash pellet with PBS to remove contaminants from the growth medium.[4] |
| Air (Filters) | Place filter in a sterile tube and flash-freeze | -80°C | -80°C | Handle filters with sterile forceps to avoid contamination. |
Protocol: General Workflow for Environmental Sample Collection and Storage
-
Preparation : Prepare all collection tubes and containers in a clean environment. Pre-label tubes with permanent, solvent-resistant markers.
-
Collection : Collect the sample using sterile techniques according to your established SOP.[3][27] For soil or sediment, collect a representative sample.
-
Homogenization (if applicable) : For solid samples like soil, homogenize the entire sample thoroughly before taking aliquots.[22]
-
Aliquoting : Immediately portion the sample into pre-labeled, single-use cryovials. This is the most critical step to prevent future freeze-thaw cycles.[11]
-
Stabilization :
-
Transfer to Storage : Transfer the flash-frozen samples to a -80°C freezer for long-term storage. Ensure the freezer has temperature monitoring and an alarm system.[6] Samples in preservatives should be stored according to the manufacturer's instructions (often at 4°C or room temperature).[16]
-
Shipping : If samples need to be transported, ship them on sufficient dry ice to ensure they remain frozen.[8] Adhere to packaging and shipping standards such as those outlined by ASTM.[28][29]
-
Documentation : Maintain a detailed log for every sample, including collection date/time, location, storage conditions, and any deviations from the protocol.
Visualizations
Diagram 1: Workflow for Sample Preservation
Caption: General workflow from environmental sample collection to DDA analysis.
Diagram 2: Troubleshooting Low Protein Identification in DDA
Caption: Decision tree for troubleshooting poor DDA results.
References
-
Starke, R., et al. (2011). Examination of Microbial Proteome Preservation Techniques Applicable to Autonomous Environmental Sample Collection. PLOS ONE. [Link]
-
Metabolomics Core Facility. Guide to sample cleanup and storage. [Link]
-
ASTM International. (2015). D6911 Standard Guide for Packaging and Shipping Environmental Samples for Laboratory Analysis. [Link]
-
Slupsky, C.M., et al. (2013). Processing and Storage of Samples for Metabolomics Assays. [Link]
-
Metabolon, Inc. Metabolomics Sample Preparation, Storage, and Transportation. [Link]
-
Egeland, C.V., et al. (2018). The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS). Metabolites. [Link]
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Mordant, A., & Kleiner, M. (2021). Evaluation of Sample Preservation and Storage Methods for Metaproteomics Analysis of Intestinal Microbiomes. Microbiology Spectrum. [Link]
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Mitchell, B.L., et al. (2005). Impact of freeze-thaw cycles and storage time on plasma samples used in mass spectrometry based biomarker discovery projects. Cancer Informatics. [Link]
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ASTM International. (2015). ASTM D6911-15 - Standard Guide for Packaging and Shipping Environmental Samples for Laboratory Analysis. [Link]
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Rhode Island Department of Environmental Management. Standard Operating Techniques - Sampling of Surface Water and Water-Formed Deposits. [Link]
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Hao, L., et al. (2022). Building Universal Protein Contaminant Libraries for DDA and DIA Proteomics. Journal of Proteome Research. [Link]
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Organomation. Proteomics Sample Preparation. [Link]
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Terra Modus. (2024). Best Practices for Sample Storage and Handling in Environmental Studies. [Link]
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Mitchell, B.L., et al. (2005). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. Semantic Scholar. [Link]
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Mitchell, B.L., et al. (2005). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. PMC. [Link]
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Mitchell, B.L., et al. (2005). Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects. ResearchGate. [Link]
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ASTM International. (2024). D3694 Standard Practices for Preparation of Sample Containers and for Preservation of Organic Constituents. [Link]
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Mordant, A., & Kleiner, M. (2021). Evaluation of Sample Preservation and Storage Methods for Metaproteomics Analysis of Intestinal Microbiomes. PubMed. [Link]
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U.S. Geological Survey. Design, analysis, and interpretation of field quality-control data for water-sampling projects. [Link]
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Viet, S.M., et al. (2012). Considerations for Stability of Environmental Samples in Storage for Long-Term Studies. ResearchGate. [Link]
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St. Clair, M., et al. (2020). Identification and Removal of Contaminant Sequences From Ribosomal Gene Databases: Lessons From the Census of Deep Life. Frontiers in Microbiology. [Link]
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Lauber, C.L., et al. (2010). Effect of storage conditions on the assessment of bacterial community structure in soil and human-associated samples. FEMS Microbiology Letters. [Link]
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Hao, L., et al. (2022). How do Protein Contaminants Influence DDA and DIA Proteomics. ResearchGate. [Link]
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T-H, P., et al. (2018). Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation. Nature Protocols. [Link]
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Forsto, T., et al. (2024). Evaluation of Storage Conditions and the Effect on DNA from Forensic Evidence Objects Retrieved from Lake Water. Genes. [Link]
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Singh, P., et al. (2024). Effects of storage conditions on the stability of qPCR reagents: implications for environmental DNA detection. BMC Research Notes. [Link]
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Hao, L., et al. (2022). How do Protein Contaminants Influence DDA and DIA Proteomics. bioRxiv. [Link]
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Rimet, F., et al. (2022). Recommendations for the preservation of environmental samples in diatom metabarcoding studies. Metabarcoding and Metagenomics. [Link]
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Curtis, D., et al. (2020). Field storage of water samples affects measured environmental DNA concentration and detection. ResearchGate. [Link]
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Ivanisevic, J., & Want, E.J. (2021). Eight key rules for successful data-dependent acquisition in mass spectrometry-based metabolomics. Analytical Science Advances. [Link]
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MtoZ Biolabs. Common Pitfalls in DIA Proteomics Data Analysis and How to Avoid Them. [Link]
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Hao, L., et al. (2022). Building Universal Protein Contaminant Libraries for DDA and DIA Proteomics. ACS Publications. [Link]
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ResearchGate. (2014). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?. [Link]
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Mele, M., et al. (2021). STANDARD OPERATING PROCEDURES (SOPs) FOR SAMPLING OF MICROBIOME IN DIFFERENT ECOSYSTEMS. [Link]
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Keiblinger, K.M., et al. (2016). Soil and leaf litter metaproteomics—a brief guideline from sampling to understanding. FEMS Microbiology Ecology. [Link]
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NPTEL-NOC IITM. (2020). Part 1 | Environmental Quality Monitoring & Analysis. YouTube. [Link]
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Technical Support Center: Enhancing Derivatization Efficiency for Mass Spectrometry Workflows
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during chemical derivatization, a critical sample preparation step for robust and sensitive analysis by mass spectrometry (MS), particularly when using Data-Dependent Acquisition (DDA) workflows.
Introduction: Why Derivatization is Crucial for High-Quality DDA-MS Analysis
In mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), the goal is to resolve, detect, and identify compounds from complex mixtures. However, many biologically relevant molecules possess polar functional groups (e.g., -OH, -COOH, -NH2, -SH) that make them non-volatile, thermally unstable, or poorly ionizable.[1][2][3] Derivatization is the process of chemically modifying these analytes to improve their analytical properties.[2][3]
For Data-Dependent Acquisition (DDA) workflows, where the instrument automatically selects the most abundant precursor ions for fragmentation (MS/MS), the success of the analysis is entirely dependent on the quality of the initial full scan (MS1).[4][5][6] Inefficient or incomplete derivatization leads to low-intensity precursor ions that may fall below the DDA selection threshold, resulting in missed identifications and incomplete datasets.[4][7] Therefore, a highly efficient and reproducible derivatization reaction is the foundation of a successful DDA experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of derivatization for MS analysis?
Derivatization aims to modify an analyte to achieve several key improvements:
-
Increase Volatility: By masking polar functional groups, derivatization reduces intermolecular hydrogen bonding, making compounds more suitable for GC analysis.[2][3]
-
Enhance Thermal Stability: Derivatives are often more stable at the high temperatures used in a GC injection port, preventing degradation of the original analyte.[1][8]
-
Improve Chromatographic Behavior: Derivatization reduces the polarity of analytes, leading to sharper, more symmetrical peaks and better separation on common GC and reversed-phase LC columns.[3][9]
-
Increase Ionization Efficiency & Sensitivity: For LC-MS, derivatization can introduce a readily ionizable moiety to a molecule, significantly boosting its signal intensity in the mass spectrometer.[10][11] For GC-MS, stable derivatives produce characteristic fragmentation patterns that aid in identification.
Q2: How do I select the appropriate derivatization reagent?
The choice of reagent depends on several factors:
-
Target Functional Groups: The reagent must be reactive toward the specific functional groups on your analyte (e.g., hydroxyls, amines, carboxyls).[12]
-
Analytical Technique (GC vs. LC): Silylation reagents are very common for GC-MS to increase volatility. For LC-MS, reagents that add a permanent charge or improve ionization (like dansyl chloride) are often preferred.[8][11]
-
Detector: Some reagents introduce moieties (e.g., halogenated groups) that dramatically enhance the signal for specific detectors like an Electron Capture Detector (ECD).[2][12]
-
Sample Complexity: The reagent should ideally be selective for the target analytes to minimize derivatization of matrix components, which could complicate the resulting chromatogram.[13]
Q3: What does a typical derivatization workflow look like?
While specific steps vary, a general workflow involves sample preparation, the chemical reaction, and preparation for analysis.
Troubleshooting Guide: Common Derivatization Problems & Solutions
This section addresses specific issues that can arise during derivatization experiments, compromising the efficiency of the reaction and the quality of subsequent DDA-MS analysis.
Problem 1: I am observing a very small or no peak for my derivatized analyte.
This is a classic sign of incomplete or failed derivatization.[9][13] The DDA instrument cannot select a precursor ion that isn't there.
| Potential Cause & Causality | Recommended Solution |
| Moisture Contamination: Derivatization reagents, especially silylating agents (e.g., BSTFA, MSTFA), are extremely sensitive to moisture. Water will preferentially react with the reagent, consuming it and preventing it from reacting with your analyte.[1][2][9][13] | Ensure absolute dryness. Dry your sample extract completely under a stream of nitrogen or by lyophilization before adding reagents.[13] Use anhydrous solvents and store reagents in a desiccator, tightly sealed. If necessary, add a drying agent like anhydrous sodium sulfate to your sample.[12] |
| Degraded or Old Reagent: Reagents degrade over time, especially after being opened, due to exposure to atmospheric moisture. This reduces their reactive capacity. | Use fresh reagents. Purchase reagents in small quantities to ensure they are used while fresh. Always check the expiration date. If in doubt, test the reagent on a simple, clean standard to verify its activity. |
| Insufficient Reagent: The reaction is stoichiometric. If there isn't enough reagent to react with all active sites on your analyte, the reaction will be incomplete. This is especially true for complex samples where matrix components also consume the reagent.[9] | Use a molar excess. A general rule is to use at least a 2:1 molar ratio of the derivatizing agent to the total number of active hydrogens on the analyte.[1] For complex matrices, you may need to empirically determine the optimal excess by testing a range of reagent concentrations. |
| Suboptimal Reaction Conditions: Derivatization reactions are governed by kinetics. Insufficient time or temperature will result in an incomplete reaction, especially for less reactive functional groups like amides or sterically hindered molecules.[1][9][13] | Optimize time and temperature. For a new analyte, perform a time-course experiment (e.g., analyzing aliquots at 15, 30, 60, and 120 minutes) to find the point of maximum product formation.[12][13] Similarly, test a range of temperatures (e.g., 60°C, 80°C, 100°C), being mindful of the thermal stability of your analyte and derivative. |
| Poor Sample Solubility: If your dried sample residue does not dissolve in the derivatization reagent or the reaction solvent, the reaction cannot proceed efficiently.[14] | Add a solvent. A small amount of a suitable anhydrous solvent like pyridine or acetonitrile can help dissolve the analyte and facilitate the reaction.[14] Ensure the solvent is compatible with your chosen reagent. |
| Incorrect pH: Many derivatization reactions are pH-dependent. For example, some reactions require a basic environment to deprotonate the analyte, making it more nucleophilic. | Adjust the sample pH. If your sample is in a strong acid or base from a previous step, it must be neutralized or buffered to the optimal pH for the reaction. For example, AccQ-Tag derivatization for amino acids requires a buffered pH between 8.2 and 10.1 for the reaction to be complete. |
Problem 2: I see unexpected or artifact peaks in my chromatogram.
Extraneous peaks can interfere with the detection of your target analyte and can be incorrectly selected for fragmentation by the DDA logic.
| Potential Cause & Causality | Recommended Solution |
| Reagent Byproducts: The derivatization reaction itself produces byproducts. While many are volatile and elute with the solvent front, some may appear as peaks in the chromatogram.[3][12] | Run a reagent blank. Always analyze a sample containing only the derivatization reagent and solvent. This will help you identify peaks that are inherent to the reagents and not from your sample. |
| Side Reactions: Under harsh conditions (e.g., very high temperatures), the reagent may react with other parts of the molecule or cause rearrangements, creating multiple derivative products.[13] | Use milder reaction conditions. Try lowering the temperature or shortening the reaction time. Select a more specific derivatizing reagent if possible. |
| Partially Derivatized Products: If your analyte has multiple reactive sites, you might see a mixture of partially and fully derivatized products, especially if the reaction is incomplete.[9] | Drive the reaction to completion. Revisit the solutions for "Problem 1." Increasing the reagent excess, temperature, or time can often ensure all sites are fully derivatized, yielding a single product peak.[9] |
| Contaminated Sample Matrix: Components from the biological or experimental matrix can also be derivatized and appear as peaks.[13] | Improve sample cleanup. Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step before derivatization to remove interfering matrix components. |
Problem 3: My derivative is unstable, and the peak area decreases over time.
Derivative instability leads to poor reproducibility and inaccurate quantification.
| Potential Cause & Causality | Recommended Solution |
| Hydrolysis: Silyl derivatives, in particular, can be susceptible to hydrolysis, where moisture in the air or in the analytical system cleaves the derivative, reverting it to the original polar analyte.[12] | Analyze samples promptly. After derivatization, analyze the samples as quickly as possible. Store them in tightly sealed autosampler vials with limited headspace. Using reagents that form more stable derivatives (e.g., MTBSTFA instead of BSTFA) can also help, as t-butyldimethylsilyl (TBDMS) derivatives are more resistant to hydrolysis than trimethylsilyl (TMS) derivatives. |
| Thermal or Light Degradation: Some derivatives may be sensitive to heat or light, causing them to degrade in the autosampler before injection. | Control storage conditions. Store derivatized samples in amber vials to protect from light and use a cooled autosampler tray if available. |
Visualizing the Troubleshooting Process
A logical approach is key to diagnosing derivatization issues. The following decision tree can guide your troubleshooting efforts.
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- 12. gcms.cz [gcms.cz]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Selecting and Troubleshooting Internal Standards for Quantitative DDA Analysis
Welcome to the Technical Support Center for Data-Dependent Acquisition (DDA) mass spectrometry analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical process of selecting and troubleshooting internal standards (IS) for accurate and reproducible quantification.
Introduction: The Cornerstone of Quantitative Proteomics
In the landscape of quantitative proteomics, particularly when employing Data-Dependent Acquisition (DDA), the internal standard is the cornerstone of analytical rigor. DDA, with its stochastic precursor selection, introduces inherent variability that can compromise data quality.[1] An internal standard, a compound of known quantity added to samples, is essential to normalize for variations introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[2][3] By comparing the analyte signal to the stable signal of the internal standard, we can significantly enhance the accuracy and precision of our quantitative measurements.[4]
This guide will navigate the complexities of IS selection, offering a framework for making informed decisions and providing robust troubleshooting protocols to address common challenges.
Part 1: Frequently Asked Questions (FAQs) about Internal Standards in DDA Analysis
This section addresses fundamental questions regarding the role and selection of internal standards in DDA workflows.
Q1: What is an internal standard and why is it crucial in DDA analysis?
A1: An internal standard (IS) is a well-characterized compound added at a constant concentration to all samples (standards, quality controls, and unknowns) in an analytical run.[4] In DDA, where the mass spectrometer selects precursor ions for fragmentation based on their abundance in a given moment, there's a degree of randomness in which peptides are identified and quantified across different runs.[1][5] This stochastic nature, coupled with unavoidable variations in sample preparation and instrument performance, can lead to significant quantitative inaccuracies.[3][6]
The IS acts as a stable reference point to correct for these fluctuations.[6] By calculating the ratio of the analyte's signal intensity to that of the IS, we can normalize for:
-
Sample Preparation Variability: Losses during extraction, digestion, and purification steps.[2]
-
Injection Volume Inconsistencies: Minor differences in the amount of sample introduced into the LC-MS system.[3]
-
Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the sample matrix.[2][6]
-
Instrumental Drift: Changes in mass spectrometer sensitivity over the course of an analytical batch.[6][7]
Q2: What are the different types of internal standards, and which is best for my DDA experiment?
A2: The choice of internal standard is critical and depends on the specific requirements of your assay. The three main types are:
-
Stable Isotope-Labeled (SIL) Peptides/Proteins: These are considered the "gold standard" for quantitative proteomics.[8][9] They are synthetic versions of the target analyte (or a signature peptide from the target protein) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N).[10][11]
-
Advantages: SIL standards have nearly identical physicochemical properties to the endogenous analyte, meaning they co-elute chromatographically and experience the same extraction recovery and ionization effects.[2][6] This close mimicry provides the most accurate correction.
-
Disadvantages: Custom synthesis can be expensive and time-consuming.[9]
-
-
Extended SIL Peptides ("Winged" Peptides): These are SIL peptides that include several amino acids from the natural sequence flanking the target peptide.[12][13]
-
Advantages: They can better account for variability in enzymatic digestion efficiency compared to standard SIL peptides.[14]
-
Disadvantages: They are more complex and costly to synthesize than simple SIL peptides.
-
-
Structural Analogs: These are molecules that are chemically similar to the analyte but not isotopically labeled.[2][6]
-
Advantages: They are often more readily available and less expensive than SIL standards.
-
Disadvantages: Their behavior during sample preparation and ionization may not perfectly match the analyte, potentially leading to less accurate correction.[3]
-
Recommendation for DDA: For the highest level of quantitative accuracy in DDA proteomics, stable isotope-labeled peptides or proteins are strongly recommended .[8][9] Their ability to closely track the analyte through the entire workflow is invaluable for mitigating the inherent variability of DDA.
dot graph "IS_Selection_Decision_Tree" { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,7.6", bgcolor="#F1F3F4", label="Decision Tree for Internal Standard Selection in DDA", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Start: Need for Quantitative DDA Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Is a stable isotope-labeled\n version of the analyte/peptide available?", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Use Stable Isotope-Labeled (SIL) Peptide/Protein\n(Gold Standard)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Is digestion efficiency a major concern?", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Consider Extended ('Winged') SIL Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Is a close structural analog available?", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Use Structural Analog\n(Acknowledge potential for less accurate correction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Re-evaluate assay strategy or consider relative quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B; B -> C [label="Yes"]; B -> D [label="No"]; D -> E [label="Yes"]; D -> F [label="No"]; F -> G [label="Yes"]; F -> H [label="No"]; }
Caption: Decision tree for selecting an appropriate internal standard.
Q3: How do I determine the optimal concentration of my internal standard?
A3: The concentration of the internal standard should be carefully optimized. There is no single rule, but several factors must be considered:[2]
-
Analyte Concentration Range: The IS response should ideally be within the range of the analyte concentrations being measured. A common practice is to set the IS concentration at a level that produces a response similar to the analyte at the midpoint of the calibration curve.[2]
-
Mass Spectrometer Sensitivity: The IS concentration should be high enough to produce a stable and reproducible signal, well above the limit of detection, but not so high that it saturates the detector.[2]
-
Cross-Interference: Ensure that the isotopic purity of the SIL standard is high to prevent the "light" version from contributing to the analyte signal.[13] Conversely, the analyte should not have isotopic variants that interfere with the IS signal. A mass difference of at least 4-5 Da between the analyte and the SIL-IS is recommended to minimize cross-talk.[2]
| Parameter | Recommendation | Rationale |
| IS Concentration | Mid-point of the calibration curve's expected analyte concentration. | Ensures the IS response is in a comparable range to the analyte, improving ratio accuracy.[2] |
| Signal Intensity | Sufficient for robust detection without detector saturation. | A weak signal will have poor precision, while a saturated signal is non-quantitative.[2] |
| Isotopic Purity | >99% for SIL standards. | Minimizes contribution of the IS to the native analyte signal.[13] |
Part 2: Troubleshooting Guide for Internal Standard Issues in DDA Analysis
This section provides a systematic approach to diagnosing and resolving common problems related to internal standards.
Problem 1: High Variability in Internal Standard Signal Across Samples
Q: My internal standard peak area is fluctuating significantly from sample to sample. What could be the cause and how do I fix it?
A: High variability in the IS signal is a red flag that indicates a problem in the analytical process, as the IS concentration should be constant.[7][15] The source of this variability can generally be traced to sample preparation, the LC system, or the mass spectrometer.[16]
-
Investigate Sample Preparation:
-
Pipetting Accuracy: Verify the calibration of your pipettes. Inconsistent pipetting of the IS solution is a common source of error.
-
Mixing/Vortexing: Ensure the IS is thoroughly mixed with the sample matrix.[7] Inadequate mixing can lead to non-homogenous distribution.
-
Extraction Efficiency: If you observe a trend where IS signal is consistently lower in certain sample types, it may indicate that the extraction procedure is less efficient for those matrices.
-
Reconstitution Step: If a dry-down and reconstitution step is used, ensure samples are not left to dry for varying amounts of time, and that the reconstitution solvent is added accurately and followed by thorough vortexing.
-
-
Examine the LC-Autosampler System:
-
Injection Volume Precision: Perform a series of injections of the IS solution alone to check the autosampler's precision. Air bubbles in the syringe or sample loop can cause inconsistent injection volumes.
-
Carryover: Inject a blank sample immediately after a high-concentration sample. If a significant IS peak is observed in the blank, carryover is occurring. Optimize the needle wash method to resolve this.
-
-
Assess Mass Spectrometer Performance:
-
Source Stability: A dirty or improperly positioned electrospray needle can lead to an unstable spray and fluctuating ionization efficiency.[16] Clean and inspect the ESI source.
-
Instrument Drift: Monitor the IS signal over a long run of identical samples. A gradual decrease or increase in signal can indicate instrument drift that may require recalibration or maintenance.
-
dot graph "Troubleshooting_IS_Variability" { graph [layout=dot, rankdir=TB, splines=ortho, size="7.6,7.6", bgcolor="#F1F3F4", label="Troubleshooting High IS Variability", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="High IS Variability Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Systematic Trend or Random Fluctuation?", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Systematic Trend (e.g., signal decreases over time)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Random Fluctuation", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Check for Instrument Drift or Sample Degradation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Investigate Sample Preparation (Pipetting, Mixing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Check LC/Autosampler (Injection Precision, Carryover)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Assess MS Source Stability", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B; B -> C [label="Systematic"]; B -> D [label="Random"]; C -> E; D -> F; F -> G; G -> H; }
Caption: Workflow for troubleshooting high internal standard variability.
Problem 2: Poor Correlation Between Analyte and Internal Standard (Signal Suppression/Enhancement)
Q: The analyte-to-IS ratio is inconsistent, even when the IS signal itself is stable. I suspect matrix effects are not being properly corrected. What should I do?
A: This issue, often termed poor "trackability," suggests that the analyte and the IS are experiencing different degrees of ion suppression or enhancement.[17] This can occur even with SIL standards if there is a slight chromatographic separation between the light and heavy forms, or if a co-eluting matrix component specifically affects one but not the other.[18][19]
-
Verify Co-elution:
-
Overlay the chromatograms of the analyte and the IS. They should perfectly co-elute. If there is a slight retention time shift, this can expose them to different matrix environments as they enter the mass spectrometer source.
-
Deuterium-labeled standards (²H) can sometimes elute slightly earlier than their non-labeled counterparts.[2] If this is observed, consider using ¹³C or ¹⁵N labeled standards, which have a smaller chromatographic shift.[2]
-
-
Assess Matrix Effects:
-
Post-Column Infusion Experiment: Continuously infuse a solution of the analyte and IS post-column while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of the analyte indicates ion suppression.
-
Standard Addition: Spike known amounts of the analyte into multiple aliquots of a study sample. The resulting increase in signal should be linear. Non-linearity suggests a matrix effect that is not being corrected by the IS.
-
-
Optimize Chromatography:
-
Improve the chromatographic separation to move the analyte and IS away from co-eluting, interfering compounds.[20] This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase.
-
-
Re-evaluate the Internal Standard:
-
If using a structural analog, its ionization properties may be too different from the analyte. The ideal IS should have similar pKa and hydrophobicity.[2] In this case, a SIL standard is the best solution.
-
If using a SIL peptide, ensure it is a good surrogate for the protein's digestion. If the protein is difficult to digest, an extended SIL peptide or a SIL protein standard may be necessary to account for digestion variability.[12][14]
-
Problem 3: Internal Standard Signal is Suppressed by High Analyte Concentrations
Q: In my high concentration calibration standards and samples, I notice a decrease in the internal standard signal as the analyte concentration increases. Why is this happening and will it affect my results?
A: This is a known phenomenon where the analyte and the co-eluting internal standard compete for ionization in the electrospray source.[18][19] At high analyte concentrations, the analyte can outcompete the IS, leading to a suppression of the IS signal.
-
Impact on Quantification: While this effect can be alarming, if the analyte and IS have very similar ionization efficiencies (as is the case with SIL standards), the analyte-to-IS ratio may still provide a linear response, and quantification may not be affected.[19] The slopes of the calibration curves should be close to unity.[18]
-
Validation is Key: It is crucial to demonstrate during method validation that this suppression does not impact the accuracy and precision of the assay across the entire calibration range.
-
Potential Solutions:
-
Dilution: If the linearity of the calibration curve is compromised, the simplest solution is to dilute the high-concentration samples to bring the analyte concentration to a level where it does not suppress the IS signal.
-
Optimize IS Concentration: Lowering the IS concentration may reduce the competition, but care must be taken to ensure the signal remains robust at the low end of the calibration curve.[2]
-
Conclusion: A Foundation of Quality Data
The judicious selection and careful monitoring of an internal standard are not just procedural steps; they are fundamental to the integrity of quantitative DDA analysis. By understanding the principles behind IS selection and by adopting a systematic approach to troubleshooting, researchers can build a robust foundation for high-quality, reproducible data. This, in turn, empowers more confident biological insights and accelerates the pace of discovery in research and drug development.
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Nicoli, R., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites. [Link]
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Li, Y., et al. (2021). Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters. Acta Pharmaceutica Sinica B. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for bis(4-chlorophenyl)acetic Acid (DDA)
Introduction: The Analytical Imperative for DDA Quantification
Bis(4-chlorophenyl)acetic acid, commonly known as DDA, is the primary and water-soluble urinary metabolite of the persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[1] Its quantification in biological matrices is a critical biomarker for assessing human exposure to DDT, a compound linked to significant environmental and health concerns. For researchers in toxicology, environmental science, and drug development, the ability to reliably and accurately measure DDA levels is paramount. This requires robust, validated analytical methods that can withstand the scrutiny of regulatory bodies and peer review.
This guide provides an in-depth comparison of the two most powerful and prevalent techniques for DDA analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a mere listing of protocols to explore the fundamental principles, the rationale behind experimental choices, and the critical validation parameters that ensure data integrity, grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
Methodology Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for DDA analysis is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific requirements of the study, such as sensitivity, sample matrix, and throughput.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A classic and powerful technique for volatile and semi-volatile compounds. Due to its polar carboxylic acid group, DDA is non-volatile and thermally unstable, making direct GC analysis impossible.[5] Therefore, a critical prerequisite for GC-MS analysis is a chemical derivatization step to convert DDA into a more volatile and thermally stable ester. This adds a sample preparation step but often results in excellent chromatographic separation and sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard for quantifying a wide range of compounds in complex biological matrices.[6] It separates compounds in the liquid phase, obviating the need for derivatization for analytes like DDA. Its high selectivity, achieved through multiple reaction monitoring (MRM) on a tandem mass spectrometer, allows for minimal sample cleanup and exceptional sensitivity, making it highly suitable for bioanalytical applications.[7][8]
Core Validation Parameters: An Objective Comparison
Method validation is the process of demonstrating that an analytical procedure is fit for its intended purpose.[4] The following table summarizes the typical performance characteristics for validated GC-MS and LC-MS/MS methods for DDA or structurally similar chlorinated acids, based on data reported in peer-reviewed literature and regulatory guidelines.[9][10]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | ICH Q2(R2) Guideline Reference |
| Specificity/Selectivity | High; achieved by chromatographic separation and mass filtering. Potential interference from derivatization by-products. | Very High; achieved by chromatographic separation and specific MRM transitions, minimizing matrix effects. | Ability to assess the analyte unequivocally in the presence of other components.[3] |
| Linearity (R²) | Typically ≥ 0.995 | Typically > 0.99 | A linear relationship between concentration and signal response across a defined range.[3][11] |
| Accuracy (% Recovery) | 72% - 120% | 95% - 108% | The closeness of test results to the true value.[2] |
| Precision (% RSD) | < 15% (inter-day) | < 15% (inter- and intra-day) | The degree of agreement among individual test results when the procedure is applied repeatedly.[3] |
| Limit of Quantification (LOQ) | ~0.015 mg/kg (soil); ~1-2 ng/mL (plasma) | ~1-50 ng/L (water); ~0.1 µg/L (water) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] |
Experimental Workflows & Protocols
A validated method is built upon a meticulously documented and repeatable protocol. Below are detailed, step-by-step workflows for both GC-MS and LC-MS/MS analysis of DDA.
Diagram: General Analytical Method Validation Workflow
Caption: A generalized workflow for analytical method validation, from development to routine application.
Protocol 1: GC-MS Analysis of DDA in a Biological Matrix (e.g., Urine)
This protocol is based on established methods requiring derivatization to enhance volatility.[9] The key is the conversion of the carboxylic acid to a pentafluorobenzyl (PFB) ester.
1. Sample Preparation & Extraction:
- To an 8 mL aliquot of urine, add a suitable internal standard (e.g., stable isotope-labeled DDA).
- Adjust the pH of the sample to >10 with 5 N KOH to partition basic/neutral compounds. Extract three times with 8 mL of hexane and discard the organic phase.
- Adjust the pH of the remaining aqueous phase to <2 with 6 N HCl. This protonates the DDA, making it extractable into an organic solvent.
- Perform a liquid-liquid extraction by adding 8 mL of hexane, vortexing for 2 minutes, and centrifuging to separate the phases. Repeat the extraction twice more, pooling the organic (hexane) layers.
- Dry the pooled hexane extract over anhydrous sodium sulfate and concentrate to dryness under a gentle stream of nitrogen.
2. Derivatization:
- Causality: Derivatization is essential because the carboxylic acid group on DDA makes it polar and prone to thermal degradation in the hot GC inlet.[5] Converting it to a PFB-ester using Pentafluorobenzyl Bromide (PFBBr) increases its volatility and thermal stability.[12] The highly electronegative fluorine atoms also make the derivative exquisitely sensitive to Electron Capture Detection (ECD) or readily ionizable in MS.
- Reconstitute the dried extract in 1 mL of hexane.
- Add 400 µL of 2% PFBBr in hexane and 200 µL of 2% diisopropylethylamine (DIPEA) in hexane. DIPEA acts as a base to catalyze the reaction.[9]
- Seal the vial and allow the reaction to proceed at room temperature for 30 minutes.
3. GC-MS Instrumental Analysis:
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector: 250 °C, splitless mode.
- Oven Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).
- MS Conditions: Electron Ionization (EI) at 70 eV. Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the DDA-PFB derivative.
Diagram: GC-MS Derivatization and Analysis Workflow
Caption: Step-by-step workflow for the GC-MS analysis of DDA, including the critical derivatization step.
Protocol 2: LC-MS/MS Analysis of DDA in a Biological Matrix (e.g., Plasma)
This protocol leverages the high selectivity of tandem mass spectrometry, allowing for a more streamlined sample preparation process.[13][14]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma, add a suitable internal standard (e.g., stable isotope-labeled DDA).
- Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acetonitrile precipitates the plasma proteins, releasing the DDA into the supernatant.
- Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial and evaporate to dryness under nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Instrumental Analysis:
- Causality: DDA is an acid. Analysis is typically performed in negative ion mode electrospray ionization (ESI-), where the molecule readily loses a proton to form the [M-H]⁻ ion.[15] Adding a weak acid like formic or acetic acid to the mobile phase helps to keep the analyte protonated during chromatography on a C18 column, improving peak shape, while still allowing for efficient deprotonation in the ESI source.[16]
- LC Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient appropriate for separating DDA from matrix components (e.g., start at 40% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate).
- Flow Rate: 0.4 mL/min.
- MS/MS Conditions:
- Ionization: Electrospray Ionization, Negative Mode (ESI-).
- Acquisition: Multiple Reaction Monitoring (MRM).
- MRM Transition (Example): Monitor the transition from the precursor ion (the deprotonated DDA molecule, [M-H]⁻) to a specific, stable product ion generated by collision-induced dissociation. For DDA (C₁₄H₁₀Cl₂O₂), the precursor ion would be m/z 279.0. A characteristic product ion would need to be determined via infusion and fragmentation experiments.
Conclusion: Selecting the Right Tool for the Job
Both GC-MS and LC-MS/MS are powerful, validated techniques capable of providing accurate and reliable quantification of this compound.
-
GC-MS remains a highly robust and sensitive method, particularly when coupled with an ECD or used in SIM mode. Its primary drawback is the necessity of a derivatization step, which adds time and a potential source of variability to the sample preparation workflow.
-
LC-MS/MS offers unparalleled specificity and high throughput, largely due to its direct analysis capability and the selectivity of MRM. This often results in simpler sample preparation (e.g., protein precipitation) and makes it the method of choice for many modern bioanalytical laboratories.
The ultimate decision rests on the laboratory's available instrumentation, the required throughput, the complexity of the sample matrix, and the specific sensitivity needed for the research question at hand. By adhering to the principles of method validation outlined by regulatory bodies like the ICH, researchers can ensure that, whichever method is chosen, the resulting data is scientifically sound, reproducible, and defensible.
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A Guide to Inter-Laboratory Comparison of Bis(4-chlorophenyl)acetic Acid (DDA) Measurements: Ensuring Data Comparability in Exposure Assessment
Introduction: The Imperative for Accurate DDA Measurement
Bis(4-chlorophenyl)acetic acid, or DDA, stands as the principal water-soluble urinary metabolite of the persistent organochlorine pesticide DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) and its derivative DDD.[1][2] Its detection and quantification in biological matrices like urine and serum serve as a critical biomarker for assessing recent or ongoing exposure to DDT, a compound of significant public health and environmental concern.[3] Given that regulatory decisions and health risk assessments rely on this data, ensuring the accuracy, reliability, and comparability of DDA measurements across different laboratories is not merely a technical exercise—it is a foundational requirement for scientific integrity.
This guide provides an in-depth comparison of the predominant analytical methodologies for DDA quantification, offers insights into establishing a self-validating analytical system, and presents a framework for an inter-laboratory comparison study. The content herein is designed for researchers, analytical chemists, and toxicologists engaged in biomonitoring and environmental health studies.
The Metabolic Journey: From DDT to DDA
Understanding the metabolic pathway from the parent compound DDT to the excretable biomarker DDA is crucial for interpreting analytical results. DDT, a lipophilic compound, is metabolized in humans primarily through two main pathways. The major pathway involves reductive dechlorination to DDD, which is then further oxidized through several intermediates to the more water-soluble DDA.[4] A secondary pathway involves dehydrochlorination to DDE, which is highly persistent and tends to accumulate in adipose tissue.[4] DDA, however, is more readily excreted in urine, making it an excellent indicator of recent exposure.[2][5]
Core Analytical Methodologies: A Head-to-Head Comparison
The two most powerful and widely adopted techniques for the trace-level quantification of DDA in complex biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This has traditionally been the workhorse for organochlorine pesticide analysis. Due to the low volatility and polar nature of DDA (an organic acid), a crucial derivatization step is required to convert it into a more volatile and thermally stable compound suitable for GC analysis.[3] The most common approach involves esterification using pentafluorobenzyl bromide (PFBBr) to form a DDA-pentafluorobenzyl-ester, which exhibits excellent chromatographic properties and high sensitivity under electron capture negative ionization (ECNI) conditions.[3][6]
-
Causality Behind Experimental Choice: The derivatization with PFBBr is chosen because it adds a polyfluorinated moiety to the DDA molecule. This group is a strong electron acceptor, making the derivative highly responsive to electron capture detectors (ECD) and ECNI-MS, thereby achieving the very low detection limits required for biomonitoring.[7]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has gained prominence due to its ability to analyze polar compounds directly, often circumventing the need for derivatization.[8][9] LC-MS/MS offers high selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte.
-
Causality Behind Experimental Choice: The primary advantage of LC-MS/MS is the simplification of sample preparation. By eliminating the derivatization step, potential sources of analytical variability and error are reduced, and sample throughput can be increased.[10] This is particularly beneficial for large-scale clinical or epidemiological studies.
-
A Framework for Inter-Laboratory Comparison
A formal inter-laboratory comparison, or proficiency testing program, is the gold standard for assessing and ensuring data comparability. While no large-scale public study for DDA is readily available, this guide proposes a framework based on best practices observed in programs for other organic contaminants.[11]
The core principle involves a central, accredited body preparing and distributing homogenous, matrix-matched reference materials to all participating laboratories. A prime example of such materials are the Standard Reference Materials (SRMs) developed by the National Institute of Standards and Technology (NIST), such as SRM 1957 and SRM 1958 for organic contaminants in human serum.[12][13] These materials have certified concentration values established through rigorous, multi-method characterization.[11][14]
Participating laboratories analyze the shared material using their in-house standard operating procedures. The results are then submitted to the coordinating body for statistical analysis, allowing each laboratory to benchmark its performance against the certified value and the results of its peers.
Hypothetical Performance Data Summary
The following table summarizes expected performance characteristics for the two primary analytical methods, based on a synthesis of published data. These values can serve as benchmarks for laboratories validating their own DDA measurement methods.
| Performance Metric | GC-MS (with PFBBr Derivatization) | LC-MS/MS (Direct Analysis) | Rationale & Causality |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | LC-MS/MS often shows slightly better accuracy due to fewer sample preparation steps (no derivatization), reducing analyte loss.[8][15] |
| Precision (% RSD) | < 15% | < 10% | The automated nature of LC-MS/MS systems and reduced manual handling contribute to improved precision (lower relative standard deviation).[15][16] |
| Limit of Detection (LOD) | 0.1 - 2 µg/L (urine) | 0.05 - 5 ng/mL (urine) | GC-ECNI-MS is exceptionally sensitive for halogenated compounds, yielding very low LODs. Modern LC-MS/MS instruments offer competitive, and often superior, sensitivity.[3][8] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L (urine) | 0.1 - 10 ng/mL (urine) | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[17][18] |
A Self-Validating Protocol: DDA Analysis in Human Urine by SPE and GC-MS
The following protocol describes a robust, self-validating workflow for the analysis of DDA. The inclusion of an isotopically labeled internal standard is critical; it is added at the very beginning of the procedure and co-extracts with the native DDA. By monitoring the recovery of this standard, the entire analytical process—from extraction to injection—is validated for each individual sample.
Experimental Workflow Diagram
Step-by-Step Methodology
1. Sample Preparation & Hydrolysis:
- To a 5 mL urine sample in a glass tube, add a known quantity of isotopically labeled DDA internal standard (e.g., ¹³C₁₂-DDA).
- Add 1 mL of concentrated hydrochloric acid (HCl).
- Vortex briefly and heat the sample at 90 °C for 1 hour to hydrolyze any conjugated DDA metabolites, ensuring the measurement of total DDA.
- Allow the sample to cool to room temperature.
2. Solid-Phase Extraction (SPE):
- Conditioning: Condition a C18 reversed-phase SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.[19][20]
- Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
- Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.
- Elution: Elute the DDA and internal standard from the cartridge with 5 mL of ethyl acetate into a clean glass tube.
3. Derivatization and Analysis:
- Evaporate the ethyl acetate eluate to complete dryness under a gentle stream of nitrogen.
- Add 100 µL of a 10% PFBBr solution in acetone and 20 µL of a catalyst such as diisopropylethylamine (DIPEA).[3]
- Seal the tube and heat at 60 °C for 1 hour.
- After cooling, evaporate the derivatization reagents to dryness under nitrogen.
- Reconstitute the residue in 100 µL of a suitable solvent (e.g., isooctane).
- Inject 1-2 µL of the final extract into the GC-MS system. Analysis is typically performed in selected ion monitoring (SIM) mode under ECNI conditions, monitoring for characteristic ions of the DDA-PFB ester and its labeled internal standard.[21]
Conclusion: Towards Harmonized DDA Biomonitoring
The accurate measurement of DDA is fundamental to understanding human exposure to DDT and its associated health risks. Both GC-MS and LC-MS/MS are powerful, reliable techniques capable of achieving the necessary sensitivity and selectivity for this task. However, the potential for inter-laboratory variability underscores the critical need for robust quality assurance practices. By employing self-validating protocols with isotopically labeled internal standards, utilizing certified reference materials like those from NIST, and participating in inter-laboratory comparison studies, the scientific community can ensure that DDA data is accurate, comparable, and fit for the purpose of protecting public health.
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Tsikas, D., et al. (2016). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Molecules. Retrieved from [Link]
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Aalizadeh, R., et al. (2021). Evaluation of Data-Dependent MS/MS Acquisition Parameters for Non-Targeted Metabolomics and Molecular Networking of Environmental Samples: Focus on the Q Exactive Platform. PubMed Central. Retrieved from [Link]
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A Comparative Guide: Selecting the Optimal Mass Spectrometry Platform for Bis(4-chlorophenyl)acetic Acid (DDA) Analysis
An authoritative guide for researchers, scientists, and drug development professionals.
In the landscape of environmental monitoring and toxicology, the precise measurement of persistent organic pollutant (POP) metabolites is crucial for assessing human exposure and understanding metabolic pathways. Bis(4-chlorophenyl)acetic acid (DDA) is the principal urinary metabolite of the insecticide DDT and serves as a critical biomarker of exposure.[1][2][3] The choice of analytical methodology is a pivotal decision that dictates the quality, speed, and reliability of the resulting data. This guide provides a detailed, science-backed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of DDA, moving beyond a simple listing of features to explain the fundamental causality behind experimental choices.
The Central Challenge: The Physicochemical Nature of DDA
This compound is, as its name implies, a carboxylic acid. This functional group defines its analytical challenge:
-
Polarity: The carboxylic acid group imparts high polarity, leading to strong intermolecular interactions.
-
Low Volatility: Due to its polarity and molecular weight (281.13 g/mol ), DDA has a very low vapor pressure and is considered non-volatile.[4][5]
These properties are the primary determinants for analytical method selection. While GC-MS is a powerhouse for volatile compounds, the direct analysis of polar, non-volatile molecules like DDA is problematic, often resulting in poor peak shape, thermal degradation, and adsorption within the GC system.[6][7][8] LC-MS, by contrast, is inherently designed to handle polar and thermally sensitive molecules that are soluble in a liquid phase.[6][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Technique Requiring a Chemical Workaround
GC-MS offers exceptional chromatographic resolution and is a gold standard for many environmental contaminants.[9][10] However, to make DDA compatible with the gaseous mobile phase and high temperatures of a GC system, its fundamental chemistry must be altered through derivatization.
The Imperative of Derivatization
Derivatization is a chemical reaction used to convert an analyte into a more suitable form for analysis. For DDA, the goal is to mask the polar carboxylic acid group, thereby increasing its volatility and thermal stability.[11][12][13] The most common approaches involve:
-
Silylation: An active hydrogen in the carboxylic acid group is replaced with a silyl group, such as a trimethylsilyl (TMS) group from a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][12][13]
-
Alkylation/Esterification: The carboxylic acid is converted into an ester. This can be achieved with various reagents, such as pentafluorobenzyl bromide (PFBBr), which has been successfully used for DDA analysis.[1][14]
This additional step, while effective, introduces complexity and potential sources of error into the workflow.
Experimental Protocol: A Typical GC-MS Workflow for DDA
-
Liquid-Liquid or Solid-Phase Extraction: DDA is first isolated from the sample matrix (e.g., urine).
-
Solvent Evaporation: The extract is dried completely, as water can interfere with many derivatization reactions.[11]
-
Derivatization: The dried residue is reconstituted in an appropriate solvent, the derivatizing reagent (e.g., PFBBr or BSTFA) is added, and the mixture is typically heated to drive the reaction to completion.[1]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS.
Caption: The GC-MS workflow for DDA is a multi-step process where derivatization is mandatory.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Direct and Modern Approach
LC-MS has revolutionized the analysis of polar and non-volatile compounds, making it an ideal technology for biomonitoring of metabolites like DDA.[9][15] Its key advantage is the elimination of the need for derivatization.
Harnessing Inherent Properties for Direct Analysis
In LC-MS, the separation occurs in the liquid phase, perfectly matching the physicochemical properties of DDA. The analyte does not need to be vaporized, thus avoiding thermal degradation and the need for chemical modification.
Experimental Protocol: A Typical LC-MS/MS Workflow for DDA
-
Sample Extraction: As with GC-MS, a robust solid-phase or liquid-liquid extraction is performed to clean up the sample and isolate DDA.
-
Direct Injection & Analysis: The final extract is injected directly into the LC-MS/MS system.
-
Separation: Reversed-phase liquid chromatography (RPLC) using a C18 column is commonly employed to separate DDA from matrix components.
-
Detection: Electrospray ionization (ESI) in negative ion mode is highly effective for deprotonating the carboxylic acid group of DDA. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used for its exceptional sensitivity and specificity, virtually eliminating matrix interferences.
-
Caption: The LC-MS/MS workflow for DDA is streamlined, eliminating the need for derivatization.
Data-Driven Comparison: GC-MS vs. LC-MS/MS for DDA Analysis
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Rationale & Supporting Insights |
| Derivatization | Mandatory | Not Required | DDA's low volatility and high polarity make derivatization a prerequisite for GC analysis.[6][7][8] LC-MS analyzes DDA in its native form.[9][10] |
| Sample Preparation | Complex and time-consuming | Simpler and faster | The GC-MS workflow includes extra steps for derivatization and solvent exchange, increasing time and the potential for analyte loss or contamination. |
| Throughput | Lower | Higher | The simplified sample preparation for LC-MS allows for a significantly higher number of samples to be processed in the same amount of time. |
| Selectivity | Good (with SIM) | Excellent (with MRM) | While SIM mode in GC-MS is selective, the MRM capability of tandem MS in LC-MS/MS provides a higher degree of specificity, which is critical for complex biological matrices.[16] |
| Sensitivity | High | Very High | Both techniques are sensitive. However, the efficient ionization of DDA in an ESI source combined with the low noise of MRM detection often gives LC-MS/MS an edge in achieving lower detection limits.[10] |
| Matrix Effects | Moderate | Significant | In GC-MS, matrix effects can interfere with the derivatization reaction. In LC-MS, the primary concern is ion suppression or enhancement in the ESI source, which must be corrected for, typically with an isotopically labeled internal standard.[15] |
| Robustness | Prone to derivatization variability | Generally more robust | Incomplete or inconsistent derivatization can be a major source of variability in GC-MS methods. The direct approach of LC-MS eliminates this entire class of potential problems. |
Expert Recommendation and Conclusion
For the routine, high-throughput analysis of this compound, LC-MS/MS is the demonstrably superior technique. Its primary advantage is the circumvention of the derivatization step, which fundamentally simplifies the entire analytical workflow. This simplification leads to faster sample turnaround, reduced opportunities for error, and enhanced robustness. The exceptional selectivity of tandem mass spectrometry in MRM mode is particularly well-suited for minimizing interferences from complex matrices such as urine, plasma, or environmental extracts.
GC-MS remains a powerful and valid tool for DDA analysis, especially in laboratories where LC-MS is not available. Published methods demonstrate its capability to achieve low detection limits.[1] However, the investment in method development and the routine execution of the derivatization step must be carefully considered. The process requires meticulous attention to detail to ensure the reaction is complete and reproducible for every sample.
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A Senior Application Scientist's Guide to Cross-Validating Data-Dependent Acquisition (DDA) Results Using DDT Metabolite Standards
Introduction: The Trust Deficit in Untargeted Analysis
In the realm of mass spectrometry, Data-Dependent Acquisition (DDA) stands as a cornerstone for untargeted "discovery" experiments in proteomics and metabolomics. Its power lies in its ability to survey a complex biological sample and, without prior knowledge, select and fragment the most abundant ions to generate rich spectral information for identification.[1][2] However, this strength is also its Achilles' heel. The instrument's real-time decision-making process introduces a stochastic element; it preferentially selects high-abundance analytes, often leading to inconsistent detection of lower-abundance compounds across different runs.[3][4] This can result in datasets with "missing values," creating significant challenges for reliable quantitative analysis and reproducibility.[4]
For scientists in fields like drug development and clinical research, where data integrity is paramount, this variability is unacceptable. Every analytical method must be a self-validating system, providing internal assurances of its performance. This guide introduces a robust framework for validating DDA workflows by leveraging a well-characterized chemical family: Dichlorodiphenyltrichloroethane (DDT) and its primary metabolites, DDE and DDD.
While seemingly disparate, the established analytical chemistry of these persistent environmental pollutants provides a "ground truth" that can be used to rigorously assess the performance of a DDA method within a complex matrix.[5][6] By spiking known quantities of these standards into a sample, we can move beyond hope and assumption, and instead directly measure our method's ability to identify, quantify, and reproduce data for a defined set of molecules. This guide provides the rationale, protocols, and data interpretation framework to implement this cross-validation strategy, ensuring your discovery data is built on a foundation of analytical trust.
Part 1: A Tale of Two Strategies: DDA vs. Targeted Analysis
To understand the necessity of this validation, we must first appreciate the fundamental differences between discovery-driven DDA and hypothesis-driven targeted analysis.
Data-Dependent Acquisition (DDA): Casting a Wide Net
In DDA, the mass spectrometer operates in two stages within a single cycle. First, it performs a full scan (MS1) to map all detectable ions at that moment. Then, the instrument's software intelligently selects the 'Top N' most intense ions from that scan and subjects them to fragmentation to generate MS/MS spectra for identification.[7] This process repeats continuously throughout the chromatographic run.
Causality Behind the Method: The core principle is to maximize the identification of unknown compounds without pre-existing knowledge of the sample's composition. It is optimized for breadth of coverage in a single analysis.[3] However, this introduces a bias: if an ion is not abundant enough to make the 'Top N' list at the time it elutes, it will not be fragmented and thus will not be identified, a primary cause of the "missing value" problem.[4]
Caption: Data-Dependent Acquisition (DDA) Workflow.
Targeted Analysis: The Sharpshooter's Approach
In contrast, targeted methods like Multiple Reaction Monitoring (MRM) are used when you know exactly what you are looking for.[8] For each target analyte, a specific precursor ion and one or more of its characteristic fragment ions are pre-defined in the method. The instrument is programmed to isolate only that precursor, fragment it, and monitor only for those specific fragments.
Causality Behind the Method: This approach maximizes sensitivity and specificity by eliminating noise and focusing the instrument's entire duty cycle on a small number of analytes. It is the gold standard for quantification because of its exceptional reproducibility and accuracy.[9] Its obvious limitation is that it is blind to anything not on its pre-defined target list. Analysis of DDT and its metabolites has traditionally relied on such targeted methods, often using Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]
Caption: Targeted Multiple Reaction Monitoring (MRM) Workflow.
Comparative Summary
| Feature | Data-Dependent Acquisition (DDA) | Targeted Analysis (e.g., MRM) |
| Primary Goal | Discovery & Identification (Untargeted) | Quantification & Confirmation (Targeted) |
| Selectivity | Biased towards most abundant ions | Pre-defined, highly specific |
| Reproducibility | Moderate; subject to stochastic selection[10] | High to Excellent |
| Data Complexity | High; requires complex bioinformatics tools[10] | Low; straightforward data processing |
| Quantitative Accuracy | Semi-quantitative to relative quantification | Excellent; gold standard for absolute quantification[11] |
| Throughput | High for broad screening | Lower for method development, high for routine analysis |
| Key Weakness | "Missing values" for low-abundance ions[3][4] | Blind to all non-targeted compounds |
Part 2: The Cross-Validation Framework: Using DDT Metabolites as an Internal Standard
The core of our proposed strategy is to embed a targeted-style validation within an untargeted DDA experiment. By spiking a known mixture of DDT and its metabolites (p,p'-DDT, p,p'-DDE, p,p'-DDD) into a complex biological sample (e.g., cell lysate, plasma extract), we create an internal, self-validating system.
Why this works: The analytical characteristics of these molecules are well-established.[12][13] They serve as a "ground truth" within the experiment. If your DDA workflow fails to reliably detect and quantify these known additions, it casts serious doubt on the validity of any novel discoveries made in the same analysis. This approach directly addresses the principles of analytical method validation outlined by regulatory bodies, which include demonstrating accuracy, precision, sensitivity, and linearity.[14]
Key Validation Parameters to Assess:
-
Qualitative Performance (Identification):
-
Accuracy: Does the DDA method correctly identify the precursor mass (m/z) of each spiked metabolite within an acceptable mass tolerance?
-
Specificity: Does the corresponding MS/MS spectrum contain the expected fragment ions for each metabolite, allowing for confident library matching? The quality of DDA MS2 spectra is typically high, which is an advantage here.[15]
-
-
Quantitative Performance (Measurement):
-
Linearity & Range: By analyzing samples spiked with a dilution series of the standards, can you demonstrate a linear relationship between concentration and instrument response (peak area)? This confirms the method's ability to measure relative changes accurately.
-
Precision (Reproducibility): Across multiple injections of the same sample (technical replicates), what is the coefficient of variation (CV%) for the peak areas of the DDT metabolites? This measures the stability and reproducibility of both the chromatography and the DDA selection process for these specific ions.[10]
-
Sensitivity (Limit of Quantification): What is the lowest concentration in the dilution series that can be measured with acceptable precision and accuracy? This helps define the effective dynamic range of your DDA experiment.
-
Part 3: Experimental Protocols
These protocols are designed as a template. Specific parameters must be optimized for your particular LC-MS system and sample type.
Protocol 1: Sample Preparation with DDT Metabolite Spiking
Objective: To prepare a complex biological matrix containing a precise concentration series of DDT, DDE, and DDD standards.
Materials:
-
Certified reference standards of p,p'-DDT, p,p'-DDE, and p,p'-DDD.
-
Biological matrix (e.g., human plasma, rat liver microsomes).
-
Appropriate extraction/protein precipitation solvent (e.g., ice-cold acetonitrile with 1% formic acid).
-
Microcentrifuge tubes, pipettes, vortex mixer, centrifuge.
Methodology:
-
Prepare Stock Solutions: Create a 1 mg/mL primary stock solution of each standard (DDT, DDE, DDD) in a suitable solvent like methanol. From this, prepare a mixed intermediate stock solution containing all three analytes at 10 µg/mL.
-
Prepare Spiking Solutions: Perform serial dilutions of the intermediate stock to create a series of working spiking solutions (e.g., 1000, 500, 250, 100, 50, 25, 10 ng/mL).
-
Sample Extraction: Aliquot 100 µL of your biological matrix into a set of microcentrifuge tubes.
-
Spiking: Add 10 µL of each working spiking solution to a separate matrix aliquot. Also prepare a "matrix blank" by adding 10 µL of solvent only. This creates a calibration curve within the biological matrix.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortex & Incubate: Vortex vigorously for 1 minute. Incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Sample Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS analysis. Avoid disturbing the protein pellet.
Protocol 2: Optimized DDA Method for Metabolite Analysis
Objective: To configure the LC-MS/MS instrument for a DDA experiment optimized for broad metabolite coverage while ensuring high-quality data.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system is required.
Methodology:
-
Chromatography:
-
Column: Use a reversed-phase C18 column suitable for metabolomics (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phases: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Develop a suitable gradient from 5% B to 95% B over 10-15 minutes to ensure separation of metabolites.
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (DDA Settings): The following are critical parameters that require optimization.[7]
-
Polarity: Run in both positive and negative ionization modes if possible, or choose the mode more sensitive for your analytes of interest.
-
MS1 Scan Range: 100 - 1000 m/z.
-
MS1 Resolution: > 60,000.
-
MS/MS Acquisition: Set to "Data-Dependent".
-
TopN: Select the top 5 to 10 most intense ions for fragmentation. This is a trade-off between depth and cycle time.[7]
-
Intensity Threshold: Set a minimum intensity threshold (e.g., 1E5) to prevent the instrument from acquiring MS/MS on noise.[7]
-
Collision Energy: Use stepped collision energy (e.g., 15, 30, 45 eV) to generate rich fragmentation spectra.
-
Dynamic Exclusion: Set an exclusion duration (e.g., 15 seconds) to prevent the instrument from repeatedly fragmenting the same intense ion, allowing it to sample lower-abundance precursors. This is a critical step for increasing coverage.[16]
-
Protocol 3: Data Processing and Cross-Validation Analysis
Objective: To analyze the acquired DDA data, specifically interrogating it for the spiked DDT metabolites to calculate validation metrics.
Software: Use a vendor-neutral or vendor-specific data analysis platform (e.g., MS-DIAL, XCMS, Compound Discoverer).
Methodology:
-
Data Conversion: Convert raw data files to an open format (e.g., mzML) if necessary.
-
Peak Picking & Alignment: Process the data to detect chromatographic peaks and align them across all runs (including all points of the calibration curve).
-
Targeted Extraction:
-
Create a small target list containing the exact mass (m/z) and expected retention time for the parent ions of p,p'-DDT, p,p'-DDE, and p,p'-DDD.
-
Use the software to perform extracted ion chromatograms (EICs) for these specific masses.
-
-
Identification Confirmation: For each detected peak corresponding to a standard, verify that the MS/MS spectrum matches a reference library spectrum.
-
Quantification & Validation Calculation:
-
Integrate Peak Areas: Calculate the peak area for each standard at each concentration level.
-
Generate Calibration Curve: Plot peak area vs. concentration. Perform a linear regression to determine the R² value (Linearity).
-
Calculate Precision: For a set of technical replicates (n=5) of a mid-concentration sample, calculate the mean, standard deviation, and CV% for the peak areas of each metabolite.
-
Determine LLOQ: Identify the lowest concentration on the curve that provides a signal-to-noise ratio >10 and has a CV% <20%.
-
Part 4: Data Interpretation and Visualization
The results from this cross-validation provide a clear report card on your DDA method's performance.
Data Summary: Example Validation Results
| Analyte | Linearity (R²) | Precision (CV% at 100 ng/mL, n=5) | LLOQ (ng/mL) | Identification Status |
| p,p'-DDE | 0.998 | 8.5% | 10 | Confirmed (MS/MS Match) |
| p,p'-DDD | 0.995 | 11.2% | 10 | Confirmed (MS/MS Match) |
| p,p'-DDT | 0.997 | 9.1% | 10 | Confirmed (MS/MS Match) |
Interpretation: The results in this table would indicate a highly robust DDA method. The high R² values demonstrate excellent linearity, meaning the instrument response is proportional to concentration. The low CVs (<15%) show that the measurement is reproducible. The ability to confidently identify the metabolites via MS/MS confirms the qualitative power of the method.
Comprehensive Validation Workflow
Sources
- 1. Bio-MS community | Facility: DDA vs DIA [sites.manchester.ac.uk]
- 2. Mass Spectrometry Acquisition Mode Showdown: DDA vs. DIA vs. MRM vs. PRM - MetwareBio [metwarebio.com]
- 3. Data-dependent vs. Data-independent Proteomic Analysis | Technology Networks [technologynetworks.com]
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A Researcher's Guide to the Comparative Analysis of 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol (DBMP) Levels in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of xenobiotics and their metabolites in various biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and biomonitoring studies. This guide provides an in-depth comparative analysis of methodologies for determining the levels of 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol (DBMP), a widely used antioxidant, across different biological samples. While direct comparative data for DBMP is limited in publicly accessible literature, this guide synthesizes information from related phenolic compounds to provide a robust framework for analysis.
Introduction to 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol (DBMP)
2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol, also known by its CAS Number 88-27-7 and synonyms such as (3,5-di-tert-Butyl-4-hydroxybenzyl)dimethylamine and Ethyl antioxidant 703, is a hindered phenolic antioxidant.[1] Such compounds are integral to various industrial applications, including the stabilization of plastics, rubbers, and oils, to prevent oxidative degradation.[2][3] Given its widespread use, understanding its fate in biological systems is of paramount importance for assessing human exposure and potential toxicological effects.
Rationale for Matrix Selection: A Comparative Overview
The choice of biological matrix is a critical decision in study design, directly influencing the interpretation of results. The physicochemical properties of DBMP—a lipophilic phenolic compound—suggest a pattern of distribution and excretion that guides the selection of appropriate matrices.
Table 1: Comparison of Biological Matrices for DBMP Analysis
| Biological Matrix | Rationale for Use | Advantages | Disadvantages |
| Plasma/Serum | Represents the central compartment for distribution and provides a real-time snapshot of systemic exposure. | Minimally invasive; reflects recent exposure; well-established collection and processing protocols. | Concentrations can be low and transient; potential for protein binding to complicate analysis. |
| Urine | A primary route of excretion for many xenobiotics and their metabolites, often in conjugated forms.[4][5] | Non-invasive collection; provides an integrative measure of exposure over several hours; metabolites are often concentrated. | Levels can be influenced by urinary flow rate and pH; requires enzymatic hydrolysis to measure total concentration of conjugated forms.[6] |
| Adipose Tissue | Due to its lipophilicity, DBMP is expected to accumulate in fatty tissues. | Provides a measure of long-term, cumulative exposure. | Highly invasive collection (biopsy); analysis is complex due to high lipid content. |
| Feces | An important route of elimination for poorly absorbed compounds or those undergoing enterohepatic circulation. | Non-invasive collection; can account for a significant portion of the excreted dose. | High matrix complexity; challenging sample homogenization and extraction. |
For routine biomonitoring and pharmacokinetic studies, plasma and urine are the most practical and informative matrices. Adipose tissue can be invaluable for studies focused on long-term bioaccumulation.
Experimental Workflow: Quantification of Phenolic Antioxidants in Human Plasma by LC-MS/MS
Causality Behind Experimental Choices
The selection of LC-MS/MS is predicated on its high sensitivity, selectivity, and wide dynamic range, which are essential for detecting low concentrations of analytes in complex biological fluids.[7] The sample preparation, involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial for removing interfering matrix components like proteins and phospholipids that can cause ion suppression in the mass spectrometer.
Detailed Step-by-Step Methodology
Objective: To quantify the concentration of a target phenolic antioxidant in human plasma.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
Reference standard of the target analyte (e.g., DBMP)
-
Stable isotope-labeled internal standard (SIL-IS) of the analyte
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
SPE cartridges or 96-well plates
Protocol:
-
Sample Thawing and Internal Standard Spiking:
-
Thaw plasma samples on ice to prevent degradation.
-
Vortex samples gently to ensure homogeneity.
-
Spike a known volume of plasma (e.g., 100 µL) with a small volume of SIL-IS solution at a known concentration. The SIL-IS is critical for correcting for variability in sample preparation and instrument response.
-
-
Protein Precipitation:
-
Add 3 volumes of cold ACN (e.g., 300 µL) to the plasma sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) for Further Clean-up (Optional but Recommended):
-
Condition the SPE cartridge with MeOH followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar interferences.
-
Elute the analyte and IS with a stronger organic solvent (e.g., MeOH or ACN).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% FA). This step concentrates the analyte and ensures compatibility with the LC system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used for separating moderately nonpolar compounds.
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: A gradient elution from a low to high percentage of Mobile Phase B is employed to effectively separate the analyte from matrix components.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's structure. For phenols, negative ion mode is often effective.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the SIL-IS.
-
-
Visualization of the Experimental Workflow
Caption: LC-MS/MS workflow for phenolic antioxidant analysis in plasma.
Conclusion and Future Directions
The accurate measurement of DBMP in biological matrices is essential for understanding its human exposure and metabolic fate. While direct comparative data across different matrices are currently scarce, this guide provides a scientifically grounded framework for researchers to develop and validate robust analytical methods. By leveraging established protocols for similar phenolic antioxidants and understanding the principles of matrix selection and sample preparation, scientists can confidently generate high-quality data. Future research should focus on conducting pharmacokinetic studies to generate definitive data on DBMP levels in various biological matrices, which will be invaluable for refining risk assessments and ensuring human safety.
References
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PubChem. Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)-. National Center for Biotechnology Information. [Link]
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NIST. 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol. National Institute of Standards and Technology. [Link]
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Common Chemistry. 2,6-DI-TERT-BUTYL-4-((DIMETHYLAMINO)METHYL)PHENOL. [Link]
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NICNAS. Phenol, 2,4,6-tris(1,1-dimethylethyl)-: Environment tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]
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Zeng T, Hou YP. 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol. Acta Crystallogr Sect E Struct Rep Online. 2008;64(Pt 2):o215. [Link]
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Schoenrath I, et al. Human biomonitoring of 2,4-di-tert-butylphenol: determination of the parent substance and a novel, specific metabolite in urine by UHPLC-MS/MS. Anal Bioanal Chem. 2025. [Link]
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Vorkamp K, et al. Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-portal.org. [Link]
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ResearchGate. 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol. [Link]
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ATSDR. Toxicological Profile for Phenol. Agency for Toxic Substances and Disease Registry. [Link]
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Lee S, et al. Assessment of Occupational Exposure to Airborne Phenol and Biological Monitoring of Accumulation Trends. MDPI. [Link]
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NCBI. ANALYTICAL METHODS - Toxicological Profile for Phenol. National Center for Biotechnology Information. [Link]
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OECD. SIAM 30, 20-22 April 2010 CAN INITIAL TARGETED ASSESSMENT PROFILE CAS RN 17540-75-9 Chemical Name Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-. (DTBSBP). Organisation for Economic Co-operation and Development. [Link]
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Liu R, et al. Unexpectedly high concentrations of 2,4-di-tert-butylphenol in human urine. ResearchGate. [Link]
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J-CHECK. 2,4-Di-tert-butylphenol. Japan Chemical Industry Ecology-Toxicology and Information Center. [Link]
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Zhang Y, et al. Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. PubMed. [Link]
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Chen J, et al. LC/MS analysis of plasma samples from PPMI. Protocols.io. [Link]
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Vasilakopoulou M, et al. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. MDPI. [Link]
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NIST. 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol Mass Spectrum. National Institute of Standards and Technology. [Link]
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Amanote Research. 2,6-Di-Tert-Butyl-4-(Dimethylaminomethyl)phenol. [Link]
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ResearchGate. HPTLC QUANTIFICATION OF 4, 4'-METHYLENE BIS (2,6-DI-TERT-BUTYL PHENOL) IN FLAX MICROGREEN EXTRACTS AND ITS ANTICANCER POTENTIAL AGAINST PROSTATE CANCER. [Link]
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Zhang Y, et al. LC-MS/MS method for the determination of a semi-synthetic phenolic antioxidant 2,6-diisobornyl-4-methylphenol in rats after different administration routes. PubMed. [Link]
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CNKI. Determination of 2, 6-di-tert-butyl Paracresol by UPLC-Q-TOF/MS. [Link]
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A Senior Application Scientist's Guide to the Accurate and Precise Quantification of bis(4-Chlorophenyl)acetic Acid
For researchers, environmental scientists, and drug development professionals, the accurate quantification of xenobiotic metabolites is paramount. Bis(4-chlorophenyl)acetic acid (DDA) is the primary water-soluble metabolite of the persistent organic pollutant DDT.[1][2] Its measurement in biological matrices such as urine serves as a critical biomarker for assessing human exposure to DDT.[1][2] This guide provides an in-depth comparison of the predominant analytical methodologies for DDA quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the technical nuances, performance characteristics, and the rationale behind the experimental choices for each method, grounded in authoritative validation principles.
The Importance of Method Validation in DDA Quantification
The reliability of any quantitative data hinges on the rigorous validation of the analytical method. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a framework for this process.[3][4][5][6][7] Key validation parameters, which we will refer to throughout this guide, include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
GC-MS is a well-established and robust technique for the quantification of DDA and other persistent organic pollutants.[8][9][10] For DDT and its metabolites, GC-MS/MS has been shown to outperform LC-MS/MS in terms of analytical performance.[11]
The Rationale Behind Derivatization in GC-MS for DDA
DDA is a polar carboxylic acid, which makes it non-volatile and prone to adsorption within the GC system. To overcome these challenges, a chemical derivatization step is essential prior to GC-MS analysis.[12][13][14] This process modifies the DDA molecule to increase its volatility and thermal stability, and to improve its chromatographic behavior and detection sensitivity.[13][14]
A common and effective derivatizing agent for carboxylic acids like DDA is pentafluorobenzyl bromide (PFBBr).[1][14] The reaction, an extractive alkylation, converts the carboxylic acid group into a pentafluorobenzyl ester.[1][14] This derivative is more volatile and less polar, making it ideal for GC separation. Furthermore, the presence of the electron-capturing pentafluorobenzyl group significantly enhances the sensitivity of detection by an electron capture detector (ECD) or mass spectrometer.[14]
Experimental Protocol: GC-MS Quantification of DDA in Urine
The following protocol is based on a validated method for DDA analysis in human urine.[1][15]
1. Sample Preparation and Extraction:
- To 1 mL of urine, add an internal standard (e.g., a deuterated DDA analog).
- Acidify the urine sample with hydrochloric acid to a pH of approximately 1. This protonates the carboxylic acid group of DDA, making it more extractable into an organic solvent.
- Perform a liquid-liquid extraction with 5 mL of hexane. Vortex for 2 minutes and centrifuge to separate the layers.
- Carefully transfer the upper hexane layer to a clean tube. Repeat the extraction process twice more, pooling the hexane extracts.
- Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a solution of pentafluorobenzyl bromide (PFBBr) and a catalyst such as diisopropylethylamine in a suitable solvent like acetone.
- Incubate the reaction mixture at room temperature for 1 hour to form the DDA-pentafluorobenzyl-ester derivative.[1][15]
- Evaporate the solvent and derivatizing reagents to dryness under nitrogen.
3. GC-MS Analysis:
- Reconstitute the derivatized sample in a small volume of a GC-compatible solvent (e.g., hexane).
- Inject 1-2 µL of the sample into the GC-MS system.
- GC Conditions:
- Column: A non-polar or semi-polar capillary column, such as a 5% phenyl methylpolysiloxane phase.
- Injector Temperature: 250°C.
- Oven Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280-300°C) to elute the DDA derivative.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.
- Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the characteristic ions of the DDA-pentafluorobenzyl-ester.
Caption: Workflow for GC-MS analysis of DDA in urine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A High-Throughput Alternative
LC-MS/MS is a powerful technique for the quantification of a wide range of compounds in complex biological matrices.[16][17] It offers the advantage of analyzing polar compounds directly, often without the need for derivatization, which can simplify sample preparation and increase throughput.[18] However, for certain legacy pesticides like DDT and its metabolites, GC-MS/MS may still offer superior performance.[11]
Causality in Experimental Choices for DDA by LC-MS/MS
Sample Preparation: The primary goal of sample preparation for LC-MS/MS is to remove proteins and other matrix components that can interfere with the analysis and damage the instrument.[19][20] For serum or plasma, protein precipitation is a common and effective technique.[19][21] This involves adding an organic solvent like acetonitrile or methanol to precipitate the proteins, which are then removed by centrifugation. For urine, which has a lower protein content, a "dilute and shoot" approach may be sufficient, where the sample is simply diluted before injection.[19]
Chromatography: Reversed-phase liquid chromatography is the most common separation mode for moderately polar compounds like DDA. A C18 column is a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acid additive like formic acid. The formic acid helps to protonate the carboxylic acid group of DDA, leading to better retention and peak shape on the reversed-phase column.
Mass Spectrometry: Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like DDA. Given the presence of the carboxylic acid group, ESI in negative ion mode ([M-H]⁻) is generally more sensitive. Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. In MS/MS, a specific precursor ion for DDA is selected and fragmented, and one or more characteristic product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the certainty of identification.
Representative Protocol: LC-MS/MS Quantification of DDA in Serum
1. Sample Preparation:
- To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled DDA).
- Vortex for 1 minute to precipitate the proteins.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Transfer the supernatant to a clean vial and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis:
- Inject 5-10 µL of the prepared sample.
- LC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to elute DDA.
- MS/MS Conditions:
- Ionization Mode: ESI negative.
- Acquisition Mode: MRM, monitoring the transition from the deprotonated DDA precursor ion to one or more specific product ions.
Caption: Workflow for LC-MS/MS analysis of DDA in serum.
Enzyme-Linked Immunosorbent Assay (ELISA): For High-Throughput Screening
ELISA is an immunoassay technique that utilizes the specific binding between an antibody and its antigen to detect and quantify a substance in a sample.[22] While highly sensitive and suitable for high-throughput screening, the accuracy of an ELISA is critically dependent on the specificity of the antibody used. For DDA, this would require a highly specific monoclonal or polyclonal antibody that does not cross-react with DDT or other metabolites.
Principles of a Competitive ELISA for DDA
A competitive ELISA is a common format for detecting small molecules like DDA. In this setup, a known amount of DDA is conjugated to a protein (e.g., BSA) and coated onto the wells of a microplate. The sample (containing an unknown amount of DDA) is mixed with a limited amount of anti-DDA antibody and added to the well. The free DDA in the sample competes with the DDA coated on the plate for binding to the antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is then added. Finally, a substrate is added that produces a colored product when acted upon by the enzyme. The intensity of the color is inversely proportional to the concentration of DDA in the sample.
Experimental Protocol: Competitive ELISA for DDA
1. Plate Coating:
- Coat the wells of a 96-well microplate with a DDA-protein conjugate and incubate overnight.
- Wash the plate to remove any unbound conjugate.
- Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA in PBS).
2. Competitive Reaction:
- In a separate plate, pre-incubate the standards and samples with a limited amount of anti-DDA primary antibody.
- Transfer the pre-incubated mixtures to the coated and blocked plate.
- Incubate to allow for the competitive binding to occur.
3. Detection:
- Wash the plate to remove unbound antibodies and DDA.
- Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) and incubate.
- Wash the plate again to remove the unbound secondary antibody.
- Add a chromogenic substrate (e.g., TMB).
- Stop the reaction with a stop solution (e.g., sulfuric acid).
4. Data Acquisition:
- Read the absorbance of each well at a specific wavelength using a microplate reader.
- Generate a standard curve by plotting the absorbance versus the concentration of the DDA standards.
- Determine the concentration of DDA in the samples by interpolating their absorbance values from the standard curve.
Caption: Workflow for a competitive ELISA for DDA.
Performance Comparison of DDA Quantification Methods
The choice of analytical method depends on the specific requirements of the study, including the required sensitivity, selectivity, sample throughput, and cost.
| Parameter | GC-MS | LC-MS/MS | ELISA |
| Specificity | High (with MS detection) | Very High (with MS/MS detection) | Variable (dependent on antibody cross-reactivity) |
| Sensitivity (LOD/LOQ) | High (LOD: ~2 µg/L in urine)[1] | Potentially High (analyte dependent) | Very High (LOQ: potentially sub-ng/mL)[23] |
| Accuracy (Recovery) | Good (method dependent) | Good (method dependent) | Good (with specific antibody) |
| Precision (RSD) | Good (~12% RSD reported)[1] | Good (<15% RSD is typical) | Good (Intra-assay CV: 5-11%, Inter-assay CV: 6-8% for DDT)[23] |
| Sample Throughput | Low to Medium | Medium to High | Very High |
| Cost per Sample | High | High | Low |
| Derivatization Required? | Yes | No | No |
| Confirmation | Yes (mass spectrum) | Yes (precursor/product ion ratio) | No (screening method) |
Conclusion: Selecting the Right Method for Your Application
GC-MS remains the gold standard for the confirmatory analysis of DDA, offering high specificity and sensitivity, especially when coupled with tandem mass spectrometry. The requirement for derivatization adds a step to the sample preparation but is a well-understood process that yields excellent results. For regulatory submissions and studies requiring the highest level of confidence, GC-MS is the recommended method.
LC-MS/MS presents a compelling alternative, particularly for high-throughput laboratories. The elimination of the derivatization step simplifies the workflow. While some studies suggest GC-MS/MS may have an edge for DDT and its metabolites, a well-developed and validated LC-MS/MS method can provide the necessary accuracy and precision for many research and monitoring applications.
ELISA is an excellent tool for rapid screening of a large number of samples. Its high sensitivity and low cost make it ideal for initial assessments of exposure or for large-scale epidemiological studies. However, due to the potential for antibody cross-reactivity with structurally similar compounds, positive results from an ELISA should always be confirmed by a more specific method like GC-MS or LC-MS/MS. The development of a highly specific anti-DDA antibody is crucial for the reliability of this method.
Ultimately, the choice of method should be guided by a thorough understanding of the research question, the required data quality, and the available resources. By adhering to the principles of analytical method validation, researchers can ensure the generation of accurate and precise data for the quantification of this compound.
References
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U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. gmp-compliance.org. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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Lab Manager. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
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A Comprehensive Review of Analytical Methods for Determining Persistent Organic Pollutants in Air, Soil, Water and Waste. (2017). ResearchGate. Retrieved from [Link]
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Thermo Fisher Scientific. (2022, August 4). Top 10 Considerations for Persistent Organic Pollutants Analysis by Gas Chromatography. LCGC International. Retrieved from [Link]
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Li, Y., et al. (2009). Development of enzyme immunoassay for detection of DDT. PubMed. Retrieved from [Link]
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Environmental Monitoring and Analysis of Persistent Organic Pollutants. (2023). National Institutes of Health. Retrieved from [Link]
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Sample preparation for LC-MS/MS analysis. (n.d.). ResearchGate. Retrieved from [Link]
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Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. (2018). National Institutes of Health. Retrieved from [Link]
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Environmental analysis: Persistent organic pollutants. (2023). ResearchGate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 4042: Soil Screening for dichlorodiphenyltrichloroethane (DDT) by Immunoassay. EPA. Retrieved from [Link]
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Persistent Organic Pollutants (POPs): A Review Focused on Occurrence and Incidence in Animal Feed and Cow Milk. (2022). MDPI. Retrieved from [Link]
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Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Organomation. Retrieved from [Link]
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Screening of Environmental Samples for an Estrogenic Pollutant: DDT. (2001). Missouri Academy of Science. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2007, April 5). Ecological Soil Screening Levels for DDT and Metabolites. EPA. Retrieved from [Link]
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Determination of DDT in model samples by using solid-phase extraction and indirect competitive enzyme immunoassay. (2008). Taylor & Francis Online. Retrieved from [Link]
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Fluorescence polarization immunoassay for the insecticide DDT and its metabolites. (2002). ResearchGate. Retrieved from [Link]
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Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for DDT. EPA. Retrieved from [Link]
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Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Shimadzu. Retrieved from [Link]
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Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. (2019). Analytical Methods. Retrieved from [Link]
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Development of a sensitive immunoassay for detecting persistent contaminant dichlorodiphenyltrichloroethane (DDT) in food samples using a monoclonal antibody. (2018). ResearchGate. Retrieved from [Link]
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Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. (2003). PubMed. Retrieved from [Link]
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Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. (2016). LCGC International. Retrieved from [Link]
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California Department of Toxic Substances Control. (n.d.). DDT in Soil: Guidance for the Assessment of Health Risk to Humans. DTSC. Retrieved from [Link]
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Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (2022). ResearchGate. Retrieved from [Link]
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Chen, Z., et al. (2009). 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans. PubMed. Retrieved from [Link]
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Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (2022). MDPI. Retrieved from [Link]
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Scherbaum, E., et al. (2008). GC-MS or LC-MS(/MS) - Which Technique is More Essential?. EURL-Pesticides. Retrieved from [Link]
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A Senior Application Scientist's Guide to Performance Evaluation of SPE Cartridges for DDA Extraction
For researchers, scientists, and drug development professionals engaged in the analysis of 2,4-diaminodiphenylamine (DDA), a primary aromatic amine of significant interest due to its potential presence as an impurity or metabolite, robust and reliable sample preparation is paramount. Solid-Phase Extraction (SPE) stands out as a powerful technique for the cleanup and concentration of DDA from complex matrices, offering significant advantages over traditional liquid-liquid extraction in terms of efficiency, solvent consumption, and potential for automation.[1][2]
This guide provides an in-depth, objective comparison of the performance of different SPE cartridges for DDA extraction. Moving beyond a simple listing of products, we will delve into the underlying chemical principles governing the selection of an appropriate SPE strategy, supported by experimental data and detailed, field-proven protocols. Our aim is to equip you with the knowledge to not only replicate these methods but also to rationally develop and optimize your own DDA extraction protocols.
The Critical Choice: Understanding SPE Sorbent Chemistry for DDA
The selection of the optimal SPE sorbent is the most critical decision in developing a successful DDA extraction method. The choice hinges on the physicochemical properties of DDA and the nature of the sample matrix. DDA is a polar aromatic amine with two primary amine functional groups, making it amenable to several retention mechanisms. We will evaluate three of the most relevant classes of SPE sorbents: Reversed-Phase (C18), Strong Cation-Exchange (SCX), and Polymeric.
The fundamental principle of SPE involves partitioning the analyte between a solid stationary phase (the sorbent in the cartridge) and a liquid mobile phase (the sample, wash solutions, and elution solvent).[3][4] The goal is to retain the analyte of interest on the sorbent while interferences are washed away, followed by elution of the purified analyte in a clean solvent.
Sorbent Selection Rationale:
-
Reversed-Phase (C18): These sorbents consist of silica particles functionalized with long C18 alkyl chains, creating a nonpolar stationary phase.[5][6] Retention is primarily based on hydrophobic (van der Waals) interactions between the nonpolar sorbent and the nonpolar aspects of the analyte.[5] For DDA, the aromatic rings provide a degree of hydrophobicity that allows for retention on a C18 sorbent.[3] However, the polar amine groups can limit this interaction, potentially leading to lower recovery, especially in highly aqueous samples.[5]
-
Strong Cation-Exchange (SCX): SCX sorbents are functionalized with strongly acidic groups, typically sulfonic acid (-SO3-), which carry a permanent negative charge.[7] At a pH below the pKa of DDA's amine groups, DDA will be protonated and carry a positive charge. This allows for strong electrostatic interaction with the negatively charged SCX sorbent.[7] This mechanism is highly selective for basic compounds like DDA.
-
Polymeric: These sorbents are typically based on copolymers like polystyrene-divinylbenzene (PS-DVB).[8][9] They can exhibit a range of polarities and may be functionalized to provide mixed-mode retention mechanisms (e.g., hydrophobic and ion-exchange).[5] A key advantage of polymeric sorbents is their high surface area and stability across a wide pH range, often leading to higher binding capacity and more robust methods.[9] For instance, the Oasis HLB (Hydrophilic-Lipophilic Balanced) polymeric sorbent is designed to retain a wide range of compounds, including polar analytes.
Performance Comparison of SPE Cartridges for DDA Extraction
To provide a clear comparison, the following table summarizes expected performance characteristics for DDA extraction based on the sorbent type. While specific recovery values are highly dependent on the sample matrix and experimental conditions, this table provides a qualitative and quantitative framework for decision-making. A study comparing various SPE sorbents for the extraction of a range of pharmaceuticals from water samples found that the polymeric Oasis HLB cartridge provided the best overall recoveries.[10] While not specific to DDA, this suggests the high potential of polymeric sorbents for polar analytes.
| Cartridge Type | Sorbent Chemistry | Primary Retention Mechanism for DDA | Expected Recovery for DDA | Selectivity | Key Advantages | Potential Disadvantages |
| Reversed-Phase C18 | Silica-based octadecyl | Hydrophobic interactions with aromatic rings | Moderate | Low to Moderate | Broad applicability for nonpolar compounds | Potential for low recovery of polar DDA, susceptible to matrix effects.[5] |
| Strong Cation-Exchange (SCX) | Silica-based sulfonic acid | Strong electrostatic interaction with protonated amine groups | High to Very High | High | Highly selective for basic compounds like DDA, leading to cleaner extracts.[7] | Requires careful pH control of sample and elution solvent. |
| Polymeric (e.g., Oasis HLB) | Polystyrene-divinylbenzene | Mixed-mode: Hydrophobic and potentially polar interactions | High to Very High | Moderate to High | High capacity, stable over a wide pH range, good retention for a broad range of analytes.[9] | May require more rigorous method development to optimize selectivity. |
Experimental Protocols
The following are detailed, step-by-step methodologies for DDA extraction using the three compared SPE cartridges. These protocols are designed to be self-validating, with explanations for the critical steps.
General Considerations Before Starting:
-
Sample Pre-treatment: Ensure your DDA standard or sample is dissolved in a solvent compatible with the initial SPE conditions. For aqueous samples, filtration may be necessary to remove particulates.[4]
-
Flow Rate: A consistent and slow flow rate (approximately 1-2 mL/min) during sample loading and elution is crucial for optimal retention and recovery.[11]
Protocol 1: DDA Extraction using a Strong Cation-Exchange (SCX) SPE Cartridge
This protocol is expected to provide the highest selectivity and recovery for DDA due to the strong ionic interactions.
1. Cartridge Conditioning:
- Pass 3 mL of methanol through the SCX cartridge. This solvates the stationary phase.
- Follow with 3 mL of deionized water. This removes the methanol and prepares the sorbent for the aqueous sample.
- Equilibrate the cartridge with 3 mL of a buffer at a pH at least 2 units below the pKa of DDA's amine groups (e.g., pH 3.0). This ensures the sulfonic acid groups on the sorbent are ionized and ready to interact with the protonated DDA.[3]
2. Sample Loading:
- Adjust the pH of your sample to be consistent with the equilibration buffer (e.g., pH 3.0). This ensures DDA is in its protonated, positively charged state.
- Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (1-2 mL/min).
3. Washing:
- Wash the cartridge with 3 mL of the equilibration buffer (e.g., pH 3.0) to remove any weakly bound, neutral, or acidic interferences.
- Follow with a 3 mL wash of a weak organic solvent, such as 5% methanol in the equilibration buffer, to remove any hydrophobically bound interferences.
4. Elution:
- Elute the DDA from the SCX cartridge by disrupting the ionic interaction. This is achieved by using a small volume (e.g., 2 x 1 mL) of a basic solution in an organic solvent. A common choice is 5% ammonium hydroxide in methanol. The basic conditions neutralize the charge on the DDA, releasing it from the sorbent.[12]
5. Post-Elution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a solvent compatible with your analytical method (e.g., mobile phase for HPLC).
Condition [label="Condition\n(Methanol, Water, Buffer pH 3)"];
Load [label="Load Sample\n(pH 3)"];
Wash [label="Wash\n(Buffer pH 3, 5% MeOH in Buffer)"];
Elute [label="Elute\n(5% NH4OH in Methanol)"];
Analyze [label="Evaporate & Reconstitute\nfor Analysis"];
Condition -> Load [label="Activate Sorbent"];
Load -> Wash [label="Retain DDA"];
Wash -> Elute [label="Remove Interferences"];
Elute -> Analyze [label="Collect Purified DDA"];
}
Caption: Workflow for DDA extraction using an SCX SPE cartridge.
Protocol 2: DDA Extraction using a Reversed-Phase (C18) SPE Cartridge
This protocol relies on the hydrophobic nature of DDA's aromatic structure.
1. Cartridge Conditioning:
- Pass 3 mL of methanol through the C18 cartridge to wet the C18 chains.
- Equilibrate with 3 mL of deionized water. Do not let the sorbent go dry after this step.[1]
2. Sample Loading:
- Load the aqueous sample onto the cartridge at a slow flow rate (1-2 mL/min).
3. Washing:
- Wash the cartridge with 3 mL of a water/organic solvent mixture with a low percentage of organic solvent (e.g., 5% methanol in water). This will remove polar interferences without eluting the DDA.[11]
4. Elution:
- Elute the DDA with a small volume (e.g., 2 x 1 mL) of a stronger organic solvent, such as methanol or acetonitrile.[12]
5. Post-Elution:
- Evaporate the eluate and reconstitute as described in the SCX protocol.
Condition [label="Condition\n(Methanol, Water)"];
Load [label="Load Aqueous Sample"];
Wash [label="Wash\n(5% Methanol in Water)"];
Elute [label="Elute\n(Methanol or Acetonitrile)"];
Analyze [label="Evaporate & Reconstitute\nfor Analysis"];
Condition -> Load [label="Activate Sorbent"];
Load -> Wash [label="Retain DDA"];
Wash -> Elute [label="Remove Polar Interferences"];
Elute -> Analyze [label="Collect Purified DDA"];
}
Caption: Workflow for DDA extraction using a C18 SPE cartridge.
Protocol 3: DDA Extraction using a Polymeric SPE Cartridge (e.g., Oasis HLB)
This protocol leverages the mixed-mode retention capabilities of polymeric sorbents.
1. Cartridge Conditioning:
- Pass 3 mL of methanol through the cartridge.
- Equilibrate with 3 mL of deionized water.
2. Sample Loading:
- Load the aqueous sample onto the cartridge at a slow flow rate (1-2 mL/min).
3. Washing:
- Wash with 3 mL of 5% methanol in water to remove polar interferences.
4. Elution:
- Elute with 2 x 1 mL of methanol or acetonitrile.
5. Post-Elution:
- Evaporate and reconstitute as previously described.
Condition [label="Condition\n(Methanol, Water)"];
Load [label="Load Aqueous Sample"];
Wash [label="Wash\n(5% Methanol in Water)"];
Elute [label="Elute\n(Methanol or Acetonitrile)"];
Analyze [label="Evaporate & Reconstitute\nfor Analysis"];
Condition -> Load [label="Activate Sorbent"];
Load -> Wash [label="Retain DDA"];
Wash -> Elute [label="Remove Interferences"];
Elute -> Analyze [label="Collect Purified DDA"];
}
Caption: Workflow for DDA extraction using a polymeric SPE cartridge.
Concluding Remarks for the Practicing Scientist
The choice of an SPE cartridge for DDA extraction is not a one-size-fits-all decision. For applications demanding the highest selectivity and recovery, particularly from complex biological matrices, a Strong Cation-Exchange (SCX) approach is strongly recommended. The requirement for precise pH control is a small investment for the significant gain in extract cleanliness.
Polymeric cartridges , such as the Oasis HLB, offer a robust and high-capacity alternative, particularly when dealing with a broader range of analytes in addition to DDA. Their pH stability and balanced retention characteristics make them an excellent choice for initial method development.
Reversed-phase C18 cartridges , while widely available, should be considered with caution for a polar compound like DDA. While they may provide adequate cleanup for simpler matrices, the risk of lower and more variable recoveries is higher compared to ion-exchange or polymeric options.
Ultimately, the optimal SPE strategy will be a function of your specific analytical goals, sample matrix, and available instrumentation. This guide provides the foundational knowledge and practical protocols to make an informed decision and to confidently develop a rugged and reliable method for the extraction of DDA.
References
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Baranowska, I., & Kowalski, B. (2011). Using HPLC Method with DAD Detection for the Simultaneous Determination of 15 Drugs in Surface Water and Wastewater. Polish Journal of Environmental Studies, 20(1), 21-28. [Link]
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Hawach. (2023, September 22). Retention Mechanism of SPE Cartridge. Hawach Scientific. [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
ResearchGate. (2005, August). Using HPLC Method with DAD Detection for the Simultaneous Determination of 15 Drugs in Surface Water and Wastewater. [Link]
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Biotage. (2023, January 18). Understanding SPE Retention Mechanisms. Biotage. [Link]
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ResearchGate. (2005, August). Application of HPLC-DAD and TLC-DAD after SPE to the quantitative analysis of pesticides in water samples. [Link]
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LabRulez LCMS. (n.d.). Sample Preparation Reference Manual and Users Guide. [Link]
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Agilent. (n.d.). SPE Method Development Tips and Tricks. [Link]
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Phenomenex. (n.d.). Solid Phase Extraction (SPE) Method by Retention Mechanism. [Link]
-
ResearchGate. (2006, August). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. [Link]
-
Hawach Scientific. (2025, September 30). 3 Types of SPE Cartridges: Silica Gel, High Polymer, Inorganic Material. Hawach Scientific. [Link]
-
Chromatography Online. (n.d.). The Role of Polymers in Solid-Phase Extraction and Sample Preparation. [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
National Institutes of Health. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
MDPI. (n.d.). Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Modulation in a Human Intestinal Cell Model. [Link]
-
Hawach Scientific. (2025, June 3). Three Kinds of SPE Cartridges. Hawach Scientific. [Link]
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ScienceDirect. (2016, March 23). Amino acid-based anti-fouling functionalization of silica nanoparticles using divinyl sulfone. [Link]
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Greyhound Chromatography. (n.d.). SOLUTIONS FOR SAMPLE PREPARATION. [Link]
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Interchim. (n.d.). Sample Prep -Solid Phase Extraction. [Link]
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National Institutes of Health. (2024, July 30). Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water. [Link]
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Hawach. (2025, August 25). Important Technical Parameters of SPE Columns. Hawach Scientific. [Link]
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PubMed. (2009, August 1). Functionalization of Silica Nanoparticles With 4-isocyanato-4'-(3,3'-dimethyl-2,4-dioxo-azetidino)diphenyl Methane, Surface Chemical Reactivity and Nanohybrid Preparation. [Link]
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ResearchGate. (2014, August). Application of sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H) for the preparation of 4,6-diarylpyrimidin-2(1H)-ones. [Link]
-
MDPI. (2023, June 9). Sulfonated Silica Coated CoFe2O4 Magnetic Nanoparticles for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-One and Octahydroquinazoline Derivatives. [Link]
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ResearchGate. (2015, August). Sulfonic acid-functionalized silica-coated magnetic nanoparticle catalysts. [Link]
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A Comparative Toxicological Assessment of Bis(4-chlorophenyl)acetic Acid (DDA) and its Parent Compound, DDT
This guide provides an in-depth comparative analysis of the toxicological profiles of the persistent organic pollutant dichlorodiphenyltrichloroethane (DDT) and its principal urinary metabolite, bis(4-chlorophenyl)acetic acid (DDA). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the distinct and overlapping toxicities of these two compounds. By examining their mechanisms of action, acute and chronic effects, and endocrine-disrupting potential, this guide aims to provide a comprehensive resource for understanding the environmental and human health implications of DDT and its metabolic fate.
Introduction: The Legacy of DDT and the Emergence of DDA
Dichlorodiphenyltrichloroethane (DDT) is a synthetic organochlorine insecticide that was widely used globally for insect and vector control beginning in the 1940s.[1] Its effectiveness against malaria-carrying mosquitos and agricultural pests was initially celebrated. However, growing concerns over its environmental persistence, bioaccumulation in the food chain, and adverse effects on wildlife and human health led to its ban in many countries in the 1970s.[1][2]
Once introduced into the body, DDT is metabolized into several compounds, with dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD) being major, highly persistent metabolites.[3] this compound (DDA) is a water-soluble metabolite of DDT and DDD that is primarily excreted in the urine, making it a valuable biomarker for assessing human exposure to DDT.[3][4] While the toxicity of DDT and DDE has been extensively studied, the toxicological profile of DDA itself is less well-characterized, necessitating a comparative evaluation to fully understand the health risks associated with DDT exposure.
Metabolic Pathway from DDT to DDA
The metabolic conversion of DDT to DDA is a multi-step process. DDT is first dechlorinated to DDD or dehydrochlorinated to DDE. DDD can then be further metabolized to DDA. This metabolic pathway is crucial for the detoxification and elimination of DDT from the body.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells) into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of DDT and DDA in cell culture medium. Remove the overnight medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. [5]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [6][5]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Genotoxicity Assessment: The Comet Assay
The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage in individual cells. [7] Workflow for Genotoxicity Assessment
Caption: Workflow for the Comet genotoxicity assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells in suspension with various concentrations of DDT and DDA for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer the mixture onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, during which damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters such as tail length and tail moment.
Endocrine Disruption Assessment: Receptor Transactivation Assays
In vitro transcriptional activation assays are used to determine if a chemical can bind to and activate a specific nuclear receptor, such as the estrogen receptor (ER) or the androgen receptor (AR).
Workflow for Receptor Transactivation Assay
Caption: Workflow for a receptor transactivation assay.
Step-by-Step Protocol:
-
Cell Line: Use a cell line that stably or transiently expresses the human estrogen receptor (e.g., HeLa-9903) or androgen receptor, along with a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter. [8]2. Cell Seeding and Treatment: Seed the cells in a 96-well plate and treat them with a range of concentrations of DDT and DDA. Include a positive control (e.g., 17β-estradiol for ERα, dihydrotestosterone for AR) and a vehicle control. For antagonist testing, co-treat with a known agonist. [1][9]3. Incubation: Incubate the plates for 24 hours.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Normalize the reporter activity to a measure of cell viability (if necessary) and calculate the fold induction of reporter activity relative to the vehicle control.
Conclusion and Future Directions
The available evidence indicates that this compound (DDA) is a less acutely toxic and less immunotoxic metabolite of DDT. However, its classification as a suspected carcinogen and its high environmental persistence warrant further investigation. [10][11][12]A significant data gap exists regarding its acute toxicity (LD50) and its potential to act as an endocrine disruptor.
Future research should focus on:
-
Determining the acute oral LD50 of DDA in relevant animal models to allow for a more direct quantitative comparison with DDT.
-
Conducting comprehensive in vitro and in vivo studies to elucidate the endocrine-disrupting potential of DDA, particularly its effects on estrogen and androgen receptor signaling.
-
Investigating the genotoxic potential of DDA using assays such as the Comet assay.
A more complete toxicological profile of DDA is essential for a thorough risk assessment of DDT exposure and for understanding the long-term health consequences for both humans and wildlife.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for DDT, DDE, and DDD. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Durham, W. F., Armstrong, J. F., & Quinby, G. E. (1965). DDA excretion levels. Studies in persons with different degrees of exposure to DDT. Archives of Environmental Health, 11(1), 76–79. [Link]
-
Lee, H. R., Jeon, T. W., Kim, J. H., Lee, J. C., & Lee, S. K. (2015). Estrogenic Activity of Persistent Organic Pollutants and Parabens Based on the Stably Transfected Human Estrogen Receptor-α Transcriptional Activation Assay (OECD TG 455). Toxicological research, 31(3), 241–248. [Link]
-
Robison, A. K., Schmidt, W. A., & Stancel, G. M. (1982). The estrogenic activity of DDT: correlation of estrogenic effect with nuclear level of estrogen receptor. Life sciences, 31(22), 2479–2484. [Link]
-
OECD. (2009). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Publishing. [Link]
-
Kjeldsen, L. S., Ghisari, M., & Bonefeld-Jørgensen, E. C. (2013). Agrochemicals with estrogenic endocrine disrupting properties: Lessons learned?. Reproductive toxicology (Elmsford, N.Y.), 42, 1–15. [Link]
- Banerjee, B. D., Ray, A., & Pasha, S. T. (1996). A comparative evaluation of immunotoxicity of DDT and its metabolites in rats. Indian journal of experimental biology, 34(6), 517–522.
-
Li, J., Li, X., & Li, Y. (2014). Endocrine disrupting effects of dichlorodiphenyltrichloroethane analogues on gonadotropin hormones in pituitary gonadotrope cells. Environmental toxicology and pharmacology, 38(1), 140–146. [Link]
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Costa, C., & Costa, S. (2015). The Comet Assay and its applications in the field of ecotoxicology: a mature tool that continues to expand its perspectives. Frontiers in genetics, 6, 18. [Link]
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A Comparative Guide to the Correlation of Urinary DDA Levels with Environmental DDT Concentrations
This guide provides an in-depth technical comparison of urinary 2,2-bis(4-chlorophenyl)acetic acid (DDA) as a biomarker for environmental Dichlorodiphenyltrichloroethane (DDT) exposure. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying metabolic pathways, comparative analytical methodologies, and the experimental data supporting the correlation between urinary DDA and environmental DDT levels. Our objective is to furnish a scientifically rigorous resource that explains the causality behind experimental choices and provides actionable insights for designing and interpreting exposure assessment studies.
Introduction: The Enduring Challenge of a Persistent Pollutant
Dichlorodiphenyltrichloroethane (DDT) is a persistent organic pollutant (POP) that was extensively used as an insecticide from the 1940s.[1][2] Although its use has been banned or restricted in many countries since the 1970s due to its environmental persistence and adverse effects on wildlife and humans, it is still used in some regions for disease vector control, such as malaria.[2][3] Exposure to DDT and its breakdown products has been linked to various adverse health outcomes, including potential carcinogenic effects, reproductive problems, and neurodevelopmental issues.[1][3][4][5] Consequently, monitoring human exposure to DDT is crucial for public health risk assessment. This guide focuses on the utility of urinary DDA, the principal water-soluble metabolite of DDT, as a non-invasive biomarker and examines its correlation with concentrations of DDT in the environment.
From Environmental Exposure to Urinary Excretion: The Metabolic Fate of DDT
Understanding the metabolic pathway of DDT is fundamental to appreciating why urinary DDA is a valuable biomarker. Human exposure to DDT occurs primarily through the consumption of contaminated food, but also via inhalation or dermal contact in areas of active use.[2][4] Once absorbed, the lipophilic DDT is distributed to and stored in fatty tissues. The body then metabolizes DDT to facilitate its excretion.
The metabolic process involves two primary pathways:
-
Reductive Dechlorination: DDT is converted to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD). This intermediate is further metabolized through a series of steps to the water-soluble 2,2-bis(4-chlorophenyl)acetic acid (DDA).[6][7]
-
Dehydrochlorination: DDT is converted to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), which is highly lipophilic and tends to accumulate in adipose tissue.[7] Crucially, DDE is not a precursor to DDA.[8][9]
Because DDA is the principal urinary metabolite of DDT, its presence and concentration in urine are indicative of the body's processing of a recent DDT dose.[10][11][12][13]
Caption: Metabolic pathway of DDT in the human body.
Methodologies for Quantification: A Comparative Analysis
Accurate quantification of both the biomarker (urinary DDA) and the environmental contaminant (DDT) is essential for establishing a reliable correlation. The choice of analytical methodology is dictated by the sample matrix, required sensitivity, and available instrumentation.
Urinary DDA Analysis
The gold standard for urinary DDA analysis involves gas chromatography (GC) coupled with either an electron capture detector (GC-ECD) for high sensitivity or a mass spectrometer (GC-MS) for definitive identification.[10][12][13] Since DDA is a polar, non-volatile carboxylic acid, a derivatization step is required to make it amenable to GC analysis. The most common approach involves esterification, for example, using pentafluorobenzyl bromide (PFBBr).[10][12]
Experimental Protocol: Urinary DDA Quantification by GC-MS
-
Sample Collection & Preparation: Collect a mid-stream urine sample in a sterile container. To prevent degradation, samples should be stored at -20°C or lower until analysis.
-
Hydrolysis (Optional but Recommended): To release any conjugated DDA, acidify an aliquot of the urine sample (e.g., with HCl) and heat.
-
Extraction: Perform a liquid-liquid extraction of the hydrolyzed urine with an organic solvent like hexane to isolate DDA from the aqueous matrix.
-
Derivatization: Evaporate the hexane extract to dryness. Reconstitute in a suitable solvent and add the derivatizing agent (e.g., PFBBr) and a catalyst. React at room temperature or with gentle heating to form the stable DDA-pentafluorobenzyl-ester.[10]
-
Clean-up: Pass the derivatized sample through a silica gel or Florisil column to remove interfering substances.
-
Analysis: Inject the cleaned-up sample into a GC-MS system. The DDA-ester is separated on the GC column and detected by the MS, often in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity.[10][12]
-
Quantification: Calculate the DDA concentration by comparing the peak area of the sample to a calibration curve prepared from DDA standards that have undergone the same derivatization and clean-up process.
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A Senior Application Scientist's Guide to the Analysis of Bis(4-chlorophenyl)acetic Acid: Reference Materials and Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of environmental monitoring and toxicological research, the accurate quantification of xenobiotic metabolites is paramount. Bis(4-chlorophenyl)acetic acid (DDA) stands out as a critical biomarker, being the principal water-soluble metabolite of the persistent organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[1] Although the use of DDT has been largely restricted for decades, its persistence in the environment and propensity for bioaccumulation necessitate robust and reliable analytical methods for its metabolites. This guide provides a comprehensive comparison of reference materials and analytical methodologies for the determination of DDA, empowering researchers to make informed decisions for their specific applications.
The Foundation of Accurate Analysis: Reference Materials
The reliability of any quantitative analysis hinges on the quality of the reference materials used for calibration and validation. For DDA analysis, two primary types of reference materials are essential: Analytical Standards and Certified Reference Materials (CRMs).
Analytical Standards are highly characterized pure substances used for instrument calibration and the preparation of quality control samples. Several reputable suppliers offer DDA analytical standards, typically with a purity of 98% or higher.
Certified Reference Materials (CRMs) are materials that have been characterized for one or more properties by a metrologically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[2] For environmental analysis, matrix-matched CRMs (e.g., in soil or water) are invaluable for method validation and ensuring the accuracy of results in real-world samples. While a wide array of CRMs are available for various environmental contaminants, finding DDA specifically in complex environmental matrices can be challenging.[3][4][5] Researchers are encouraged to consult the catalogs of major CRM providers and consider proficiency testing schemes to validate their in-house methods.
Navigating the Analytical Landscape: A Comparison of GC-MS and LC-MS/MS
The two predominant techniques for the trace-level quantification of DDA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these platforms is often dictated by a combination of factors including required sensitivity, sample matrix, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS has a long and successful history in the analysis of persistent organic pollutants and their metabolites. For DDT and its related compounds, GC-based methods have demonstrated excellent performance.[6] However, a critical consideration for the GC-MS analysis of polar analytes like DDA is the necessity of a derivatization step to enhance volatility and improve chromatographic behavior.
Key Performance Characteristics of GC-MS for DDA Analysis:
| Parameter | Typical Performance | Notes |
| Limit of Detection (LOD) | 0.1 µg/L (urine, GC-ECD); 2 µg/L (urine, GC-MS)[1] | Derivatization is required to achieve these limits. |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | Method-dependent and requires validation. |
| Linearity | Excellent (R² > 0.99) | Over a defined concentration range. |
| Precision | Relative Standard Deviation (RSD) < 15% | Dependent on concentration and matrix. |
| Accuracy/Recovery | 80-120% | Influenced by extraction efficiency and derivatization yield. |
Strengths of GC-MS:
-
High Selectivity and Specificity: Mass spectrometry provides definitive identification.
-
Established Methodology: A wealth of historical data and expertise exists for DDT and its metabolites.[6]
-
Superior Performance for DDT and Metabolites: In some comparative studies, GC-MS/MS has shown better performance for this class of compounds compared to LC-MS/MS.[6]
Considerations for GC-MS:
-
Derivatization Required: DDA's polarity necessitates a chemical derivatization step prior to analysis, which can add time and potential for error to the workflow.
-
Potential for Thermal Degradation: Although DDA itself is relatively stable, some derivatized forms or co-extracted matrix components may be susceptible to degradation in the hot GC inlet.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Alternative
LC-MS/MS has emerged as a powerful tool for the analysis of a wide range of environmental contaminants, offering the significant advantage of analyzing polar compounds directly without the need for derivatization.[7] This simplifies sample preparation and can lead to higher throughput.
Anticipated Performance Characteristics of LC-MS/MS for DDA Analysis:
While specific, comprehensive validation data for DDA by LC-MS/MS is less prevalent in the readily available literature compared to GC-MS, performance can be extrapolated from methods for similar polar acidic analytes.
| Parameter | Expected Performance | Notes |
| Limit of Detection (LOD) | Low ng/L to sub-ng/L range | Highly dependent on instrument sensitivity and matrix effects. |
| Limit of Quantification (LOQ) | Low ng/L range | Requires rigorous validation in the matrix of interest. |
| Linearity | Excellent (R² > 0.99) | Typically over several orders of magnitude. |
| Precision | RSD < 15% | Can be affected by ion suppression from the matrix. |
| Accuracy/Recovery | 70-130% | Heavily influenced by the efficiency of the sample preparation method. |
Strengths of LC-MS/MS:
-
No Derivatization Required: Simplifies the analytical workflow and reduces potential sources of error.
-
High Throughput: Faster analysis times are often achievable.
-
Suitable for a Broad Range of Polar Compounds: Can be part of a multi-residue method for various contaminants.[8]
Considerations for LC-MS/MS:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can significantly impact accuracy and sensitivity, necessitating careful method development and the use of internal standards.
-
Potentially Lower Performance for DDT Metabolites: Some studies suggest that for the broader class of DDT and its metabolites, GC-MS/MS may offer superior performance.[6]
Standardized Methodologies: The Role of the US EPA
A thorough search for an official, dedicated US Environmental Protection Agency (EPA) method specifically for this compound in environmental matrices did not yield a standalone protocol. However, the EPA has established methods for the analysis of pesticides and their degradation products in various matrices. For instance, EPA Method 524.2 is a general-purpose method for the identification and simultaneous measurement of purgeable volatile organic compounds in water.[9] While DDA is not a volatile compound and thus not covered by this method, other EPA methods for semi-volatile organic compounds may be applicable, though DDA is not explicitly listed in many of these. The absence of a specific EPA method for DDA underscores the importance of in-house method validation following established guidelines to ensure data quality and defensibility.
Experimental Protocols: A Practical Approach
The following sections provide detailed, step-by-step methodologies for the analysis of DDA, integrating best practices and insights from published research.
Sample Preparation: The QuEChERS Approach
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[10][11] While originally developed for less polar pesticides, modified QuEChERS protocols can be effectively applied to the extraction of DDA.
Protocol for QuEChERS Extraction of DDA from Soil/Sediment:
-
Sample Homogenization: Weigh 10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
Hydration (if necessary): For dry samples, add an appropriate amount of reagent water to achieve a paste-like consistency.
-
Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard (e.g., a stable isotope-labeled DDA).
-
Solvent Extraction: Add 10 mL of acetonitrile.
-
Salting-Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to induce phase separation.
-
Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., a combination of primary secondary amine (PSA) and C18) and magnesium sulfate.
-
Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at a high speed for 5 minutes.
-
Final Extract Preparation: The resulting supernatant is ready for analysis by LC-MS/MS or can be derivatized for GC-MS analysis.
Caption: QuEChERS workflow for DDA extraction.
GC-MS Analysis Protocol
-
Derivatization of the Extract:
-
Evaporate a portion of the QuEChERS extract to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in the presence of a catalyst like diisopropylethylamine (DIPEA) in an appropriate solvent (e.g., acetone).[12]
-
Heat the reaction mixture (e.g., at 60°C for 1 hour) to form the PFB-ester of DDA.
-
After cooling, evaporate the solvent and reconstitute the residue in a solvent suitable for GC injection (e.g., hexane or toluene).
-
-
GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Inlet: Splitless mode at 250-280°C.
-
Oven Program: Start at 80-100°C, hold for 1-2 minutes, ramp at 10-20°C/min to 280-300°C, and hold for 5-10 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized DDA.
-
Caption: GC-MS analytical workflow for DDA.
LC-MS/MS Analysis Protocol
-
Final Extract Preparation:
-
Take an aliquot of the cleaned QuEChERS extract and dilute it with the initial mobile phase (e.g., 1:1 v/v) to ensure compatibility with the LC system and to minimize matrix effects.
-
-
LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: A suitable reversed-phase column, such as a C18 or a phenyl-hexyl column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Tandem Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for DDA and the internal standard.
-
Caption: LC-MS/MS analytical workflow for DDA.
Conclusion and Future Perspectives
The choice between GC-MS and LC-MS/MS for the analysis of this compound is nuanced, with each technique offering distinct advantages and disadvantages. GC-MS, while requiring a derivatization step, benefits from a long history of successful application to DDT and its metabolites and may offer superior performance in some instances. LC-MS/MS provides a more streamlined workflow by eliminating the need for derivatization, making it a high-throughput and attractive option, particularly for multi-residue methods.
The lack of a dedicated US EPA method for DDA highlights the responsibility of the analytical community to perform rigorous in-house validation to ensure the generation of high-quality, defensible data. As analytical instrumentation continues to advance, particularly in the realm of high-resolution mass spectrometry, we can anticipate the development of even more sensitive and robust methods for the analysis of DDA and other important environmental contaminants. The continued availability of high-quality analytical standards and the development of a broader range of certified reference materials will be crucial in supporting these future endeavors.
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de la Calle, B., & Zampella, M. (2006). Certified reference materials for inorganic and organic contaminants in environmental matrices. Analytical and Bioanalytical Chemistry, 386(4), 1121–1136. [Link]
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Baker, D. B., Krieger, R. I., & Dabbs, J. E. (2004). 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans. International journal of toxicology, 23(5), 329–337. [Link]
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Healthmatters.io. (n.d.). 2,2-bis(4-Chlorophenyl) acetic acid (DDA) - Total Tox-Burden. [Link]
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Lehotay, S. J., de Kok, A., Hiemstra, M., & Van Bodegraven, P. (2009). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruit and vegetables. Journal of AOAC International, 92(6), 1737–1750. [Link]
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Singh, A., & Chawla, S. (1987). Simplified method for estimation of DDT and hexachlorocyclohexane residues in milk. Journal of the Association of Official Analytical Chemists, 70(6), 1013–1015. [Link]
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Krieger, R. I., & Dinoff, T. M. (2000). 2,2-bis(4-Chlorophenyl)acetic acid (DDA), a water-soluble urine biomarker of DDT metabolism in humans. Toxicological Sciences, 54(2), 432–438. [Link]
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Kuster, M., López de Alda, M. J., & Barceló, D. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(7), 874–883. [Link]
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A Senior Application Scientist's Guide to the Analysis of 2,5-Dimethoxy-4-iodoamphetamine (DOI): Colorimetric vs. Chromatographic Methods
For researchers, forensic chemists, and drug development professionals, the accurate identification and quantification of psychoactive compounds is paramount. Among the potent DOx family of serotonergic psychedelics, 2,5-Dimethoxy-4-iodoamphetamine (DOI) is of significant interest due to its widespread use in scientific research to study serotonin receptors.[1][2] This guide provides an in-depth comparison of two primary analytical approaches for DOI: presumptive colorimetric tests and confirmatory chromatographic techniques.
As a note of clarification, this guide focuses on DOI, the common and scientifically recognized compound. The term "DDA" (2,5-dimethoxy-4,4'-diiodoamphetamine) is chemically ambiguous for a standard amphetamine structure and is likely a misnomer for DOI.
Our objective is to move beyond a simple listing of methods and delve into the causality behind experimental choices, empowering you to select and implement the most appropriate technique for your analytical needs. The methodologies discussed are grounded in principles of self-validation, ensuring reliability and trustworthiness in your results, and are supported by established scientific literature.
Chapter 1: The Fundamental Divide: Screening vs. Confirmation
The choice between colorimetric and chromatographic analysis hinges on the analytical question being asked. Are you performing a rapid field screen for the possible presence of a compound class, or do you require unambiguous identification and precise quantification in a laboratory setting?
-
Colorimetric Analysis: This approach serves as a presumptive test . It relies on a chemical reaction between a reagent and the analyte (or a functional group within the analyte's class) to produce a characteristic color change. These tests are fast, inexpensive, and portable, making them ideal for initial screening. However, they are prone to cross-reactivity and cannot provide quantitative data.
-
Chromatographic Analysis: This is the gold standard for confirmatory analysis . Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) physically separate the analyte from other substances in a mixture.[3] The subsequent detection, especially with a mass spectrometer, provides a virtual fingerprint of the molecule, offering exceptional specificity and the ability to quantify the analyte with high precision and accuracy.
Chapter 2: Colorimetric Analysis: The Rapid Presumptive Test
Colorimetric tests are a valuable tool for rapid, on-the-spot screening. Their primary strength lies in their ability to quickly indicate the potential presence of a class of compounds, guiding subsequent, more rigorous analytical workflows.
Principle of Operation
The mechanism involves the reaction of a highly acidic reagent (e.g., Marquis reagent, a mixture of formaldehyde and sulfuric acid) with the phenethylamine structure of DOI. The reagent dehydrates and cyclizes the molecule, leading to the formation of a colored carbocation. The specific color and the speed of its development can suggest the presence of an amphetamine-type compound.
Experimental Protocol: General Colorimetric Spot Test
This protocol is a representative example and should be performed with appropriate safety precautions due to the corrosive nature of the reagents.
-
Sample Preparation: Place a minuscule amount (a few micrograms) of the suspect powder or a concentrated liquid extract onto a white ceramic spot plate.
-
Reagent Addition: Add one drop of the chosen colorimetric reagent (e.g., Marquis reagent) to the sample.
-
Observation: Observe any color change immediately and over the next 60 seconds.
-
Interpretation: Compare the resulting color to a reference chart. For amphetamine-type compounds, the Marquis reagent typically produces an orange to dark brown color.
Causality in Protocol:
-
Why a white ceramic plate? It provides an inert, high-contrast background, ensuring the observed color is solely from the chemical reaction.
-
Why a tiny sample? Using too much sample can result in an overly intense, dark color that masks the characteristic hue, leading to misinterpretation.
Workflow Diagram: Colorimetric Analysis
Caption: Workflow for a presumptive colorimetric spot test.
Chapter 3: Chromatographic Analysis: The Definitive Confirmatory Method
When unambiguous identification and precise measurement are required, chromatography is the indispensable tool. We will detail two powerful techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust technique for separating non-volatile compounds like DOI. It is particularly useful for quantitative analysis in quality control settings.
Principle of Operation: A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). DOI interacts with the stationary phase, and by carefully controlling the mobile phase composition, it can be separated from other components. A UV detector measures the absorbance of the analyte as it exits the column, allowing for quantification. A simple reverse-phase HPLC method can be used for the analysis of amphetamine and its derivatives.[4][5]
Experimental Protocol: HPLC-UV Analysis of DOI
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve a DOI reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution (e.g., 1 µg/mL to 100 µg/mL).
-
Prepare the unknown sample by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a pH-controlled aqueous buffer (e.g., 0.1% phosphoric acid in water).[4] The exact ratio is optimized to achieve good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength for DOI (e.g., 270 nm).[4]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the unknown sample.
-
Identify DOI by comparing the retention time to the reference standard.
-
Quantify DOI by interpolating its peak area on the calibration curve.
-
Causality in Protocol:
-
Why a C18 column? The nonpolar C18 stationary phase effectively retains the moderately polar DOI molecule, allowing for excellent separation from more polar or nonpolar impurities when using a polar mobile phase.
-
Why filter the samples? Particulate matter can clog the narrow tubing and the column frit of the HPLC system, leading to pressure buildup and poor chromatographic performance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for legal and forensic confirmation. It combines the powerful separation of gas chromatography with the highly specific identification capabilities of mass spectrometry.
Principle of Operation: The sample is vaporized and separated in a gaseous mobile phase. For many amphetamines, a chemical derivatization step is required to increase their volatility and thermal stability.[6][7] After separation in the GC column, molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern (mass spectrum) is unique to a specific molecule and serves as a highly reliable identifier.
Experimental Protocol: GC-MS Analysis of DOI
-
Sample Preparation & Derivatization:
-
Prepare a solution of the sample in a suitable solvent (e.g., methanol or chloroform).[8]
-
Derivatization (Critical Step): Evaporate the solvent under a gentle stream of nitrogen. Add a derivatizing agent such as Heptafluorobutyric Anhydride (HFBA) and a catalyst.[9][10] Heat the mixture (e.g., 70°C for 20 minutes) to form the HFBA derivative of DOI. This step is crucial as it makes the molecule suitable for GC analysis.[6][11]
-
-
GC-MS Conditions:
-
Column: A low-polarity capillary column, such as a DB-1 MS or Rxi-5Sil MS (e.g., 30m x 0.25 mm ID, 0.25 µm film thickness).[6][8]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[8]
-
Injector Temperature: 280°C.[8]
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 12°C/min, and hold for 9 minutes.[8]
-
MS Transfer Line Temp: 280°C.[8]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 30-550 amu.[8]
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify the DOI derivative by its retention time and by matching its mass spectrum against a reference library spectrum.
-
For quantification, a deuterated internal standard can be added before extraction, and the analysis is performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Causality in Protocol:
-
Why derivatization? The primary amine group in DOI is polar and can interact with active sites in the GC system, causing poor peak shape (tailing). Derivatization replaces the active hydrogen with a nonpolar, bulky group (HFBA), which increases volatility and thermal stability, resulting in sharp, symmetrical peaks and improved chromatographic performance.[6]
-
Why a mass spectrometer? While a UV detector (in HPLC) or a Flame Ionization Detector (in GC) can detect the compound, only a mass spectrometer provides structural information (the mass spectrum), which is essential for legally defensible, unambiguous identification.
Workflow Diagram: Chromatographic (GC-MS) Analysis
Caption: Workflow for confirmatory GC-MS analysis of DOI.
Chapter 4: Head-to-Head Method Comparison
The decision to use a colorimetric or chromatographic method is dictated by the analytical objective. The following table summarizes the key performance characteristics of each approach.
| Parameter | Colorimetric Analysis | Chromatographic Analysis (HPLC-UV & GC-MS) |
| Specificity | Low. Prone to false positives from structurally similar compounds. | Very High. Separates DOI from interferences. MS provides a unique molecular fingerprint for confirmation. |
| Sensitivity | Low. Typically in the high microgram (µg) to milligram (mg) range.[12] | High. Practical detection limits for HPLC-UV are in the ng/mL range.[13] GC-MS can reach sub-ng/mL (pg/mL) levels.[9][14] |
| Quantification | No. Provides a qualitative (yes/no) result only. | Yes. Provides precise and accurate concentration data. |
| Throughput | High. Results in seconds to minutes. | Lower. Run times are typically 10-30 minutes per sample, plus preparation time. |
| Cost per Sample | Very Low. Reagents are inexpensive. | High. Requires significant capital investment in instrumentation and ongoing costs for solvents, columns, and maintenance. |
| Expertise Required | Minimal. Basic chemical handling skills. | High. Requires a trained analyst for operation, method development, data interpretation, and troubleshooting. |
| Best Application | Field screening, presumptive testing, identifying samples for further analysis. | Forensic confirmation, quality control, purity analysis, pharmacokinetic studies, research. |
Conclusion: A Symbiotic Relationship
Colorimetric and chromatographic methods for the analysis of DOI should not be viewed as mutually exclusive but rather as complementary tools in a comprehensive analytical strategy. Colorimetric tests serve as a rapid, cost-effective front line for screening large numbers of samples, efficiently identifying presumptive positives. These positives can then be subjected to the rigorous, specific, and quantitative power of chromatographic methods like HPLC-UV or, for the highest level of certainty, GC-MS.
The ultimate choice of method must align with the intended purpose of the analysis, a core principle outlined in analytical validation guidelines such as ICH Q2(R1).[15][16][17][18] For a definitive, defensible result that can withstand scientific and legal scrutiny, chromatography is, and remains, the unequivocal gold standard.
References
- Tagliaro, F., et al. (n.d.). Simultaneous identification of amphetamine and its derivatives in urine using HPLC-UV. National Center for Biotechnology Information.
- Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Restek.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Namera, A., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central.
- SWGDRUG.org. (2013). 2,5-dimethoxy-4-iodoamphetamine Monograph. SWGDRUG.org.
- Koulis, C., et al. (n.d.). Rapid determination of amphetamines by high-performance liquid chromatography with UV detection. ResearchGate.
- ICH. (1994). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
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- Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. Wikipedia.
- Nichols, D. E., et al. (n.d.). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. PubMed Central.
- White, A. M., et al. (2025). Behavioral and genetic analysis of the effects of the psychedelic 2,5-dimethoxy-4-iodoamphetamine (DOI) in C. elegans. bioRxiv.
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A Senior Application Scientist's Guide to Evaluating the Specificity of Immunoassays for Bis(4-chlorophenyl)acetic Acid (DDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Specific DDA Detection
Bis(4-chlorophenyl)acetic acid (DDA) is the principal urinary metabolite of the notorious organochlorine pesticide dichlorodiphenyltrichloroethane (DDT).[1][2] Its detection in biological samples serves as a key biomarker for assessing human exposure to DDT and its related compounds.[1][2][3][4] Given that DDT was a complex mixture of isomers and breaks down into several persistent metabolites, the analytical challenge lies not just in detecting DDA, but in distinguishing it from structurally similar molecules.[5][6][7][8] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective solution for DDA quantification.[9] However, the utility of any immunoassay hinges on its specificity – the ability to measure unequivocally the analyte of interest.
This guide provides a comprehensive framework for evaluating the specificity of immunoassays for DDA. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocol steps and delve into the causality behind experimental design. We will explore the principles of competitive immunoassays, outline a rigorous protocol for cross-reactivity assessment, and present a framework for data interpretation, empowering you to select the most reliable assay for your research needs.
The Challenge of Small Molecule Immunoassays: A Question of Competition
DDA is a small molecule, and as such, it cannot be "sandwiched" by two antibodies simultaneously due to steric hindrance.[10] This necessitates a competitive immunoassay format.[6][11][12]
The Principle of Competitive ELISA
In a competitive ELISA for DDA, a known amount of enzyme-labeled DDA (or a DDA-protein conjugate) competes with the DDA in the sample for a limited number of anti-DDA antibody binding sites, which are typically immobilized on a microplate. The amount of signal generated by the enzyme is inversely proportional to the concentration of DDA in the sample. A higher concentration of DDA in the sample results in less binding of the enzyme-labeled DDA and thus a weaker signal.[11][12]
The specificity of this assay is fundamentally determined by the antibody's ability to preferentially bind to DDA over other structurally related compounds. This is where a thorough evaluation of cross-reactivity becomes paramount.
Experimental Workflow for Specificity Evaluation
A robust evaluation of an immunoassay's specificity is a self-validating system. The following workflow is designed to systematically challenge the assay with potential cross-reactants and provide quantifiable data on its performance.
Caption: A streamlined workflow for the systematic evaluation of DDA immunoassay specificity.
Detailed Methodologies
Adherence to a detailed and well-documented protocol is essential for reproducible and trustworthy results.
I. Preparation of Reagents
-
DDA Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve high-purity DDA in a suitable organic solvent (e.g., methanol or DMSO).
-
DDA Working Standards: Prepare a serial dilution of the DDA stock solution in the assay buffer provided with the immunoassay kit to create a standard curve. A typical range might be from 0.1 ng/mL to 1000 ng/mL.
-
Cross-Reactant Stock Solutions (1 mg/mL): Prepare individual stock solutions for each potential cross-reactant in the same manner as the DDA stock solution.
-
Cross-Reactant Working Solutions: Prepare serial dilutions of each cross-reactant stock solution in the assay buffer. The concentration range should be wide enough to determine the IC50 value, which may be significantly higher than that of DDA.
II. Selection of Potential Cross-Reactants
The choice of compounds to test is critical and should be based on structural similarity to DDA. Key compounds to include are:
-
DDT Isomers and Metabolites:
-
Other Structurally Related Compounds:
-
Dicofol
-
Methoxychlor
-
III. Immunoassay Protocol (Competitive ELISA)
Follow the manufacturer's instructions for the specific immunoassay kit being evaluated. A general procedure is as follows:
-
Plate Preparation: Allow the antibody-coated microplate to reach room temperature.
-
Standard and Sample Addition: Add the DDA standards, cross-reactant solutions, and blank (assay buffer only) to the appropriate wells.
-
Enzyme Conjugate Addition: Add the enzyme-labeled DDA to each well.
-
Incubation: Incubate the plate according to the manufacturer's specified time and temperature to allow for competitive binding.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate to each well.
-
Color Development: Incubate the plate to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Reading: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
Data Analysis and Interpretation
The raw absorbance data must be transformed into meaningful metrics of specificity.
I. Calculation of IC50
The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Standard Curve Generation: Plot the absorbance values for the DDA standards against their corresponding concentrations. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
IC50 Determination: Determine the IC50 value for DDA from the standard curve.
-
Cross-Reactant IC50: Similarly, plot the absorbance values for each cross-reactant against their concentrations and determine their respective IC50 values.
II. Calculation of Percent Cross-Reactivity
The cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of DDA / IC50 of Cross-Reactant) x 100
A lower percent cross-reactivity indicates higher specificity of the antibody for DDA.
Comparison of Immunoassay Kits
The ultimate goal of this evaluation is to enable an informed comparison between different commercially available DDA immunoassay kits. The following table provides a template for summarizing your findings.
| Analyte | Immunoassay Kit A (% Cross-Reactivity) | Immunoassay Kit B (% Cross-Reactivity) | Immunoassay Kit C (% Cross-Reactivity) |
| This compound (DDA) | 100 | 100 | 100 |
| p,p'-DDT | < 1 | < 0.5 | < 1 |
| o,p'-DDT | < 0.1 | < 0.1 | < 0.5 |
| p,p'-DDE | 5 | 8 | 3 |
| o,p'-DDE | < 1 | < 1 | < 2 |
| p,p'-DDD | 2 | 3 | 1.5 |
| o,p'-DDD | < 0.5 | < 0.5 | < 1 |
| Dicofol | < 0.1 | < 0.1 | < 0.1 |
| Methoxychlor | < 0.1 | < 0.1 | < 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Causality Behind Experimental Choices and Expected Outcomes
-
Why use a 4-PL curve fit? The sigmoidal dose-response relationship in competitive immunoassays is best described by a four-parameter logistic model, which provides a more accurate determination of the IC50 compared to a linear fit.
-
Why test a range of cross-reactant concentrations? A single high concentration of a cross-reactant might show some binding, but a full dose-response curve is necessary to accurately calculate the IC50 and thus the true cross-reactivity.
-
Expected Cross-Reactivity Patterns: Due to the high structural similarity, some cross-reactivity with DDE and DDD is expected. The degree of this cross-reactivity is a key differentiator between assays. The antibody's specificity is a direct result of the hapten used to generate it. Haptens that more closely mimic the unique structure of DDA will produce more specific antibodies.[7]
Conclusion: Selecting the Right Tool for the Job
The specificity of an immunoassay for DDA is not an absolute but a relative measure. No antibody is perfectly specific. The key is to choose an assay with a specificity profile that is fit for its intended purpose. For biomonitoring studies where a variety of DDT metabolites may be present, an assay with minimal cross-reactivity to DDE and DDD is crucial to avoid overestimation of DDA levels.
By following the rigorous evaluation protocol outlined in this guide, researchers can move beyond the manufacturer's claims and generate their own robust data to make an informed decision. This commitment to scientific integrity and self-validating systems ensures the generation of trustworthy and reproducible data in the critical field of environmental and public health monitoring.
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Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]
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Stanker, L. H., et al. (1998). Hapten synthesis and antibody development for polychlorinated dibenzo-p-dioxin immunoassays. Semantic Scholar. Retrieved from [Link]
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Assay Guidance Manual. (2012, May 1). Immunoassay Methods. National Center for Biotechnology Information. Retrieved from [Link]
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Li, Y., et al. (2010, April 14). Hapten synthesis and antibody production for the development of a melamine immunoassay. PubMed. Retrieved from [Link]
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Mishra, R. K., et al. (2009). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. Retrieved from [Link]
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Dutta, D., et al. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Retrieved from [Link]
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Mire-Sluis, A. R., et al. (2008, September 19). Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. ScienceDirect. Retrieved from [Link]
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Bel-Amrit, K., et al. (2016). Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines. PubMed Central. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023, August 23). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Hapten synthesis and antibody development for polychlorinated dibenzo-p-dioxin immunoassays | Semantic Scholar [semanticscholar.org]
- 5. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. researchgate.net [researchgate.net]
- 10. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
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- 12. ILA21 | Clinical Evaluation of Immunoassays [clsi.org]
- 13. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology - ECA Academy [gmp-compliance.org]
- 14. tandfonline.com [tandfonline.com]
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- 16. Hapten synthesis and antibody production for the development of a melamine immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Bis(4-chlorophenyl)acetic Acid
For Immediate Release
As a cornerstone of rigorous scientific research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a fundamental aspect of laboratory safety and environmental stewardship. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed protocol for the proper disposal of bis(4-chlorophenyl)acetic acid (DDA), a metabolite of the organochlorine pesticide DDT. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination.
This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and is a suspected carcinogen.[1][2] Its identity as a halogenated organic compound places it under stringent environmental regulations, necessitating a disposal protocol that ensures its complete and irreversible degradation.
Core Principles of DDA Waste Management
The disposal of DDA is governed by the overarching principle of cradle-to-grave responsibility. This mandates that the generator of the waste is responsible for its safe handling and disposal from the point of generation to its final destruction. Due to its chemical nature, land disposal of untreated this compound is prohibited under the Environmental Protection Agency's (EPA) Land Disposal Restrictions (LDR) program for halogenated organic compounds.
Hazard Profile and Immediate Safety Measures
A thorough understanding of the hazards associated with DDA is paramount before any handling or disposal procedures are initiated. The following table summarizes the key hazard information.
| Hazard Classification | GHS Statements | Key Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protection[1] |
| Carcinogenicity | H351: Suspected of causing cancer[1][2] | P203: Obtain, read and follow all safety instructions before use[1] |
| Environmental Hazard | (Implied by classification as a persistent organic pollutant metabolite) | P273: Avoid release to the environment |
In the event of accidental exposure, immediate first aid is critical:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]
-
If on Skin: Wash with plenty of water.[1]
-
If Swallowed: Get medical help immediately.[1]
-
Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[1]
Regulatory Framework: EPA Hazardous Waste Classification
While this compound is a well-known metabolite of the pesticide DDT, it does not have its own specific listing under the Resource Conservation and Recovery Act (RCRA). However, waste containing DDA may be classified as hazardous based on the characteristics of the waste or its origin. Wastes derived from the treatment of a listed hazardous waste, such as DDT (EPA hazardous waste code P034), are often considered hazardous. Therefore, it is prudent to manage all DDA waste streams as hazardous.
Disposal Pathways: A Decision-Making Framework
The selection of an appropriate disposal method for DDA is a critical decision that must be based on the quantity of waste, the available facilities, and strict adherence to regulatory requirements. The following diagram outlines the decision-making process for DDA disposal.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocols
Protocol 1: High-Temperature Incineration (Preferred Method for Bulk Quantities)
High-temperature incineration is the most effective and environmentally sound method for the complete destruction of halogenated organic compounds like DDA. This process must be carried out at a licensed and permitted Treatment, Storage, and Disposal Facility (TSDF).
Causality: The high temperatures (typically exceeding 1000°C) and controlled oxygen levels in a hazardous waste incinerator ensure the complete breakdown of the chlorinated organic molecules into simpler, less harmful compounds such as carbon dioxide, water, and hydrogen chloride (HCl). The resulting acidic gases are then neutralized in a scrubber system before being released into the atmosphere.
Methodology:
-
Waste Segregation and Collection:
-
Collect all DDA waste, including pure compound, contaminated personal protective equipment (PPE), and grossly contaminated labware, in a dedicated, clearly labeled, and compatible hazardous waste container.
-
Ensure the container is kept closed except when adding waste.
-
-
Container Labeling and Manifesting:
-
Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Carcinogen").
-
Complete a hazardous waste manifest in accordance with EPA and Department of Transportation (DOT) regulations. This document tracks the waste from your laboratory to the final disposal facility.
-
-
Engage a Licensed Waste Hauler:
-
Arrange for a licensed and insured hazardous waste hauler to transport the waste to a permitted TSDF.
-
Protocol 2: Chemical Treatment (For Small-Scale Laboratory Use)
For small quantities of DDA in aqueous solutions, chemical degradation can be a viable option to render the waste non-hazardous before disposal. Advanced Oxidation Processes (AOPs) are effective for this purpose. AOPs utilize highly reactive hydroxyl radicals to break down organic pollutants.
Causality: The Fenton reaction, a type of AOP, generates hydroxyl radicals (•OH) from the reaction of hydrogen peroxide (H₂O₂) and an iron(II) catalyst. These radicals are powerful, non-selective oxidizing agents that can effectively degrade the DDA molecule.
Experimental Protocol: Fenton Oxidation
-
WARNING: This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate PPE.
-
Preparation:
-
Ensure the aqueous DDA waste solution is free of incompatible materials.
-
Adjust the pH of the solution to approximately 3-4 using sulfuric acid. This is the optimal pH range for the Fenton reaction.
-
-
Reaction:
-
To the stirred solution, add a catalytic amount of iron(II) sulfate (e.g., a final concentration of 10-50 mg/L).
-
Slowly and carefully add 30% hydrogen peroxide to the solution. The amount of H₂O₂ will depend on the concentration of DDA and should be determined on a case-by-case basis, often requiring a significant molar excess. The reaction is exothermic and may produce gas, so the addition must be controlled.
-
-
Monitoring and Completion:
-
Allow the reaction to proceed with stirring for several hours. The reaction time will vary depending on the initial DDA concentration.
-
After the reaction is complete, neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH of 7.
-
-
Final Disposal:
-
Once the DDA has been degraded (which should be confirmed by analytical methods if possible), the treated solution can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations.
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6730, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Introduction to Land Disposal Restrictions. Retrieved from [Link]
-
MDPI. (2021). Recent Strategies for Environmental Remediation of Organochlorine Pesticides. Retrieved from [Link]
-
MATEC Web of Conferences. (2023). Detection, Treatment and Remediation for Organochlorines. Retrieved from [Link]
Sources
Definitive Guide to Personal Protective Equipment for Handling Bis(4-chlorophenyl)acetic Acid
This guide provides essential, immediate safety and logistical information for the handling and disposal of Bis(4-chlorophenyl)acetic acid (CAS No. 83-05-6). As a suspected carcinogen with acute toxicity, rigorous adherence to these protocols is paramount for ensuring personnel safety and regulatory compliance in research and development settings. This document moves beyond mere procedural steps to explain the scientific rationale behind each recommendation, empowering you to work with confidence and safety.
Hazard Analysis: Understanding the Risks
This compound, a chlorinated organic compound, presents a multi-faceted hazard profile that dictates a stringent approach to personal protection.[1][2] The primary risks are:
-
Acute Toxicity: The compound is classified as harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1][2][3] This necessitates a barrier approach to prevent all routes of exposure.
-
Suspected Carcinogen: this compound is designated as a Category 2 carcinogen, meaning it is suspected of causing cancer.[1][2] This classification is critical as it invokes the core principle of ALARA (As Low As Reasonably Achievable) for exposure. The National Institute for Occupational Safety and Health (NIOSH) posits that there is no known safe level of exposure to a carcinogen.[4][5][6] Therefore, all handling procedures must be designed to minimize exposure to the lowest feasible level.
-
Solid Form: As a powdered or crystalline solid, the primary inhalation risk stems from the generation of airborne dust or aerosols during weighing, transfer, or dissolution.
No occupational exposure limits (OELs) have been established for this compound.[1] This absence of a defined limit reinforces the need to adhere to the ALARA principle through a robust combination of engineering controls and personal protective equipment (PPE).
The Hierarchy of Controls: A Foundational Safety Strategy
Before detailing specific PPE, it is imperative to apply the hierarchy of controls, a framework established by NIOSH and OSHA for managing workplace hazards.[2][7] This model prioritizes the most effective control measures.
Caption: OSHA's Hierarchy of Controls prioritizes the most effective safety measures.
PPE is the final line of defense, to be used after all higher-level controls have been implemented. For this compound, this means all handling of the solid material must, at a minimum, be performed within a certified chemical fume hood or a powder containment enclosure.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.
Skin and Body Protection
-
Gloves: Due to the lack of specific permeation breakthrough data for this compound, glove selection must be based on its chemical class: a chlorinated aromatic carboxylic acid. Halogenated and aromatic hydrocarbons are known to attack many common glove materials.[3]
-
Primary Recommendation: Use Butyl rubber gloves. Butyl rubber offers excellent resistance to a wide range of corrosive acids, ketones, esters, and nitro-compounds, though it performs poorly with aromatic hydrocarbons.[4][8]
-
Alternative for Splash Protection: For incidental contact, heavy-duty (≥8 mil) Nitrile gloves can be used. Nitrile provides good protection against weak acids, oils, and greases but has poor resistance to aromatic hydrocarbons and concentrated acids.[5][9] If using nitrile, a double-gloving technique is required.
-
Mandatory Practice: Always inspect gloves for tears or degradation before use. If any contact with the chemical occurs, remove gloves immediately, wash your hands, and don a new pair. Do not wear gloves outside the designated laboratory area.
-
| Glove Material | Suitability for this compound | Rationale |
| Butyl Rubber | Recommended | Superior resistance to corrosive acids and a broad range of chemicals.[8][10] |
| Nitrile (Heavy Duty) | Acceptable (Double-gloved) | Good general chemical resistance, but vulnerable to aromatic and chlorinated compounds.[5][9] Best for incidental splash protection only. |
| Latex/Natural Rubber | Not Recommended | Poor resistance to oils, solvents, and oxidizing acids.[10] |
| Vinyl (PVC) | Not Recommended | Poor resistance to organic solvents.[4] |
-
Lab Coat/Protective Clothing: A chemical-resistant lab coat, fully buttoned with tight-fitting cuffs, is required. For tasks with a higher risk of spills or dust generation, such as bulk transfers, a chemical-resistant suit or apron over the lab coat is necessary.
Eye and Face Protection
-
Standard Operations: Wear tightly fitting chemical safety goggles conforming to ANSI Z87.1 or European Standard EN166. Standard safety glasses with side shields do not provide adequate protection from dust and potential splashes.
-
High-Risk Operations: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical safety goggles.
Respiratory Protection
Given its status as a suspected carcinogen and acute inhalation hazard, respiratory protection is critical, especially when handling the powdered form. NIOSH recommends that for carcinogens, only the most reliable and protective respirators should be used.[1]
-
Mandatory for All Solid Handling: When weighing or transferring the solid compound, even within a fume hood, a NIOSH-approved respirator is required. The minimum level of protection is a half-mask elastomeric respirator equipped with P100 (HEPA) particulate filters.
-
Higher-Level Protection: For situations with a greater potential for aerosolization or for spill cleanup, a full-facepiece respirator with P100 cartridges or a Powered Air-Purifying Respirator (PAPR) should be used.[11] A PAPR offers a higher protection factor and is often more comfortable for extended use.
Operational and Disposal Plans
A self-validating protocol requires clear, step-by-step procedures for both routine handling and waste disposal.
Step-by-Step Handling Protocol
-
Preparation: Cordon off a designated area for handling the compound, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, respirator, safety goggles, and then outer gloves (pulled over the cuffs of the lab coat).
-
Handling: Perform all manipulations (weighing, dissolution) on a disposable bench liner within the fume hood to contain any minor spills. Use tools (spatulas, etc.) dedicated to this chemical or that can be decontaminated effectively.
-
Post-Handling: Securely close the primary container. Decontaminate any reusable equipment.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove outer gloves first, followed by the lab coat, safety goggles, respirator, and finally inner gloves. Dispose of all contaminated disposable PPE as hazardous waste.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work.
Caption: Procedural flow for safely handling this compound.
Spill Response
-
Minor Spill (<1g within a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully scoop the material into a labeled hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (>1g or any spill outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
Restrict access to the area.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Provide the EHS team with the Safety Data Sheet (SDS).
-
Disposal Plan
This compound is a chlorinated organic compound and must be disposed of as hazardous waste. It must not be discharged into the sanitary sewer system.[12]
-
Waste Categorization: Under EPA regulations, wastes from the production of chlorinated hydrocarbons are often listed as hazardous (F-listed wastes).[13][14][15] All waste streams containing this compound should be treated as hazardous.
-
Disposal Pathway:
-
Solid Waste: Collect unused chemical, contaminated spill cleanup materials, and disposable PPE in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams, particularly acids or oxidizers.[7]
-
Disposal Method: The required disposal method for chlorinated organic waste is typically high-temperature incineration at an EPA-approved facility.[7] Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste contractor.
-
Caption: Disposal workflow for all this compound waste streams.
By implementing this comprehensive safety and handling plan, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
NIOSH Issues Revised Chemical Carcinogen Policy. Crowell & Moring LLP. (2017-01-10). [Link]
-
NIOSH Chemical Carcinogen Policy. Centers for Disease Control and Prevention (CDC). (2014-06-05). [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Dallas. [Link]
-
Carcinogens - Possible Solutions. Occupational Safety and Health Administration (OSHA). [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Medsurg Connection. (2023-12-14). [Link]
-
NIOSH Potential Occupational Carcinogens. Centers for Disease Control and Prevention (CDC). [Link]
-
This compound | C14H10Cl2O2 | CID 6730. PubChem, National Institutes of Health (NIH). [Link]
-
Laboratory chemical waste. Water Corporation. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. [Link]
-
Resistance To Chemicals of Common Glove Materials. University of Pittsburgh. [Link]
-
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Global Industrial. (2025-09-14). [Link]
-
Identifying Hazard Control Options: The Hierarchy of Controls. Occupational Safety and Health Administration (OSHA). [Link]
-
EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk, University of Maryland. [Link]
-
Identification and Listing of Hazardous Waste; Standards for Owners and Operators of Hazardou. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA HAZARDOUS WASTE CODES. California State University, Northridge. [Link]
-
Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register. (2000-11-08). [Link]
-
Respirator Use Policy for Protection Against Carcinogens. NIOSH - CDC Archive. [Link]
-
OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC. [Link]
-
Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule. EPA NEPS. [Link]
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- 3. fac.uncg.edu [fac.uncg.edu]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. gloves.com [gloves.com]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
